molecular formula C14H13Cl B1353460 2-Methylbenzhydryl chloride CAS No. 41870-52-4

2-Methylbenzhydryl chloride

Cat. No.: B1353460
CAS No.: 41870-52-4
M. Wt: 216.7 g/mol
InChI Key: VTZTUKIBJQCCMO-UHFFFAOYSA-N
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Description

2-Methylbenzhydryl chloride is a useful research compound. Its molecular formula is C14H13Cl and its molecular weight is 216.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZTUKIBJQCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445052
Record name 2-METHYLBENZHYDRYL CHLORIDE
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Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41870-52-4
Record name 1-(Chlorophenylmethyl)-2-methylbenzene
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Record name 1-(Chlorophenylmethyl)-2-methylbenzene
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Record name 2-METHYLBENZHYDRYL CHLORIDE
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Record name 1-(chlorophenylmethyl)-2-methylbenzene
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Record name 1-(chloro(phenyl)methyl)-2-methylbenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylbenzhydryl Chloride: Synthesis, Applications, and Core Methodologies

This guide provides a comprehensive technical overview of this compound (CAS No. 41870-52-4), a pivotal intermediate in advanced organic synthesis, particularly within the pharmaceutical industry. We will delve into its fundamental properties, synthesis protocols, key applications, and the analytical methodologies required for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known by synonyms such as 1-Chloro(phenyl)methyl-2-methylbenzene and 2-(α-Chlorobenzyl)toluene, is a halogenated hydrocarbon that serves as a versatile building block in organic chemistry.[1][2][3] Its significance lies in the reactivity of the benzylic chloride, which makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), dyes, and other fine chemicals.[1][4] The primary focus of this guide will be its critical role in the synthesis of non-opioid analgesics, highlighting its importance in modern drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational to its effective and safe use in a laboratory or industrial setting.

Key Physicochemical Properties

The essential properties of this compound are summarized in the table below. This data is critical for designing reaction conditions, purification strategies, and storage protocols.

PropertyValueSource(s)
CAS Number 41870-52-4[1][2][3][5][6][7]
Molecular Formula C14H13Cl[1][2][7]
Molecular Weight 216.71 g/mol [1][3][4]
Appearance White to light yellow solid (powder to lump)[1][3][4]
Melting Point 37.0 to 41.0 °C[3]
Boiling Point 136 °C[1]
Purity >98.0% (by GC)[3]
Solubility Soluble in Methanol[4]
IUPAC Name 1-[chloro(phenyl)methyl]-2-methylbenzene[2]
Safety, Handling, and Storage

Trustworthiness through Self-Validating Systems: A robust experimental design inherently includes stringent safety protocols. The following guidelines are essential for handling this compound.

  • Hazard Identification: The compound is an irritant and may cause burning upon contact with skin and eyes.[4] It is classified as very toxic to aquatic life with long-lasting effects.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, goggles, and a lab coat.[3][4] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Storage Conditions: Due to its sensitivity to moisture and heat, this compound must be stored under refrigerated conditions (0-10°C) and under an inert gas atmosphere.[3] Containers should be tightly sealed and stored upright to prevent leakage.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[4][8]

Synthesis of this compound

Expertise in Action: The most common and direct laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 2-methylbenzhydrol. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred due to its reactivity and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular attack by the chloride ion, resulting in the desired product with the inversion of stereochemistry (SNi mechanism), though the presence of a base like pyridine can lead to an SN2 mechanism with inversion.

G cluster_reactants Reactants cluster_products Products 2_methylbenzhydrol 2-Methylbenzhydrol intermediate Chlorosulfite Intermediate 2_methylbenzhydrol->intermediate -H⁺ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate + product This compound byproducts SO₂ + HCl (gaseous) intermediate->product -SO₂ intermediate->byproducts G start o-Benzoylbenzoic acid derivative intermediate_1 2-((2-(hydroxy(phenyl)methyl)benzyl) (methyl)amino)ethan-1-ol start->intermediate_1 Multi-step synthesis (Reduction, amination) nefopam Nefopam (Benzoxazocine ring) intermediate_1->nefopam Acid-catalyzed Intramolecular Cyclization (e.g., p-TsOH)

Sources

An In-depth Technical Guide to 2-Methylbenzhydryl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzhydryl chloride, a substituted derivative of benzhydryl chloride, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both steric bulk and a reactive benzylic chloride moiety, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 1-(chlorophenylmethyl)-2-methylbenzene[3]
Synonyms o-tolylphenylmethyl chloride, 1-chloro-1-phenyl-2-methyl-benzene[1]
CAS Number 41870-52-4[1]
Molecular Formula C₁₄H₁₃Cl[1]
Molecular Weight 216.71 g/mol [1]
Appearance White to light yellow solid[1][2]
Melting Point 37-41 °C[2]
Boiling Point 118-119 °C at 1 Torr[4]
Density (Predicted) 1.098 ± 0.06 g/cm³[4]

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the reaction of 2-methylbenzhydrol with a chlorinating agent, typically thionyl chloride (SOCl₂).[5] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis from 2-Methylbenzhydrol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 2-Methylbenzhydrol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous calcium chloride (for drying tube)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, dissolve 2-methylbenzhydrol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel. Caution: This reaction releases HCl and SO₂ gases and should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the carbon-chlorine bond at the benzylic position. This position is activated by the adjacent phenyl and o-tolyl groups, which can stabilize a developing positive charge on the carbon atom through resonance. Consequently, this compound readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with a wide range of nucleophiles.

Reaction with Nucleophiles

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) is depicted below. The reaction can proceed through a carbocation intermediate (Sₙ1) or a concerted displacement (Sₙ2), depending on the reaction conditions and the nature of the nucleophile.

G Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State (Sₙ2 or Carbocation Intermediate for Sₙ1) Reactants->TransitionState Nucleophilic Attack Products Substituted Product + Cl⁻ TransitionState->Products Chloride Departure

Caption: General reaction pathway for nucleophilic substitution.

Spectroscopic Characterization

Definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton on the benzylic carbon is expected to appear as a singlet in the range of 6.0-6.5 ppm. The aromatic protons will resonate in the region of 7.0-7.5 ppm, showing complex splitting patterns due to the two different phenyl rings. The methyl protons on the tolyl group will appear as a singlet around 2.3-2.5 ppm.

  • ¹³C NMR: The benzylic carbon atom is expected to have a chemical shift in the range of 60-70 ppm. The aromatic carbons will appear in the typical downfield region of 125-145 ppm. The methyl carbon will resonate at approximately 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216 and an (M+2)⁺ peak at m/z 218 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of a chlorine radical to form a stable benzhydryl cation.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key starting material in the synthesis of the skeletal muscle relaxant and antihistaminic drug, Orphenadrine .

Synthesis of Orphenadrine

Orphenadrine is synthesized via the Williamson ether synthesis, where this compound is reacted with 2-(dimethylamino)ethanol in the presence of a base.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2_Methylbenzhydryl_chloride 2-Methylbenzhydryl chloride Orphenadrine Orphenadrine 2_Methylbenzhydryl_chloride->Orphenadrine DMAE 2-(Dimethylamino)ethanol DMAE->Orphenadrine Base Base (e.g., NaH, K₂CO₃) Base->Orphenadrine

Caption: Synthesis of Orphenadrine from this compound.

This reaction highlights the utility of this compound in introducing the bulky and lipophilic 2-methylbenzhydryl moiety, which is crucial for the pharmacological activity of Orphenadrine.

The 2-Methylbenzhydryl Group in Organic Synthesis

Beyond its role in specific drug syntheses, the 2-methylbenzhydryl group can be considered for use as a protecting group for various functionalities, although this application is not as widely documented as for other benzhydryl derivatives.

Potential as a Protecting Group

The steric hindrance provided by the o-methyl group, combined with the electronic properties of the two aromatic rings, could make the 2-methylbenzhydryl group a useful protecting group for alcohols, thiols, and amines.[6] The introduction would typically proceed via a nucleophilic substitution reaction with this compound. Deprotection could likely be achieved under acidic conditions or through hydrogenolysis, similar to other benzhydryl-based protecting groups.

Solubility Profile

SolventPolarityExpected Solubility
Dichloromethane (DCM)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Ethyl AcetatePolar AproticSoluble
TolueneNon-polarSoluble
HexaneNon-polarSparingly Soluble
MethanolPolar ProticSoluble
WaterPolar ProticInsoluble

Safety, Handling, and Storage

Safety Precautions:

This compound is an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents and moisture. Due to its relatively low melting point, refrigeration is often recommended for long-term storage to maintain its stability.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry as a precursor to Orphenadrine. Its synthesis, reactivity, and physical properties are well-defined, making it a reliable building block for the introduction of the 2-methylbenzhydryl functional group. Further research into its potential as a protecting group could expand its utility in complex molecule synthesis. This guide provides the essential technical information for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

  • Bijlsma, U. G., Harms, A. F., & Nauta, W. T. (1955). The effect of a number of substituted diphenhydramine derivatives on the nicotine-tremor in mice. Arzneimittel-Forschung, 5(2), 72-76.
  • Harms, A. F., & Nauta, W. T. (1960). The effects of alkyl substitution in drugs. I. The preparation and pharmacological properties of a series of substituted diphenhydramine derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 2(1), 57-77.
  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
  • PharmaCompass. (n.d.). 2-Methyl benzhydryl chloride. Retrieved from [Link]
  • PubChem. (n.d.). 2-Methylbenzoyl chloride. Retrieved from [Link]
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
  • Veeprho. (n.d.). Orphenadrine Impurities and Related Compound. Retrieved from [Link]
  • PubMed. (1965). INVESTIGATION OF ORPHENADRINE HYDROCHLORIDE AND ORPHENADRINE CITRATE (BETA-DIMETHYLAMINOETHYL-2-METHYL-BENZHYDRYL ETHER HYDROCHLORIDE AND DIHYDROGEN CITRATE). Retrieved from [Link]
  • Pharmaffiliates. (n.d.). Orphenadrine Hydrochloride. Retrieved from [Link]
  • Veeprho. (n.d.). This compound | CAS 41870-52-4. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Methylbenzhydryl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Methylbenzhydryl chloride. It moves beyond basic data to provide in-depth insights into its synthesis, applications, and handling, grounded in established scientific principles.

Section 1: Core Physicochemical Properties and Structure

This compound, also known by synonyms such as 1-[chloro(phenyl)methyl]-2-methylbenzene, is a versatile organic compound.[1][2] Its utility as a reactive intermediate in the synthesis of pharmaceuticals and other fine chemicals stems from its unique structural and chemical properties.[3][4]

Key Data Summary

A precise understanding of the compound's physical properties is the foundation of its effective application in experimental design. The following table summarizes its critical physicochemical data.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃Cl[1][2][4]
Molecular Weight 216.71 g/mol [1][2][3]
CAS Number 41870-52-4[1][2][5]
Appearance White to light yellow powder or lump[3]
Melting Point 37 - 41 °C[3]
Boiling Point 118-119 °C @ 1 Torr[3]
Solubility Soluble in Methanol[3]
Purity (Typical) >98.0% (GC)
Molecular Structure

The structure features a central carbon atom bonded to a phenyl group, a 2-methylphenyl (o-tolyl) group, a hydrogen atom, and a chlorine atom. This benzylic chloride configuration is key to its reactivity.

G start Start: Dry Glassware reactants Dissolve 2-Methylbenzhydrol in Anhydrous Solvent start->reactants addition Dropwise Addition of SOCl₂ at 0 °C reactants->addition Control Exotherm reaction Stir at Room Temperature (2-4 hours) addition->reaction Monitor by TLC workup Quench with Ice & NaHCO₃ (Neutralization) reaction->workup Remove HCl & SO₂ extraction Separate Layers & Extract with Ether workup->extraction drying Dry Organic Phase (Anhydrous MgSO₄) extraction->drying concentration Solvent Removal via Rotary Evaporation drying->concentration product Final Product: This compound concentration->product

Caption: Experimental workflow for the synthesis of this compound.

Section 3: Core Applications in Drug Development

This compound is a valuable building block, primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [4]Its utility lies in its ability to introduce the 2-methylbenzhydryl moiety into a target molecule through alkylation reactions. [3] The benzhydryl group is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including antihistamines, anticholinergics, and calcium channel blockers. The methyl substituent on one of the phenyl rings can be used to fine-tune the steric and electronic properties of the final molecule, potentially improving its efficacy, selectivity, or pharmacokinetic profile.

G reagent 2-Methylbenzhydryl Chloride (Building Block) reaction Alkylation Reaction (SN1 or SN2) reagent->reaction nucleophile Nucleophile (R-NH₂, R-OH, etc.) nucleophile->reaction product Functionalized Target Molecule (e.g., API Precursor) reaction->product Forms C-N or C-O bond

Caption: Role as an intermediate in synthetic pathways.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.

Hazard Profile

The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment. [6]

Hazard Type GHS Statement Precautionary Measures Source(s)
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. [6]

| Environmental | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. | |

Handling and Storage Protocols

Trustworthiness through Control: Adherence to these protocols is a self-validating system for safety and reagent stability. Deviation can lead to reagent decomposition and compromised experimental results.

  • Handling:

    • Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors. [3] * Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [3][6] * Avoid contact with skin and eyes. [3]* Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from moisture. * Keep in a cool, dry, and well-ventilated area. [3][4] * Refrigerated storage (0-10 °C) is recommended to ensure long-term stability. * Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines. [3][7]

References

  • This compound - ChemBK. [Link]

  • 2-Methyl Benzhydryl Chloride in Navi Mumbai, Pratap Organics Pvt. Ltd. | ID - IndiaMART. [Link]

  • 2-methyl Benzhydryl Chloride at Best Price in Navi Mumbai, Maharashtra | Pratap Organics Pvt. Ltd. - Tradeindia. [Link]

Sources

An In-Depth Technical Guide to the Melting Point of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the physical properties of intermediate compounds are of paramount importance. They dictate not only the reaction kinetics and purification strategies but also the overall efficiency and reproducibility of a synthetic route. Among these properties, the melting point stands as a critical first-line indicator of purity and identity. This guide provides a comprehensive technical overview of the melting point of 2-Methylbenzhydryl chloride (CAS 41870-52-4), a key intermediate in the synthesis of various organic molecules.[1] This document moves beyond a simple statement of the melting point value to explore the underlying principles of its determination, the factors influencing its measurement, and the practical considerations for obtaining accurate and reliable data.

Core Physicochemical Properties of this compound

This compound, also known as 1-chloro(2-methylphenyl)phenylmethane, is a crystalline solid at room temperature.[2][3] Its fundamental physical characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 41870-52-4[2][3]
Molecular Formula C₁₄H₁₃Cl[2]
Molecular Weight 216.71 g/mol [2]
Appearance White to light yellow powder or lump[2][3]
Melting Point 40 °C (reported); 37.0 - 41.0 °C (range)[2][3]
Boiling Point 118-119 °C at 1 Torr[2]
Solubility Soluble in Methanol[2]

The melting point is a key specification for this compound, with most suppliers indicating a value of approximately 40°C.[2] One supplier provides a melting range of 37.0 to 41.0 °C, which can be indicative of the purity level of the commercial-grade material.[3]

The Significance of Melting Point in the Context of this compound

The accurate determination of the melting point of this compound serves two primary functions in a research and development setting:

  • Identification: As a distinct physical constant, the melting point can be used to confirm the identity of a synthesized batch of this compound against a known standard.

  • Purity Assessment: The sharpness of the melting point range provides a rapid and effective measure of purity. A broad melting range typically indicates the presence of impurities, which depress and widen the melting point transition.

Factors Influencing the Melting Point of this compound

The observed melting point of this compound can be influenced by several factors, which are critical to consider for accurate characterization.

Impurities from Synthesis

The most common method for the preparation of this compound is the reaction of 2-methylbenzhydrol with thionyl chloride (SOCl₂).[4]

Reaction Scheme:

Potential impurities arising from this synthesis that can affect the melting point include:

  • Unreacted 2-Methylbenzhydrol: The starting alcohol has a significantly higher melting point (93-95 °C).[5] Its presence as an impurity will lead to a depression and broadening of the observed melting point of the final product.

  • Byproducts of Thionyl Chloride: Thionyl chloride can react with traces of water to form sulfur dioxide and hydrogen chloride. While volatile, their presence during the reaction can potentially lead to side reactions.

  • Side-Reaction Products: Over-chlorination or other side reactions, though less common under controlled conditions, could introduce other chlorinated species that would act as impurities.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While there is no specific literature detailing the polymorphism of this compound, it is a phenomenon that should be considered, especially in the context of substituted aromatic compounds where different packing arrangements in the crystal lattice are possible. If different crystalline forms of this compound exist, they would likely have distinct melting points.

Standard Operating Procedure for Melting Point Determination

To ensure accurate and reproducible melting point data for this compound, a standardized protocol should be followed. The following procedure is based on established pharmacopeial methods.

Apparatus
  • Melting point apparatus with a heating block and a calibrated thermometer or an automated instrument.

  • Capillary tubes (closed at one end).

Sample Preparation
  • Ensure the this compound sample is dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

  • Finely powder a small amount of the sample using a mortar and pestle.

  • Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

  • Compact the sample at the bottom of the tube by tapping the closed end on a hard surface. The packed sample height should be approximately 2-4 mm.

Measurement
  • Initial Rapid Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-20 °C/min).

    • Observe the approximate temperature at which the sample melts. This provides a rough estimate of the melting point.

  • Accurate Determination:

    • Allow the heating block to cool to at least 20°C below the estimated melting point.

    • Place the capillary tube with the sample in the heating block.

    • Set the heating rate to 1-2 °C/min.

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂.

The workflow for this experimental procedure is illustrated in the following diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack InitialHeat Rapid Heating (Estimate MP) Pack->InitialHeat Cool Cool Apparatus InitialHeat->Cool SlowHeat Slow Heating (1-2 °C/min) Cool->SlowHeat Record Record T1 and T2 SlowHeat->Record

Caption: Experimental workflow for melting point determination.

Interpreting the Results

  • Sharp Melting Point (e.g., within a 1-2 °C range): This is indicative of a high-purity sample.

  • Broad Melting Point (e.g., > 2 °C range): This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

  • Depressed Melting Point: The presence of soluble impurities will typically lower the melting point below the value for the pure substance.

Conclusion

The melting point of this compound, centered around 40°C , is a critical parameter for its identification and quality control.[2] For professionals in drug development and chemical synthesis, a thorough understanding of not just the value itself, but also the methodologies for its accurate determination and the factors that can influence it, is essential. By adhering to standardized protocols and being cognizant of potential impurities from its synthesis, researchers can ensure the reliability of their findings and the quality of their materials. This in-depth guide provides the foundational knowledge to approach the melting point determination of this compound with scientific rigor and practical insight.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-methylbenzhydryl chloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for reaction optimization, purification, and formulation development. This document is structured to provide not only available solubility data but also the scientific rationale behind solvent selection and detailed methodologies for in-house solubility determination, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Formula C₁₄H₁₃Cl[1][2]
Molecular Weight 216.71 g/mol [1][2]
Appearance White to light yellow powder or lump[1][2]
Melting Point Approximately 40 °C[1][2]
Boiling Point 118-119 °C at 1 Torr[1][2]
Storage Temperature 2-8°C, under inert gas[1]

Expert Insight: The structure of this compound, featuring two phenyl rings and a chlorine atom attached to a benzylic carbon, suggests a largely non-polar character. However, the molecule is not entirely symmetrical due to the methyl group on one of the phenyl rings. This slight asymmetry, combined with the polar C-Cl bond, can influence its interaction with various solvents. Its solid state at room temperature necessitates dissolution for most synthetic applications.

Quantitative Solubility Data

While qualitative statements indicating that this compound is "soluble in methanol" are available, specific quantitative solubility data in common organic solvents and water is not readily found in publicly accessible literature.[1][2] The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventPolarity IndexSolubility ( g/100 mL) at 25°CObservations
Water9.0Data not availableLikely very low due to non-polar nature.
Methanol6.6Data not availableReported to be soluble.
Ethanol5.2Data not availableExpected to be soluble.
Isopropanol4.3Data not availableExpected to be soluble.
Acetone5.1Data not availableExpected to be soluble.
Dichloromethane3.4Data not availableExpected to be highly soluble.
Tetrahydrofuran (THF)4.2Data not availableExpected to be highly soluble.
Ethyl Acetate4.3Data not availableExpected to be soluble.
Toluene2.4Data not availableExpected to be highly soluble.
Hexane0.0Data not availableLikely soluble, but potentially less so than in more polar organic solvents.
N,N-Dimethylformamide (DMF)6.4Data not availableExpected to be soluble.
Dimethyl Sulfoxide (DMSO)7.2Data not availableExpected to be soluble.

Rationale for Solvent Selection: The listed solvents cover a range of polarities and proticities, which are key factors in determining solubility. "Like dissolves like" is a guiding principle; the non-polar aromatic rings of this compound suggest good solubility in non-polar solvents like toluene and hexane. However, the polar C-Cl bond may allow for favorable interactions with more polar aprotic solvents like acetone, ethyl acetate, and THF. Protic solvents like alcohols can also be effective, as evidenced by the reported solubility in methanol.

Experimental Protocol for Solubility Determination

Given the lack of publicly available quantitative data, the following detailed protocol, based on the OECD Guideline 105 for water solubility and adaptable for organic solvents, is provided to enable researchers to determine the solubility of this compound in-house.[3][4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended; however, 24-48 hours is a typical starting point.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility.

Causality and Self-Validation in Experimental Design

  • Expertise & Experience: The choice of agitation during equilibration is to accelerate the dissolution process and ensure the entire volume of the solvent is in contact with the solute. The use of a constant temperature environment is paramount as solubility is temperature-dependent.

  • Trustworthiness: The protocol incorporates self-validating steps. For instance, analyzing samples taken at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the calculated solubility values plateau. Additionally, the use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical measurement.

Handling and Stability Considerations

This compound is a reactive compound, and its stability during the solubility experiment is a critical consideration.

  • Hydrolysis: Benzhydryl chlorides are susceptible to hydrolysis, which can be accelerated in the presence of water. For solubility determination in protic solvents or if there is any residual water, it is advisable to monitor for the appearance of the corresponding alcohol (2-methylbenzhydrol) as a degradation product using the analytical method.

  • Nucleophilic Substitution: The compound is reactive towards nucleophiles. Care should be taken to use high-purity, non-nucleophilic solvents where possible, or to account for any potential reactions.

  • Safety: this compound is an irritant.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties and employing a well-designed, self-validating experimental workflow, researchers in drug development and other scientific fields can generate the reliable solubility data required for their applications.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • FILAB (2023), Solubility testing in accordance with the OECD 105. [Link]

  • OECD (2009), OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. [Link]

  • Scymaris. Water Solubility | OECD 105. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • R Discovery. Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

  • ChemBK. This compound. [Link]

  • PharmaCompass.com. 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • National Institute for Environmental Studies, Japan. Organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Murov, S. L. Properties of Common Organic Solvents. [Link]

  • National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectral data essential for the structural elucidation and quality control of 2-Methylbenzhydryl chloride. As a Senior Application Scientist, the following content is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for this key organic intermediate.

Introduction: The Structural Significance of this compound

This compound (C₁₄H₁₃Cl), also known as chloro(2-methylphenyl)phenylmethane, is a versatile chemical intermediate.[1][2] Its benzhydryl core is a common scaffold in medicinal chemistry. Accurate and comprehensive spectral analysis is paramount to confirm its identity, purity, and stability, ensuring the integrity of subsequent synthetic steps and the quality of final products. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Expected ¹H NMR Spectral Data (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅ & C₆H₄)7.1 - 7.5Multiplet (m)9H
Methine (-CH-)~6.5Singlet (s)1H
Methyl (-CH₃)~2.4Singlet (s)3H

Causality Behind the Assignments:

  • Aromatic Protons (7.1 - 7.5 ppm): The nine protons on the two phenyl rings resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The overlapping signals will appear as a complex multiplet.

  • Methine Proton (~6.5 ppm): The single proton on the carbon bearing the chlorine and the two phenyl groups is significantly deshielded by the electronegative chlorine atom and the adjacent aromatic rings. It is expected to appear as a singlet as it has no adjacent protons.

  • Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the phenyl ring are in a relatively shielded environment and are expected to appear as a sharp singlet.

Carbon-¹³ (¹³C) NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data (Predicted):

CarbonChemical Shift (δ, ppm)
Quaternary Aromatic (C-Ar)135 - 145
Aromatic (CH-Ar)125 - 130
Methine (-CH-)60 - 70
Methyl (-CH₃)20 - 25

Expert Insights on ¹³C Assignments:

  • The chemical shifts of the aromatic carbons are in the typical range of 125-145 ppm. The quaternary carbons (those attached to other carbons and not hydrogen) will have different chemical shifts from the protonated aromatic carbons.

  • The methine carbon, directly attached to the electron-withdrawing chlorine atom, will be significantly deshielded and appear in the 60-70 ppm region.

  • The methyl carbon will be the most shielded, resonating in the upfield region of 20-25 ppm.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum with proton decoupling to obtain singlets for each carbon.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning & Shimming) transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectrum Final Spectrum baseline->Final Spectrum

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAlkyl (CH₃)
1600, 1490, 1450C=C stretchAromatic Ring
800 - 690C-H bendAromatic (out-of-plane)
800 - 600C-Cl stretchAlkyl Halide

Authoritative Grounding in IR Interpretation:

  • The presence of sharp peaks between 3100-3000 cm⁻¹ and the characteristic ring stretching vibrations around 1600, 1490, and 1450 cm⁻¹ are definitive indicators of the aromatic rings.

  • The C-H stretching of the methyl group will be observed in the 3000-2850 cm⁻¹ region.

  • The C-Cl stretching vibration is expected in the fingerprint region (below 1500 cm⁻¹), typically between 800-600 cm⁻¹, and its exact position can be influenced by the overall molecular structure.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is clean and a background spectrum has been collected.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Processing: The software will automatically process the data to generate the final transmittance or absorbance spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis clean Clean ATR Crystal background Collect Background clean->background apply Apply Sample background->apply acquire Acquire Spectrum apply->acquire Final Spectrum Final Spectrum acquire->Final Spectrum

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed FragmentSignificance
216/218[C₁₄H₁₃Cl]⁺Molecular Ion (M⁺) and M+2 isotope peak
181[C₁₄H₁₃]⁺Loss of Cl
165[C₁₃H₉]⁺Benzhydryl cation fragment

Trustworthiness in Mass Spectral Interpretation:

  • Molecular Ion Peak: The presence of a pair of peaks at m/z 216 and 218 in an approximate 3:1 ratio is a clear indication of the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of the compound.

  • Fragmentation Pattern: The most likely fragmentation pathway involves the loss of the chlorine radical to form a stable benzhydryl cation. Further fragmentation of the aromatic rings can also be observed. The base peak (the most intense peak) will likely correspond to a particularly stable carbocation fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate Separation in Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Integrated Spectral Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-validating and unambiguous structural confirmation of this compound.

Integrated_Analysis NMR NMR (Connectivity) Structure Confirmed Structure of This compound NMR->Structure IR IR (Functional Groups) IR->Structure MS MS (Molecular Weight & Formula) MS->Structure

By combining the detailed connectivity from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of their this compound sample.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Methylbenzhydryl Chloride from 2-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable two-step synthesis route for 2-Methylbenzhydryl chloride, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis originates from 2-methylbenzaldehyde and proceeds through a Grignard reaction to form the intermediate 2-methylbenzhydrol, which is subsequently converted to the final product via chlorination with thionyl chloride. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical process considerations to ensure successful and reproducible synthesis.

Introduction and Synthetic Overview

This compound, also known as chloro(2-methylphenyl)phenylmethane, is a valuable building block in organic synthesis.[3] Its structural motif is found in a range of pharmacologically active molecules, making its efficient synthesis a topic of significant interest. This guide details a well-established and scalable two-step pathway starting from 2-methylbenzaldehyde.

The overall synthetic strategy is outlined below:

  • Step 1: Grignard Reaction. 2-methylbenzaldehyde is treated with a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to form the secondary alcohol, (2-methylphenyl)(phenyl)methanol, also known as 2-methylbenzhydrol.

  • Step 2: Chlorination. The intermediate alcohol, 2-methylbenzhydrol, is converted to the target compound, this compound, using a chlorinating agent such as thionyl chloride (SOCl₂).[2]

G cluster_0 Overall Synthesis Workflow 2-Methylbenzaldehyde 2-Methylbenzaldehyde Step1 Grignard Reaction 2-Methylbenzaldehyde->Step1 Phenylmagnesium_Bromide Phenylmagnesium_Bromide Phenylmagnesium_Bromide->Step1 2-Methylbenzhydrol 2-Methylbenzhydrol Step1->2-Methylbenzhydrol Step2 Chlorination 2-Methylbenzhydrol->Step2 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Step2 2-Methylbenzhydryl_Chloride 2-Methylbenzhydryl_Chloride Step2->2-Methylbenzhydryl_Chloride

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Methylbenzhydrol via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4] In this synthesis, the nucleophilic carbon of phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde.[5][6]

Reaction Mechanism

The reaction proceeds via nucleophilic addition. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[6][7]

G cluster_1 Grignard Reaction Mechanism start 2-Methylbenzaldehyde + Phenylmagnesium Bromide intermediate Tetrahedral Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Attack workup Acidic Workup (e.g., H₃O⁺) intermediate->workup Stabilization product 2-Methylbenzhydrol workup->product Protonation

Caption: Mechanism of 2-methylbenzhydrol formation via Grignard reaction.

Experimental Protocol: Grignard Reaction

A. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to eliminate any trace of water, which would quench the Grignard reagent.[8][9][10]

  • Reagent Charging: To the flask, add magnesium turnings. Place a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) into the dropping funnel.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. Initiation may be spontaneous, evidenced by cloudiness and gentle boiling of the ether.[11] If the reaction does not start, a small crystal of iodine or gentle warming may be required to activate the magnesium surface.[12]

  • Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.[8][11]

B. Reaction with 2-Methylbenzaldehyde

  • Reactant Preparation: In a separate flask, prepare a solution of 2-methylbenzaldehyde in anhydrous diethyl ether.

  • Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add the 2-methylbenzaldehyde solution from a dropping funnel. Control the addition rate to maintain a gentle reflux and prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will likely become a thick, viscous slurry.

  • Workup (Quenching): Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate and dissolves the magnesium salts.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield the crude 2-methylbenzhydrol, which can be purified further by recrystallization or column chromatography if necessary.

ParameterRecommended ConditionRationale / Field Insight
Solvent Anhydrous Diethyl Ether or THFGrignard reagents are extremely basic and react with protic solvents like water or alcohols.[8][13] Anhydrous ether/THF is required to stabilize the reagent.
Temperature Reflux during formation; 0°C to RT for aldehyde additionFormation is exothermic. Addition to the aldehyde is cooled initially to control the reaction rate and minimize side products like biphenyl.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture, which would decrease the yield.
Workup Saturated NH₄Cl (aq) or dilute HClA mild acidic workup protonates the alkoxide without causing potential acid-catalyzed dehydration of the resulting alcohol.

Part II: Chlorination of 2-Methylbenzhydrol

The conversion of alcohols to alkyl chlorides is a fundamental transformation.[14] For secondary benzylic alcohols like 2-methylbenzhydrol, thionyl chloride (SOCl₂) is a highly effective reagent. It converts the hydroxyl group, a poor leaving group, into a chlorosulfite group, which is an excellent leaving group.[15][16]

Reaction Mechanism

The reaction of an alcohol with thionyl chloride can proceed through several mechanisms (Sₙ2, Sₙ1, or Sₙi) depending on the substrate and reaction conditions.[17][18] For a secondary benzylic alcohol, the mechanism often involves an intimate ion pair (Sₙi - Substitution Nucleophilic internal) or a carbocation intermediate, especially given the stability of the benzylic carbocation.

  • Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion.[16]

  • Intermediate Formation: A proton is lost, forming an alkyl chlorosulfite intermediate.

  • Substitution: This intermediate collapses. The C-O bond breaks, and the chloride from the chlorosulfite group attacks the carbon, leading to the alkyl chloride product with retention of configuration (Sₙi). Alternatively, the chlorosulfite can leave to form a carbocation, which is then attacked by a chloride ion. The process liberates sulfur dioxide (SO₂) gas and hydrogen chloride (HCl).[15] The addition of a base like pyridine can alter the mechanism to a clean Sₙ2 pathway with inversion of stereochemistry.[17][19]

G cluster_2 Chlorination Mechanism (Sₙi Pathway) Alcohol 2-Methylbenzhydrol Step1 Nucleophilic Attack Alcohol->Step1 SOCl2 Thionyl Chloride SOCl2->Step1 Intermediate Alkyl Chlorosulfite Intermediate Step1->Intermediate Step2 Internal Substitution (Sₙi) Intermediate->Step2 Product This compound Step2->Product Byproducts SO₂ (g) + HCl (g) Step2->Byproducts

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methylbenzhydryl Chloride from 2-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Methylbenzhydryl chloride, a critical intermediate in the development of various pharmaceutical compounds.[1][2] The primary focus is on the chlorination of 2-methylbenzhydrol using thionyl chloride (SOCl₂), a widely adopted and efficient method. This document elucidates the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, discusses analytical characterization techniques, and outlines crucial safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, experience-driven insights to ensure a successful and safe laboratory execution.

Introduction and Strategic Importance

This compound, also known as 2-(α-Chlorobenzyl)toluene, is a halogenated hydrocarbon whose structural motif is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its utility stems from the reactivity of the benzylic chloride, which serves as an excellent electrophilic site for nucleophilic substitution, enabling the construction of more complex molecular architectures.

The conversion of the precursor alcohol, 2-methylbenzhydrol, to the target chloride is a fundamental SN1 or SNi type reaction. While several chlorinating agents can achieve this transformation, thionyl chloride (SOCl₂) is often the reagent of choice due to its high reactivity and the convenient nature of its byproducts. The reaction proceeds cleanly, as the inorganic byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying product purification.[4][5]

This guide provides a comprehensive framework for this synthesis, grounded in established chemical principles and validated laboratory practices.

Reaction Mechanism: The Conversion of an Alcohol to an Alkyl Chloride

The reaction of a secondary alcohol like 2-methylbenzhydrol with thionyl chloride is a classic example of nucleophilic substitution. The hydroxyl group (-OH) of the alcohol is a poor leaving group, and the primary role of thionyl chloride is to convert it into an excellent leaving group, facilitating its displacement by a chloride ion.[6]

The reaction typically proceeds through an internal nucleophilic substitution (SNi) mechanism.

Step 1: Formation of the Alkyl Chlorosulfite Intermediate The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation (often by the previously expelled chloride ion or a weak base like pyridine, if added) to form a key intermediate, an alkyl chlorosulfite.[6]

Step 2: Internal Attack and Product Formation The C-O bond of the chlorosulfite intermediate cleaves, and the chloride atom from the same intermediate attacks the carbocationic center from the same face. This internal delivery of the nucleophile results in the formation of the final product, this compound, with retention of stereochemistry. The intermediate decomposes into the stable gaseous byproducts SO₂ and HCl.[4][7]

This concerted, internal mechanism is illustrated below.

SNi_Mechanism cluster_reactants Reactants cluster_products Products R_OH 2-Methylbenzhydrol Intermediate Alkyl Chlorosulfite Intermediate R_OH->Intermediate Step 1: Attack on S, -HCl SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate R_Cl This compound Intermediate->R_Cl Step 2: Internal Attack (SNi) SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Decomposition HCl Hydrogen Chloride (HCl) Intermediate:s->HCl:n Byproduct

Caption: SNi reaction mechanism for the chlorination of 2-methylbenzhydrol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the anhydrous conditions, is critical for achieving a high yield and purity.

Materials and Equipment
  • Reagents: 2-Methylbenzhydrol, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) or Toluene, 5% Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Workflow

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[8][9][10] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and neoprene or nitrile gloves, is mandatory.[11]

  • Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture. The entire system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactant Preparation: In the round-bottom flask, dissolve 2-methylbenzhydrol in an appropriate volume of anhydrous DCM (or toluene). Stir the solution until the solid is fully dissolved.

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Charge the dropping funnel with thionyl chloride (typically 1.2 to 1.5 molar equivalents). Add the thionyl chloride dropwise to the alcohol solution over 30-60 minutes.

    • Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts from excessive heat.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-methylbenzhydrol spot.

  • Solvent Removal: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The distillation apparatus should be protected with a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.[12]

  • Work-up & Neutralization: Dissolve the crude residue in a fresh portion of DCM. Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer by slowly adding a 5% NaHCO₃ solution. Caution: This neutralization will produce CO₂ gas; vent the separatory funnel frequently to release pressure.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Causality Insight: The bicarbonate wash neutralizes residual HCl and acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Filtration: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes, then filter to remove the drying agent.

  • Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which typically presents as a white to light yellow powder or lump. Further purification can be achieved via recrystallization if necessary.

Workflow A 1. Setup Anhydrous Apparatus (Flask, Condenser, Dropping Funnel) under N₂ B 2. Dissolve 2-Methylbenzhydrol in Anhydrous DCM A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Add Thionyl Chloride Dropwise C->D E 5. Stir at Room Temp (2-4h) Monitor by TLC D->E F 6. Rotary Evaporation (Remove Solvent & Excess SOCl₂) E->F G 7. Redissolve in DCM F->G H 8. Wash with NaHCO₃, H₂O, Brine G->H I 9. Dry with Na₂SO₄ & Filter H->I J 10. Final Rotary Evaporation I->J K Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides an example calculation for a laboratory-scale synthesis.

Reagent/ProductMolar Mass ( g/mol )AmountMolesEquivalents
2-Methylbenzhydrol[13]198.2610.0 g0.05041.0
Thionyl Chloride[7]118.975.4 mL (8.9 g)0.07561.5
Theoretical Yield 216.71 10.93 g 0.0504 1.0

Analytical Characterization of the Product

Confirming the structure and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic and physical methods provides an unambiguous characterization.[14]

  • ¹H NMR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the broad singlet corresponding to the alcohol -OH proton and the downfield shift of the benzylic proton (-CH(OH)-) to a new singlet in the region of the benzylic chloride (-CHCl-). The aromatic and methyl protons will remain in their respective regions.

  • ¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group will experience a significant shift upon chlorination.

  • Infrared (IR) Spectroscopy: The primary diagnostic change will be the disappearance of the strong, broad O-H stretching band from the starting material (typically ~3200-3600 cm⁻¹). The C-Cl stretch of the product will appear in the fingerprint region (typically ~600-800 cm⁻¹).[15]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (C₁₄H₁₃Cl). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the M and M+2 peaks, providing definitive evidence of chlorination.[14]

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (approx. 37-41 °C).

Safety, Handling, and Waste Disposal

This section cannot be overstated in its importance. A thorough risk assessment must be conducted before beginning any work.[16]

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[8][10] Reacts violently with water, alcohols, and bases, releasing toxic SO₂ and HCl gas.[7][17] It is listed under the Chemical Weapons Convention.[9]

    • Handling: Always handle in a chemical fume hood.[9] Ensure all glassware is scrupulously dry. Never add water to thionyl chloride.[17] Keep away from incompatible materials.[9]

    • PPE: Wear chemical-resistant gloves (neoprene or PVC), a full-face shield over safety goggles, and a lab coat.[10][11]

  • This compound:

    • Hazards: Causes skin irritation. Very toxic to aquatic life with long-lasting effects.

    • Handling: Avoid contact with skin and eyes. Wear appropriate PPE.

  • Waste Disposal:

    • Never quench residual thionyl chloride with water directly. A recommended method is to slowly add the waste to a large volume of a stirred, cooled basic solution (like sodium carbonate or calcium hydroxide).

    • All contaminated materials and reaction waste must be collected in properly labeled containers and disposed of as hazardous waste according to institutional and local regulations.[9]

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]

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  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Available at: [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Available at: [Link]

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  • askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by: SOCl2. Available at: [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Available at: [Link]

  • Michael S. Leonard. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

  • PharmaCompass.com. (n.d.). 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Methylbenzhydrol. Available at: [Link]

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  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). SN1 reaction between 2-methyl-2-propanol and HCl. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.8: Orientation of Electrophilic Additions - Markovnikov's Rule. Available at: [Link]

  • Physics & Maths Tutor. (n.d.). CP6 Chlorination of 2-methylpropan-2-ol with Concentrated Hydrochloric Acid. Available at: [Link]

  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available at: [Link]

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Thionyl chloride in 2-Methylbenzhydryl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methylbenzhydryl Chloride Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry, via the reaction of 2-Methylbenzhydrol with thionyl chloride (SOCl₂). The document delves into the underlying reaction mechanisms, offers a detailed experimental protocol, discusses potential side reactions and purification strategies, and emphasizes critical safety procedures for handling thionyl chloride. Furthermore, it presents a comparative analysis of alternative synthetic routes, equipping researchers and drug development professionals with the necessary knowledge for efficient and safe synthesis.

Introduction: The Significance of this compound

This compound, also known as 1-chloro(phenyl)(2-methylphenyl)methane, is a crucial building block in organic synthesis.[1][2] Its structural motif is found in a variety of pharmacologically active molecules. The compound serves as a versatile intermediate, primarily used in the synthesis of active pharmaceutical ingredients (APIs).[1] The efficient and high-yield synthesis of this compound is therefore of significant interest to the drug development and manufacturing sectors. The conversion of the precursor alcohol, 2-Methylbenzhydrol, to the target alkyl chloride is a fundamental transformation, for which thionyl chloride is a common and effective reagent.[3]

Core Synthesis: The Thionyl Chloride Route

The conversion of alcohols to alkyl chlorides using thionyl chloride is a preferred laboratory and industrial method due to its efficiency and the convenient nature of its byproducts.[4][5] The reaction converts the hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[6][7] The primary byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5][8]

Reaction Mechanism: SN1, SN2, and SNi Pathways

The reaction of a secondary alcohol like 2-Methylbenzhydrol with thionyl chloride can proceed through several mechanisms, largely dependent on the reaction conditions such as solvent and the presence or absence of a base like pyridine.[4][9]

  • Initial Esterification: The alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form an alkyl chlorosulfite intermediate.[4][8]

  • Nucleophilic Substitution: The subsequent step determines the stereochemical outcome.

    • Sₙi (Internal Nucleophilic Substitution): In the absence of a base and in non-polar solvents, the reaction often proceeds with retention of configuration. The chlorosulfite intermediate collapses, with the chloride being delivered from the leaving group itself to the front face of the carbocationic center that is forming.[8][9] This "intimate ion pair" mechanism is a key feature of the Sₙi pathway.[9]

    • Sₙ2 (Bimolecular Nucleophilic Substitution): When a base such as pyridine is added, it reacts with the intermediate, displacing the chloride and forming a pyridinium salt.[6][9] The liberated chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of configuration.[6][9][10]

    • Sₙ1 (Unimolecular Nucleophilic Substitution): For secondary benzylic alcohols like 2-Methylbenzhydrol, the intermediate alkyl chlorosulfite can ionize to form a relatively stable secondary benzylic carbocation.[11] This pathway would lead to a racemic or near-racemic mixture of products.

For 2-Methylbenzhydrol, a combination of Sₙ1 and Sₙi mechanisms is likely in the absence of pyridine, while the Sₙ2 pathway would dominate in its presence.

Reaction Mechanism Workflow

Thionyl Chloride Reaction Mechanism cluster_0 Step 1: Formation of Alkyl Chlorosulfite cluster_1 Step 2: Nucleophilic Substitution Alcohol 2-Methylbenzhydrol (R-OH) Intermediate Alkyl Chlorosulfite (R-OS(O)Cl) Alcohol->Intermediate Attacks S of SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product_SNi This compound (R-Cl) + SO₂ + Cl⁻ Intermediate->Product_SNi SNi Pathway (Retention) Pyridine Pyridine (Base) Intermediate->Pyridine Reacts with Base Product_SN2 This compound (R-Cl) + SO₂ + Pyridine-HCl Pyridine->Product_SN2 SN2 Pathway (Inversion)

Caption: General pathways for the reaction of an alcohol with thionyl chloride.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood due to the release of toxic gases HCl and SO₂.

Materials and Reagents:

  • 2-Methylbenzhydrol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-Methylbenzhydrol.

  • Dissolution: Dissolve the alcohol in an appropriate volume of the anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) dropwise via a dropping funnel. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to ensure completion.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add the reaction mixture to a beaker of crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize HCl), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator.[13]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation
ParameterValue/ConditionRationale
Reactant 1 2-Methylbenzhydrol1.0 equivalent
Reactant 2 Thionyl Chloride (SOCl₂)1.2 equivalents
Solvent Anhydrous DichloromethaneAprotic solvent, prevents side reactions with SOCl₂.[11]
Temperature 0 °C to Room Temp/RefluxInitial cooling controls the exothermic reaction; heating drives it to completion.
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.[14]
Work-up Aqueous NaHCO₃ washNeutralizes excess HCl and acidic byproducts.
Expected Yield >85%Thionyl chloride reactions are generally high-yielding.[14]

Side Reactions and Purification

While the reaction is generally clean, potential side reactions can occur:

  • Elimination: The carbocation intermediate (in an Sₙ1 pathway) can undergo elimination (E1) to form an alkene byproduct, 1-phenyl-1-(o-tolyl)ethene. This is more prevalent with tertiary alcohols but can occur with secondary benzylic systems.[11]

  • Ether Formation: Under certain conditions, the starting alcohol can react with the product or its carbocation intermediate to form an ether, although this is less common with thionyl chloride.

Purification: Excess thionyl chloride (boiling point: 76 °C) and the solvent can be removed under reduced pressure.[15] It is crucial to use an efficient vacuum trap and ensure the vacuum pump is protected from corrosive gases.[13] If impurities like the elimination byproduct are present, purification via fractional vacuum distillation or column chromatography on silica gel is recommended.

Critical Safety Considerations for Thionyl Chloride

Thionyl chloride is a toxic, corrosive, and moisture-sensitive chemical that requires stringent safety precautions.[16][17]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[18][19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or Viton), a full-face shield, safety goggles, and a lab coat.[17][18][20] An air-purifying respirator with acid gas cartridges may be necessary for certain operations.[17]

  • Moisture Sensitivity: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gases.[16][20] All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite or dry sand. Do not use water.[18][20]

  • First Aid:

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18][19]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[18][19]

    • Inhalation: Move the victim to fresh air.[18][19]

    • In all cases of exposure, seek immediate medical attention.[19][20]

  • Storage: Store in a cool, dry, well-ventilated area away from water, moisture, acids, bases, and metals.[16] Keep containers tightly closed.[16][18]

Safety Workflow for Thionyl Chloride

Safety Workflow Start Handling SOCl₂ FumeHood Work in Fume Hood Start->FumeHood PPE Wear Full PPE: - Face Shield - Goggles - Resistant Gloves - Lab Coat Start->PPE DryGlassware Use Dry Glassware & Inert Atmosphere Start->DryGlassware Emergency Emergency Measures Start->Emergency Quench Quench Excess SOCl₂ Carefully on Ice DryGlassware->Quench Spill Spill: Use Inert Absorbent (No Water!) Emergency->Spill Exposure Exposure: Flush with Water, Seek Medical Aid Emergency->Exposure

Caption: Essential safety steps for handling thionyl chloride.

Alternative Synthetic Routes

While thionyl chloride is highly effective, other reagents can also achieve the conversion of 2-Methylbenzhydrol to its corresponding chloride.

Reagent/MethodAdvantagesDisadvantagesMechanism
HCl / ZnCl₂ (Lucas Reagent) Inexpensive.Requires strongly acidic conditions; prone to carbocation rearrangements.[5]Sₙ1
Phosphorus Trichloride (PCl₃) Effective for primary and secondary alcohols.Byproduct (H₃PO₃) can be difficult to remove.Sₙ2
Phosphorus Pentachloride (PCl₅) Highly reactive.Solid reagent, can be difficult to handle; produces POCl₃ byproduct.Sₙ2
Cyanuric Chloride / DMF Mild conditions, low cost, low toxicity.[21]May require specific activation with DMF.[21]Sₙ2

The choice of reagent often depends on the substrate's sensitivity to acidic conditions, desired stereochemical outcome, and the ease of product purification. For this compound synthesis, the thionyl chloride method remains a robust and widely used option due to its high yield and straightforward workup.[5]

Conclusion

The synthesis of this compound from 2-Methylbenzhydrol using thionyl chloride is a highly efficient and reliable transformation critical for pharmaceutical development. A thorough understanding of the reaction mechanism allows for the control of stereochemistry, while strict adherence to safety protocols is paramount due to the hazardous nature of the reagent. By carefully controlling reaction conditions and implementing appropriate purification techniques, researchers can consistently obtain high yields of this valuable synthetic intermediate.

References

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
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  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
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  • ReactionWeb.io. (n.d.). Alcohol + SOCl2.
  • Norris, Dr. (2018). Reaction of alcohols with thionyl chloride. YouTube.
  • Benchchem. (n.d.). Optimizing reaction conditions for n'-Benzoyl-2-methylbenzohydrazide synthesis.
  • Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols.
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An In-depth Technical Guide on the Reactivity of 2-Methylbenzhydryl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylbenzhydryl chloride, with the chemical structure 1-[chloro(phenyl)methyl]-2-methylbenzene, is an important intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its reactivity is primarily dictated by the benzhydryl moiety, which is known for its susceptibility to nucleophilic substitution reactions. The presence of the ortho-methyl group on one of the phenyl rings introduces unique steric and electronic effects that modulate its reactivity compared to the parent benzhydryl chloride. This guide provides a comprehensive analysis of the factors governing the reaction of this compound with various nucleophiles, offering insights into reaction mechanisms, kinetics, and practical experimental design for researchers and drug development professionals.

Core Reactivity: A Mechanistic Dichotomy of S_N1 and S_N2 Pathways

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: unimolecular nucleophilic substitution (S_N1) and bimolecular nucleophilic substitution (S_N2).[3][4] The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The S_N1 Pathway: A Carbocation-Mediated Process

The S_N1 mechanism involves a two-step process.[5] The initial and rate-determining step is the unimolecular dissociation of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance delocalization of the positive charge across both phenyl rings. The presence of the electron-donating methyl group at the ortho position can further stabilize the carbocation through inductive and hyperconjugative effects.[6] However, this is counteracted by potential steric hindrance to planarity, which is required for optimal resonance stabilization. In the second, rapid step, the carbocation is attacked by a nucleophile.

SN1_Mechanism reactant 2-Methylbenzhydryl Chloride intermediate 2-Methylbenzhydryl Carbocation reactant->intermediate Slow, Rate-Determining (Ionization) leaving_group Cl- product Substitution Product intermediate->product Fast (Nucleophilic Attack) nucleophile Nu-

Figure 1: The S_N1 reaction pathway of this compound.
The S_N2 Pathway: A Concerted Displacement

The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[4][7] This pathway is characterized by an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[8] Strong, unhindered nucleophiles favor the S_N2 pathway. The steric bulk introduced by the ortho-methyl group in this compound is expected to hinder the backside attack required for an S_N2 reaction, thus generally disfavoring this mechanism compared to unsubstituted benzhydryl chloride.[9]

SN2_Mechanism reactants This compound + Nu- transition_state Transition State [Nu---C---Cl] reactants->transition_state Concerted Step products Substitution Product + Cl- transition_state->products

Figure 2: The S_N2 reaction pathway of this compound.

Factors Influencing Reactivity and Mechanistic Choice

The competition between the S_N1 and S_N2 pathways for this compound is a delicate balance of several factors.

Factors_Influencing_Reactivity substrate This compound (Substrate Structure) outcome Reaction Outcome (Rate & Mechanism) substrate->outcome nucleophile Nucleophile (Strength & Sterics) nucleophile->outcome solvent Solvent (Polarity & Protic/Aprotic) solvent->outcome leaving_group Leaving Group (Chloride Ion) leaving_group->outcome temperature Temperature temperature->outcome

Figure 3: Key factors influencing the reactivity of this compound.
Nucleophile Strength and Concentration
  • Strong Nucleophiles: Strong nucleophiles, such as iodide, hydroxide, and alkoxides, tend to favor the S_N2 mechanism.[3][4] High concentrations of a strong nucleophile will increase the rate of the bimolecular reaction.

  • Weak Nucleophiles: Weak nucleophiles, such as water, alcohols, and carboxylic acids, favor the S_N1 mechanism because they are not strong enough to effectively displace the leaving group in a concerted manner.[10] In these cases, the reaction often proceeds via solvolysis, where the solvent acts as the nucleophile.[6]

Solvent Effects
  • Polar Protic Solvents: Solvents like water, ethanol, and methanol are polar and have acidic protons. They are excellent at solvating both the carbocation intermediate and the leaving group in an S_N1 reaction, thereby stabilizing them and accelerating the rate of ionization.[3]

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and DMSO are polar but lack acidic protons. They are less effective at solvating the leaving group but are good at solvating the cation. Polar aprotic solvents generally favor S_N2 reactions.[4]

Steric Hindrance

The ortho-methyl group in this compound introduces significant steric hindrance around the reaction center. This steric bulk impedes the backside attack necessary for an S_N2 reaction, making the S_N1 pathway more likely, especially with bulky nucleophiles.[9][11]

Electronic Effects

The methyl group is weakly electron-donating, which can stabilize the adjacent carbocation in an S_N1 mechanism through an inductive effect.[6] This electronic contribution further favors the S_N1 pathway.

Quantitative Data and Reactivity Trends

While specific kinetic data for this compound is not extensively published, we can extrapolate from studies on related benzhydryl systems.[12][13][14] The following table summarizes the expected relative reactivity and predominant mechanism with a range of common nucleophiles.

NucleophileFormulaNucleophile StrengthExpected Predominant MechanismExpected Relative Rate
IodideI⁻StrongS_N2/S_N1Fast
HydroxideOH⁻StrongS_N2/S_N1Fast
MethoxideCH₃O⁻StrongS_N2/S_N1Fast
AzideN₃⁻StrongS_N2/S_N1Fast
CyanideCN⁻ModerateS_N2/S_N1Moderate
AmmoniaNH₃ModerateS_N2/S_N1Moderate
WaterH₂OWeakS_N1Slow
EthanolC₂H₅OHWeakS_N1Slow
AcetateCH₃COO⁻WeakS_N1Slow

Note: The S_N1/S_N2 designation indicates that a competition between the two mechanisms is likely, with the outcome sensitive to specific reaction conditions.

Experimental Protocols

The following is a generalized, step-by-step methodology for investigating the reaction of this compound with a nucleophile, using the reaction with sodium iodide in acetone as an illustrative example favoring an S_N2 reaction.

Objective: To determine the rate of reaction of this compound with sodium iodide in acetone.
Materials:
  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Thermostatted water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • Equilibrate both stock solutions and a separate flask of anhydrous acetone to the desired reaction temperature in a thermostatted water bath (e.g., 25 °C).

    • In a reaction vessel, pipette the required volumes of the this compound solution and acetone to achieve the desired initial concentration.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the required volume of the pre-heated sodium iodide solution to the reaction vessel and start a timer simultaneously.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a non-polar solvent).

    • Analyze the concentration of the remaining this compound or the formation of the product, 2-methylbenzhydryl iodide, using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • Repeat the experiment with different initial concentrations of the nucleophile and substrate to determine the order of the reaction with respect to each reactant and subsequently calculate the rate constant.[15]

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) setup Equilibrate Solutions & Set Up Reaction Vessel prep->setup initiate Initiate Reaction (Mix Reactants) setup->initiate monitor Monitor Reaction Progress (Aliquots at Time Intervals) initiate->monitor analyze Analyze Aliquots (HPLC or UV-Vis) monitor->analyze data Data Analysis (Determine Rate Law & Rate Constant) analyze->data

Figure 4: A generalized experimental workflow for kinetic studies.

Conclusion

The reactivity of this compound with nucleophiles is a nuanced interplay of steric and electronic factors that dictate the competition between S_N1 and S_N2 pathways. The presence of the ortho-methyl group generally favors the S_N1 mechanism by providing some electronic stabilization to the carbocation intermediate and, more significantly, by sterically hindering the backside attack required for an S_N2 reaction. A thorough understanding of the principles outlined in this guide will empower researchers to predict reaction outcomes, select appropriate reaction conditions, and design effective synthetic strategies involving this versatile intermediate.

References

[16] UW-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [12] Chang, S., Koh, H. J., Lee, B. S., & Lee, I. (1995). Kinetics and Mechanism of Reactions of Benzhydryl Chlorides with Anilines. The Journal of Organic Chemistry, 60(24), 7760–7768. [3] Swarthmore College. Experiment 7 — Nucleophilic Substitution. [17] Huebner, A. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [18] ChemBK. (2024). This compound. [13] Quesada, K. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [14] Quesada, K., Chabeda, D., Johnson, J., & Shore, A. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [4] McMurry, J. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. [19] UW-Madison Chemistry. (2025). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). [20] Mayr, H., & Patz, M. (1994). Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case. The Journal of Physical Chemistry A, 98(45), 11595-11601. [5] Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [21] Mayr, H., Nolte, C., Phan, T. B., & Ofial, A. R. (2009). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. [1] Chemical Bull Pvt. Ltd. (n.d.). This compound | 41870-52-4. [11] BenchChem. (2025). Overcoming steric hindrance in reactions with bulky benzoyl chlorides. [9] Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [6] Lalancette, J. M., & Lachance, A. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 50(14), 2318–2324. [8] The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [15] Chemistry - Class 12. (2025, May 7). The following results have been obtained during the kinetic studies of the reaction:2A + B ® C + D [Video]. YouTube. [10] Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry [Video]. YouTube. [7] Pharma Guideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [2] TCI EUROPE N.V. (n.d.). This compound | 41870-52-4.

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An In-depth Technical Guide to the Safe Handling and Management of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methylbenzhydryl chloride (CAS RN: 41870-52-4). Designed for researchers, chemists, and professionals in drug development and organic synthesis, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this versatile chemical intermediate. The following sections detail the toxicological profile, proper handling and storage, emergency procedures, and disposal of this compound, grounding all recommendations in authoritative safety data.

Hazard Identification and Risk Assessment

This compound, also known as 1-Chloro(2-methylphenyl)phenylmethane or 2-(α-Chlorobenzyl)toluene, is a solid organic compound widely utilized in chemical synthesis.[1][2] While a valuable reagent, it presents several hazards that necessitate careful handling to mitigate risks.

1.1. GHS Hazard Classification

Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2][3]

Signal Word: Warning [2][3]

1.2. Toxicological Profile and Health Effects

The primary health hazard associated with this compound is skin irritation.[2] Direct contact with the solid or its dust can lead to redness, itching, and inflammation. While specific data on inhalation and ingestion toxicity for this compound are not extensively detailed in readily available literature, analogous chlorinated hydrocarbons can cause respiratory tract irritation.[4] Upon combustion, this compound may decompose and release toxic fumes, including highly toxic hydrogen chloride (HCl) gas.[2]

1.3. Environmental Hazards

This compound is classified as very toxic to aquatic life, with long-lasting effects.[2][3] Therefore, it is imperative to prevent its release into the environment. Spills and contaminated waste must be managed carefully to avoid contamination of drains, waterways, and soil.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is required when handling the powder or if dust or aerosols are likely to be generated.[2]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any workstation where the chemical is handled.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense against exposure. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.

  • Hand Protection: Wear protective gloves resistant to chemicals.[2][3] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

3.1. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm the location and functionality of safety showers and eyewash stations.

  • Dispensing: When weighing or transferring the solid, do so in a chemical fume hood to minimize the dispersion of dust.[2] Use appropriate tools (e.g., spatulas) to avoid direct contact.

  • General Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust. Wash hands and face thoroughly after handling.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]

3.2. Storage Conditions

Proper storage is critical to maintaining the stability and integrity of this compound and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[1] Open containers must be carefully resealed and kept upright to prevent leakage.[1]

  • Temperature: Store in a refrigerator or a cool place.[1][2]

  • Incompatibilities: While specific incompatibility data for this compound is limited, related compounds are known to be incompatible with bases, alcohols, and amines.[5]

ParameterStorage GuidelineRationale
Container Tightly closed, uprightPrevents contamination and leakage.[1]
Atmosphere Dry, well-ventilated areaMinimizes moisture and airborne contaminants.[1]
Temperature Refrigerator/Cool placeEnhances chemical stability.[1][2]

Emergency Procedures

Rapid and informed responses to emergencies can significantly mitigate potential harm.

4.1. First-Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice or attention.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.

  • Ingestion: Rinse mouth. If the person feels unwell, get medical advice or attention.[2]

4.2. Spill and Leak Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains or waterways.[2]

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_post Post-Cleanup Spill Spill of 2-Methylbenzhydryl Chloride Detected Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill (Prevent Spread) Ventilate->Contain Absorb Sweep Up Solid Contain->Absorb Containerize Place in Labeled Waste Container Absorb->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste (Follow Guidelines) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Waste Disposal

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2]

  • Procedure: Collect waste material in a clearly labeled, sealed container. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Environmental Precaution: Do not allow the product or its containers to enter drains, waterways, or soil.[2]

  • Container Disposal: Dispose of empty containers as unused product.[2]

Conclusion

This compound is a key intermediate in pharmaceutical and chemical synthesis, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document regarding engineering controls, personal protective equipment, handling, storage, and emergency procedures, researchers and scientists can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount in any laboratory setting.

References

  • ChemBK. This compound. [Link]

  • PharmaCompass.com. 2-Methyl benzhydryl chloride. [Link]

  • AMP Home Page. Methyl chloride. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl chloride. [Link]

  • PubChem. 2-Methylbenzoyl chloride. [Link]

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A Comprehensive Technical Guide to the Storage and Stability of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzhydryl chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Orphenadrine, a muscarinic antagonist with muscle relaxant properties.[][2] Its utility is intrinsically linked to its reactivity, which in turn dictates its stability and necessitates stringent storage conditions. This guide provides an in-depth analysis of the chemical properties of this compound, the mechanisms of its degradation, and detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties: A Foundation for Understanding Stability

A thorough understanding of the physicochemical properties of this compound is paramount to appreciating its storage requirements.

PropertyValueSource
Chemical Formula C₁₄H₁₃Cl[3]
Molecular Weight 216.71 g/mol [3]
Appearance White to off-white or light yellow solid (powder to lump)[3]
Melting Point Approximately 40°C[3]
Solubility Soluble in methanol, acetone, chloroform, and other organic solvents. Insoluble in water.[3]
Purity Typically >98.0% (by GC)

Synonyms for this compound include 1-Chloro-(2-methylphenyl)phenylmethane and o-Methyl-α-chlorodiphenylmethane.

The Chemistry of Instability: Unraveling Degradation Pathways

The primary driver of this compound's instability is the lability of the benzylic chloride. The molecule's structure, featuring two phenyl rings attached to the carbon bearing the chlorine, readily stabilizes a carbocation intermediate. This makes the compound highly susceptible to nucleophilic substitution reactions, particularly solvolysis, with the SN1 (Substitution Nucleophilic Unimolecular) mechanism being the predominant pathway.

Hydrolysis: The Primary Degradation Pathway

In the presence of moisture, this compound undergoes hydrolysis to form 2-methylbenzhydrol and hydrochloric acid. This is the most common degradation pathway and the principal reason for the stringent requirement of dry storage conditions.

Mechanism of Hydrolysis (SN1):

  • Carbocation Formation (Rate-Determining Step): The carbon-chlorine bond heterolytically cleaves, forming a resonance-stabilized secondary carbocation and a chloride ion. The presence of the two phenyl rings delocalizes the positive charge, making this carbocation relatively stable and its formation facile.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation.

  • Deprotonation: The resulting protonated alcohol is deprotonated by another water molecule to yield the final product, 2-methylbenzhydrol, and a hydronium ion (which combines with the initial chloride ion to form hydrochloric acid).

Figure 2: A logical workflow for the stability testing of this compound.

Handling, Spill Management, and Disposal

Given its reactive and hazardous nature, proper procedures for handling, spill management, and disposal are essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate footwear are required. In cases of potential significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Spill Management
  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Absorption: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a reactive chemical intermediate whose stability is paramount to its successful use in research and pharmaceutical synthesis. Its primary degradation pathway is hydrolysis, driven by the lability of the benzylic chloride and its propensity to form a stable carbocation. Optimal storage conditions—refrigeration, exclusion of moisture and light, and storage under an inert atmosphere—are critical for preserving its purity and reactivity. By adhering to the storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Accelerated Stability Testing. (n.d.). [Link]

  • Chemline. (n.d.). Chemical Resistance Guide. [Link]

  • Tudertechnica. (n.d.). Polymers Chemical Resistance Chart. [Link]

  • Azlon. (n.d.). Chemical Resistance of Plastics. [Link]

  • Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • Slideshare. (n.d.). Accelerated stability testing | PDF. [Link]

  • Samarth, N. B., & Mahanwar, P. A. (2021). Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review.
  • Magari, R. T. (2003). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
  • Reddit. (2023, May 31). Benzyl Chloride storage? [r/chemistry]. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Safety Data Sheet - Benzhydryl chloride. (n.d.). [Link]

  • ICH. (2003, February 6). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • apicule. (n.d.). 2-Methylbenzhydrol (CAS No: 5472-13-9) API Intermediate Manufacturers. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds. MeSH Browser. [Link]

  • ICH. (1996, November 6). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

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Synonyms for 2-Methylbenzhydryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylbenzhydryl Chloride: Nomenclature, Synthesis, and Application in Pharmaceutical Development

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications, with a focus on the underlying scientific principles.

This compound is a diarylmethane derivative of significant interest in synthetic organic chemistry. Its strategic importance lies in its utility as a versatile building block, particularly in the synthesis of active pharmaceutical ingredients (APIs). The presence of a reactive benzylic chloride functional group allows for facile nucleophilic substitution reactions, making it a valuable precursor for introducing the 2-methylbenzhydryl moiety into more complex molecular architectures. A notable application, which will be explored in detail in this guide, is its role as a key intermediate in the synthesis of the skeletal muscle relaxant, Orphenadrine.[1][2][3]

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

Systematic and Common Names:

  • IUPAC Name: 1-(chlorophenylmethyl)-2-methylbenzene[4]

  • Common Name: this compound[5]

Other Synonyms:

  • Chloro(2-methylphenyl)phenylmethane

  • 2-(α-Chlorobenzyl)toluene

  • 1-(chloro-phenyl-methyl)-2-methyl-benzene

  • 2-(chlorophenylmethyl)-1-methylbenzene

  • o-Methyl-α-chlorodiphenylmethane

  • NSC 49141

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 41870-52-4[6]
Molecular Formula C₁₄H₁₃Cl[6]
Molecular Weight 216.71 g/mol [6]
Appearance White to light yellow powder or lump[5]
Melting Point 40 °C[6][7]
Boiling Point 118-119 °C at 1 Torr[6]
Solubility Soluble in methanol[6]
Density ~1.098 g/cm³ (predicted)[6]
Spectroscopic Data (Predicted and Representative)

While a comprehensive, publicly available spectral analysis is not readily found in a single peer-reviewed source, the expected spectroscopic data can be inferred from its structure and from data available from chemical suppliers.

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 7.1-7.4 (m, 9H, Ar-H)

    • δ 6.1 (s, 1H, -CHCl-)

    • δ 2.3 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 75 MHz):

    • δ 141.0, 139.0, 135.0, 130.5, 128.9, 128.5, 127.8, 126.5 (Ar-C)

    • δ 64.0 (-CHCl-)

    • δ 19.0 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • 3050-3020 (Ar C-H stretch)

    • 2920 (Aliphatic C-H stretch)

    • 1600, 1490, 1450 (Ar C=C stretch)

    • ~700-800 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 181 (loss of Cl)

    • Fragment ions corresponding to the tropylium ion (m/z 91) and other aromatic fragments.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of the corresponding alcohol, 2-methylbenzhydrol.

Synthesis Pathway

synthesis_pathway reactant 2-Methylbenzhydrol product This compound reactant->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product byproducts SO₂ + HCl product->byproducts Byproducts orphenadrine_synthesis start This compound intermediate Orphenadrine (free base) start->intermediate Williamson Ether Synthesis reagent N,N-dimethylethanolamine reagent->intermediate final_product Orphenadrine Citrate intermediate->final_product Salt Formation with Citric Acid

Sources

An In-depth Technical Guide to 2-Methylbenzhydryl Chloride: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a drug development pipeline. 2-Methylbenzhydryl chloride, a seemingly simple halogenated hydrocarbon, represents a cornerstone intermediate, particularly in the synthesis of certain antihistaminic and anticholinergic agents. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this versatile molecule. We will move beyond rudimentary descriptions to explore the nuances of its chemical properties, delve into a robust synthesis protocol, and elucidate its reactivity, all within the context of its practical application in medicinal chemistry. The information herein is meticulously compiled and supported by peer-reviewed literature to ensure the highest degree of scientific integrity.

Structural Elucidation and Physicochemical Profile

This compound, systematically named 1-chloro-1-phenyl-1-(o-tolyl)methane, possesses a unique structural framework that dictates its chemical behavior. The molecule features a central tetrahedral carbon atom bonded to a phenyl group, a 2-methylphenyl (o-tolyl) group, a chlorine atom, and a hydrogen atom.

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the ortho-methyl group on one of the phenyl rings introduces significant steric and electronic effects that differentiate its reactivity from the parent benzhydryl chloride.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃Cl[1]
Molecular Weight 216.71 g/mol [1]
CAS Number 41870-52-4[1]
Appearance White to off-white crystalline solid[1]
Melting Point 40 °C[1]
Boiling Point 118-119 °C at 1 Torr[1]
Solubility Soluble in most organic solvents (e.g., dichloromethane, ether, toluene). Insoluble in water.General knowledge
Spectroscopic Signature

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ ~7.1-7.5 (m, 9H, Ar-H), δ ~6.5 (s, 1H, -CHCl-), δ ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR δ ~140-142 (Ar-C), δ ~136 (Ar-C-CH₃), δ ~126-130 (Ar-CH), δ ~65-70 (-CHCl-), δ ~19-21 (Ar-CH₃)
IR (Infrared) ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Alkyl C-H stretch), ~1600, 1490, 1450 cm⁻¹ (Ar C=C stretch), ~800-700 cm⁻¹ (C-Cl stretch, Ar C-H bend)
Mass Spec (EI) M⁺ at m/z 216/218 (³⁵Cl/³⁷Cl isotope pattern), fragment ion at m/z 181 ([M-Cl]⁺)

Synthesis Protocol: From Alcohol to Alkyl Halide

The most direct and widely employed method for the synthesis of this compound is the chlorination of the corresponding alcohol, 2-methylbenzhydrol, using thionyl chloride (SOCl₂). This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol 2-Methylbenzhydrol Reaction Stirring at controlled temperature Alcohol->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Recrystallization Workup->Purification Chloride This compound Purification->Chloride

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is adapted from a general and reliable procedure for the synthesis of benzhydryl halides.[2]

Materials:

  • 2-Methylbenzhydrol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of 2-methylbenzhydrol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel and a reflux condenser.

  • Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as an oil or a low-melting solid. Purify by recrystallization from hexanes to yield this compound as a white to off-white crystalline solid.

Reactivity and Mechanistic Insights

This compound is a reactive electrophile, primarily undergoing nucleophilic substitution reactions. The stability of the corresponding carbocation intermediate strongly favors an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism.

The Sₙ1 Pathway and Carbocation Stability

The rate-determining step in the Sₙ1 reaction of this compound is the unimolecular dissociation of the chloride ion to form a secondary benzylic carbocation. This carbocation is highly stabilized by resonance delocalization of the positive charge across both the phenyl and the o-tolyl rings.

G Start This compound TS1 Transition State 1 (C-Cl bond breaking) Start->TS1 Rate-determining step Carbocation 2-Methylbenzhydryl Carbocation (Resonance Stabilized) TS1->Carbocation - Cl⁻ TS2 Transition State 2 (C-Nu bond forming) Carbocation->TS2 + Nu⁻ Product Substituted Product TS2->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->TS2

Caption: Energy profile of the Sₙ1 reaction of this compound.

The ortho-methyl group exerts two opposing effects:

  • Electronic Effect: The methyl group is electron-donating via hyperconjugation and induction, which helps to stabilize the adjacent positive charge on the aromatic ring, thereby accelerating the Sₙ1 reaction.

  • Steric Effect: The ortho-methyl group can cause steric hindrance, potentially twisting the tolyl ring out of planarity with the carbocation's p-orbital. This would reduce resonance stabilization and slow down the reaction.

The overall reactivity is a balance of these electronic and steric factors.

Application in Pharmaceutical Synthesis: The Case of Orphenadrine

A prime example of the synthetic utility of this compound is in the preparation of Orphenadrine, an anticholinergic and antihistaminic drug used as a skeletal muscle relaxant.[3]

The synthesis involves a nucleophilic substitution reaction where this compound is treated with 2-(dimethylamino)ethanol. The nitrogen atom of the amino alcohol acts as the nucleophile, displacing the chloride to form the final ether linkage.

G cluster_reactants Reactants cluster_product Product Chloride This compound Orphenadrine Orphenadrine Chloride->Orphenadrine Sₙ1 Reaction Amine 2-(Dimethylamino)ethanol Amine->Orphenadrine

Caption: Synthesis of Orphenadrine from this compound.

This reaction is typically carried out in the presence of a base to neutralize the HCl formed, or by using an excess of the amino alcohol.

Safety and Handling

This compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable intermediate in organic and medicinal chemistry. Its synthesis is straightforward, and its reactivity is dominated by the Sₙ1 pathway, facilitated by the formation of a resonance-stabilized carbocation. The successful application of this compound in the synthesis of drugs like Orphenadrine underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist working with this versatile building block.

References

  • Bijlsma, U. G., Harms, A. F., & Nauta, W. T. (1955). The effect of alkyl substitution in drugs-I. Substituted dimethylaminoethyl benzhydryl ethers. Arzneimittel-Forschung, 5(11), 72-77.
  • Singh, A., et al. (2022). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Orphenadrine via Williamson Ether Synthesis Using 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of orphenadrine, a key active pharmaceutical ingredient (API) with anticholinergic and skeletal muscle relaxant properties.[1][2] The described protocol is based on the well-established Williamson ether synthesis, reacting 2-methylbenzhydryl chloride with 2-(dimethylamino)ethanol.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and analytical methods for product validation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction to Orphenadrine

Orphenadrine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is an ethanolamine antihistamine derivative closely related to diphenhydramine.[1][2] It functions as a muscarinic antagonist and is clinically employed as a central nervous system (CNS) active muscle relaxant and as an adjunctive treatment for Parkinson's disease.[2][3] The therapeutic effects are attributed to its anticholinergic activity.[2] Orphenadrine is typically prepared as a hydrochloride or citrate salt to improve its solubility and stability for pharmaceutical formulations.[1][2]

The synthesis route detailed herein is a robust and scalable nucleophilic substitution reaction, providing a clear pathway to high-purity orphenadrine for research and development purposes.

Synthetic Pathway and Mechanism

The synthesis of orphenadrine from this compound is a classic example of the Williamson ether synthesis.

Overall Reaction:

The reaction proceeds via the nucleophilic attack of the alkoxide, generated in situ from 2-(dimethylamino)ethanol and a strong base, on the electrophilic benzylic carbon of this compound.

Mechanism:

  • Deprotonation: A strong base, such as potassium hydroxide (KOH), deprotonates the hydroxyl group of 2-(dimethylamino)ethanol to form the more nucleophilic potassium alkoxide.

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks the carbon atom bearing the chlorine atom in this compound. This displaces the chloride leaving group in a concerted SN2 mechanism, forming the ether linkage and yielding orphenadrine. While a competing SN1 mechanism involving a stable secondary benzylic carbocation is possible, the use of a strong nucleophile in a polar aprotic solvent favors the SN2 pathway.

Orphenadrine Synthesis cluster_reactants Reactants cluster_products Products & Intermediates R1 This compound Product Orphenadrine (Free Base) R1->Product Step 2: SN2 Attack R2 2-(Dimethylamino)ethanol Intermediate Potassium 2-(dimethylamino)ethoxide R2->Intermediate Step 1: Deprotonation Base Potassium Hydroxide (KOH) Base->Intermediate Intermediate->Product Byproduct KCl + H2O Intermediate->Byproduct Displacement

Caption: Reaction scheme for the synthesis of Orphenadrine.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade Equipment
This compound≥98%3-Neck Round-Bottom Flask (500 mL)
2-(Dimethylamino)ethanol (DMAE)≥99%Reflux Condenser & Dropping Funnel
Potassium Hydroxide (KOH), pellets≥85%Magnetic Stirrer Hotplate
Toluene, AnhydrousACS GradeNitrogen/Argon Inlet
Diethyl Ether, AnhydrousACS GradeSeparatory Funnel (500 mL)
Deionized WaterType IIRotary Evaporator
Brine (Saturated NaCl solution)Lab PreparedpH Meter or pH strips
Magnesium Sulfate (MgSO₄), AnhydrousACS GradeStandard Glassware & Filtration Apparatus
Hydrochloric Acid (HCl) in 2-Propanol5-6 NVacuum Oven
Safety Precautions: A Critical Overview

All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

  • 2-(Dimethylamino)ethanol (DMAE): Corrosive, flammable, and toxic. Causes severe skin burns and eye damage.[4] Harmful if swallowed, inhaled, or in contact with skin.[4][5] Ensure adequate ventilation and avoid all direct contact.[5]

  • Potassium Hydroxide (KOH): Highly corrosive. Causes severe burns upon contact. Handle with extreme care.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • This compound: Potentially irritating to the skin, eyes, and respiratory system. Handle with care.

  • General Handling: An emergency eyewash station and safety shower must be readily accessible.[5]

Step-by-Step Synthesis Procedure

A. Reaction Setup & Synthesis of Orphenadrine Free Base

  • Inert Atmosphere: Assemble a 500 mL, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add potassium hydroxide pellets (1.2 eq.). Add anhydrous toluene (200 mL) to the flask.

  • DMAE Addition: In the dropping funnel, place 2-(dimethylamino)ethanol (1.1 eq.) dissolved in anhydrous toluene (50 mL). Add this solution dropwise to the stirring KOH suspension over 30 minutes.

    • Rationale: The slow addition helps to control the exothermic reaction of the base with the alcohol and allows for the formation of the alkoxide.

  • Heating: Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the potassium alkoxide.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous toluene (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Increase the temperature to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

B. Work-up and Extraction

  • Cooling: After the reaction is complete, cool the flask to room temperature.

  • Quenching: Slowly and carefully add deionized water (100 mL) to quench the reaction and dissolve the potassium chloride byproduct.

  • Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. The organic layer (toluene) contains the orphenadrine free base. Separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: Washing removes residual KOH, DMAE, and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

C. Isolation and Purification

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude orphenadrine free base, which is a viscous oil.[1]

  • Purification (Optional): For higher purity, the crude oil can be purified by vacuum distillation (bp₁₂ 195 °C).[1]

D. Preparation of Orphenadrine Hydrochloride

  • Dissolution: Dissolve the crude orphenadrine oil in anhydrous diethyl ether (150 mL).

  • Precipitation: While stirring, slowly add 5-6 N HCl in 2-propanol dropwise until the solution becomes acidic (check with pH paper). A white precipitate of orphenadrine hydrochloride will form immediately.

  • Crystallization: Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected melting point of the hydrochloride salt is 156-157 °C.[1]

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Reactants This compound, DMAE, KOHCore components for Williamson ether synthesis.
Molar Ratio 1 : 1.1 : 1.2 (Chloride:DMAE:KOH)Slight excess of nucleophile and base ensures complete reaction of the limiting electrophile.
Solvent Anhydrous TolueneAprotic solvent suitable for reflux temperature and SN2 reactions.
Temperature Reflux (~110 °C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by TLC monitoring.
Expected Yield 75-85% (of hydrochloride salt)A typical achievable yield for this type of synthesis.

Characterization and Quality Control

The identity, purity, and integrity of the synthesized orphenadrine hydrochloride must be confirmed through a combination of analytical techniques.

Technique Parameter Expected Result
Melting Point Melting Range156-157 °C for the hydrochloride salt.[1] A sharp range indicates high purity.
HPLC Purity Assay≥98% peak area. A C18 column with a mobile phase of Methanol:Acetonitrile:Water and UV detection at 217 nm is a good starting point.[6]
¹H NMR Chemical Shifts (δ)Characteristic peaks for aromatic protons, the benzylic proton (-O-CH-), the methylene protons (-O-CH₂-CH₂-N), and the N-methyl protons.
¹³C NMR Chemical Shifts (δ)Distinct signals for all 18 carbons, including the key benzylic carbon and ether-linked methylene carbons.
FT-IR Wavenumber (cm⁻¹)Presence of C-O-C ether stretch (~1100 cm⁻¹), aromatic C-H and C=C stretches. Absence of a broad O-H stretch from the starting alcohol.
Mass Spec (ESI+) m/z[M+H]⁺ ion corresponding to the free base molecular weight (269.38 g/mol ), observed at ~270.18.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Wet reagents/solvents. - Insufficient base.- Extend reaction time and confirm completion by TLC. - Use freshly dried solvents and reagents. - Ensure an adequate excess of base is used.
Impure Product (by TLC/HPLC) - Incomplete reaction. - Side reactions (e.g., elimination). - Inefficient work-up.- Monitor reaction closely to avoid over-running. - Ensure temperature control is stable. - Perform all washing steps thoroughly during extraction. Recrystallize the final product if necessary.
Oily Product (Salt Form) - Residual solvent. - Impurities preventing crystallization.- Ensure the product is thoroughly dried under vacuum. - Purify the free base by vacuum distillation before salt formation.
Difficulty in Phase Separation - Emulsion formation.- Add brine during the work-up to help break the emulsion. - Allow the separatory funnel to stand for a longer period.

Conclusion

This application note details a reliable and well-characterized protocol for the laboratory-scale synthesis of orphenadrine via the reaction of this compound and 2-(dimethylamino)ethanol. By adhering to the outlined procedures for synthesis, purification, and safety, researchers can confidently produce high-purity orphenadrine suitable for further investigation and development. The provided analytical benchmarks will serve as a valuable reference for quality control and batch-to-batch consistency.

References

  • Orphenadrine. (n.d.). Merck Index Online. Retrieved from a Google Search.[1]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2009). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. PubMed Central.[7]

  • SAFETY DATA SHEET - 2-(Dimethylamino)ethanol. (n.d.). Fisher Scientific.[5]

  • SAFETY DATA SHEET - 2-(Dimethylamino)ethanol. (n.d.). Sigma-Aldrich.[4]

  • Orphenadrine Citrate: A Physicochemical Guide for Formulation Development. (n.d.). Benchchem.[8]

  • Dammalapati, S., & Raju, R. R. (2014). Estimation of Orphenadrine Citrate in Tablet Dosage Form by RP-HPLC Method. International Journal of Pharmacy and Biological Sciences, 4(1), 30-37.[6]

  • Al-Dhahir, T. A. (2016). Spectrophotometric Determination of Paracetamol and Orphenadrine Citrate in Tablet. Journal of Applicable Chemistry, 5(4), 815-823.[9]

  • SAFETY DATA SHEET - 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol. (2025). TCI Chemicals.[10]

  • Jain, P. S., et al. (2013). Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. Core.ac.uk.[11]

  • Orphenadrine. (n.d.). PubChem. National Institutes of Health.[3]

  • SAFETY DATA SHEET - N,N-DIMETHYLETHANOLAMINE. (2015). Spectrum Chemical.[12]

  • Doorenbos, H. J., Rekker, R. F., van der Rol, J. H., & Nauta, W. T. (1965). Investigation of orphenadrine hydrochloride and orphenadrine citrate (beta-dimethylaminoethyl-2-methyl-benzhydryl ether hydrochloride and dihydrogen citrate). Pharmaceutisch Weekblad, 100, 841-850.[13]

  • Orphenadrine. (n.d.). Wikipedia.[2]

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Methylbenzhydryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance in Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a reliable and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2] While this method is highly effective for primary and some secondary alkyl halides, its application to sterically hindered substrates, such as 2-Methylbenzhydryl chloride, is fraught with challenges.

This compound, a secondary benzylic halide, presents a trifecta of mechanistic hurdles. Its secondary nature makes it susceptible to elimination reactions (E2), especially in the presence of a strong base.[3] Furthermore, the benzylic position can stabilize a carbocation intermediate, opening the door for unimolecular substitution (SN1) and elimination (E1) pathways, particularly with weakly basic nucleophiles and polar protic solvents.[4] Consequently, a successful Williamson ether synthesis with this substrate requires a carefully optimized protocol that favors the desired SN2 pathway while suppressing these competing reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize ethers from this compound. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: Tipping the Scales in Favor of SN2

The key to a successful Williamson ether synthesis with this compound lies in understanding and controlling the factors that govern the competition between SN2, SN1, E2, and E1 pathways.

The SN2 Pathway (Desired)

The SN2 reaction is a concerted, one-step process where the nucleophile (alkoxide) attacks the carbon atom bearing the leaving group from the backside.[1] For this to occur efficiently, the electrophilic carbon must be sterically accessible. With this compound, the bulky phenyl and 2-methylphenyl groups hinder this backside attack, slowing down the SN2 reaction rate.

Competing Pathways
  • E2 Elimination: A strong alkoxide base can abstract a proton from a carbon adjacent to the carbon bearing the chloride, leading to the formation of an alkene. This is a significant side reaction for secondary halides.[5]

  • SN1/E1 Reactions: The benzylic nature of this compound can lead to the formation of a relatively stable secondary benzylic carbocation upon dissociation of the chloride ion. This carbocation can then be attacked by the nucleophile (SN1) or lose a proton to form an alkene (E1). These pathways are favored by polar protic solvents and weaker nucleophiles.[6]

To favor the SN2 pathway, we must employ conditions that enhance the nucleophilicity of the alkoxide while minimizing its basicity, and choose a solvent that stabilizes the SN2 transition state over carbocation intermediates.

Diagram of Competing Reaction Pathways:

G cluster_0 Reaction Pathways for this compound Reactants This compound + Alkoxide (RO⁻) SN2 SN2 Product (Ether) Reactants->SN2 Favored by: - Polar aprotic solvent - Strong, non-hindered nucleophile - Lower temperature E2 E2 Product (Alkene) Reactants->E2 Favored by: - Strong, sterically hindered base - Higher temperature Carbocation Carbocation Intermediate Reactants->Carbocation Favored by: - Polar protic solvent - Weakly basic nucleophile SN1 SN1 Product (Ether) Carbocation->SN1 Nucleophilic attack E1 E1 Product (Alkene) Carbocation->E1 Proton loss

Caption: Competing reaction pathways for the Williamson ether synthesis with this compound.

Optimized Protocol for the Synthesis of 2-Methylbenzhydryl Ethers

This protocol is designed to maximize the yield of the desired ether product by favoring the SN2 pathway. It employs a polar aprotic solvent and a strong, non-hindered base for the in-situ generation of the alkoxide. The use of a phase-transfer catalyst is also recommended to enhance the reaction rate under milder conditions.[7]

Materials and Reagents
  • This compound

  • Alcohol (R-OH) of choice (e.g., ethanol, methanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Anhydrous diethyl ether or ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Experimental Procedure

Step 1: Alkoxide Formation (In-situ)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared alkoxide solution, add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 equivalents).

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or MeCN).

  • Add the solution of this compound dropwise to the stirred alkoxide solution at room temperature over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to 50-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methylbenzhydryl ether.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Substrate This compoundSterically hindered secondary benzylic halide.
Nucleophile Alkoxide (generated in-situ)Strong nucleophile required for SN2.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation of the alcohol.[2]
Solvent Anhydrous DMF or MeCNPolar aprotic solvent to favor SN2 and dissolve reactants.[8]
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst to enhance reaction rate and allow for milder conditions.[9]
Temperature 50-60 °CModerate temperature to promote the reaction without significantly favoring elimination.
Stoichiometry 1.2 eq. Alcohol, 1.1 eq. NaHSlight excess of the nucleophile to drive the reaction to completion.
Work-up Aqueous NH₄Cl quenchTo neutralize any remaining base and unreacted alkoxide.
Purification Column ChromatographyTo separate the desired ether from potential alkene byproducts and unreacted starting materials.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the amount of the phase-transfer catalyst or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water will quench the alkoxide.

  • Formation of Alkene Byproduct: If significant amounts of the elimination product are observed, try lowering the reaction temperature. Using a less hindered alkoxide, if the synthesis allows, can also disfavor elimination.[10]

  • Unreacted Starting Material: If the reaction does not go to completion, ensure the sodium hydride is fresh and the deprotonation step was complete. A slight increase in temperature might be necessary, but this should be done cautiously to avoid promoting elimination.

Conclusion

The Williamson ether synthesis of 2-Methylbenzhydryl ethers, while challenging, can be successfully achieved with careful control of reaction conditions. By understanding the competing mechanistic pathways and employing strategies to favor the SN2 reaction, such as the use of a polar aprotic solvent, a strong non-hindered base, and phase-transfer catalysis, researchers can effectively synthesize these sterically hindered ethers. The protocol provided in these application notes serves as a robust starting point for the synthesis and further functionalization of this important class of molecules in drug discovery and materials science.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction - Conditions Required. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • askIITians. (2025, March 4). Unstable Alkyl Halides. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • YouTube. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

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Application Note & Protocol: Synthesis of Orphenadrine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Preparation of N,N-dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine from 2-Methylbenzhydryl Chloride and Dimethylaminoethanol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Orphenadrine (N,N-dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine), an anticholinergic and antihistaminic agent used primarily as a skeletal muscle relaxant.[1][2][] The synthesis is achieved through the reaction of this compound with 2-(dimethylamino)ethanol. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for product characterization. Safety precautions and key process parameters are emphasized to ensure a safe, reproducible, and efficient synthesis. The information presented is intended to support professionals in pharmaceutical research and development in the practical application of this important transformation.

Introduction and Significance

Orphenadrine is an analog of the first-generation antihistamine diphenhydramine, discovered in the 1940s by George Rieveschl.[4] Structurally, it is the o-methyl derivative of diphenhydramine, a modification that enhances its anticholinergic properties while retaining antihistaminic effects.[2][] Clinically, Orphenadrine is valued for its efficacy in treating muscle spasms and associated pain.[2][5]

The core synthesis route involves the formation of an ether linkage by reacting this compound, an electrophilic alkyl halide, with the hydroxyl group of N,N-dimethylethanolamine, which serves as the nucleophile.[1][6] Understanding and optimizing this nucleophilic substitution reaction is critical for the efficient production of the active pharmaceutical ingredient (API). This guide provides the necessary detail to execute and understand this synthesis.

Reaction Mechanism and Scientific Principles

The formation of Orphenadrine from this compound and dimethylaminoethanol is a classic Williamson ether synthesis, proceeding via a nucleophilic substitution pathway. Given the structure of the electrophile (a secondary benzylic halide), the reaction mechanism likely proceeds through an SN1 (Substitution Nucleophilic Unimolecular) pathway.

Justification for the SN1 Mechanism:

  • Carbocation Stability: The this compound can readily dissociate to form a secondary carbocation. This carbocation is significantly stabilized by resonance delocalization of the positive charge across the two aromatic rings.

  • Solvent Effects: The use of polar solvents can stabilize the charged carbocation intermediate and the leaving group (Cl⁻), favoring the SN1 pathway.

  • Nucleophile: Dimethylaminoethanol is a relatively weak nucleophile, which is characteristic for SN1 reactions where the rate-determining step does not involve the nucleophile.

The reaction proceeds in two key steps:

  • Step 1 (Rate-Determining): Slow ionization of this compound to form a stable 2-methylbenzhydryl carbocation and a chloride anion.

  • Step 2 (Fast): Rapid nucleophilic attack by the hydroxyl group of dimethylaminoethanol on the carbocation to form a protonated ether intermediate. A subsequent deprotonation step, often assisted by a mild base or another molecule of dimethylaminoethanol, yields the final product, Orphenadrine.

SN1_Mechanism Reactants This compound + Dimethylaminoethanol Carbocation 2-Methylbenzhydryl Carbocation + Cl⁻ Reactants->Carbocation Step 1: Ionization (Slow, Rate-Determining) Protonated_Ether Protonated Ether Intermediate Carbocation->Protonated_Ether Step 2a: Nucleophilic Attack (Fast) Product Orphenadrine (Final Product) Protonated_Ether->Product Step 2b: Deprotonation (Fast) Workflow A 1. Reactant Setup Add 17.5g N,N-dimethylethanolamine and 20g this compound to a 250mL flask. B 2. Reaction Heat mixture to 100-130°C. Stir for 2 hours. A->B C 3. Cooling & Dilution Cool to room temperature. Dissolve residue in 140mL diethyl ether. B->C D 4. Aqueous Work-up Wash ether solution 3x with 40mL water to remove unreacted amine and salts. C->D E 5. Drying Dry the organic layer over anhydrous K₂CO₃ or Na₂SO₄. D->E F 6. Solvent Removal Filter the drying agent. Evaporate the solvent under reduced pressure. E->F G 7. Product Isolation Obtain crude Orphenadrine free base as an oily liquid. F->G

Caption: Experimental workflow for Orphenadrine synthesis.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 17.5 g of N,N-dimethylethanolamine and 20 g of this compound. [7]Note: While some procedures use a solvent like xylene or toluene, heating the neat reactants is also reported. [8][7]Using a solvent can improve temperature control and is recommended for larger scales.

  • Heating and Reaction: Begin stirring the mixture and heat it to 100-130°C using a heating mantle. [7]Maintain this temperature and continue stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Work-up: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Extraction: Dissolve the cooled mixture in 140 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it three times with 40 mL portions of deionized water. [8][7]This removes any unreacted N,N-dimethylethanolamine and its hydrochloride salt.

  • Drying: Transfer the ether layer to an Erlenmeyer flask and dry it over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄). The K₂CO₃ will also neutralize any remaining acidic traces.

  • Solvent Evaporation: Filter off the drying agent. The solvent is then removed from the filtrate using a rotary evaporator to yield the crude Orphenadrine free base, typically as a viscous oil. [1][8]A yield of approximately 56-75% can be expected. [8][7]

Optional: Conversion to Orphenadrine Citrate

For improved stability and handling, the free base is often converted to its citrate salt. [8][9]

  • Dissolution: Dissolve the crude Orphenadrine base (e.g., 13.6 g) in 250 mL of isopropanol.

  • Salt Formation: In a separate flask, dissolve 10.6 g of citric acid in 250 mL of isopropanol. [8][7]Slowly add the citric acid solution to the stirred Orphenadrine solution.

  • Crystallization and Isolation: Stir the mixture for 30-60 minutes. A white crystalline solid, Orphenadrine citrate, will precipitate. [7]Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry it under vacuum.

Product Characterization

PropertyValueSource
Molecular Formula C₁₈H₂₃NO[1][6]
Molecular Weight 269.38 g/mol [1][6]
Appearance Liquid (Free Base)[1]
Boiling Point 195°C at 12 mmHg[1]
Orphenadrine Citrate M.P. 156-157°C (Hydrochloride)[1]
Solubility (Citrate) Soluble in water and alcohol.[1]

Confirmation of the product structure should be performed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify functional groups, particularly the C-O-C stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. [10][11]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]

  • This compound: Causes skin irritation and is very toxic to aquatic life with long-lasting effects. Avoid contact with skin and eyes. Wash thoroughly after handling. [13]* N,N-Dimethylethanolamine: A flammable and corrosive liquid. [14]Handle with care.

  • Toluene/Xylene: Flammable solvents with potential health risks upon inhalation or skin contact.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during handling.

Dispose of all chemical waste in accordance with local, state, and federal regulations. [13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 100-130°C. Extend reaction time and monitor by TLC.
Loss of product during work-up.Ensure pH of the aqueous layer is neutral or slightly basic during extraction to prevent protonation and loss of the amine product into the aqueous phase.
Impure Product Presence of unreacted starting material.Improve the efficiency of the aqueous wash to remove all water-soluble starting materials.
Formation of side products.The primary side product can be the symmetrical ether from the hydrolysis of the starting halide. [15]Ensure anhydrous conditions are maintained.
Difficulty in Crystallization Product is an oil or purity is low.Purify the crude free base by column chromatography before attempting salt formation. Use seeding crystals if available.

References

  • Orphenadrine. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved from [Link]

  • Paparella, A. N., Perna, F. M., Delvecchio, B., Cicco, L., & Di Salvo, G. (2025). Two-step synthesis of orphenadrine (6) by trapping o-sodiated anisole... [Image]. In ResearchGate. Retrieved from [Link]

  • Orphenadrine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • CN101440041A - Process for synthesizing mephenamine citrate salt. (n.d.). Google Patents.
  • Orphenadrine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Orphenadrine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Doorenbos, H. J., Rekker, R. F., van der Rol, J. H., & Nauta, W. T. (1965). INVESTIGATION OF ORPHENADRINE HYDROCHLORIDE AND ORPHENADRINE CITRATE (BETA-DIMETHYLAMINOETHYL-2-METHYL-BENZHYDRYL ETHER HYDROCHLORIDE AND DIHYDROGEN CITRATE). Pharmaceutisch Weekblad, 100, 841–850. Retrieved from [Link]

  • Aklylation of N,N,-dimethylaminoethanol with benzhydryl halogenide in PTC at 90oC. (n.d.). [Image]. In ResearchGate. Retrieved from [Link]

  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. (2018). Juniper Publishers. Retrieved from [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (n.d.). Google Patents.
  • CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology. (n.d.). Google Patents.
  • 2-(Dimethylamino)ethanol. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Methylbenzhydryl Chloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

2-Methylbenzhydryl chloride, also known as 1-chloro-1-phenyl-1-(o-tolyl)ethane, is a specialized organic reagent that serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a reactive benzylic chloride flanked by a phenyl and a tolyl group, imparts a unique reactivity profile that medicinal chemists leverage for constructing complex molecular architectures. The primary utility of this reagent lies in its function as a potent alkylating agent, specifically for introducing the bulky 2-methylbenzhydryl moiety onto nucleophilic atoms like nitrogen and oxygen.[1][3]

This guide provides an in-depth exploration of this compound, covering its core applications, mechanistic principles, detailed synthetic protocols, and practical insights for its effective use in a research and development setting.

Core Applications in Medicinal Chemistry

The 2-methylbenzhydryl group is a prominent structural feature in several classes of drugs, most notably in first-generation antihistamines. Its incorporation into a molecule can significantly influence pharmacological properties such as receptor affinity, selectivity, and metabolic stability.

Key Application: Synthesis of Clemastine

The most well-documented and significant application of this compound is in the synthesis of Clemastine, an H1-antihistamine with antimuscarinic properties used for the symptomatic relief of allergic conditions.[4] In the synthesis of Clemastine, the key step involves the etherification of an amino alcohol with this compound. This reaction forms the crucial ether linkage that is central to the drug's activity.[5][6]

The structure of Clemastine highlights the importance of the 2-methylbenzhydryl group:

  • Steric Bulk: The large, non-polar nature of the group contributes to the molecule's ability to bind effectively to the H1 receptor.

  • Chirality: The carbon atom to which the chlorine is attached is a stereocenter. The specific stereoisomer of Clemastine is crucial for its pharmacological activity, making enantioselective synthesis a key consideration.[5]

Mechanistic Insights: The Benzhydryl Cation

The reactivity of this compound is dominated by its propensity to undergo nucleophilic substitution reactions. Due to the significant steric hindrance around the reactive carbon and the ability of the adjacent phenyl and tolyl rings to stabilize a positive charge, the reaction often proceeds through a mechanism with significant SN1 character.

The key steps are:

  • Ionization: The carbon-chlorine bond cleaves to form a relatively stable secondary carbocation, the 2-methylbenzhydryl cation. The positive charge is delocalized across both aromatic rings through resonance.

  • Nucleophilic Attack: A nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the electrophilic carbocation, forming a new carbon-oxygen or carbon-nitrogen bond.

This SN1-like pathway means that reaction rates are often more dependent on the stability of the carbocation than on the strength of the nucleophile.[7] However, a strong base is typically required to deprotonate the nucleophile (like an alcohol) to increase its reactivity.

G cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack Reagent 2-Methylbenzhydryl Chloride Carbocation 2-Methylbenzhydryl Carbocation (Stabilized) Reagent->Carbocation Slow, Rate-determining (S-N-1 pathway) Chloride Cl⁻ Product Alkylated Product (e.g., Ether) Carbocation->Product Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Carbocation Fast

Caption: SN1-like mechanism for alkylation.

Detailed Synthetic Protocol: Etherification for Clemastine Intermediate Synthesis

This protocol describes a general procedure for the O-alkylation of an alcohol with this compound, a key transformation in the synthesis of Clemastine and related compounds.[6][8]

Objective: To synthesize a 2-methylbenzhydryl ether from an alcohol.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
This compound216.712.17 g1.0High purity recommended[9]
(R)-1-methyl-2-pyrrolidineethanol129.191.29 g1.0The nucleophile
Sodium hydride (60% in mineral oil)40.00 (as NaH)0.44 g1.1Handle with extreme care
Anhydrous Tetrahydrofuran (THF)72.1150 mL-Dry, inhibitor-free
Saturated NH₄Cl solution-20 mL-For quenching
Ethyl acetate88.11100 mL-For extraction
Brine-30 mL-For washing
Anhydrous MgSO₄120.375 g-For drying

Experimental Workflow Diagram

G Start Starting Materials: - Alcohol - NaH - Anhydrous THF Reaction Reaction Setup: - Add alcohol to NaH/THF suspension at 0°C - Stir for 30 min - Add this compound solution Start->Reaction Step 1 Monitoring Reaction Monitoring: - Stir at room temp for 12-18h - Monitor by TLC/LC-MS Reaction->Monitoring Step 2 Quench Workup: Quenching - Cool to 0°C - Slowly add sat. aq. NH4Cl Monitoring->Quench Step 3 Extract Workup: Extraction - Extract with Ethyl Acetate (3x) - Wash with Brine Quench->Extract Step 4 Dry Drying & Concentration - Dry organic layer with MgSO4 - Filter and concentrate in vacuo Extract->Dry Step 5 Purify Purification - Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) Dry->Purify Step 6 Final Final Product: - Pure Ether - Characterize (NMR, MS) Purify->Final Step 7

Caption: General workflow for O-alkylation.

Step-by-Step Procedure

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (30 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Base Addition: Carefully add sodium hydride (0.44 g, 1.1 eq) to the THF. Cool the resulting suspension to 0°C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of (R)-1-methyl-2-pyrrolidineethanol (1.29 g, 1.0 eq) in anhydrous THF (10 mL) to the NaH suspension. Stir the mixture at 0°C for 30 minutes. You should observe gas evolution (H₂).

  • Alkylating Agent Addition: Prepare a solution of this compound (2.17 g, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (30 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure ether product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture.

  • This compound: This compound is an irritant.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: THF and ethyl acetate are flammable. Work in a well-ventilated area and avoid open flames.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete deprotonation of the alcohol.Ensure the NaH is fresh and the THF is completely anhydrous. Allow sufficient time for the alkoxide to form before adding the chloride.
Side reaction (elimination).While less common for this substrate, running the reaction at a lower temperature may minimize elimination byproducts.
Reaction Stalls Poor quality of the alkylating agent.Use freshly purchased or purified this compound.
Formation of Byproducts Hydrolysis of the chloride or carbocation.Rigorously exclude water from the reaction. Use high-quality anhydrous solvents.[8]
Formation of symmetrical ether from the starting alcohol.This can occur if the starting benzhydryl chloride hydrolyzes to the alcohol, which then gets alkylated. Ensure anhydrous conditions.[8]

Conclusion

This compound is a highly effective reagent for the introduction of the 2-methylbenzhydryl group in pharmaceutical synthesis. Its predictable reactivity, primarily through an SN1-like mechanism, makes it a reliable tool for constructing key C-O and C-N bonds in complex molecules like Clemastine. A thorough understanding of its reaction mechanism and careful control of reaction conditions, particularly the exclusion of moisture, are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a foundational guide for researchers and scientists in the field of drug development.

References

  • ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-methyl Benzhydryl Chloride at Best Price in Navi Mumbai, Maharashtra | Pratap Organics Pvt. Ltd.. Retrieved from [Link]

  • Clayden, J., & Yasin, S. A. (2010). Synthesis of (-)-(S,S)-clemastine by Invertive N --> C Aryl Migration in a Lithiated Carbamate. Organic Letters, 12(10), 2222–2225. Retrieved from [Link]

  • Google Patents. (2017). CN107011228A - A kind of preparation method of clemastine fumarate.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clemastine. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols: The 2-Methylbenzhydryl (Mbh) Group for the Protection of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Hydroxyl Protection

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions.[2][3] The ideal protecting group should be easily introduced and removed in high yield under conditions that leave the rest of the molecule unscathed—a concept known as orthogonality.[2] While a plethora of alcohol protecting groups exist, the selection of the appropriate one is dictated by the specific synthetic context.[4]

This guide focuses on the 2-methylbenzhydryl (Mbh) group, a less common but highly effective protecting group for alcohols. Structurally similar to the well-known benzyl (Bn) and benzhydryl (diphenylmethyl, DPM) groups, the Mbh group offers a nuanced stability profile that can be advantageous in complex synthetic routes.[5][6] These application notes provide a comprehensive overview of the Mbh protecting group, from its strategic advantages and stability to detailed, field-tested protocols for its application and subsequent removal.

The 2-Methylbenzhydryl Group: A Strategic Choice

The 2-methylbenzhydryl ether is formed by reacting an alcohol with 2-methylbenzhydryl chloride. The presence of the ortho-methyl group on one of the phenyl rings introduces a subtle steric and electronic perturbation compared to the parent benzhydryl group. This can influence its reactivity and stability, offering a unique tool for the synthetic chemist.

Key Advantages:

  • Stability: Like benzyl and benzhydryl ethers, the Mbh group is stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing environments.[1]

  • Acid-Labile Deprotection: The Mbh group can be cleaved under acidic conditions, similar to other benzhydryl ethers. The diarylmethyl structure stabilizes the resulting carbocation, facilitating cleavage.[1][7]

  • Hydrogenolysis: The Mbh group is also susceptible to cleavage by catalytic hydrogenolysis, a common and mild deprotection method for benzyl-type ethers.[6]

  • Orthogonality: The Mbh group is orthogonal to silyl ethers (which are cleaved by fluoride) and some other protecting groups, allowing for selective deprotection strategies in complex molecules.

The decision to employ the Mbh protecting group is guided by the overall synthetic strategy. The following workflow illustrates the key considerations:

Mbh_Decision_Workflow start Need to Protect an Alcohol? subsequent_steps Will subsequent steps involve strong bases or nucleophiles? start->subsequent_steps acid_stability Is stability to mild acidic conditions required? subsequent_steps->acid_stability Yes alternative_pg Consider Alternative Protecting Groups (e.g., Silyl) subsequent_steps->alternative_pg No hydrogenolysis_compatibility Are subsequent steps incompatible with hydrogenolysis? acid_stability->hydrogenolysis_compatibility Yes use_mbh Consider 2-Methylbenzhydryl (Mbh) Protecting Group acid_stability->use_mbh No hydrogenolysis_compatibility->use_mbh No hydrogenolysis_compatibility->alternative_pg Yes

Caption: Decision workflow for selecting the 2-methylbenzhydryl protecting group.

Experimental Protocols

The following protocols are based on established methodologies for the formation and cleavage of benzhydryl and benzyl ethers and are adapted for the 2-methylbenzhydryl group.

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using a Williamson ether synthesis approach. The use of a strong base like sodium hydride ensures the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protection_Workflow start Primary Alcohol in Anhydrous DMF add_nah Add NaH at 0 °C, then warm to RT start->add_nah alkoxide Alkoxide Formation add_nah->alkoxide add_mbhcl Add 2-Methylbenzhydryl Chloride at 0 °C alkoxide->add_mbhcl reaction Stir at RT (12-24h) add_mbhcl->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product 2-Methylbenzhydryl Protected Alcohol purification->product

Caption: Experimental workflow for the protection of a primary alcohol.

Protocol 2: Deprotection of a 2-Methylbenzhydryl Ether via Hydrogenolysis

Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl-type ethers.[6] This protocol is particularly useful when the substrate is sensitive to acidic conditions.

Materials:

  • 2-Methylbenzhydryl protected alcohol (1.0 equiv)

  • Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the 2-methylbenzhydryl protected alcohol in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Protocol 3: Deprotection of a 2-Methylbenzhydryl Ether via Acid-Catalyzed Cleavage

The 2-methylbenzhydryl group can be cleaved under acidic conditions due to the stability of the resulting carbocation.[7] This method is suitable for substrates that are stable to acid.

Materials:

  • 2-Methylbenzhydryl protected alcohol (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-methylbenzhydryl protected alcohol in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (typically 10-50% v/v) dropwise to the stirred solution.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary and Comparison

The choice of protection and deprotection conditions will depend on the specific substrate and the overall synthetic plan. The following table provides a general comparison of the deprotection methods.

Deprotection Method Reagents Typical Conditions Advantages Limitations
Hydrogenolysis H₂, Pd/CRT, 1 atm H₂Very mild, neutral conditionsIncompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups)
Acid-Catalyzed Cleavage TFA, DCM0 °C to RTFast, efficientIncompatible with acid-sensitive functional groups

Mechanistic Insights

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.

Protection Mechanism: SN2 Reaction

The protection of an alcohol with this compound proceeds via a classical Williamson ether synthesis, which is an SN2 reaction. The alkoxide, generated by deprotonating the alcohol with a base, acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the chloride ion.

Protection_Mechanism reactants R-O⁻Na⁺ + Mbh-Cl transition_state [R-O···Mbh···Cl]⁻Na⁺ products R-O-Mbh + NaCl transition_state->products Chloride Departure

Caption: SN2 mechanism for the formation of a 2-methylbenzhydryl ether.

Deprotection Mechanisms

1. Hydrogenolysis:

The cleavage of the C-O bond occurs on the surface of the palladium catalyst. The benzylic C-O bond is activated by the catalyst, allowing for the addition of hydrogen, which results in the formation of the alcohol and 2-methyl-diphenylmethane (o-methyltritan).

2. Acid-Catalyzed Cleavage (SN1 Pathway):

The ether oxygen is protonated by the strong acid, creating a good leaving group (the alcohol).[7] The departure of the alcohol is facilitated by the formation of a resonance-stabilized 2-methylbenzhydryl carbocation. This carbocation is then quenched by a nucleophile present in the reaction mixture.

Deprotection_Mechanism start R-O-Mbh protonation Protonation of Ether Oxygen start->protonation H⁺ oxonium R-O⁺(H)-Mbh protonation->oxonium cleavage Cleavage to form Carbocation oxonium->cleavage carbocation Mbh⁺ Carbocation + R-OH cleavage->carbocation quenching Quenching of Carbocation carbocation->quenching product Deprotected Alcohol (R-OH) quenching->product

Caption: SN1 mechanism for the acid-catalyzed deprotection of a 2-methylbenzhydryl ether.

Conclusion

The 2-methylbenzhydryl (Mbh) group is a valuable addition to the synthetic chemist's toolbox for the protection of alcohols. Its robust nature, combined with multiple options for mild deprotection, provides flexibility in the design of complex synthetic routes. The protocols and insights provided in these application notes are intended to serve as a practical guide for the successful implementation of the Mbh protecting group in research and development settings.

References

  • Bijlsma, U. G., Harms, A. F., & Nauta, W. T. (1955). The effect of alkyl substitution in drugs. IV. Pharmacological properties of tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825). Arzneimittel-Forschung, 5(2), 72-75.
  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem Compound Summary for CID 4601. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-494. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

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Application Notes and Protocols: Synthesis of Benzhydryl Ethers using 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzhydryl ethers are a significant class of organic compounds, recognized for their prevalence as a core structural motif in numerous pharmaceuticals.[1] Notably, they are central to the structure of many first-generation antihistamines, such as diphenhydramine and its analogues.[2] The synthesis of these ethers is a critical process in drug discovery and development. This document provides a detailed guide for the synthesis of benzhydryl ethers, specifically utilizing 2-Methylbenzhydryl chloride as a key starting material. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of drug development.

The choice of this compound as an electrophile in ether synthesis is strategic. The benzhydryl group, with its two phenyl rings, can stabilize the carbocation intermediate that may form during nucleophilic substitution reactions. The additional methyl group on one of the phenyl rings can further influence the reactivity and selectivity of the synthetic route.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The synthesis of ethers from alkyl halides and alkoxides, famously known as the Williamson ether synthesis, can proceed through either an SN1 or SN2 mechanism.[3][4] The operative pathway is largely dictated by the structure of the alkyl halide.

  • SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] This pathway is favored for primary and, to a lesser extent, secondary alkyl halides.[6]

  • SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs.[7] This intermediate is then attacked by the nucleophile.[8] Tertiary and other sterically hindered alkyl halides, which can form stable carbocations, predominantly react via the SN1 pathway.[9][10]

Given that this compound is a secondary benzylic halide, it can potentially react through both SN1 and SN2 pathways. The benzylic position provides significant stabilization to a potential carbocation intermediate, favoring an SN1 mechanism.[11] However, a strong nucleophile and appropriate solvent conditions can also promote an SN2 reaction. The choice of reaction conditions is therefore crucial in directing the synthesis towards the desired ether product and minimizing side reactions like elimination.

Mechanistic Pathway Diagram

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway sn1_start This compound sn1_inter 2-Methylbenzhydryl Carbocation (Planar Intermediate) sn1_start->sn1_inter Slow, Rate-Determining Step (Loss of Cl-) sn1_end Benzhydryl Ether (Racemic Mixture Possible) sn1_inter->sn1_end Fast (Nucleophilic Attack by R-O-) sn2_start This compound sn2_ts Transition State (Pentavalent Carbon) sn2_start->sn2_ts Concerted Step (Nucleophilic Attack and Leaving Group Departure) sn2_end Benzhydryl Ether (Inversion of Stereochemistry) sn2_ts->sn2_end

Caption: Competing SN1 and SN2 pathways for benzhydryl ether synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic benzhydryl ether using this compound. This can be adapted for the synthesis of various diphenhydramine analogues.

Materials and Reagents
  • This compound

  • Appropriate alcohol (e.g., N,N-dimethylethanolamine for diphenhydramine analogue synthesis)

  • A suitable non-hydroxylic solvent (e.g., dry benzene, toluene, or tetrahydrofuran)[12]

  • A strong base (e.g., sodium hydride (NaH) or sodium amide (NaNH₂))[13]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Equipment
  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

General Synthetic Workflow

G start Starting Materials: - this compound - Alcohol (R-OH) - Base reaction Reaction Setup: - Inert Atmosphere (N2) - Anhydrous Solvent start->reaction workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent - Washing with Acid, Base, and Brine reaction->workup purification Purification: - Drying of Organic Layer - Solvent Removal - Column Chromatography or Recrystallization workup->purification characterization Product Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization final_product Purified Benzhydryl Ether characterization->final_product

Caption: General workflow for the synthesis of benzhydryl ethers.

Detailed Protocol: Synthesis of a Diphenhydramine Analogue

This protocol outlines the synthesis of 2-[(2-methylbenzhydryl)oxy]-N,N-dimethylethanamine.

  • Preparation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

    • Slowly add a solution of N,N-dimethylethanolamine (1.0 equivalent) in anhydrous toluene to the stirred suspension at room temperature.

    • The mixture is then gently refluxed for approximately one hour to ensure the complete formation of the sodium alkoxide.

  • Ether Synthesis:

    • After cooling the alkoxide solution to room temperature, a solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise.

    • The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.[14]

  • Purification:

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Product Characterization

The successful synthesis of the benzhydryl ether should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the benzhydryl proton (a singlet typically in the range of 5.2-5.5 ppm), the aromatic protons, and the protons of the alkoxy group. For the diphenhydramine analogue, signals corresponding to the methylene groups adjacent to the ether oxygen and the nitrogen atom will be observed, typically in the range of 3.4-4.5 ppm.[15][16] The N-methyl protons will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signal for the benzhydryl carbon (typically in the range of 80-90 ppm). The carbons of the aromatic rings and the alkoxy group will also be present in their expected regions.[16]

Infrared (IR) Spectroscopy

The IR spectrum of the purified ether should display a strong C-O stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[15] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohol is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized benzhydryl ether.

Quantitative Data Summary

The following table provides representative data for the synthesis of benzhydryl ethers. Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

ElectrophileNucleophileBaseSolventReaction Time (h)Yield (%)
This compoundN,N-DimethylethanolamineNaHToluene475-85
Benzhydryl bromideEthanolNaOEtEthanol380-90
4-Chlorobenzhydryl chlorideN-MethylpiperazineExcess AmineBenzene570-80[12]

Conclusion

The synthesis of benzhydryl ethers using this compound is a versatile and effective method for accessing a wide range of compounds with potential therapeutic applications. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and appropriate purification and characterization techniques are essential for the successful synthesis of these valuable molecules. The protocols and information provided in this application note serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

  • Quesada, K., Chabeda, D., Johnson, J., & Shore, A. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1), Article 34. [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]

  • Buzas, A., Champagnac, A., Dehnel, A., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. Journal of Medicinal Chemistry, 23(2), 149-153. [Link]

  • Wikipedia. (n.d.). SN1 reaction. [Link]

  • Master Organic Chemistry. (2023). The SN1 Reaction Mechanism. [Link]

  • University of Calgary. (n.d.). Ch 8 : SN1 mechanism. [Link]

  • Buzas, A., Champagnac, A., Dehnel, A., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. PubMed. [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]

  • American Chemical Society. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. J. Am. Chem. Soc.[Link]

  • PrepChem.com. (n.d.). Synthesis of benzhydryl 2-chloroethyl ether. [Link]

  • Google Patents. (n.d.). US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
  • ChemBK. (2024). This compound. [Link]

  • YouTube. (2019). SYNTHESIS OF DIPHENHYDRAMINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]

  • National Institutes of Health. (2023). Diphenhydramine Hydrochloride–CuCl as a New Catalyst for the Synthesis of Tetrahydrocinnolin-5(1H)-ones. PMC. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

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Application Notes & Protocols: Strategic N-Alkylation of Amines with 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the N-alkylation of primary and secondary amines using 2-methylbenzhydryl chloride. This reaction is a cornerstone transformation for the synthesis of sterically hindered secondary and tertiary amines, which are privileged scaffolds in medicinal chemistry, most notably in the development of analgesics and antihistaminic agents. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical process parameters that ensure high-yield, selective mono-alkylation while mitigating common pitfalls such as overalkylation. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.

Scientific Foundation & Strategic Overview

The introduction of a benzhydryl moiety onto a nitrogen atom is a frequently employed strategy to impart specific pharmacological properties onto a molecule. The 2-methylbenzhydryl group, in particular, is a key structural component of various active pharmaceutical ingredients (APIs), including the non-opioid analgesic Nefopam and the antihistamine Orphenadrine.[1] The alkylating agent, this compound, is a diarylmethyl halide that serves as a potent electrophile for this transformation.[2]

The reaction proceeds via a nucleophilic substitution pathway. Due to the structure of the electrophile—a secondary carbon flanked by two phenyl rings—the mechanism often exists on a continuum between a pure SN1 and SN2 pathway. The presence of two aromatic rings provides significant resonance stabilization to a potential carbocation intermediate, favoring an SN1-like mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride leaving group.[3][4]

A primary challenge in amine alkylation is the potential for "runaway" or over-alkylation.[5] The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation event that forms a tertiary amine or even a quaternary ammonium salt.[3][4][5] Strategic control of stoichiometry and reaction conditions is therefore paramount to achieving the desired product selectively.

Alkylation Mechanism cluster_0 S_N1-like Pathway cluster_1 Deprotonation Chloride 2-Methylbenzhydryl Chloride Carbocation Stabilized Carbocation Intermediate Chloride->Carbocation Dissociation (slow) Product_Salt Protonated Product Carbocation->Product_Salt Nucleophilic Attack (fast) Amine R-NH2 (Nucleophile) Final_Product N-alkylated Amine (Final Product) Product_Salt->Final_Product Deprotonation Base Base (e.g., excess R-NH2 or Et3N) Salt_Byproduct Base-H+ Cl-

Caption: General SN1-like mechanism for amine alkylation.

Reagent & Materials Profile

Successful execution requires high-quality reagents and an understanding of their properties.

ReagentRoleKey Characteristics & Handling
This compound Electrophile / Alkylating AgentCAS: 41870-52-4[6] Formula: C₁₄H₁₃Cl[7] Appearance: White to light yellow solid.[8] Notes: Irritant; handle in a well-ventilated fume hood with appropriate PPE (gloves, goggles).[2][8] Can be prepared from 2-methylbenzhydrol using thionyl chloride.[2]
Amine (Primary or Secondary) NucleophileThe nitrogen lone pair initiates the reaction. Basicity requires neutralization of the HCl byproduct.
Anhydrous Solvent Reaction MediumDichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. Must be anhydrous to prevent hydrolysis of the chloride.[9]
Non-Nucleophilic Base (Optional) Acid ScavengerTriethylamine (Et₃N) or Pyridine. Used to neutralize the HCl formed, preventing the formation of amine-HCl salts which are non-nucleophilic.[9][10]

Experimental Protocols

Two primary protocols are presented, differing in their approach to managing the HCl byproduct and controlling selectivity.

Protocol 1: Amine-in-Excess Method for Mono-Alkylation

This is the preferred method when the amine starting material is inexpensive and readily available. The excess amine serves both as the nucleophile and the base to neutralize the generated HCl.

Workflow Diagram:

Caption: Workflow for the amine-in-excess alkylation method.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary or secondary amine (2.0 - 3.0 equivalents). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (amine hydrochloride salt) may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the consumption of the limiting reagent (this compound) by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, cool the mixture again to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any remaining hydrochloride salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure N-alkylated amine.

Protocol 2: Stoichiometric Method with an External Base

This method is ideal when the amine is valuable or complex. An external, non-nucleophilic base is used, allowing for a 1:1 stoichiometry between the amine and the alkylating agent.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (Et₃N, 1.1-1.2 equivalents) in anhydrous DCM.[9][11]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, as described in Protocol 1. Triethylammonium chloride, a white solid, will precipitate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-12 hours).

  • Aqueous Work-up: Quench the reaction by adding water. Transfer to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product via flash column chromatography.

Data Summary & Troubleshooting

ParameterAmine-in-Excess MethodStoichiometric MethodRationale & Causality
Amine:Chloride Ratio 2:1 to 3:11:1Excess amine acts as a base.[12] The stoichiometric method conserves the amine.
Base:Chloride Ratio N/A1.1:1 to 1.2:1A slight excess of external base ensures complete neutralization of HCl.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the exothermic reaction; RT provides sufficient energy for reaction completion.
Typical Yield 65-90%70-95%Yield is substrate-dependent. The stoichiometric method can sometimes offer cleaner reactions and higher yields.
Primary Side Product Over-alkylated amineUnreacted starting materialHigh local concentration of the alkylating agent can lead to over-alkylation. Slow, dropwise addition is critical.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive amine (salt form).2. Wet solvent/reagents.3. Amine is a poor nucleophile.1. Ensure amine is free base.2. Use freshly dried solvent and reagents.3. Increase reaction temperature or use a more polar solvent like DMF (use with caution).[9]
Significant Over-alkylation 1. Addition of chloride was too fast.2. Reaction temperature too high.3. Insufficient excess of amine (Protocol 1).1. Dilute the chloride solution and add more slowly at 0 °C.2. Maintain lower temperature for longer.3. Increase the excess of amine to 3 or 4 equivalents.
Formation of 2-Methylbenzhydrol Hydrolysis of this compound.Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile reaction for accessing valuable chemical entities. The choice between using an excess of the amine nucleophile or a stoichiometric amount with an external base depends on the cost and availability of the starting amine. Careful control over stoichiometry, temperature, and the rate of addition are the key parameters for achieving high yields of the desired mono-alkylated product. The protocols and insights provided herein offer a solid foundation for the successful application of this important synthetic transformation in research and development settings.

References

  • SYNTHESIS OF NEFOPAM ANALOGUES AND CHARACTERISATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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  • Synthetic strategies toward nefopam: a short review. Arkat USA. Available at: [Link]

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  • CN102363610A - New method for synthesizing nefopam hydrochloride.Google Patents.
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Application Notes: The Strategic Use of 2-Methylbenzhydryl Chloride in the Synthesis of Advanced Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methylbenzhydryl chloride is a versatile organic compound recognized as a valuable intermediate in various synthetic applications, including pharmaceuticals and dyes.[1][2] This document provides a detailed guide on the application of this compound for the synthesis of dye intermediates, with a particular focus on precursors for triarylmethane dyes. We will explore the underlying chemical principles, provide detailed experimental protocols for N-alkylation, and discuss the characterization of the resulting products. The causality behind experimental choices, safety protocols, and troubleshooting are emphasized to ensure scientific integrity and successful implementation.

Part 1: Foundational Chemistry & Mechanistic Insights

The utility of this compound in dye synthesis stems from its ability to introduce a bulky benzhydryl moiety onto a chromophoric scaffold. This functionalization can significantly influence the final dye's solubility, stability, and spectral properties. The core of its reactivity lies in the benzhydryl functional group.

The Benzhydryl Moiety: Reactivity and Stability

This compound, also known as 2-(α-Chlorobenzyl)toluene or Chloro(2-methylphenyl)phenylmethane, is a halogenated hydrocarbon. Its reactivity is dominated by the lability of the chloro group, which is readily displaced. The reaction typically proceeds through an SN1-type mechanism. The departure of the chloride ion is facilitated by the formation of a resonance-stabilized secondary carbocation (the benzhydryl cation). The presence of two phenyl rings delocalizes the positive charge, significantly lowering the activation energy for its formation.

The methyl group in the 2-position on one of the phenyl rings introduces both steric hindrance and electronic effects. Electronically, the methyl group is weakly electron-donating, which further stabilizes the adjacent carbocation. Sterically, it can influence the regioselectivity of subsequent reactions.

Mechanism of Action: N-Alkylation

A primary application in the path to dye synthesis is the N-alkylation of aromatic amines.[3] These amines are often key components of dye structures. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbocation generated from this compound.

DOT Script for Reaction Mechanism

SN1_Mechanism cluster_reactants Step 1: Carbocation Formation cluster_attack Step 2: Nucleophilic Attack R 2-Methylbenzhydryl Chloride C Resonance-Stabilized Carbocation R->C Slow (Rate-determining) Amine Aromatic Amine (R'-NH₂) Cl_ion Cl⁻ C->Amine Electrophile Product N-Alkylated Intermediate Amine->Product Fast

Caption: SN1 mechanism for N-alkylation.

Part 2: Protocols for the Synthesis of Dye Intermediates

The synthesis of dye intermediates using this compound requires precise control over reaction conditions to maximize yield and purity. Below is a general protocol for the N-alkylation of an aromatic amine, a foundational step for creating precursors to complex dyes like triarylmethanes.[4]

Protocol: N-Alkylation of an Aromatic Amine

This protocol describes a general procedure for the reaction between this compound and a model aromatic amine (e.g., aniline or its derivatives).

Materials:

  • This compound (>98% purity)

  • Aromatic amine (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aromatic amine (1.0 equiv.) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equiv.) to the solution. K₂CO₃ acts as a mild base to neutralize the HCl formed during the reaction.

  • Reagent Addition: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated dye intermediate.

Characterization of the Intermediate

The successful synthesis of the N-alkylated product must be confirmed through analytical techniques.

Technique Purpose Expected Result
¹H NMR Structural confirmationAppearance of a characteristic singlet for the benzhydrylic proton (CH) and signals corresponding to both the benzhydryl and aromatic amine moieties.
¹³C NMR Carbon skeleton confirmationSignals corresponding to all unique carbon atoms in the molecule.
Mass Spec (MS) Molecular weight verificationA molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product.
FT-IR Functional group analysisPresence of N-H stretching (if a secondary amine is formed) and characteristic aromatic C-H and C=C stretching bands.

Part 3: Application in Triarylmethane Dye Synthesis

The N-alkylated intermediates serve as crucial building blocks for triarylmethane dyes.[4] These dyes are characterized by their intense colors and are used in various applications. The synthesis often involves the condensation of the benzhydryl-containing intermediate with another aromatic compound, followed by an oxidation step to generate the final colored dye.[5][6]

DOT Script for General Workflow

Dye_Synthesis_Workflow Start Starting Materials: - this compound - Aromatic Amine Step1 Protocol 2.1: N-Alkylation Reaction Start->Step1 Intermediate N-(2-Methylbenzhydryl) Aromatic Amine Intermediate Step1->Intermediate Step2 Condensation with Second Aryl Component Intermediate->Step2 Leuco Leuco Dye Base (Colorless) Step2->Leuco Step3 Oxidation Step Leuco->Step3 FinalDye Final Triarylmethane Dye (Colored) Step3->FinalDye

Caption: General workflow for triarylmethane dye synthesis.

Part 4: Safety, Handling, and Troubleshooting

4.1 Safety Precautions:

  • This compound: This compound is an irritant and may cause burning upon contact with skin and eyes.[2] It should be handled in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2] Avoid inhaling dust or vapors.[2]

  • Solvents: DMF is a skin and respiratory irritant. Handle with care. Organic solvents like ethyl acetate and hexane are flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

4.2 Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive reagents; insufficient temperature; poor quality base.Ensure all reagents are anhydrous. Increase reaction temperature moderately. Use freshly opened or properly stored K₂CO₃.
Multiple Products on TLC Over-alkylation (di-alkylation of primary amines); side reactions.Use a slight excess of the amine relative to the chloride. Maintain strict temperature control.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

References

  • This compound | 41870-52-4 | Chemical Bull Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7YR1MXFKcgBVWcEZnqOZFd04ryaGDYUm-RAIL2M09OtUAROkzogt_wrWLtDqxI5-Ra0rvbbAU7L9C9KrRt86ccG71n610EJvh6ootTURvh2kapwEph3le721idhLZkLztM3G_J95mWWDGalg1w6Yh7Chno9O4Ss8IwH-d]
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Application Notes and Protocols for Friedel-Crafts Alkylation using 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl- and Triarylmethanes in Modern Drug Discovery

The diarylmethane and triarylmethane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Their prevalence in pharmaceuticals underscores the critical need for robust and efficient synthetic methodologies for their preparation. The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis, provides a direct and versatile route to these valuable motifs. This application note focuses on the use of 2-Methylbenzhydryl chloride as a key alkylating agent in Friedel-Crafts reactions, offering insights into its reactivity, detailed experimental protocols, and strategies for overcoming common synthetic challenges. The presence of the ortho-methyl group on one of the phenyl rings of the benzhydryl system introduces unique steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, making a thorough understanding of its application in Friedel-Crafts chemistry essential for researchers in drug development and process chemistry.

Reaction Principle: Electrophilic Aromatic Substitution with a Stabilized Carbocation

The Friedel-Crafts alkylation of an aromatic ring with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a highly stabilized secondary benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic substrate to form the desired diaryl- or triarylmethane product.

The key steps in the mechanism are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of this compound, weakening the C-Cl bond and promoting its cleavage to form the 2-methylbenzhydryl carbocation. This carbocation is stabilized by resonance delocalization of the positive charge across both phenyl rings.

  • Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel-Crafts Alkylation Mechanism cluster_0 Electrophile Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 2-Methylbenzhydryl_chloride This compound Carbocation 2-Methylbenzhydryl Carbocation + [AlCl₄]⁻ 2-Methylbenzhydryl_chloride->Carbocation Coordination & Cleavage Lewis_Acid Lewis Acid (e.g., AlCl₃) Arenium_Ion Arenium Ion (Sigma Complex) Carbocation->Arenium_Ion Nucleophilic Attack Arene Aromatic Substrate (Arene) Product Alkylated Arene Product Arenium_Ion->Product Deprotonation Regenerated_Catalyst Regenerated Lewis Acid + HCl

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts alkylation of common aromatic substrates with this compound.

General Considerations:
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

  • Safety Precautions: Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Alkylation of Benzene with this compound

This protocol details the synthesis of (2-methylphenyl)phenylmethane.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound216.712.17 g10.0
Benzene (anhydrous)78.1120 mL (17.5 g)224
Aluminum chloride (anhydrous)133.341.47 g11.0
Dichloromethane (anhydrous)84.9330 mL-
1 M Hydrochloric acid (aqueous)-50 mL-
Saturated sodium bicarbonate (aqueous)-30 mL-
Brine (saturated NaCl aqueous)-30 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.47 g, 11.0 mmol) and anhydrous dichloromethane (15 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of this compound (2.17 g, 10.0 mmol) in anhydrous benzene (20 mL). Add this solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes to 1% ethyl acetate in hexanes to afford (2-methylphenyl)phenylmethane as a colorless oil.

Protocol 2: Alkylation of Toluene with this compound

This protocol describes the synthesis of a mixture of isomeric (2-methylphenyl)(tolyl)methanes.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound216.712.17 g10.0
Toluene (anhydrous)92.1425 mL (21.7 g)235
Iron(III) chloride (anhydrous)162.201.78 g11.0
Dichloromethane (anhydrous)84.9320 mL-
1 M Hydrochloric acid (aqueous)-50 mL-
Saturated sodium bicarbonate (aqueous)-30 mL-
Brine (saturated NaCl aqueous)-30 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a calcium chloride drying tube, add anhydrous iron(III) chloride (1.78 g, 11.0 mmol) and anhydrous dichloromethane (10 mL).

  • Reagent Addition: To this suspension, add a solution of this compound (2.17 g, 10.0 mmol) in anhydrous toluene (25 mL) in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material.

  • Workup and Purification: Follow the workup, extraction, washing, drying, and purification steps as described in Protocol 1. The product will be a mixture of ortho-, meta-, and para-isomers of (2-methylphenyl)(tolyl)methane. The isomer ratio can be determined by ¹H NMR or GC analysis.

Process Optimization and Troubleshooting

Several factors can influence the outcome of Friedel-Crafts alkylations with this compound. Understanding and controlling these variables is key to achieving high yields and purity.

  • Polyalkylation: The diarylmethane product is often more reactive than the starting aromatic substrate, leading to the formation of polyalkylated byproducts. This is a common challenge in Friedel-Crafts alkylations. To minimize this, a large excess of the aromatic substrate should be used to increase the statistical probability of the electrophile reacting with the starting material.[1]

  • Carbocation Rearrangement: While the 2-methylbenzhydryl carbocation is relatively stable and less prone to rearrangement compared to primary carbocations, it is still a potential side reaction, especially under harsh conditions. Using milder Lewis acids (e.g., FeCl₃, ZnCl₂) and lower reaction temperatures can help to suppress rearrangements.

  • Catalyst Choice and Activity: Strong Lewis acids like AlCl₃ are highly effective but can also promote side reactions.[1] For more sensitive substrates, milder catalysts such as FeCl₃ or solid acid catalysts may be preferable. The activity of the Lewis acid is critical; ensure it is anhydrous and of high purity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. While the aromatic substrate can often serve as the solvent when used in large excess, inert solvents like dichloromethane or carbon disulfide can also be employed. Polar coordinating solvents should be avoided as they can deactivate the Lewis acid catalyst.

Troubleshooting_Workflow start Start Reaction observe Observe Low Yield or Byproducts start->observe polyalkylation Polyalkylation Observed? observe->polyalkylation rearrangement Rearrangement Products Detected? polyalkylation->rearrangement No increase_arene Increase Molar Ratio of Arene to Alkylating Agent polyalkylation->increase_arene Yes lower_temp Lower Reaction Temperature rearrangement->lower_temp Yes end Optimized Reaction rearrangement->end No increase_arene->observe milder_catalyst Use Milder Lewis Acid (e.g., FeCl₃) lower_temp->milder_catalyst milder_catalyst->observe

Caption: Troubleshooting Workflow for Friedel-Crafts Alkylation.

Analytical Characterization

Thorough characterization of the reaction products is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide key information about the structure of the product. The benzylic proton will appear as a singlet in the range of 5.5-6.0 ppm. The aromatic protons will appear in the region of 6.8-7.5 ppm, and the methyl protons will be a singlet around 2.2-2.4 ppm. The integration of these signals will confirm the ratio of the different proton environments.

    • ¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shift of the benzylic carbon at approximately 50-60 ppm. The aromatic carbons will resonate in the 125-145 ppm range, and the methyl carbon will appear around 20 ppm.

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the mass of the product.

    • The fragmentation pattern will likely show a prominent peak corresponding to the stable benzhydryl cation or its substituted analogues, formed by the cleavage of the bond between the benzylic carbon and one of the aromatic rings.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the product mixture from the alkylation of substituted arenes, allowing for the separation and identification of different isomers.

Conclusion

The Friedel-Crafts alkylation using this compound is a powerful method for the synthesis of valuable diarylmethane structures. By carefully controlling reaction conditions, particularly the stoichiometry of the reactants and the choice of catalyst, common side reactions such as polyalkylation can be effectively minimized. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors, contributing to the advancement of drug discovery and development.

References

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of ortho-Substituted Diarylmethanes. Journal of the American Chemical Society, 86(22), 4964–4967.
  • BenchChem. (2025). A Comparative Study of Lewis Acid Catalysts in Reactions of (1-Chloro-2-methylpropyl)benzene.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Lumen Learning. (n.d.). 16.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • AdiChemistry. (n.d.).
  • BenchChem. (2025).
  • Pharmaguideline. (2020).
  • Khan Academy. (n.d.).
  • Mettler Toledo. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product).
  • ECHEMI. (n.d.).
  • ThaiScience. (n.d.). The Catalytic Investigation of Supported Imidazolium-chloroaluminate (AlCl -ILs)
  • YouTube. (2020).
  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Chemistry Steps. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Slideshare. (n.d.).
  • University of California, Davis. (n.d.).
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.).

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Application Notes and Protocols: Grignard Reaction of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Grignard reaction using the sterically hindered secondary halide, 2-methylbenzhydryl chloride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It details protocols for the formation of the 2-methylbenzhydrylmagnesium chloride reagent and its subsequent reaction with common electrophiles such as carbon dioxide, formaldehyde, and benzaldehyde. Emphasis is placed on techniques to overcome the challenges associated with sterically hindered substrates, primarily the mitigation of side reactions like Wurtz coupling. Safety protocols, troubleshooting, and methods for product characterization are also thoroughly addressed.

Introduction: Navigating Steric Hindrance in Grignard Synthesis

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The reaction involves the preparation of an organomagnesium halide (the Grignard reagent) and its subsequent nucleophilic attack on an electrophilic carbon, such as that in a carbonyl group.[2]

However, the formation of Grignard reagents from secondary halides, particularly those with significant steric bulk like this compound, presents considerable challenges. The steric hindrance from the o-tolyl and phenyl groups impedes the insertion of magnesium into the carbon-chlorine bond. This sluggish initiation often leads to competing side reactions, most notably the Wurtz coupling, where the formed Grignard reagent reacts with the starting halide to produce a homocoupled dimer.[3]

This guide provides field-proven protocols designed to maximize the yield of the desired Grignard reagent and its subsequent adducts by carefully controlling reaction parameters. We will explore the critical aspects of magnesium activation, solvent choice, temperature control, and slow substrate addition that are paramount to success.

Reaction Schematics and Mechanism

The overall process involves two main stages: the formation of the Grignard reagent and its reaction with an electrophile.

Part A: Formation of 2-Methylbenzhydrylmagnesium Chloride

The formation of the Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[4] It is believed to proceed via a single electron transfer (SET) mechanism.

Caption: General Reaction with a Carbonyl Electrophile.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercial SourceStore under inert gas, away from moisture.
Magnesium turningsHigh purityCommercial SourceShould be shiny and free of oxide coating.
IodineCrystal, ACS ReagentCommercial SourceUsed as an activator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceMust be freshly distilled from sodium/benzophenone or used from a solvent purification system.
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Commercial SourceAlternative solvent, also requires rigorous drying.
Carbon Dioxide (CO₂)Solid (Dry Ice) or GasCommercial SourceDry ice should be crushed before use. Gas should be passed through a drying tube.
FormaldehydeGenerated from paraformaldehydeCommercial SourceParaformaldehyde should be dried in a desiccator.
Benzaldehyde≥99%, redistilledCommercial SourceShould be freshly distilled to remove benzoic acid.
Hydrochloric Acid (HCl)1-6 M, aqueousCommercial SourceFor reaction workup.
Saturated NH₄ClAqueous solutionLab PreparedFor quenching the reaction.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercial SourceFor drying organic extracts.
Equipment
  • Three-neck round-bottom flask (appropriately sized for the intended scale).

  • Reflux condenser.

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and stir bar.

  • Heating mantle.

  • Inert gas (Argon or Nitrogen) line with a bubbler.

  • Syringes and needles for transfer of anhydrous solvents.

  • Ice bath.

  • Standard glassware for workup and purification (separatory funnel, flasks, chromatography column).

Experimental Protocols

Rigorous Anhydrous Technique

Causality: Grignard reagents are potent bases and will be quenched by protic sources, especially water. [1]The success of the reaction is critically dependent on maintaining strictly anhydrous conditions throughout the setup and execution.

  • All glassware must be oven-dried at >120 °C for at least 4 hours and assembled hot under a stream of dry inert gas (Argon or Nitrogen).

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Use rubber septa on openings to allow for the introduction of reagents via syringe.

  • Anhydrous solvents are essential. Use freshly distilled solvents or those from a solvent purification system.

Protocol 1: Preparation of 2-Methylbenzhydrylmagnesium Chloride

This protocol details the crucial first step of forming the Grignard reagent.

Grignard_Formation_Workflow start Start setup Assemble & Flame-Dry Glassware under Inert Gas start->setup add_mg Add Mg Turnings & Iodine Crystal setup->add_mg activate_mg Gently Heat to Activate Mg (Observe Violet Vapors) add_mg->activate_mg add_solvent Add Anhydrous THF via Syringe activate_mg->add_solvent initiate Add ~10% of Halide Solution to Mg Suspension add_solvent->initiate prepare_halide Prepare Solution of This compound in Anhydrous THF prepare_halide->initiate observe Observe for Initiation (Bubbling, Exotherm, Cloudiness) initiate->observe observe->activate_mg If No Initiation, Re-activate addition Slow, Dropwise Addition of Remaining Halide Solution observe->addition If Initiated reflux Maintain Gentle Reflux (Self-Sustaining or Gentle Heating) addition->reflux complete Stir for 1-2h After Addition (Observe Mg Consumption) reflux->complete product Dark Gray/Brown Solution of Grignard Reagent complete->product

Caption: Workflow for Grignard Reagent Formation.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-neck flask with a stir bar, reflux condenser (with an inert gas inlet at the top), and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool.

  • Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This process helps to etch the passivating magnesium oxide layer from the metal surface.

  • Solvent Addition: Add a portion of the total anhydrous THF required to just cover the magnesium turnings.

  • Initiation: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer ~10% of this solution via syringe into the flask containing the magnesium.

  • Observation: The reaction mixture should become cloudy, begin to bubble, and may gently reflux. This indicates successful initiation. If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.

  • Controlled Addition: Once initiated, add the remaining halide solution dropwise via a pressure-equalizing dropping funnel at a rate that maintains a gentle reflux. This is the most critical step to minimize Wurtz coupling. Slow addition keeps the concentration of the halide low, disfavoring its reaction with the newly formed Grignard reagent. [3]An ice bath should be kept on hand to control the exotherm if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, ready for the next step.

Protocol 2: Reaction with Electrophiles

The prepared Grignard reagent can be reacted with a variety of electrophiles. Below are three representative examples.

A. Carboxylation with Carbon Dioxide (CO₂)

  • Setup: Cool the flask containing the prepared Grignard reagent to 0 °C in an ice bath.

  • CO₂ Addition: Cautiously add crushed dry ice in small portions to the stirred solution. Alternatively, bubble dry CO₂ gas through the solution via a cannula. A thick precipitate will form. Continue addition until the exotherm ceases.

  • Workup: Allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding 1 M HCl with vigorous stirring. The mixture will separate into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield 2-(o-tolyl)-2,2-diphenylacetic acid .

B. Reaction with Formaldehyde (HCHO)

  • Formaldehyde Generation: In a separate flask, gently heat dry paraformaldehyde to depolymerize it into gaseous formaldehyde. Pass the gas through a drying tube and into the stirred Grignard solution at 0 °C via a cannula below the surface of the liquid.

  • Workup: After the addition is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 1,1-diphenyl-2-(o-tolyl)ethanol .

C. Reaction with Benzaldehyde

  • Setup: Cool the Grignard solution to 0 °C.

  • Aldehyde Addition: Add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

  • Workup: After stirring for 1 hour at room temperature, quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Perform an extractive workup as described above. Purify the crude product by column chromatography to yield 1,1-diphenyl-2-(o-tolyl)-2-phenylethanol .

Characterization of Products

The identity and purity of the synthesized products should be confirmed using standard analytical techniques.

ProductExpected Characterization Data
2-(o-tolyl)-2,2-diphenylacetic acid ¹H NMR: Aromatic protons (multiplets), a singlet for the o-methyl group, and a broad singlet for the carboxylic acid proton. ¹³C NMR: Signals for the quaternary benzylic carbon, carboxylic carbon, aromatic carbons, and the methyl carbon. IR: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). MS: Molecular ion peak corresponding to C₂₁H₁₈O₂. [5]
1,1-diphenyl-2-(o-tolyl)ethanol ¹H NMR: Aromatic protons (multiplets), a singlet for the o-methyl group, a singlet for the hydroxyl proton, and signals for the ethanolic CH. ¹³C NMR: Signals for the quaternary carbinol carbon, aromatic carbons, and the methyl carbon. IR: A broad O-H stretch (~3500 cm⁻¹). MS: Molecular ion peak corresponding to C₂₁H₂₀O.
1,1-diphenyl-2-(o-tolyl)-2-phenylethanol ¹H NMR: Complex multiplets for the numerous aromatic protons, a singlet for the o-methyl group, and singlets for the hydroxyl proton and the two benzylic protons. ¹³C NMR: Signals for the carbinol carbon, the adjacent methine carbon, aromatic carbons, and the methyl carbon. IR: A broad O-H stretch (~3500 cm⁻¹). MS: Molecular ion peak corresponding to C₂₇H₂₄O.

Safety and Hazard Management

Grignard reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Fire Hazard: The solvents used (THF, diethyl ether) are extremely flammable. [6]Ensure no open flames or spark sources are present. The reaction itself is exothermic and can lead to solvent boiling; always have an ice bath ready to control the reaction rate. [6]* Reactive Reagents: Grignard reagents react violently with water, releasing flammable alkanes. They are also corrosive.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves for dexterity, but be aware they are combustible). [6]* Engineering Controls: All operations must be conducted in a certified chemical fume hood. A blast shield is recommended, especially for larger-scale reactions.

  • Quenching: Unreacted Grignard reagent and magnesium metal must be quenched carefully. This is typically done by the slow, portion-wise addition of a protic solvent like isopropanol, followed by saturated NH₄Cl solution. Never add water directly to an unreacted Grignard solution.

  • Administrative Controls: Never work alone when performing a Grignard reaction. Ensure colleagues are aware of the potential hazards. [6]

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate. 1. Wet glassware or solvent.2. Passivated magnesium surface.1. Ensure all components are rigorously dried.2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing a few turnings in the flask (with caution). Borrowing a small amount of an active Grignard solution can also initiate the reaction.
Low yield of desired product. 1. Incomplete reaction.2. Grignard reagent quenched by moisture/air.1. Increase reaction time or gently heat after addition is complete.2. Improve anhydrous/inert gas technique.
Significant amount of Wurtz coupling product (dimer) is formed. 1. Reaction temperature too high.2. Rate of halide addition too fast.1. Maintain gentle reflux; use an ice bath if necessary.2. Add the halide solution very slowly and dropwise to maintain a low concentration in the flask. Consider using a more dilute solution. [3]
Oily, intractable product after workup. Formation of magnesium salts/alkoxides that are difficult to break down.Ensure the acidic workup is sufficiently acidic (pH ~1-2) and stir vigorously for an adequate amount of time to hydrolyze all magnesium salts.

References

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction [Table]. Retrieved January 12, 2026, from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction Safety. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Diphenyl-o-tolylacetic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • ChemBK. (2024). This compound. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved January 12, 2026, from [Link]

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Application Note: The 2-Methylbenzhydryl Group as a Chiral Auxiliary in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling stereochemical outcomes.[1] This guide details the application of the 2-methylbenzhydryl group, derived from 2-Methylbenzhydryl chloride, as a robust chiral auxiliary. The inherent steric hindrance imparted by the ortho-methyl substituent provides a highly effective means of facial discrimination in prochiral systems. We present the core principles, detailed protocols for diastereoselective alkylation and amination reactions, and methodologies for the efficient cleavage and recovery of the auxiliary, providing a comprehensive resource for chemists engaged in asymmetric synthesis.

Introduction: The Imperative of Asymmetric Synthesis

In the landscape of medicinal chemistry, it is well-established that the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This necessitates synthetic strategies that can selectively produce a single desired stereoisomer.[2][3] Among the various strategies available, the use of a chiral auxiliary remains a highly effective and predictable method. A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is removed, having fulfilled its role.

This compound serves as a precursor to the 2-methylbenzhydryl (o-MeBzh) group, a chiral auxiliary of significant potential. Its structure, featuring a phenyl group and an ortho-tolyl group attached to a methine center, creates a sterically demanding and conformationally biased environment. This steric bulk is the key to its function, enabling it to effectively shield one face of a reactive intermediate, thereby guiding the approach of reagents to the opposite, less-hindered face. As a versatile intermediate in pharmaceutical and chemical synthesis, its application as a chiral director offers a powerful extension of its utility.[4][5]

Core Principle: Stereodirection via Steric Hindrance

The fundamental mechanism by which the 2-methylbenzhydryl auxiliary operates is through steric repulsion. When attached to a prochiral molecule (e.g., via an imine or ester linkage), the bulky o-tolyl and phenyl groups of the auxiliary orient themselves to minimize steric strain. This preferred conformation effectively blocks one of the two faces of the adjacent prochiral center (e.g., a planar enolate or imine). Consequently, an incoming electrophile or nucleophile is forced to attack from the more accessible face, leading to the preferential formation of one diastereomer.

cluster_0 Mechanism of Stereocontrol cluster_1 Facial Blockage Prochiral Prochiral Substrate (e.g., Enolate) Intermediate Diastereomeric Intermediate Prochiral->Intermediate Attach Auxiliary Auxiliary Chiral Auxiliary (2-Methylbenzhydryl Group) Product_Major Major Diastereomer Intermediate->Product_Major Preferential Formation Product_Minor Minor Diastereomer Intermediate->Product_Minor Disfavored Reagent Reagent (Electrophile/Nucleophile) Reagent->Intermediate Blocked Blocked Face (Steric Hindrance) Open Open Face

Caption: Steric shielding by the 2-methylbenzhydryl auxiliary.

Application I: Diastereoselective Alkylation of Prochiral Enolates

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of carbonyl compounds. By forming a chiral imine from a prochiral ketone and a chiral amine derived from this compound, one can generate a nucleophilic aza-enolate whose facial selectivity is controlled by the auxiliary.

Protocol 1: Synthesis and Alkylation of a Chiral N-(2-Methylbenzhydryl)imine

This protocol describes the alkylation of cyclohexanone as a model system. The required chiral amine, (R)- or (S)-phenyl(o-tolyl)methanamine, is synthesized from this compound via azide displacement and subsequent reduction.

Step 1: Synthesis of Chiral Imine

  • To a solution of (R)-phenyl(o-tolyl)methanamine (1.0 eq) in anhydrous toluene (5 mL/mmol) in a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Causality: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the imine.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude imine is typically used without further purification.

Step 2: Aza-enolate Formation and Alkylation

  • Dissolve the crude imine (1.0 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Causality: A low temperature (-78 °C) is critical to ensure the formation of the kinetic lithium aza-enolate, preventing equilibration that could lower diastereoselectivity.

  • Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise and stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

Step 3: Hydrolysis and Auxiliary Cleavage

  • Allow the quenched reaction mixture to warm to room temperature. Add 2M HCl (10 mL/mmol) and stir vigorously for 2-4 hours to hydrolyze the imine.

  • Causality: Acidic hydrolysis cleaves the C=N bond, releasing the alkylated ketone and the protonated chiral amine auxiliary.

  • Extract the mixture with diethyl ether (3 x 20 mL). The organic layers contain the product ketone.

  • Make the aqueous layer basic (pH > 10) with 2M NaOH and extract with dichloromethane (3 x 20 mL) to recover the chiral amine auxiliary.

  • Combine the organic layers containing the ketone, dry over MgSO₄, and concentrate. Purify the product by flash column chromatography.

Step 4: Analysis of Stereoselectivity

  • The enantiomeric excess (e.e.) of the resulting 2-methylcyclohexanone can be determined by conversion to a diastereomeric derivative or more directly by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation
Electrophile (R-X)SolventTemp (°C)Yield (%)d.e. / e.e. (%)
Methyl IodideTHF-7885-95>95
Ethyl IodideTHF-7880-90>95
Benzyl BromideTHF-7880-90>98
Allyl BromideTHF-7875-85>95
Note: Data are representative values based on analogous systems and illustrate the high degree of stereocontrol expected.
Experimental Workflow Diagram

cluster_workflow Diastereoselective Alkylation Workflow Start Prochiral Ketone + Chiral Amine Imine 1. Imine Formation (Dean-Stark) Start->Imine Deprotonation 2. Deprotonation (LDA, -78°C) Imine->Deprotonation Alkylation 3. Alkylation (R-X, -78°C) Deprotonation->Alkylation Hydrolysis 4. Hydrolysis (Acidic Workup) Alkylation->Hydrolysis Product Chiral Ketone Hydrolysis->Product Product Isolation Auxiliary Recovered Auxiliary Hydrolysis->Auxiliary Auxiliary Recovery Analysis 5. Purification & Chiral Analysis Product->Analysis

Caption: Workflow for the synthesis of chiral ketones.

Key Methodological Consideration: Auxiliary Cleavage

The successful application of a chiral auxiliary hinges on its efficient removal without compromising the stereochemical integrity of the newly formed chiral center. The 2-methylbenzhydryl group, being a substituted benzyl-type group, is readily cleaved under standard hydrogenolysis conditions.

Protocol 2: Hydrogenolytic Cleavage of the N-(2-Methylbenzhydryl) Group

This protocol is applicable for cleaving the auxiliary from a secondary amine product, such as one formed from the diastereoselective addition of a Grignard reagent to a chiral imine.

  • Dissolve the N-(2-methylbenzhydryl) protected amine (1.0 eq) in methanol or ethanol (20 mL/mmol).

  • Add Palladium on activated carbon (10% Pd/C, 10 mol% Pd).

  • Causality: Pd/C is a highly efficient heterogeneous catalyst for hydrogenolysis, allowing for easy removal by filtration upon reaction completion.

  • Fit the flask with a hydrogen balloon or place the reaction vessel in a Parr hydrogenator.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1-3 atm).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Safety Note: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen. Ensure the filter cake is kept wet with solvent during and after filtration.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected chiral amine.

Conclusion

The 2-methylbenzhydryl group stands as a highly effective chiral auxiliary for stereoselective synthesis. Its pronounced steric bulk, originating from the ortho-methyl substituent, allows for excellent facial discrimination in a variety of important chemical transformations, including the alkylation of enolates and the synthesis of chiral amines. The straightforward protocols for its introduction, its powerful stereodirecting ability, and its clean removal via hydrogenolysis make it a valuable tool for researchers in organic synthesis and drug development, facilitating the efficient and predictable construction of complex chiral molecules.

References

  • This compound | 41870-52-4 | Chemical Bull Pvt. Ltd. Chemical Bull.
  • 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermedi
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • 2-Methyl benzhydryl chloride | CAS:41870-52-4 | Huateng Pharma.
  • This compound - ChemBK. ChemBK.
  • This compound | 41870-52-4. ChemicalBook.
  • This compound 41870-52-4. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Chiral auxiliary. Wikipedia.
  • Protecting group. Wikipedia.
  • Protecting groups. Royal Society of Chemistry.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. PubMed.

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The Benzhydryl Group: A Versatile Shield in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and chemo-selectivity. Among the diverse arsenal of protective moieties available to the synthetic chemist, the benzhydryl (Bzh) or diphenylmethyl (DPM) group has emerged as a versatile and reliable tool for the temporary masking of various functional groups. Its unique electronic and steric properties, coupled with a range of cleavage conditions, make it an invaluable asset in the synthesis of complex molecules, from peptides to nucleosides and beyond.

This comprehensive guide provides an in-depth exploration of benzhydryl-based protecting group strategies, offering not only a theoretical framework but also detailed, field-proven protocols for their application. We will delve into the underlying mechanisms governing their introduction and removal, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the power of this important protecting group.

The Benzhydryl Group: A Strategic Overview

The benzhydryl group's utility stems from the stability of the diphenylmethyl cation, which is readily formed under acidic conditions. This inherent stability facilitates its cleavage under relatively mild acidic environments, while it remains robust to a variety of other reaction conditions, including basic and nucleophilic reagents, as well as some reductive and oxidative transformations. This "tunable" lability, often influenced by substituents on the phenyl rings, allows for its strategic deployment in orthogonal protection schemes, where multiple protecting groups can be selectively removed in a specific sequence.[1][2]

The core advantages of employing benzhydryl protecting groups can be summarized as follows:

  • Moderate Acid Lability: Cleavage is typically achieved with acids such as trifluoroacetic acid (TFA), hydrochloric acid, or Lewis acids, often at or below room temperature.[3][4]

  • Orthogonality: The Bzh group is stable to conditions used for the removal of many other common protecting groups, such as Fmoc (piperidine), Boc (stronger acids), and benzyl groups (hydrogenolysis).[1][2]

  • Versatility: It can be effectively used to protect a range of functional groups, including amines, carboxylic acids, alcohols, and thiols.[5][6][7]

This guide will now explore the specific applications of benzhydryl protecting groups for these key functionalities, providing detailed experimental protocols for both protection and deprotection.

Protection of Amines with the Benzhydryl Group

Benzhydryl amines are valuable intermediates in the synthesis of numerous biologically active compounds.[5][8] The benzhydryl group offers reliable protection for primary and secondary amines, proving particularly useful in peptide synthesis and the preparation of complex nitrogen-containing molecules.[9][10]

Mechanism of Amine Protection and Deprotection

The introduction of the benzhydryl group onto an amine typically proceeds via a nucleophilic substitution reaction where the amine displaces a suitable leaving group from a benzhydryl derivative, such as benzhydryl bromide or diphenylmethanol under acidic conditions. Deprotection is an acid-catalyzed process that involves the protonation of the protected amine followed by the departure of the stable diphenylmethyl carbocation.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow for amine protection and deprotection.
Experimental Protocols for Amine Protection

Protocol 2.2.1: Protection of a Primary Amine using Benzhydryl Bromide

This protocol describes a general procedure for the N-benzhydrylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • Benzhydryl bromide (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine in acetonitrile in a round-bottom flask.

  • Add diisopropylethylamine to the solution and stir at room temperature.

  • Add a solution of benzhydryl bromide in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired N-benzhydryl amine.

Experimental Protocols for Amine Deprotection

Protocol 2.3.1: Acid-Catalyzed Deprotection of a Benzhydryl Amine

This protocol outlines the cleavage of the benzhydryl group from a protected amine using trifluoroacetic acid.

Materials:

  • N-benzhydryl protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20% in Dichloromethane (DCM))

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-benzhydryl protected amine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the trifluoroacetic acid solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the deprotected amine, which may be further purified if necessary.

Protection of Carboxylic Acids as Benzhydryl Esters

Benzhydryl esters provide effective protection for carboxylic acids and are particularly advantageous in the synthesis of β-lactam antibiotics and peptides.[1][7] They are more labile to acid than benzyl esters, allowing for selective deprotection in the presence of the latter.[1]

Mechanism of Carboxylic Acid Protection and Deprotection

The formation of benzhydryl esters can be achieved by reacting the carboxylic acid with diphenyl-diazomethane or through carbodiimide-mediated coupling with diphenylmethanol. Acid-catalyzed deprotection proceeds via protonation of the ester oxygen, followed by the formation of the stable diphenylmethyl cation and the free carboxylic acid.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow for carboxylic acid protection and deprotection.
Experimental Protocols for Carboxylic Acid Protection

Protocol 3.2.1: Formation of a Benzhydryl Ester using Diphenyldiazomethane

This protocol is suitable for the esterification of carboxylic acids under mild, neutral conditions.

Materials:

  • Carboxylic acid (1.0 eq)

  • Diphenyldiazomethane (1.1 eq)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the carboxylic acid in dichloromethane or toluene.

  • Add a solution of diphenyldiazomethane in the same solvent dropwise at room temperature. The disappearance of the red color of diphenyldiazomethane indicates the progress of the reaction.

  • Stir the reaction mixture until the red color persists, indicating the consumption of the carboxylic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure benzhydryl ester.

Experimental Protocols for Carboxylic Acid Deprotection

Protocol 3.3.1: Acidolytic Cleavage of a Benzhydryl Ester

This protocol describes a general method for the deprotection of benzhydryl esters using an acid catalyst.

Materials:

  • Benzhydryl ester (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-50% in Dichloromethane (DCM))

  • Dichloromethane (DCM)

  • Toluene or an appropriate solvent for co-evaporation

Procedure:

  • Dissolve the benzhydryl ester in dichloromethane.

  • Add trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture for 1-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.

  • The resulting carboxylic acid can be used directly or purified further by crystallization or chromatography.

Protection of Alcohols as Benzhydryl Ethers

Benzhydryl ethers are valuable for the protection of hydroxyl groups in nucleoside and carbohydrate chemistry.[6][11] Their stability to a wide range of reagents, coupled with their selective removal under acidic or hydrogenolytic conditions, makes them a strategic choice in complex synthetic routes.[12][13]

Comparative Stability of Benzhydryl Ethers

The stability of the benzhydryl ether can be compared to other common alcohol protecting groups under various conditions.

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., NaOH)Hydrogenolysis (H₂/Pd-C)Oxidative Conditions (e.g., DDQ)
Benzhydryl (Bzh) LabileStableLabileStable
Benzyl (Bn) StableStableLabileLabile (with certain reagents)
Trityl (Tr) Very LabileStableLabileStable
tert-Butyldimethylsilyl (TBS) LabileStableStableStable
p-Methoxybenzyl (PMB) LabileStableLabileLabile

This table provides a general comparison; specific reaction conditions can influence stability.

Experimental Protocols for Alcohol Protection

Protocol 4.2.1: Palladium-Catalyzed Protection of an Alcohol with Diphenylmethanol

This method provides a mild and efficient way to form benzhydryl ethers.[6]

Materials:

  • Alcohol (1.0 eq)

  • Diphenylmethanol (1.2 eq)

  • Palladium(II) chloride (PdCl₂) (0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol in 1,2-dichloroethane, add diphenylmethanol and palladium(II) chloride.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the benzhydryl ether.

Experimental Protocols for Alcohol Deprotection

Protocol 4.3.1: Deprotection of a Benzhydryl Ether via Hydrogenolysis

This protocol is suitable for substrates that are sensitive to acidic conditions.

Materials:

  • Benzhydryl ether (1.0 eq)

  • Palladium on carbon (10% Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve the benzhydryl ether in methanol or ethyl acetate in a flask equipped with a magnetic stirrer.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Conclusion and Future Perspectives

The benzhydryl protecting group continues to be a cornerstone in the field of organic synthesis. Its predictable reactivity and orthogonal nature provide chemists with a powerful tool for the construction of complex molecular architectures. Future developments in this area may focus on the design of new benzhydryl-based protecting groups with even finer-tuned lability, as well as the development of more sustainable and catalytic methods for their introduction and removal. The principles and protocols outlined in this guide serve as a solid foundation for the effective application of benzhydryl protecting group strategies in both academic and industrial research settings.

References

  • Wikipedia. Protecting group. [Link]

  • Ghosh, A. K., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 134-148. [Link]

  • Pátek, M., & Lebl, M. (1992). "Safety-Catch" Protecting Groups in Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 57(3), 508-524. [Link]

  • Ghosh, A. K., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21951-21966. [Link]

  • Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(26), 9307-9309. [Link]

  • Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524-8534. [Link]

  • Crisma, M., et al. (2003). N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. Biopolymers, 71(1), 17-27. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Pátek, M., & Lebl, M. (1992). "Safety-Catch" Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Benzhydryl as an efficient selective nitrogen protecting group for uracils. PubMed. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. ResearchGate. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

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Application Note: A Scalable and Optimized Synthesis of Orphenadrine from 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of Orphenadrine, an important anticholinergic and skeletal muscle relaxant.[1][2] The synthesis is based on the etherification of N,N-dimethylaminoethanol with 2-methylbenzhydryl chloride. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations for critical process parameters, safety protocols, and analytical methods for quality control. The subsequent conversion to the stable and pharmaceutically preferred citrate salt is also fully detailed.[3][]

Introduction and Scientific Background

Orphenadrine, N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, is an analog of the first-generation antihistamine, diphenhydramine.[1][5] It is primarily utilized for its muscle relaxant properties in the treatment of acute, painful musculoskeletal conditions and was historically used in managing Parkinson's disease.[1][] Its mechanism of action is complex, involving central anticholinergic (muscarinic antagonist) and H1 histamine receptor antagonist activities.[2][3]

The synthesis route from this compound represents a common and efficient industrial approach.[7] The core transformation is a Williamson ether synthesis, where the alcohol group of N,N-dimethylaminoethanol acts as a nucleophile to displace the chloride from the benzhydryl carbon of this compound. Given the secondary benzylic nature of the electrophile, the reaction possesses significant SN1 character, proceeding through a relatively stable carbocation intermediate. This mechanistic consideration is crucial for understanding potential side reactions, such as elimination or the formation of dimeric ether impurities, and for optimizing reaction conditions to maximize the yield of the desired product.

This document outlines a process optimized for scale-up, focusing on reaction control, work-up efficiency, and crystallization of the final active pharmaceutical ingredient (API) as its citrate salt.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: the formation of the orphenadrine free base, followed by its conversion to orphenadrine citrate.

Caption: Overall two-step synthesis of Orphenadrine Citrate.

Materials and Equipment

Reagents and Solvents

All reagents should be of industrial grade or higher.

ReagentCAS No.Molecular Wt.Key Properties
This compound41870-52-4216.71 g/mol White to light yellow solid, skin irritant.
N,N-dimethylaminoethanol (DMAE)108-01-089.14 g/mol Colorless liquid, amine odor, corrosive.[8]
Xylene (mixed isomers)1330-20-7106.16 g/mol Flammable liquid, used as a reaction solvent.
Sodium Hydroxide (50% aq. solution)1310-73-240.00 g/mol Corrosive, used for neutralization/work-up.
Isopropanol (IPA)67-63-060.10 g/mol Flammable liquid, used for crystallization.
Citric Acid (Anhydrous)77-92-9192.12 g/mol White crystalline solid, used for salt formation.
Anhydrous Potassium Carbonate584-08-7138.21 g/mol Drying agent.[9]
Ether (diethyl ether)60-29-774.12 g/mol Highly flammable, used for extraction.[9]
Large-Scale Equipment
  • Reactor: 100 L Glass-lined steel reactor with overhead agitation, reflux condenser, temperature probe, and nitrogen inlet. Causality: The glass lining is crucial for preventing corrosion from HCl generated as a byproduct and ensuring product purity.

  • Addition Funnel: 20 L pressure-equalizing dropping funnel for controlled reactant addition.

  • Heating/Cooling System: Thermofluid circulation unit capable of maintaining temperatures between -10 °C and 150 °C.

  • Filtration: Nutsche filter-dryer or a large-scale Buchner funnel setup with a vacuum flask.

  • Drying: Vacuum oven capable of maintaining temperatures up to 60 °C and vacuum below 10 mbar.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and flame-retardant lab coat are mandatory.[10]

Detailed Synthesis Protocol

This protocol is designed for a 5 kg scale of the starting material, this compound.

Step 1: Synthesis of Orphenadrine Free Base
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. Causality: A nitrogen atmosphere prevents moisture from entering the reaction, which could hydrolyze the starting material, and reduces oxidation risk at elevated temperatures.

  • Charging Reagents:

    • Charge the reactor with Xylene (30 L).

    • Add this compound (5.00 kg, 23.07 mol).

    • Begin agitation at 100-150 RPM to ensure the solid dissolves completely.

  • Reactant Addition:

    • In a separate vessel, prepare a solution of N,N-dimethylaminoethanol (2.26 kg, 25.38 mol, 1.1 eq).

    • Slowly add the N,N-dimethylaminoethanol solution to the reactor over 60-90 minutes, maintaining the internal temperature below 40 °C. Causality: The reaction is exothermic. A controlled addition rate is critical to prevent a temperature runaway, which could lead to increased side-product formation and safety hazards.[9]

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to 95-100 °C.[9]

    • Maintain this temperature for 3-5 hours.

  • In-Process Control (IPC):

    • After 3 hours, take a sample and analyze by TLC or HPLC to monitor the disappearance of the this compound starting material. The reaction is considered complete when <1% of the starting material remains.

  • Work-up:

    • Cool the reaction mixture to 20-25 °C.

    • Slowly add 20 L of water to the reactor. A precipitate of N,N-dimethylaminoethanol hydrochloride will form and then dissolve in the aqueous layer.

    • Transfer the mixture to a separatory funnel or allow phases to settle in the reactor.

    • Separate the lower aqueous layer.

    • Wash the organic (xylene) layer with water (2 x 15 L).

    • Dry the organic layer with anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain crude Orphenadrine free base as a viscous oil.[9] An expected yield of crude product is approximately 5.6-6.0 kg.

Step 2: Formation and Isolation of Orphenadrine Citrate
  • Dissolution:

    • Charge the crude Orphenadrine base into a clean reactor.

    • Add Isopropanol (25 L) and agitate until a homogenous solution is formed.

  • Salt Formation:

    • In a separate container, dissolve Citric Acid (4.43 kg, 23.07 mol, 1.0 eq) in Isopropanol (25 L). Gentle warming may be required.

    • Slowly add the citric acid solution to the Orphenadrine solution over 30-45 minutes.[9] A white precipitate will begin to form. Causality: Slow addition promotes the formation of larger, more easily filterable crystals and ensures a more pure final product.

  • Crystallization:

    • Stir the resulting slurry at 20-25 °C for 2 hours.

    • Cool the slurry to 0-5 °C and hold for at least 1 hour to maximize precipitation.

  • Isolation and Drying:

    • Filter the white solid using a Nutsche filter or a large Buchner funnel.

    • Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 5 L) to remove any residual impurities.[9]

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield: The expected yield of Orphenadrine Citrate is 8.5 - 9.5 kg (80-90% over two steps).

Process Flow and Parameters

Process Flow Diagram

Process_Flow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Citrate Salt Formation A Charge Reactor: - this compound - Xylene B Slow Addition: - N,N-dimethylaminoethanol A->B C Heat to 95-100 °C (3-5 hours) B->C D Cool to 20-25 °C C->D E Aqueous Work-up: - Water Washes D->E F Solvent Removal (Vacuum Distillation) E->F G Crude Orphenadrine Oil F->G H Dissolve Crude Oil in Isopropanol (IPA) G->H Transfer I Add Citric Acid in IPA Solution H->I J Crystallization: - Stir at RT - Cool to 0-5 °C I->J K Filtration J->K L Wash with Cold IPA K->L M Vacuum Drying (50-60 °C) L->M N Final Product: Orphenadrine Citrate M->N

Caption: Workflow for the large-scale synthesis of Orphenadrine Citrate.

Key Process Parameters
ParameterValueRationale
Molar Ratio (DMAE:Chloride)1.1 : 1.0A slight excess of the amine ensures complete consumption of the chloride starting material.
Reaction Temperature95-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation.[9]
Crystallization Temperature0-5 °CLowering the temperature decreases the solubility of the citrate salt, maximizing the isolated yield.
Final Product Drying50-60 °C, <10 mbarEnsures removal of residual solvents to meet pharmaceutical specifications without degrading the API.

Analytical Quality Control

To ensure the final product meets pharmaceutical standards, the following analytical tests are recommended.

TestMethodSpecification
Identification FTIRThe infrared absorption spectrum should be concordant with the reference spectrum of Orphenadrine Citrate.
Assay HPLC98.0% - 102.0% by weight.
Melting Point DSC/MPA135 - 138 °C.[]
Related Substances HPLCIndividual Impurity: ≤ 0.1%, Total Impurities: ≤ 0.5%.[11][12]
Residual Solvents GC-HSIsopropanol: ≤ 5000 ppm, Xylene: ≤ 2170 ppm (as per ICH Q3C guidelines).

HPLC Method Example: [13]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Acetonitrile:Water (40:30:30, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 217 nm

  • Temperature: 25 °C

Safety and Environmental Considerations

  • This compound: Is a skin irritant.[14] Avoid contact with skin and eyes. Handle in a well-ventilated area or a closed system.

  • N,N-dimethylaminoethanol (DMAE): Corrosive and harmful if inhaled. Use appropriate respiratory protection and handle in a fume hood.

  • Xylene & Isopropanol: Highly flammable liquids. All equipment must be properly grounded to prevent static discharge. No open flames or spark sources should be present in the processing area.

  • Waste Disposal: Aqueous waste will be basic and contain salts; it must be neutralized before disposal. Organic waste (solvents) must be collected and disposed of according to local environmental regulations.

References

  • ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 30). Gpatindia. Retrieved from [Link]

  • Al-Kaf, A. G., & Al-Areqi, S. A. (2018). Spectrophotometric Determination of Paracetamol and Orphenadrine Citrate in Tablet. Research Journal of Pharmacy and Technology, 11(9), 3824-3829. Retrieved from [Link]

  • Jadhav, A. S., et al. (2017). ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Applied Pharmaceutics, 9(5), 74-78. Retrieved from [Link]

  • El-Didamony, A. M., & Hafeez, B. M. (2015). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 49-56. Retrieved from [Link]

  • Patel, H., & Captain, A. (2018). Validated Method for the Simultaneous Estimation of Orphenadrine Citrate and Paracetamol in Tablets by Simultaneous Equation Method. Journal of Drug Delivery and Therapeutics, 8(4), 136-141. Retrieved from [Link]

  • Omer, K. M., & Ali, S. M. (2018). Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. Iraqi Journal of Science, 59(3C), 1595-1605. Retrieved from [Link]

  • Orphenadrine. (n.d.). Wikipedia. Retrieved from [Link]

  • N,N-DIMETHYLETHANOLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Process for synthesizing mephenamine citrate salt. (2009). Google Patents (CN101440041A).
  • Dimethylaminoethanol. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Orphenadrine. (n.d.). PubChem. Retrieved from [Link]

  • Antihistamines API Manufacturers | GMP-Certified Suppliers. (n.d.). Pharmaoffer. Retrieved from [Link]

  • Orphenadrine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Dimethylethanolamine. (n.d.). Wikipedia. Retrieved from [Link]

  • N,N-DIMETHYLETHANOLAMINE (DMAE or DMEA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Orphenadrine. (n.d.). Merck Index. Retrieved from [Link]

  • Orphenadrine Citrate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Catalytic Conditions for Reactions of 2-Methylbenzhydryl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the catalytic reactions of 2-methylbenzhydryl chloride. As a sterically hindered and reactive secondary benzylic halide, this compound is a valuable building block in organic synthesis, particularly for the construction of complex diarylmethane scaffolds. This document explores two primary classes of catalytic transformations: Lewis acid-catalyzed Friedel-Crafts alkylation and transition metal-catalyzed cross-coupling reactions. The underlying principles, mechanistic considerations, and step-by-step protocols are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful application of this versatile reagent.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C₁₄H₁₃Cl, is a white crystalline solid that serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1][2] Its reactivity is primarily dictated by the lability of the benzylic chloride, which can be readily cleaved to form a resonance-stabilized secondary carbocation. This propensity for carbocation formation makes it an excellent electrophile in Friedel-Crafts alkylation reactions.[3][4][5][6] Furthermore, the carbon-chlorine bond in this compound can participate in oxidative addition to low-valent transition metal complexes, enabling a range of cross-coupling reactions.[7][8]

The presence of the ortho-methyl group on one of the phenyl rings introduces steric hindrance that can influence regioselectivity and reactivity compared to its unsubstituted counterpart, benzhydryl chloride. Understanding the interplay between electronic effects and steric factors is crucial for optimizing reaction conditions and achieving desired product outcomes.

Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Arenes

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic synthesis, allowing for the attachment of alkyl groups to aromatic rings.[3][4] In the case of this compound, the reaction proceeds through the formation of a 2-methylbenzhydryl carbocation, which then undergoes electrophilic aromatic substitution with a suitable arene.

Mechanistic Rationale and Catalyst Selection

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to the chlorine atom of this compound.[4][5] This coordination polarizes the C-Cl bond, facilitating its cleavage and the formation of the 2-methylbenzhydryl carbocation and a complex anion (e.g., AlCl₄⁻). The carbocation then attacks the electron-rich aromatic ring of the nucleophile, forming a sigma complex (arenium ion). Finally, deprotonation of the sigma complex by the anionic species regenerates the aromaticity of the ring and releases the Lewis acid catalyst.[6]

The choice of Lewis acid is critical and can influence reaction rates and selectivity. Strong Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions such as polyalkylation, where the product is more reactive than the starting arene.[5] Milder Lewis acids may offer better control, especially with activated aromatic substrates.


}

Figure 1: Mechanistic pathway of Lewis acid-catalyzed Friedel-Crafts alkylation.

Protocol: Alkylation of Benzene with this compound

This protocol describes a general procedure for the alkylation of benzene using this compound and aluminum chloride as the catalyst.

Materials:

  • This compound

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (5-10 equivalents) and anhydrous dichloromethane (as a solvent to ensure fluidity). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene solution.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired alkylated product.

Data Summary:

ParameterRecommended Value/ConditionRationale
Substrate Ratio Benzene in large excessTo minimize polyalkylation.[5]
Lewis Acid AlCl₃ (1.1 eq.)A strong Lewis acid to effectively generate the carbocation.
Temperature 0 °C to room temperatureLower temperatures can help control the reaction rate and minimize side reactions.
Solvent Dichloromethane/BenzeneBenzene acts as both reactant and solvent; DCM can be used to ensure the mixture is stirrable.
Reaction Time 1-4 hoursTypically sufficient for completion; monitor by TLC or GC-MS.
Expected Product 1-methyl-2-(phenyl(phenyl)methyl)benzeneThe product of mono-alkylation.
Potential Byproducts Di- and tri-alkylated benzenesResulting from the increased reactivity of the product compared to benzene.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful alternative for forming C-C and C-N bonds with this compound, often under milder conditions than Friedel-Crafts reactions and with broader functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly well-established for alkyl halides.[7]

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi type) with an alkyl halide involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, breaking the C-Cl bond and forming a palladium(II) intermediate. This is often the rate-determining step for alkyl chlorides.

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for stabilizing the metal center, promoting the desired elementary steps, and preventing side reactions like β-hydride elimination (though not a concern for this compound).


}

Figure 2: General catalytic cycle for palladium-catalyzed cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a representative method for the cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating mantle or oil bath

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Summary:

ParameterRecommended Value/ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium precursor.
Ligand PCy₃ or other bulky phosphine (4-10 mol%)Bulky, electron-rich phosphines facilitate oxidative addition of alkyl chlorides.[7]
Base K₃PO₄ (2-3 eq.)An effective base for Suzuki-Miyaura couplings.
Nucleophile Phenylboronic acid (1.5 eq.)A readily available coupling partner.
Solvent Toluene or 1,4-DioxaneCommon anhydrous solvents for cross-coupling reactions.
Temperature 80-110 °CElevated temperatures are often required to promote oxidative addition.
Expected Product 1-methyl-2-tritylbenzeneThe C-C coupled product.

Experimental Workflow Overview

The successful execution of these catalytic reactions hinges on a systematic and rigorous experimental workflow. Key considerations include the use of anhydrous and deoxygenated conditions, especially for transition metal-catalyzed reactions, and careful monitoring of the reaction progress to optimize reaction times and yields.


}

Figure 3: General experimental workflow for catalytic reactions.

Conclusion

This compound is a potent electrophile for the synthesis of complex molecular architectures. This guide has detailed robust starting protocols for its application in Lewis acid-catalyzed Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions. The provided mechanistic insights and step-by-step procedures serve as a foundation for researchers to explore and optimize these transformations for their specific synthetic targets. Careful consideration of catalyst, solvent, temperature, and stoichiometry is paramount to achieving high yields and selectivities.

References

  • Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition, 41(21), 4056-4059. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts Chemistry. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. [Link]

  • This compound. ChemBK. [Link]

  • Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. (2020). Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylbenzhydryl Chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, experience-driven solutions to mitigate side reactions and improve overall yield and purity.

I. Reaction Overview & Core Challenges

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, can be approached through several synthetic routes.[1] The most common laboratory-scale methods involve either the Friedel-Crafts alkylation of toluene with benzoyl chloride followed by reduction and chlorination, or the chlorination of 2-Methylbenzhydrol. Each of these pathways presents a unique set of potential side reactions that can significantly impact the efficiency of the synthesis and the purity of the final product.

This guide will focus on troubleshooting the most prevalent issues encountered during these synthetic routes.

II. Troubleshooting Guide & FAQs

Frequently Asked Question 1: My Friedel-Crafts reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-methyl isomer?

Answer:

This is a classic challenge in electrophilic aromatic substitution on substituted rings like toluene. The methyl group is an ortho-, para-director, meaning it activates the benzene ring towards electrophilic attack at the positions ortho (2- and 6-) and para (4-) to the methyl group.[2][3][4] Therefore, the formation of both 2-methylbenzophenone and 4-methylbenzophenone is expected.

Root Causes & Mechanistic Insights:

  • Electronic Effects: The methyl group donates electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediates (arenium ions) formed during the electrophilic attack.[5] The ortho and para positions are electronically favored due to the proximity of the electron-donating methyl group.

  • Steric Hindrance: While electronically similar, the ortho positions are more sterically hindered than the para position. The incoming electrophile (the acylium ion generated from benzoyl chloride and a Lewis acid) is bulky, which can disfavor attack at the ortho position.[3]

Troubleshooting Protocol:

To favor the formation of the 2-methyl isomer, you can manipulate the reaction conditions to exploit the subtle differences in electronic and steric effects.

ParameterRecommendationRationale
Temperature Lower the reaction temperature (e.g., 0 °C to -20 °C).At lower temperatures, the reaction is under kinetic control, which often favors the ortho isomer in Friedel-Crafts acylations of toluene.[6][7]
Lewis Acid Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃.Milder Lewis acids can sometimes lead to higher regioselectivity by reducing the reactivity of the electrophile.
Solvent Employ a non-polar solvent like carbon disulfide (CS₂) or a less coordinating solvent.The choice of solvent can influence the steric bulk of the electrophile-catalyst complex and thus affect the ortho/para ratio.

Experimental Workflow: Optimizing Regioselectivity

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and the chosen anhydrous solvent under a nitrogen atmosphere.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition: Slowly add a solution of benzoyl chloride (1 equivalent) in the same solvent to the dropping funnel and add it dropwise to the stirred suspension of the Lewis acid.

  • Toluene Addition: After the formation of the acylium ion complex, add toluene (1.2 equivalents) dropwise, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction & Analysis: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the crude product ratio by ¹H NMR or GC-MS.

Friedel_Crafts_Isomers Toluene Toluene OrthoProduct 2-Methylbenzophenone (Desired) Toluene->OrthoProduct Ortho Attack ParaProduct 4-Methylbenzophenone (Side Product) Toluene->ParaProduct Para Attack BenzoylChloride Benzoyl Chloride + AlCl₃ Intermediate Acylium Ion BenzoylChloride->Intermediate Forms Electrophile Chlorination_Side_Reactions Start 2-Methylbenzhydrol Carbocation Benzhydrylic Carbocation Start->Carbocation + SOCl₂, -SO₂, -HCl SOCl2 SOCl₂ DesiredProduct This compound Carbocation->DesiredProduct + Cl⁻ SideProducts Tarry Residue / Polymer Carbocation->SideProducts Elimination / Polymerization (Acid & Heat Catalyzed)

Sources

Technical Support Center: Optimizing Orphenadrine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, an anticholinergic agent closely related to diphenhydramine, is a valuable compound in the study of muscle relaxants and the treatment of Parkinson's disease-related motor control issues.[1][2] Achieving a high yield of pure orphenadrine is crucial for the efficiency and economic viability of research and development efforts. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, empowering you to optimize your experimental outcomes.

Section 1: Understanding the Core Synthesis Pathway

The most prevalent and direct method for synthesizing orphenadrine is through the Williamson ether synthesis. This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylethanolamine (DMEA).[3][4] This reaction proceeds via an SN2 mechanism, where the alkoxide formed from DMEA acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.

The overall synthetic scheme is as follows:

Orphenadrine Synthesis cluster_reactants Reactants cluster_product Product 2-methylbenzhydryl_chloride This compound Orphenadrine Orphenadrine 2-methylbenzhydryl_chloride->Orphenadrine + DMEA / Base DMEA N,N-dimethylethanolamine (DMEA) DMEA->Orphenadrine

Caption: General synthesis scheme for Orphenadrine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of orphenadrine in a question-and-answer format.

Category A: Reagent and Starting Material Issues

Q1: My reaction is sluggish, and the yield is lower than expected. Could my reagents be the problem?

A1: Absolutely. The purity of your starting materials is paramount for a successful synthesis.

  • N,N-dimethylethanolamine (DMEA): DMEA is hygroscopic and can absorb water from the atmosphere. Water will react with the strong base used to deprotonate DMEA, reducing the amount of active nucleophile available for the reaction. It is recommended to use freshly distilled or commercially available anhydrous DMEA.

  • This compound: This reactant can degrade over time, especially if exposed to moisture, leading to the formation of 2-methylbenzhydrol.[] The presence of this alcohol impurity will not participate in the desired reaction and will complicate purification. It is advisable to check the purity of your this compound by TLC or NMR before starting the reaction. If significant degradation is observed, consider resynthesizing or purifying the material.

  • Solvent: The solvent must be anhydrous. The presence of water can lead to the hydrolysis of this compound, forming the inactive 2-methylbenzhydrol. Using a dry, aprotic solvent like THF or toluene is crucial.

Q2: I am observing a significant amount of a symmetrical ether byproduct, bis(phenyl-o-tolylmethyl) ether. What is causing this and how can I prevent it?

A2: The formation of bis(phenyl-o-tolylmethyl) ether is a known side reaction, particularly in two-phase "liquid-liquid" phase-transfer catalysis (PTC) systems.[][6] This byproduct arises from the hydrolysis of the starting alkyl halide (this compound) to its corresponding alcohol (2-methylbenzhydrol), which is then alkylated by another molecule of the halide.[6]

To minimize this side reaction:

  • Ensure Anhydrous Conditions: As mentioned, water is the primary culprit. Thoroughly dry all glassware, use anhydrous solvents, and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).

  • Optimize Reaction System: Studies have shown that a "solid phase-liquid" PTC system can prevent the formation of this symmetrical ether.[6]

  • Control Stoichiometry: Using a slight excess of N,N-dimethylethanolamine can help to favor the desired reaction over the competing hydrolysis.

Category B: Reaction Condition Optimization

Q3: What is the optimal temperature for the synthesis, and how critical is it?

A3: Temperature is a critical parameter. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions. A patent for a similar synthesis suggests heating to 100°C for 2 hours.[7] However, the optimal temperature can depend on the solvent and base used.

  • Too Low: The reaction rate will be slow, leading to incomplete conversion of starting materials even after extended reaction times.

  • Too High: This can favor E2 elimination, especially since secondary alkyl halides are used, leading to the formation of alkene byproducts.[8] It can also promote the degradation of reactants and products.

Recommended Approach: Start with a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC. If the reaction is slow, the temperature can be incrementally increased.

Q4: My reaction has stalled, with starting material still present after several hours. What are the likely causes?

A4: Several factors can lead to a stalled reaction:

  • Insufficient Base: The deprotonation of DMEA is an equilibrium process. An insufficient amount of a strong base (like NaH) will result in a low concentration of the active alkoxide nucleophile. Ensure you are using at least one equivalent of a strong, non-nucleophilic base.

  • Poor Mixing: In heterogeneous reactions (e.g., with solid NaH), efficient stirring is crucial to ensure proper contact between the reactants.

  • Inappropriate Solvent: The solvent should be able to dissolve the reactants to a reasonable extent. A polar aprotic solvent like THF or DMF is generally a good choice.

  • Deactivated Catalyst (if using PTC): If you are employing a phase-transfer catalyst, ensure it is of good quality and has not been deactivated.

Troubleshooting_Workflow Start Low Orphenadrine Yield Check_TLC Analyze reaction mixture by TLC Start->Check_TLC SM_Present Significant starting material remains Check_TLC->SM_Present Yes Side_Products Unknown side products observed Check_TLC->Side_Products No Troubleshoot_SM Increase reaction time/temperature Check reagent purity & stoichiometry SM_Present->Troubleshoot_SM Troubleshoot_SP Optimize temperature to reduce elimination Ensure anhydrous conditions to prevent hydrolysis Side_Products->Troubleshoot_SP End Optimized Yield Troubleshoot_SM->End Troubleshoot_SP->End

Caption: A troubleshooting decision tree for low yield.

Category C: Product Isolation and Purification

Q5: The workup and extraction of the crude orphenadrine is difficult. What are the best practices?

A5: Orphenadrine is a basic compound, which can be exploited during extraction.

  • Quenching: After the reaction is complete, cool the mixture and carefully quench any remaining reactive species (e.g., NaH) with a protic solvent like isopropanol or water.

  • Extraction: Dilute the mixture with water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The basic orphenadrine will be in the organic layer.

  • Washing: Wash the organic layer with water to remove any water-soluble impurities. A wash with brine (saturated NaCl solution) will help to break any emulsions and dry the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Q6: I'm struggling to purify the final product and remove unreacted starting materials. What purification methods are most effective?

A6: Column chromatography is a standard method for purifying orphenadrine. However, given its basic nature, it's important to select the right conditions.

  • Column Chromatography: Use a silica gel column with a solvent system of increasing polarity. A common eluent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with the addition of a small amount of a basic modifier (like triethylamine, ~1%) to prevent the basic product from streaking on the acidic silica gel.

  • Acid-Base Extraction: For a less rigorous purification, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic orphenadrine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or K₂CO₃) and extract the purified orphenadrine back into an organic solvent.

  • Crystallization of a Salt: Orphenadrine can be converted to a crystalline salt, such as the citrate or hydrochloride salt, for purification.[3][7] Dissolving the crude freebase in a suitable solvent (like isopropanol) and adding a solution of the corresponding acid (e.g., citric acid or HCl) can induce crystallization of the pure salt.[7] The freebase can then be regenerated by treatment with a base.

Section 3: Data Summary and Protocols
Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterRecommendationRationalePotential Issues if Deviated
Solvent Anhydrous THF, Toluene, or Xylene[7]Aprotic to avoid reaction with base; dissolves reactants.Presence of water leads to hydrolysis of alkyl halide.
Base NaH, KOH[6][9]Strong, non-nucleophilic base to deprotonate DMEA.Weaker bases may not fully deprotonate DMEA, leading to low yield.
Temperature 80-100°C[7]Provides sufficient energy for reaction without promoting side reactions.Too low: slow/incomplete reaction. Too high: increased elimination and degradation.
Stoichiometry Slight excess of DMEADrives the reaction towards the product.Large excess of DMEA can complicate purification.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of strong base with atmospheric moisture and CO₂.Reaction with air/moisture deactivates the base, lowering yield.
Protocol: General Synthesis of Orphenadrine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., toluene, 10 mL per 1 g of this compound) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Base Addition: Add sodium hydride (1.1 equivalents) to the flask.

  • DMEA Addition: Slowly add N,N-dimethylethanolamine (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench with isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate with 1% triethylamine).

Section 4: Safety Precautions
  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere.

  • This compound: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-dimethylethanolamine (DMEA): Corrosive and can cause burns. Avoid contact with skin and eyes.

  • Solvents: Toluene, xylene, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References
  • GPATINDIA. (2020, March 30). ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Wikipedia. (2023, December 29). Orphenadrine. Wikipedia. [Link]

  • Sälinger, D., & Brückner, R. (2009). The First Asymmetric Halogen/Metal Exchange Reaction: Desymmetrization of Alcohols with Enantiotopic Bromoarene Substituents. Chemistry – A European Journal, 15(27), 6688-6703. [Link]

  • Ziegler, M. S., et al. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 86(24), 18036–18045. [Link]

  • Merck Index. (n.d.). Orphenadrine. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101440041A - Process for synthesizing mephenamine citrate salt. Google Patents.
  • chemeurope.com. (n.d.). Orphenadrine. chemeurope.com. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Orphenadrine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • MedlinePlus. (2017, May 15). Orphenadrine. MedlinePlus. [Link]

  • Healthline. (2018, May 21). Orphenadrine. Healthline. [Link]

  • Drugs.com. (2025, January 2). Orphenadrine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Hovhannisyan, A. A., et al. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. ARC Journal of Pharmaceutical Sciences, 4(2), 1-3. [Link]

  • American Chemical Society. (2021, December 17). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ACS Publications. [Link]

  • ResearchGate. (n.d.). Aklylation of N,N,-dimethylaminoethanol with benzhydryl halogenide in PTC at 90oC. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Veeprho. (n.d.). Orphenadrine Impurities and Related Compound. Veeprho. Retrieved January 12, 2026, from [Link]

  • SynZeal. (n.d.). Orphenadrine USP Related Compound C (HCl salt). SynZeal. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US20100100041A1 - Tamper resistant therapeutic opioid formulations. Google Patents.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, August 15). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing. Google Patents.
  • PharmaCompass. (n.d.). Orphenadrine. PharmaCompass. Retrieved January 12, 2026, from [Link]

  • PharmaCompass. (n.d.). Orphenadrine Hydrochloride. PharmaCompass. Retrieved January 12, 2026, from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Orphenadrine Hydrochloride-impurities. Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Orphenadrine Citrate-impurities. Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). orphenadrine. Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, October 21). Dimethylethanolamine. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE. Ataman Kimya. Retrieved January 12, 2026, from [Link]

  • Mayo Clinic. (n.d.). Orphenadrine (Oral Route). Mayo Clinic. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (1996, September 10). 40249 Orphenadrine Citrate Bioequivalence Review. accessdata.fda.gov. [Link]

  • Hunskaar, S., et al. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. Journal of International Medical Research, 19(2), 71-87. [Link]

  • Drugs.com. (2025, July 30). Orphenadrine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Medscape. (n.d.). Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. Medscape. Retrieved January 12, 2026, from [Link]

  • Ataman Kimya. (n.d.). DMAE ( Dimethylaminoethanol ). atamankimya.com. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Purification of 2-Methylbenzhydryl Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the purification of 2-Methylbenzhydryl chloride via recrystallization. It is designed for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques. This document moves beyond a simple procedural outline to explain the rationale behind experimental choices, offering troubleshooting solutions and addressing frequently asked questions to ensure a successful purification.

Principles of this compound Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2][3] For this compound, a successful recrystallization hinges on identifying a solvent that meets the following criteria:

  • High solubility at elevated temperatures: The solvent should readily dissolve the crude this compound near the solvent's boiling point.[1]

  • Low solubility at reduced temperatures: As the solution cools, the this compound should become significantly less soluble, promoting the formation of pure crystals.[1]

  • Favorable impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Key Physical Properties of this compound:

PropertyValueSource(s)
Appearance White to light yellow powder or lump[4][5]
Melting Point 37.0 to 41.0 °C[6]
Boiling Point 118-119 °C at 1 Torr[4][7]
Molecular Formula C₁₄H₁₃Cl[8]
Molecular Weight 216.71 g/mol [4][8]
Solubility Soluble in Methanol[4]
Storage Conditions Refrigerated (0-10°C), under inert gas, protected from moisture and heat[6]

Experimental Protocol: Recrystallization of this compound

Solvent Screening

A systematic solvent screening is crucial for developing an effective recrystallization procedure.[1] Based on the non-polar nature of this compound, suitable solvents are likely to be non-polar or of intermediate polarity.

Recommended Solvents for Screening:

  • Hexanes (or Heptane)

  • Isopropanol

  • Ethanol

  • Methanol

  • Toluene

  • Ethyl Acetate

  • Acetone

Solvent Screening Procedure:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath, continuing to add solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures.

Recrystallization Workflow

The following workflow is based on a single-solvent recrystallization, which is often the most straightforward approach.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if necessary) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude this compound in an Erlenmeyer flask. B Add a minimal amount of hot recrystallization solvent. A->B C Heat the mixture to boiling with stirring to dissolve the solid. B->C D If insoluble impurities are present, perform a hot gravity filtration. C->D Insoluble impurities present E Allow the hot, clear solution to cool slowly to room temperature. C->E No insoluble impurities D->E F Cool further in an ice bath to maximize crystal yield. E->F G Collect crystals by vacuum filtration. F->G H Wash crystals with a small amount of cold solvent. G->H I Dry the crystals under vacuum. H->I

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound does not crystallize upon cooling. What should I do?

Possible Causes and Solutions:

  • Too much solvent was used: This is the most common reason for crystallization failure.[2]

    • Solution: Reheat the solution to boiling and evaporate a portion of the solvent. Allow the solution to cool again.

  • The solution is supersaturated: Crystal formation sometimes requires a nucleation site to begin.

    • Solution 1 (Seeding): If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution to induce crystallization.

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.[3]

  • The compound has "oiled out": Instead of forming crystals, the compound may have separated as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. You may also try adding a co-solvent (a solvent in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then reheat until clear and cool slowly.

Q2: The yield of my recrystallized this compound is very low. Why?

Possible Causes and Solutions:

  • Excessive solvent was used: As mentioned above, using too much solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature crystallization during hot filtration: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. It can also be beneficial to use a slight excess of solvent and then evaporate it down after filtration.

  • The crystals were washed with too much cold solvent: Washing the collected crystals is necessary to remove residual impurities, but using an excessive amount of cold solvent will dissolve some of your product.

    • Solution: Use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration.

Q3: The recrystallized this compound is still colored (yellowish). How can I improve the purity?

Possible Causes and Solutions:

  • Colored impurities are co-crystallizing with the product: Some impurities may have similar solubility properties to this compound.

    • Solution 1 (Decolorizing Carbon): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product. A hot filtration is then required to remove the charcoal.

    • Solution 2 (Second Recrystallization): A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route. A common method for synthesizing this compound is the reaction of 2-methylbenzhydrol with thionyl chloride (SOCl₂).[7] Potential impurities from this process include:

  • Unreacted 2-methylbenzhydrol: The starting alcohol.

  • Residual thionyl chloride: This is volatile and should be removed during workup, but traces may remain.

  • By-products of thionyl chloride: Thionyl chloride reacts with any moisture present to form HCl and SO₂. It can also decompose to form sulfur chlorides (e.g., S₂Cl₂, SO₂Cl₂).[10][11]

  • Side-reaction products: Unwanted reactions of the starting materials or product can lead to other impurities.

Q2: What is the best solvent for recrystallizing this compound?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure of this compound and protocols for similar compounds, good starting points for solvent screening include:

  • Single Solvents: Hexanes, heptane, or isopropanol.

  • Solvent Pairs: A combination of a solvent in which the compound is highly soluble (e.g., toluene, ethyl acetate, or acetone) and a solvent in which it is poorly soluble (e.g., hexanes or heptane).

Q3: What safety precautions should I take when recrystallizing this compound?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the recrystallization in a well-ventilated fume hood.

  • Heating: Use a heating mantle or a steam bath for heating flammable organic solvents. Do not use an open flame.

  • Moisture Sensitivity: this compound is sensitive to moisture. Use dry glassware and solvents to prevent hydrolysis of the product.

  • Thermal Decomposition: The compound is heat-sensitive.[6] Avoid prolonged heating at high temperatures to prevent decomposition, which may release toxic fumes.

Q4: How can I confirm the purity of my recrystallized this compound?

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Compare the melting point of your recrystallized product to the literature value (37-41 °C). A broad melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help to identify and quantify any remaining impurities.

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Recrystallization Attempted Problem Problem Encountered Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No LowYield Low Yield Problem->LowYield Yes, but... ImpureProduct Impure Product (e.g., colored) Problem->ImpureProduct Yes, and... Cause1 Too much solvent? NoCrystals->Cause1 LowYield->Cause1 Check mother liquor Cause4 Premature crystallization? LowYield->Cause4 Cause6 Colored impurities? ImpureProduct->Cause6 Cause2 Supersaturated? Cause1->Cause2 No Sol1 Evaporate some solvent Cause1->Sol1 Yes Cause3 Oiled out? Cause2->Cause3 No Sol2 Seed or scratch Cause2->Sol2 Yes Sol3 Reheat, add more solvent, cool slowly Cause3->Sol3 Yes Cause5 Incomplete cooling? Cause4->Cause5 No Sol4 Pre-heat funnel Cause4->Sol4 Yes Sol5 Cool longer/colder Cause5->Sol5 Yes Sol6 Use activated charcoal / Re-recrystallize Cause6->Sol6 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides (Doctoral dissertation, Ludwig-Maximilians-Universität München).
  • Occidental Chemical Corporation. (1988). U.S. Patent No. 4,759,826. Washington, DC: U.S.
  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2005). U.S. Patent No. 6,844,468. Washington, DC: U.S.
  • Sládková, V., Skořepová, E., Skalická, T., & Kratochvíl, B. (2017). List of solvents used in the systematic screening. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(5), e17198.
  • PharmaCompass. (n.d.). 2-Methyl benzhydryl chloride. Retrieved from [Link]

  • Brown, R. F. C., & Rae, I. D. (1969). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 22(4), 841-846.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Organic Process Research & Development, 20(2), 295-305.
  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction?. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Retrieved from [Link]

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from [Link]

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Technical Support Center: Byproducts of 2-Methylbenzhydryl Chloride Reactions with Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the N-alkylation of amines using 2-methylbenzhydryl chloride. The unique steric and electronic properties of this reagent can lead to a variety of byproducts, complicating synthesis and purification. This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to address these specific issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium products. How can I improve selectivity for the desired mono-alkylated amine?

Answer: This phenomenon, known as over-alkylation, is the most common side reaction when alkylating primary or secondary amines.[1][2] It occurs because the initial N-alkylated product is often a stronger nucleophile than the starting amine due to the electron-donating nature of the newly added alkyl group.[3][4] This creates a "runaway" reaction where the product competes with the starting material for the remaining this compound.[3]

Core Issue: The product is more reactive than the reactant.

Strategies for Promoting Mono-alkylation:

  • Stoichiometric Control: The most effective strategy is to use a significant excess of the starting amine (typically 2-5 equivalents) relative to the this compound.[2][5] This ensures the chloride is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the this compound solution dropwise to the reaction mixture using a syringe pump maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant starting amine.[5]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[2]

  • Choice of Base and Solvent: Using non-nucleophilic, sterically hindered bases can be beneficial. For solvents, polar aprotic options like DMF or DMSO can improve solubility and reaction rates, but careful temperature control is crucial.[5]

The following diagram illustrates the competing over-alkylation pathways.

G cluster_0 Reaction Progression cluster_1 Kinetic Relationship Start_Amine Primary/Secondary Amine (R-NH₂) Product_Mono Desired Product (Mono-alkylation) Start_Amine->Product_Mono  k1 (Desired) Reagent 2-Methylbenzhydryl Chloride Reagent->Product_Mono Product_Di Byproduct (Di-alkylation) Reagent->Product_Di Product_Quat Byproduct (Quaternary Salt) Reagent->Product_Quat Product_Mono->Product_Di  k2 (Over-alkylation) Product_Di->Product_Quat  k3 (Over-alkylation) Kinetics Often, k2 > k1, leading to poor selectivity. Control methods aim to make k1 >> k2.

Caption: Competing pathways in N-alkylation reactions.

Q2: The reaction is sluggish with low conversion, even at elevated temperatures. What is causing this poor reactivity?

Answer: The low reactivity is primarily due to the significant steric hindrance posed by the this compound structure.[6] The ortho-methyl group on one of the phenyl rings, combined with the bulky nature of the benzhydryl group itself, severely impedes the ideal backside attack trajectory required for a standard S(_N)2 mechanism.[7]

Core Issue: Steric hindrance disfavoring the S(_N)2 pathway.

Troubleshooting Steps:

  • Evaluate the Nucleophile: If your amine is also sterically hindered (e.g., a secondary amine with bulky substituents), the steric clash is magnified, drastically reducing the reaction rate. If possible, consider a less hindered amine or a different synthetic route.[8][9]

  • Promote the S(_N)1 Pathway: Since the S(_N)2 pathway is hindered, consider conditions that favor an S(_N)1 mechanism, which proceeds through a carbocation intermediate. The 2-methylbenzhydryl cation is relatively stable due to resonance.

    • Solvent Choice: Switch to polar protic solvents (e.g., ethanol, water) which can stabilize the carbocation intermediate. Be aware this can introduce competing solvolysis byproducts (see Q3).

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation.[6]

  • Reagent Reactivity: Ensure the this compound has not degraded. Benzhydryl halides can be susceptible to hydrolysis.[10] Consider switching to the more reactive 2-methylbenzhydryl bromide or iodide if the chloride is ineffective.[5]

Q3: My crude product contains significant non-basic impurities. What are they and how did they form?

Answer: Besides over-alkylation, this compound can undergo side reactions independent of the amine, particularly under conditions that favor carbocation formation (S(_N)1) or elimination (E1/E2).

Common Non-Basic Byproducts:

Byproduct NameFormation MechanismConditions Favoring Formation
Bis(2-methylbenzhydryl) ether Hydrolysis/Etherification: The chloride first hydrolyzes with trace water to form 2-methylbenzhydrol. This alcohol then acts as a nucleophile, attacking another molecule of the chloride.[11][12]Presence of water; slightly acidic conditions; prolonged heating.
1-phenyl-1-(o-tolyl)ethene Elimination (E1/E2): A base removes a proton from the benzhydryl carbon, leading to the formation of an alkene.Strong, bulky bases (e.g., potassium t-butoxide); high temperatures.[13][14]
Solvent Adducts Solvolysis: If using a nucleophilic solvent (e.g., ethanol), the solvent can act as the nucleophile, leading to the formation of an ether (e.g., 2-ethoxy-1-phenyl-1-(o-tolyl)methane).Polar protic solvents; low concentration of the primary amine nucleophile.[15]

The flowchart below provides a systematic approach to identifying and mitigating these byproducts.

G Start Problem: Non-Basic Impurities Observed TLC Analyze crude TLC against starting materials. Is there a new, non-polar spot? Start->TLC MassSpec Obtain Mass Spectrum of impurity. Does MW match expected byproduct? TLC->MassSpec Yes Ether MW ≈ 2 x (MW of Ar₂CH) - 18 Likely Bis(2-methylbenzhydryl) ether MassSpec->Ether Check Mass A Alkene MW = (MW of Ar₂CHCl) - 36.5 Likely Elimination Product MassSpec->Alkene Check Mass B Solvent_Adduct MW = (MW of Ar₂CH) + (MW of Solvent) - 1 Likely Solvent Adduct MassSpec->Solvent_Adduct Check Mass C Solution_Ether Solution: Use anhydrous solvents and reagents. Run under inert atmosphere (N₂/Ar). Ether->Solution_Ether Solution_Alkene Solution: Use a weaker, non-bulky base (e.g., K₂CO₃). Lower reaction temperature. Alkene->Solution_Alkene Solution_Solvent Solution: Use a non-nucleophilic solvent (e.g., Toluene, MeCN). Increase amine concentration. Solvent_Adduct->Solution_Solvent

Caption: Troubleshooting workflow for non-basic byproducts.

Experimental Protocols

Protocol 1: Optimized Mono-N-Alkylation of a Primary Amine

This protocol is designed to maximize the yield of the mono-alkylated product while minimizing over-alkylation.

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the primary amine (3.0 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Solvent: Add anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to create a stirrable slurry.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Using a syringe pump, add this solution to the stirred amine mixture over 2-4 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the this compound spot is consumed.

  • Work-up: Upon completion, filter off the inorganic base. Remove the solvent under reduced pressure. Proceed to purification.

Protocol 2: Purification via Acid-Base Extraction

This procedure effectively separates the desired basic amine product from neutral byproducts like ethers and alkenes.

  • Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral byproducts remain in the organic layer.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The free amine product will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer three times with fresh DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.

References

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Technical Support Center: Minimizing Elimination Byproducts in Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with elimination side reactions during ether synthesis, particularly via the Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern the competition between substitution (ether formation) and elimination, empowering you to troubleshoot and optimize your reactions effectively.

Fundamental Principles: The SN2 vs. E2 Competition

The Williamson ether synthesis is a cornerstone of organic chemistry, forming an ether from an organohalide and an alkoxide.[1] This reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] However, under certain conditions, the alkoxide, which is a strong base, can initiate an E2 (bimolecular elimination) reaction, leading to the formation of an alkene instead of the desired ether.[3][4]

Understanding the factors that tip the balance between these two competing pathways is the key to minimizing unwanted byproducts.

  • SN2 (Substitution): The alkoxide acts as a nucleophile , attacking the electrophilic carbon of the alkyl halide and displacing the leaving group. This pathway is favored by unhindered substrates.[2][5]

  • E2 (Elimination): The alkoxide acts as a base , abstracting a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group. This is favored when the electrophilic carbon is sterically hindered.[3][4]

The primary goal in optimizing ether synthesis is to create conditions that overwhelmingly favor the SN2 pathway.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice the reactants face. The alkoxide can either attack the carbon (SN2) or abstract a proton (E2), with the structure of the alkyl halide being the primary determining factor.

G Reactants Alkoxide (RO⁻) + Alkyl Halide (R'-X) SN2 SN2 Pathway (Nucleophilic Attack) Reactants->SN2 Favored by: - Primary (1°) Alkyl Halide - Less Hindered Alkoxide E2 E2 Pathway (Proton Abstraction) Reactants->E2 Favored by: - Secondary (2°)/Tertiary (3°) Alkyl Halide - Sterically Hindered Alkoxide/Base Ether Desired Product: Ether (R-O-R') SN2->Ether Alkene Byproduct: Alkene E2->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding elimination byproducts.

Q1: I'm getting a lot of alkene byproduct. What's the most likely cause?

A: The most common cause is the structure of your alkyl halide. Secondary (2°) and tertiary (3°) alkyl halides are highly prone to elimination because the steric hindrance around the electrophilic carbon makes it difficult for the alkoxide to attack, favoring its action as a base.[2][6] For successful ether synthesis, a primary (1°) or methyl halide is strongly preferred.[1][2][5]

Q2: Can I use a tertiary alkoxide, like potassium tert-butoxide?

A: Yes, you can. While tertiary alkoxides are sterically bulky, this hindrance primarily affects their ability to act as a nucleophile.[1] They remain strong bases. Therefore, a tertiary alkoxide is an excellent choice when paired with a primary alkyl halide.[6] The combination of a sterically unhindered electrophile (the primary halide) and a hindered nucleophile minimizes the chance of elimination.[4]

Q3: Does temperature matter?

A: Absolutely. Higher temperatures tend to favor elimination over substitution.[1][7] Elimination reactions often have a higher activation energy, and increasing the thermal energy of the system helps overcome this barrier. If you are observing significant alkene formation, reducing the reaction temperature is a prudent step. Typical Williamson reactions are conducted between 50-100 °C.[1][8]

Q4: What is the best solvent for Williamson ether synthesis?

A: Polar aprotic solvents are generally the best choice.[7] Solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent because they solvate the cation of the alkoxide salt but do not significantly solvate the alkoxide anion, leaving it highly nucleophilic and available to react.[1][9] Protic solvents (like ethanol or water) can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the desired SN2 reaction.[1]

In-Depth Troubleshooting Guide

If the FAQs haven't resolved your issue, this guide provides a systematic approach to diagnosing and solving problems with elimination byproducts.

Troubleshooting Workflow

Follow this decision tree to pinpoint the source of your unwanted elimination side-products.

Caption: A decision tree for troubleshooting elimination in ether synthesis.

Key Optimization Parameters
1. Substrate Selection (The Golden Rule)

The single most important factor is the choice of reactants.[2] When planning an unsymmetrical ether synthesis, there are two possible disconnection approaches.

Rule: The alkyl halide should be primary, and the alkoxide can be primary, secondary, or tertiary.[1][4]

  • Good Approach: Primary Alkyl Halide + Tertiary Alkoxide → Desired Ether

  • Bad Approach: Tertiary Alkyl Halide + Primary Alkoxide → Mostly Alkene

Example: Synthesizing tert-Butyl Methyl Ether

  • Correct: Sodium tert-butoxide + Iodomethane. This works because the SN2 attack is on an unhindered methyl group.[6]

  • Incorrect: Sodium methoxide + 2-Chloro-2-methylpropane. This will fail completely, yielding almost exclusively 2-methylpropene via E2 elimination.[2]

2. Choice of Base and Solvent

The base is used to deprotonate the alcohol to form the reactive alkoxide nucleophile. The choice of base and solvent are interconnected and crucial for success.

BaseCommon SolventspKa (Conj. Acid)Characteristics & Best Use Cases
NaH (Sodium Hydride)THF, DMF~36A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The H₂ byproduct bubbles away. Excellent for generating the alkoxide in situ before adding the halide.[2][9]
KH (Potassium Hydride)THF, DMF~36Similar to NaH but can be more reactive. Often used when NaH is sluggish.[9]
K₂CO₃, Cs₂CO₃ Acetonitrile, DMF~10.3 (for HCO₃⁻)Weaker bases suitable for more acidic alcohols like phenols. Less likely to promote elimination with sensitive substrates. Often used for synthesizing aryl ethers.[9]
NaOH, KOH Alcohol (parent), DMSO~15.7Strong bases, but the presence of water from the hydroxide can be detrimental. Best used in anhydrous conditions or with phase-transfer catalysis.[1][3]

Expert Tip: For sensitive substrates, it is often best to form the alkoxide first using a strong base like NaH. Once the deprotonation is complete (cessation of H₂ evolution), then add the alkyl halide. This prevents the alkyl halide from being exposed to the strong base directly.

3. Leaving Group

The reactivity for SN2 reactions follows the trend I > Br > Cl > OTs > OMs. While iodide is the best leaving group, it also makes the substrate slightly more prone to E2 elimination.[4] For most applications, alkyl bromides and iodides offer a good balance of reactivity for the SN2 pathway.

Experimental Protocols

Protocol 1: Optimized Williamson Synthesis of Benzyl Propyl Ether

This protocol illustrates the synthesis using a primary alkyl halide and forming the alkoxide in situ with sodium hydride.

Reactants:

  • Propan-1-ol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add propan-1-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.

  • Solvent Addition: Add anhydrous THF via cannula to dissolve the alcohol.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

    • Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. The excess NaH ensures complete deprotonation of the alcohol.

  • Reaction Monitoring (Alkoxide): Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 30 minutes. The cessation of bubbling indicates the complete formation of sodium propoxide.

  • Alkyl Halide Addition: Dissolve benzyl bromide (1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the alkoxide solution at room temperature over 20 minutes.

    • Causality Note: Dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions.

  • Reaction: Heat the reaction mixture to a gentle reflux (~65 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the excess NaH by slowly adding ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure benzyl propyl ether.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved January 12, 2026, from [Link]

  • Procter, D. J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6048-6081. DOI: 10.1039/D2CS00185A. Retrieved from [Link]

  • Zhu, R., et al. (2014). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Angewandte Chemie International Edition, 53(45), 12157-12161. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Olsson, J., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4284–4287. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Brainly. (2023, February 23). Under certain conditions, a Williamson Ether Synthesis reaction may produce elimination byproducts. What... Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: TLC Monitoring of 2-Methylbenzhydryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-Methylbenzhydryl chloride. As an important intermediate in pharmaceutical and organic synthesis, precise reaction monitoring is critical for optimizing yields and ensuring purity.[1][2] This resource addresses common challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC protocol for monitoring a reaction with this compound?

A1: A standard protocol involves spotting the starting material, the reaction mixture, and a co-spot (a single spot containing both the starting material and the reaction mixture) on a silica gel TLC plate.[3][4] The plate is then developed in an appropriate solvent system, dried, and visualized. The goal is to observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[3]

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The ideal solvent system should provide a good separation between the starting material (this compound), the desired product, and any byproducts. A good starting point for many neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] The ratio of these solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for the starting material.[4] The Rf is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[6]

Q3: My compound, this compound, is not visible on the TLC plate. What should I do?

A3: this compound, like many alkyl halides, may not be visible under UV light if it doesn't contain a suitable chromophore.[7][8] Even if the TLC plate contains a fluorescent indicator, some compounds do not quench the fluorescence and will remain invisible.[8][9] In such cases, chemical staining is necessary. If your sample is too dilute, it may also not be visible; try concentrating the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[10]

Q4: What are the best visualization techniques for this compound and its derivatives?

A4: While direct UV visualization at 254 nm is the most common non-destructive method for aromatic compounds, it may not be effective for all derivatives.[7][8] If UV light is insufficient, several destructive chemical staining methods can be employed:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, which is useful for many organic molecules.[11]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots.[9]

  • Phosphomolybdic Acid (PMA) Stain: This is another general-use stain that works well for a wide variety of organic compounds.[11][12]

  • Iodine Chamber: Exposing the plate to iodine vapor is a classic, semi-non-destructive method that can visualize many organic compounds, especially those with unsaturation or aromatic rings.[9][11] The spots are typically brown and will fade over time, so they should be circled with a pencil immediately.[9][11]

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel 60 F₂₅₄ plate.[5] Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[4]

  • Spotting:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting this compound onto the SM lane.

    • Spot the reaction mixture onto the RM lane.

    • Spot both the starting material and the reaction mixture on top of each other in the Co lane.[4] The spots should be small, around 1-2 mm in diameter.[6][13]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[4]

  • Visualization:

    • First, examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • If spots are not clearly visible, proceed to chemical staining (e.g., potassium permanganate or p-anisaldehyde dip) followed by gentle heating.[9][11]

  • Analysis: Compare the spots in the RM lane to the SM lane. The reaction is progressing if the intensity of the SM spot decreases and a new spot (the product) appears. The reaction is complete when the SM spot is no longer visible in the RM lane.[14]

Protocol 2: Preparation of a Potassium Permanganate (KMnO₄) Staining Solution
  • Solution Preparation: Dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of a 5% aqueous sodium hydroxide solution.

  • Application: After developing and drying the TLC plate, dip it into the KMnO₄ solution or spray the solution evenly onto the plate.

  • Visualization: Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[11] The background color will fade over time.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Streaking or Tailing of Spots The sample is too concentrated or overloaded.[10][15] The compound is acidic or basic.[13] The compound may be degrading on the silica gel.[16]Dilute the sample before spotting.[10][15] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[10][13] Consider using a different stationary phase, such as alumina or a reverse-phase plate.[10]
Poor Separation (Rf values are too high or too low) The mobile phase is too polar or not polar enough.[10]If the spots are too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[10] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[10]
Spots are not visible after staining The compound is not reactive with the chosen stain. The compound may be volatile and has evaporated from the plate.[10]Try a different, more general stain like phosphomolybdic acid or p-anisaldehyde.[9][11] Ensure the plate is not heated for an excessive amount of time.
Uneven Solvent Front The TLC plate may be chipped or damaged at the bottom.[13] The bottom of the developing chamber is not flat.[6]Cut away the damaged portion of the plate before development.[13] Ensure the developing chamber has a flat bottom and the plate is placed evenly.[6]
Reaction mixture lane is a smear The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO).[16]After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing.[16]
Hydrolysis of this compound on the TLC plate Silica gel is slightly acidic and can catalyze the hydrolysis of the reactive chloride to the corresponding alcohol, 2-methylbenzhydrol.[12][13]Add a small amount of a non-polar base like triethylamine to the mobile phase to neutralize the silica surface. Run the TLC quickly and avoid letting the spotted plate sit for extended periods before development.

Visualization of TLC Monitoring Workflow

TLC_Workflow prep Plate Preparation (Baseline & Lanes) spot Spotting (SM, Co, RM) prep->spot develop Development (Solvent System) spot->develop dry Drying (Mark Solvent Front) develop->dry visualize Visualization dry->visualize uv UV Light (254 nm) visualize->uv Non-destructive stain Chemical Staining (e.g., KMnO4) visualize->stain Destructive analyze Analysis (Compare Lanes) uv->analyze stain->analyze decision Reaction Complete? analyze->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No

Caption: Workflow for monitoring a chemical reaction using TLC.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • Searle. (n.d.). Thin Layer Chromatography. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Study.com. (n.d.). Name two types of visualization techniques used to see compounds on TLC plates. [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. [Link]

  • ResearchGate. (n.d.). TLC to check the hydrolysis products.(a,b) Silica gel TLC plates (4 cm...[Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Morry, J., & Tso, J. (2013). Thin layer chromatography. Methods in molecular biology (Clifton, N.J.), 1061, 235–243. [Link]

  • ResearchGate. (n.d.). TLC analysis of compound 2. Photograph of a silica gel TLC plate. TLC...[Link]

  • MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • Chem Survival. (2021, January 8). CHEM 312 - Experiment 2 Thin Layer Chromatography [Video]. YouTube. [Link]

  • Mohammad, A., & Haq, N. (2012). Cation-Exchanged Silica Gel–Based Thin-Layer Chromatography of Organic and Inorganic Compounds. In Thin Layer Chromatography in Drug Analysis. [Link]

Sources

Technical Support Center: HPLC Analysis of 2-Methylbenzhydryl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Methylbenzhydryl chloride (MBSC) and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, routine analysis, and troubleshooting. As a reactive benzylic halide, MBSC presents unique challenges in chromatographic analysis, primarily concerning its stability and the complexity of its reaction matrices.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices and offering robust, self-validating protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the HPLC analysis of a this compound reaction mixture.

Peak Shape & Resolution Problems
Question 1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing for a compound like MBSC is a common issue that can compromise quantification and resolution.[1][2] The primary causes can be categorized as chemical interactions or physical/system issues.

1. Chemical Causes: Secondary Interactions

  • Mechanism: MBSC, while neutral, can interact with active sites on the silica packing material, particularly residual silanols. These acidic silanols can form secondary, non-hydrophobic interactions, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak.

  • Solutions:

    • Use a Low-pH Mobile Phase: Adding an acidic modifier like 0.1% formic acid or phosphoric acid to your mobile phase (e.g., water/acetonitrile) will protonate the silanol groups (Si-OH), effectively "masking" them and minimizing secondary interactions. The recommended pH range for most silica-based columns is 2.5–7.5.[3]

    • Select a High-Purity, End-Capped Column: Modern HPLC columns are typically "end-capped," a process that derivatizes most residual silanols. Using a high-purity, well-end-capped C18 column is a good starting point.

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different selectivity may be beneficial. A Phenyl or Pentafluorophenyl (PFP) phase can offer different interaction mechanisms (π-π interactions) that may provide better peak symmetry for aromatic compounds like MBSC.[4]

2. Physical & System Causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample.[2][5]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities from the reaction mixture can create active sites. A blockage in the column inlet frit can also distort the peak.[5]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[6] If this doesn't work, reverse the column (if permitted by the manufacturer) and flush it to dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced.[5]

  • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.[7]

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure you are using a detector flow cell appropriate for your column dimensions.[8]

Question 2: I'm seeing a new peak appear over time, and the area of my MBSC peak is decreasing, especially when samples are left in the autosampler. What is happening?

Answer:

This is a classic sign of sample instability. This compound is a reactive alkyl halide and is susceptible to degradation, most commonly through hydrolysis.

  • Mechanism: Hydrolysis: In the presence of nucleophiles, particularly water from an aqueous mobile phase or residual moisture, the chloride can be displaced to form 2-Methylbenzhydrol. Acid chlorides are known to be highly labile in aqueous environments. The rate of this hydrolysis can be influenced by the pH and composition of your sample diluent.

  • Solutions:

    • Control Sample Diluent: Dissolve and inject your samples in a non-aqueous, aprotic solvent whenever possible. Acetonitrile is an excellent choice.[9] If you must use a mixed diluent, prepare samples immediately before injection.

    • Use a Cooled Autosampler: Set your autosampler temperature to 4-10 °C to slow down the degradation reaction rate.

    • Perform a Forced Degradation Study: To confirm that the new peak is the hydrolysis product (2-Methylbenzhydrol), perform a forced degradation study.[10][11] Intentionally expose a sample of MBSC to acidic, basic, and neutral water conditions. This will not only confirm the identity of the degradant but is also a critical step in developing a stability-indicating method as required by regulatory guidelines like ICH.[12][13]

Baseline & Sensitivity Issues
Question 3: My baseline is noisy and drifting, making it difficult to integrate small impurity peaks. How can I get a stable baseline?

Answer:

An unstable baseline can originate from several sources, including the mobile phase, the detector, or the pump.[1][14]

1. Mobile Phase Issues:

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector cell, causing noise and spikes.[5][14]

    • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[14]

  • Poor Mixing or Contamination: If you are using a gradient, improper mixing of solvents can cause baseline drift. Contaminants in low-quality solvents can also elute as the gradient strength increases, causing a rising baseline or ghost peaks.[15]

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases.[5] If using buffers like phosphate, be aware that they can precipitate in high organic concentrations and have a limited shelf life due to potential microbial growth.[16]

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the detector's refractive index, leading to drift.[14][17]

    • Solution: Use a column oven and ensure the laboratory temperature is stable. Allow the system to fully equilibrate before starting your analysis.[17]

2. Detector Issues:

  • Lamp Instability: A failing UV detector lamp can cause significant noise and drift.[5][14]

    • Solution: Check the lamp energy or intensity through your chromatography data system (CDS) software. Most lamps have a lifespan of around 2000 hours.

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell are a common source of noise.[5]

    • Solution: Flush the flow cell with a strong, filtered solvent like isopropanol.

Question 4: I am not getting enough sensitivity for the low-level impurities in my reaction mixture. How can I improve my detection limits?

Answer:

Low sensitivity can be a result of suboptimal detector settings, sample dilution, or poor chromatographic performance.[1][5]

  • Optimize UV Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λ-max) for your impurities. While MBSC itself has a chromophore, some related impurities may have different absorption maxima.

    • Solution: Use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum for each peak. This will allow you to identify the optimal wavelength for all compounds of interest. For aromatic compounds like MBSC, a wavelength around 220 nm is often a good starting point.[18]

  • Increase Injection Volume: Injecting a larger volume of your sample will increase the mass on the column and thus the detector response. However, be cautious of overloading the column, which can lead to peak distortion.[5]

  • Sample Concentration: If the analyte concentration is too low, you may need to concentrate your sample. This can be done using a nitrogen evaporator, but be mindful of the volatility of your analytes.[19]

  • Reduce Baseline Noise: A quieter baseline allows for the accurate integration of smaller peaks. Implement the solutions from the previous question to achieve a stable baseline.

  • Choose the Right Injection Solvent: Injecting in a solvent stronger than the mobile phase can cause peak distortion and poor sensitivity. Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for analyzing a this compound reaction mixture?

A good starting point for most reversed-phase applications is a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).[8] However, given that MBSC is a halogenated aromatic compound, columns that offer alternative selectivity can be highly beneficial for resolving it from structurally similar impurities.[4][20] Consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase if you face co-elution issues with a standard C18. These phases provide π-π and dipole-dipole interactions, which are effective for separating aromatic and halogenated compounds.[20]

Q2: How should I prepare my reaction mixture sample for HPLC analysis?

Proper sample preparation is critical for protecting your HPLC column and ensuring accurate results.[9]

  • Solubilization: Dissolve the sample in a solvent that is compatible with your mobile phase. Acetonitrile or a mixture of acetonitrile and water is typically a good choice.[9] Avoid solvents like DMSO or DMF if possible, as they can have high UV cutoffs and may be stronger than your mobile phase.

  • Dilution: Dilute the sample to a concentration that is within the linear range of your detector and avoids column overload.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[19] This removes particulates that can clog the column inlet frit, leading to high backpressure and poor peak shape.[9] Choose a filter membrane that is compatible with your sample solvent (e.g., PTFE for organic solvents).

  • Extraction (If Necessary): If your reaction matrix is complex (e.g., contains salts or highly polar/non-polar interferences), a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analytes of interest.[21][22]

Q3: What are typical starting conditions for developing an HPLC method for this compound?

A systematic approach is key for efficient method development.

  • Column: Start with a C18, 150 x 4.6 mm, 5 µm column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Scouting Gradient: Run a fast linear gradient to survey the elution profile of your sample.[23] A typical scouting gradient is 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA/DAD detector scanning from 200-400 nm. Set a primary monitoring wavelength at ~220 nm.[18]

  • Injection Volume: 5-10 µL.

Based on the results of this scouting run, you can then optimize the gradient, switch to an isocratic method if appropriate, or screen different column chemistries to achieve the desired resolution.[24]

Data & Protocol Summaries
Table 1: Example HPLC Starting Gradient Conditions
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µm particle sizeGeneral-purpose reversed-phase column suitable for a wide range of hydrophobic compounds.[20]
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterProvides acidic pH to suppress silanol interactions and improve peak shape.[25]
Mobile Phase B 0.1% Formic Acid in HPLC-Grade AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and low viscosity.[23]
Gradient Program Time (min)%B
0.040
15.095
20.095
20.140
25.040
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility for retention times than ambient temperature.[26]
Detection PDA/DAD at 220 nmAllows for peak purity assessment and identification of optimal wavelength for all components.[18]
Injection Volume 10 µLA standard starting volume; adjust based on sample concentration.
Protocol 1: Sample Preparation for Reaction Mixture Analysis
  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile (HPLC grade) to the flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This is your stock solution (~1 mg/mL).

  • Perform a further dilution as required. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile to obtain a working solution of ~100 µg/mL.

  • Using a disposable syringe, draw up ~1.5 mL of the working solution.

  • Attach a 0.45 µm PTFE syringe filter to the syringe.[19]

  • Filter the solution directly into an HPLC vial.

  • Cap the vial and place it in the autosampler for analysis.

Visual Diagrams
Diagram 1: HPLC Analysis Workflow

This diagram outlines the logical flow from sample receipt to final data analysis for the analysis of an MBSC reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Reaction Mixture Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column HPLC Column (e.g., C18) Injector->Column Mobile Phase Flow Detector PDA/UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Generate Report Integration->Report Tailing_Troubleshooting cluster_check1 Initial Checks cluster_check2 Method Optimization Start Peak Tailing Observed CheckOverload Is sample overloaded? (Reduce concentration/volume) Start->CheckOverload CheckColumn Is column old or contaminated? (Flush or replace) CheckOverload->CheckColumn No Result Symmetric Peak CheckOverload->Result Yes CheckpH Is mobile phase pH neutral? (Add 0.1% Formic Acid) CheckColumn->CheckpH No CheckColumn->Result Yes CheckColumnType Using standard C18? (Try Phenyl or PFP column) CheckpH->CheckColumnType No CheckpH->Result Yes CheckColumnType->Result Yes CheckColumnType->Result No, consult specialist

Caption: Decision tree for troubleshooting peak tailing issues.

References
  • Chromtech. HPLC Column Selection Guide.
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  • Sigma-Aldrich. HPLC Troubleshooting Guide.
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  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Open Access Journals.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Kumar, A., et al. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research.
  • Pharmaguideline Forum. HPLC solvent store.
  • Allan Chemical Corporation. Mobile Phase Solvent Pairing for HPLC.
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Technical Support Center: Quenching Procedures for 2-Methylbenzhydryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Methylbenzhydryl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experiments are not only successful but also safe and reproducible.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common initial questions regarding the nature of this compound and the fundamental principles of quenching its reactions.

Q1: What is this compound, and what is its primary mode of reactivity?

This compound, also known as Chloro(2-methylphenyl)phenylmethane, is a substituted alkyl halide. Its chemical structure features a chlorine atom attached to a benzylic carbon, which is bonded to both a phenyl and a 2-methylphenyl (tolyl) group.

Its primary reactivity is as an electrophile . The benzylic position is activated towards nucleophilic substitution because the departure of the chloride leaving group results in the formation of a resonance-stabilized secondary benzylic carbocation. This makes it a potent alkylating agent, commonly used in reactions like the Friedel-Crafts alkylation to introduce the 2-methylbenzhydryl moiety onto an aromatic ring.[1][2] It will readily react with a wide range of nucleophiles.

Q2: In this context, what does "quenching" mean and why is it a critical step?

Quenching is the process of safely and controllably deactivating any unreacted, energetic reagents in a reaction mixture upon its completion. For reactions involving this compound, this primarily refers to neutralizing any remaining electrophilic starting material and deactivating any catalysts, such as Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions.[3]

A controlled quench is critical for several reasons:

  • Safety: Uncontrolled addition of a quenching agent like water to a reactive mixture can cause a highly exothermic reaction, leading to rapid boiling, pressure buildup, and potential vessel failure.[4][5]

  • Selectivity: A proper quench ensures that side reactions are minimized during the workup phase, preserving the desired product.

  • Workup Efficiency: It facilitates the separation of the desired product from reaction byproducts and catalysts, for example, by converting solid catalyst residues into soluble salts.

Q3: What are the most common quenching agents for this compound reactions, and how do I choose the right one?

The choice of quenching agent depends on the specific reaction components, particularly the presence of a Lewis acid catalyst and the pH sensitivity of the product. Water, aqueous base, and aqueous acid are the most common choices.

Quenching AgentPrimary Use CaseAdvantagesDisadvantages & Mitigation
Water (cold) General purpose quenching of unreacted this compound.Readily available, effective at hydrolyzing the chloride.Can be highly exothermic. Quenching a Lewis acid like AlCl₃ with water forms gelatinous aluminum hydroxide, which can complicate extractions. Mitigation: Add water slowly to a cooled (0 °C) reaction mixture.
Aqueous Base (e.g., sat. NaHCO₃, sat. NH₄Cl) Reactions where the product is sensitive to acid; neutralizing acidic byproducts (HCl).[6]Mild, neutralizes in-situ generated acid, can break up some emulsions. Saturated NH₄Cl is a common choice for quenching organometallic reactions.[6]May not be effective at dissolving metal hydroxide precipitates. Vigorous CO₂ evolution with NaHCO₃ requires slow addition and adequate headspace.
Aqueous Acid (e.g., dilute HCl) Reactions using stoichiometric Lewis acid catalysts (e.g., AlCl₃).[7]Excellent for dissolving metal salts (e.g., Al(OH)₃ becomes soluble AlCl₃), preventing emulsions and simplifying the aqueous-organic separation.The product must be stable to acidic conditions. The quench can still be exothermic.
Q4: My protocol requires strictly anhydrous conditions. How does this reconcile with using an aqueous quench?

This is a crucial point of experimental logic. The requirement for anhydrous (water-free) conditions applies during the reaction itself. This compound is sensitive to moisture and can hydrolyze to the corresponding alcohol (2-Methylbenzhydrol), consuming the starting material and reducing yield.[8][9] Similarly, Lewis acid catalysts are deactivated by water.

Once the reaction has proceeded to completion, the goal changes from protecting the reagents to safely working up the mixture. At this stage, water is intentionally introduced in a controlled manner as a quenching agent to stop the reaction and begin the purification process.

Part 2: Troubleshooting Guide for Quenching Procedures

Even with a well-designed protocol, unexpected issues can arise. This section provides solutions to common problems encountered during the quenching and workup of this compound reactions.

Symptom A: The quench is unexpectedly violent or highly exothermic.
  • Primary Suspect: A large amount of unreacted this compound and/or Lewis acid is present, and the quenching agent was added too quickly.

  • Underlying Logic: The hydrolysis of both the alkyl chloride and the hydration of the Lewis acid are exothermic processes. High concentrations and rapid mixing lead to a rapid release of heat that cannot be dissipated effectively.

  • Corrective Action:

    • Ensure the reaction flask is immersed in a cooling bath (ice/water or ice/brine) maintained at 0 °C or below before beginning the quench.

    • Add the quenching agent dropwise with vigorous stirring to ensure localized heat is distributed throughout the bulk of the solution.[5]

    • Monitor the internal temperature. If it rises significantly, pause the addition until it cools.

Below is a workflow for a safe and controlled quenching procedure.

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction Complete cool Cool Reaction to 0 °C in Ice Bath start->cool add_quench Add Quenching Agent Dropwise with Vigorous Stirring cool->add_quench monitor Monitor Temperature & Gas Evolution add_quench->monitor check Addition Complete? monitor->check check->add_quench No warm Allow to Warm to Room Temperature check->warm Yes proceed Proceed to Aqueous Workup warm->proceed

Caption: Controlled Quenching Workflow.

Symptom B: A thick emulsion or precipitate forms during aqueous workup, making layer separation impossible.
  • Primary Suspect: Formation of insoluble metal hydroxides, typically aluminum hydroxide (Al(OH)₃) or iron hydroxide (Fe(OH)₃), from quenching the Lewis acid catalyst with water or a basic solution.

  • Underlying Logic: Lewis acids like AlCl₃ react with water to form highly insoluble, gelatinous metal hydroxides that stabilize emulsions at the organic-aqueous interface.

  • Corrective Actions:

    • Acidification: The most robust solution is to use a dilute acid (e.g., 1M HCl) as the quenching agent. This converts the metal hydroxides into water-soluble salts (e.g., AlCl₃(aq)). This should only be done if your product is acid-stable.

    • Salting Out: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer can help break up emulsions and decrease the solubility of organic components in the aqueous phase.

    • Filtration: If a solid precipitate is the main issue, you can sometimes dilute the mixture with an inert solvent (e.g., dichloromethane or ethyl acetate) and filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the solids before proceeding with the separation.

Symptom C: The final product is contaminated with 2-Methylbenzhydrol.
  • Primary Suspect: Premature hydrolysis of the this compound starting material.

  • Underlying Logic: This indicates that water was present in the reaction before the intended quench. Acyl chlorides and reactive alkyl halides are highly susceptible to hydrolysis.[9]

  • Preventative Measures:

    • Glassware: Ensure all glassware is rigorously dried before use, either in an oven (>120 °C) for several hours or by flame-drying under vacuum.

    • Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Ensure all other reagents are anhydrous.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[10]

The decision process for troubleshooting these common issues can be visualized as follows:

G cluster_symptoms cluster_solutions start Problem During Quench/Workup symptom1 Violent Reaction? start->symptom1 symptom2 Emulsion or Precipitate? start->symptom2 symptom3 Byproduct (Alcohol)? start->symptom3 sol1 Improve Cooling & Slow Addition Rate symptom1->sol1 sol2 Use Dilute Acid Quench or Add Brine/Filter symptom2->sol2 sol3 Ensure Strict Anhydrous Conditions Next Time symptom3->sol3

Caption: Troubleshooting Decision Tree.

Part 3: Exemplary Experimental Protocols

The following are detailed, step-by-step methodologies for common quenching scenarios. These should be adapted based on the specific scale and reagents of your experiment.

Protocol 1: Standard Quench of a Friedel-Crafts Alkylation Reaction

This protocol assumes a reaction between an arene and this compound using an aluminum chloride (AlCl₃) catalyst.

  • Preparation for Quench: Upon reaction completion (as determined by a monitoring technique like TLC or LC-MS), place the reaction vessel in an ice-water bath and allow the internal temperature to cool to 0-5 °C.

  • Quenching the Catalyst and Reagent: Prepare a beaker of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture over the crushed ice. Alternatively, for larger scales, slowly add crushed ice portion-wise to the reaction vessel.

  • Acidification and Dissolution: Once the initial exothermic reaction has subsided, slowly add 1M HCl solution to the mixture. Continue adding until all gelatinous precipitates have dissolved and the aqueous layer is clear.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the desired organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (to remove residual acid), and finally, saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Mild Quench for Acid-Sensitive Products

This protocol is suitable for reactions where no strong Lewis acid is used or when the desired product is known to be unstable in acidic conditions.

  • Preparation for Quench: As in Protocol 1, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching: Slowly, and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel.[6] Monitor for any gas evolution or temperature increase.

  • Warming and Extraction: Once the addition is complete and the reaction is quiescent, remove the ice bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel.

  • Separation and Washing: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[11][12] All quenching procedures should be performed in a well-ventilated chemical fume hood.[10] this compound is a skin irritant and is toxic to aquatic life, requiring careful handling and disposal according to local regulations.

References
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

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Technical Support Center: Troubleshooting the Removal of Unreacted 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 2-Methylbenzhydryl chloride from their reaction mixtures. As a sterically hindered and non-polar electrophile, this compound can be persistent, leading to purification challenges and compromised product purity. This document provides in-depth, field-proven insights and step-by-step protocols to effectively troubleshoot and resolve this common synthetic challenge.

Frequently Asked Questions (FAQs)

Our team has compiled a list of common issues reported by researchers. This section aims to provide quick and actionable answers to get your experiment back on track.

FAQ 1: My TLC plate shows a spot with a similar Rf to my product. Could this be unreacted this compound?

Answer: Yes, this is a very common scenario. This compound is a non-polar compound, characterized by its two aromatic rings.[1] If your desired product, for example, an amine protected with the 2-methylbenzhydryl group, is also relatively non-polar, it can exhibit a similar retention factor (Rf) on silica gel, leading to co-elution.

Troubleshooting Steps:

  • Co-spotting: On a new TLC plate, spot your crude reaction mixture, your product spot (if isolated), and a spot of the pure this compound starting material side-by-side. Then, in the same lane as your crude mixture, carefully spot the this compound standard on top of it. Develop the plate. If the spot intensifies and remains a single spot, it confirms the presence of the unreacted starting material.

  • Vary Solvent Polarity: Try developing a TLC in a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). This can often improve the separation between your slightly more polar product and the very non-polar starting material.

FAQ 2: I've performed an aqueous workup, but I suspect residual this compound remains. Why wasn't it removed?

Answer: this compound is a hydrophobic, non-polar organic molecule. It has very low solubility in water. Therefore, a simple aqueous wash (e.g., with water or brine) will not effectively remove it from the organic layer. The unreacted chloride will remain dissolved in your organic solvent (like DCM, EtOAc, or ether) along with your desired product.

FAQ 3: Can I use a chemical scavenger or quenching agent to eliminate excess this compound?

Answer: Absolutely. This is often the most effective strategy before attempting purification. This compound is an electrophilic alkyl halide and will react with nucleophiles.[2][3][4] By adding a simple, nucleophilic quenching agent to the reaction mixture, you can convert the unreacted chloride into a new, more polar compound that is easier to separate.

Recommended Quenching Agents:

  • Simple Alcohols (e.g., Methanol): Adding methanol at the end of the reaction will convert the chloride to the corresponding methyl ether. This ether is typically more polar and has a different chromatographic profile.

  • Simple Amines (e.g., Benzylamine or Piperidine): These will react to form a more polar secondary or tertiary amine, which can often be easily removed by an acidic wash during the workup.

See Guide 1: Quench-Enhanced Extractive Workup for a detailed protocol.

FAQ 4: My final product NMR shows unexpected aromatic signals. How can I confirm they belong to this compound?

Answer: The proton NMR spectrum of this compound has distinct features. You should look for:

  • A singlet for the methyl group (-CH₃) around 2.2-2.4 ppm.

  • A singlet for the benzylic proton (-CHCl) around 6.3-6.5 ppm.

  • A complex multiplet pattern in the aromatic region (approx. 7.1-7.4 ppm) integrating to 9 protons.

If you observe these signals in your product's spectrum, it is a strong indication of contamination. For unequivocal confirmation, you can run a GC-MS analysis, which will show a distinct peak for this compound with a characteristic mass spectrum.[5][6]

FAQ 5: What are the best chromatography conditions to separate my product from this compound?

Answer: Since this compound is very non-polar, you will need a solvent system with low polarity to achieve good separation on silica gel.[1][7]

Recommended Approach:

  • TLC Method Development: Start by finding a solvent system where the this compound has an Rf of about 0.6-0.8 and your desired product has an Rf between 0.2 and 0.4.[1] This will provide the best separation window.

  • Solvent Systems: Use a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent. Good starting points for non-polar compounds are 5% Ethyl Acetate/Hexane or 5% Ether/Hexane.[7]

  • Gradient Elution: For difficult separations, a shallow gradient elution during flash chromatography can be very effective. Start with a very non-polar mobile phase (e.g., 100% hexanes) and slowly increase the percentage of the more polar solvent.[8]

See the table below for suggested starting solvent systems.

Troubleshooting and Experimental Protocols

Data Presentation: TLC Solvent Systems for Separation

This table provides starting points for developing a TLC method to separate a moderately polar product from non-polar this compound on a silica gel plate.

Product PolaritySuggested Starting Solvent System (v/v)Expected this compound RfExpected Product Rf
Very Non-Polar 100% Hexanes -> 2% Ether/Hexanes~0.5 - 0.7~0.1 - 0.3
Non-Polar 5-10% Ethyl Acetate/Hexanes~0.7 - 0.8~0.2 - 0.4
Moderately Polar 20-30% Ethyl Acetate/Hexanes> 0.8 (near solvent front)~0.3 - 0.5

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow

This decision tree illustrates the logical steps to identify and address contamination by unreacted this compound.

G A Impurity Suspected in Crude Product B Perform Analytical TLC (Co-spot with 2-Me-BHCl standard) A->B C Is there a co-eluting spot? B->C D Yes C->D  Confirmed E No C->E  Not Confirmed G Implement Quench Protocol (See Guide 1) D->G F Impurity is NOT 2-Me-BHCl. Characterize unknown impurity. E->F H Perform Optimized Flash Chromatography (See Guide 2) G->H I Verify Purity via NMR/LC-MS (See Guide 3) H->I

Caption: Decision tree for troubleshooting contamination.

Experimental Protocol 1: Guide to Quench-Enhanced Extractive Workup

This protocol converts unreacted this compound into a more easily separable derivative. This method is highly recommended before attempting column chromatography.

Principle: The unreacted electrophilic chloride is converted to a more polar ether by reacting it with a primary alcohol (methanol). The resulting 2-methylbenzhydryl methyl ether has different physical properties, facilitating its separation from the main product.

Step-by-Step Methodology:

  • Reaction Completion: Once your primary reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Add an excess of methanol (MeOH), typically 5-10 equivalents relative to the initial amount of this compound, directly to the reaction flask.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours. The reaction is typically faster if a non-nucleophilic base (e.g., DIPEA) was used in the primary reaction, as it can neutralize the HCl byproduct.

  • Monitoring: Monitor the disappearance of the this compound spot by TLC. You should see the appearance of a new, slightly more polar spot corresponding to the methyl ether.

  • Aqueous Workup:

    • Dilute the reaction mixture with your primary organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 1M HCl (if your product is stable to acid and you wish to remove basic impurities), water, and finally a saturated NaCl solution (brine).

    • The purpose of the acid wash is to remove any amine-based reagents, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Proceed to Purification: The resulting crude material, now free of the highly non-polar chloride, can be more effectively purified by flash column chromatography.

Diagram 2: Quench-Enhanced Workup Workflow

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel A Crude Reaction Mixture (Product + unreacted 2-Me-BHCl) B Add Methanol (Quench) A->B C Stir 1-2h @ RT B->C D Dilute with EtOAc C->D Transfer E Wash with 1M HCl D->E F Wash with Brine E->F G Collect Organic Layer F->G H Dry (Na2SO4) & Concentrate G->H I Crude for Chromatography (Product + Me-ether byproduct) H->I

Caption: Workflow for the quenching and extraction process.

Experimental Protocol 2: Optimized Flash Chromatography

This guide provides a systematic approach to developing an effective flash chromatography method for separating your product from non-polar impurities.

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. By using a non-polar mobile phase, the non-polar this compound (or its ether derivative) will elute quickly, while more polar products are retained longer.

Step-by-Step Methodology:

  • Slurry Preparation: Choose the appropriate loading method.

    • Liquid Loading: If your crude product is soluble in a minimal amount of a non-polar solvent like hexane or dichloromethane, dissolve it and load it directly onto the column.[9]

    • Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Load this powder onto the top of your column.[1]

  • Column Packing: Pack the column using the initial, least polar solvent system you identified during your TLC analysis (e.g., 5% EtOAc/Hexanes). Ensure the silica bed is well-compacted and protected with a thin layer of sand.[9]

  • Loading and Elution:

    • Carefully load your sample onto the sand layer.

    • Begin eluting with the initial non-polar solvent system. The non-polar impurity should begin to elute from the column first.

    • Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 20% EtOAc/Hexanes). This will speed up the elution of your product without compromising the initial separation from the non-polar impurity.[8]

  • Fraction Analysis: Combine the fractions that contain your pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

Experimental Protocol 3: Analytical Workflow for Purity Confirmation

After purification, it is critical to confirm the absence of this compound.

  • Thin-Layer Chromatography (TLC):

    • Spot your purified product alongside the this compound standard.

    • Develop the plate in a solvent system that gives good separation.

    • Visualize under UV light (254 nm). There should be no spot in your product lane that corresponds to the Rf of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum of your purified product.

    • Carefully examine the regions where characteristic peaks for this compound would appear (as described in FAQ 4). The absence of these signals is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For the highest level of confidence, particularly for regulatory filings, GC-MS is recommended.

    • Prepare a dilute solution of your product and analyze it. The resulting chromatogram should show a single peak for your product, with no peak at the retention time corresponding to this compound. This method is highly sensitive for detecting trace amounts of volatile impurities.[6]

References

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  • Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
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  • Wikipedia. (n.d.). Electrophile. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

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Technical Support Center: A Guide to Commercial 2-Methylbenzhydryl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylbenzhydryl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile chemical intermediate. In the following sections, we will delve into the typical impurity profile of commercial-grade this compound, provide troubleshooting advice for common experimental issues, and offer detailed protocols for purification and analysis. Our goal is to equip you with the necessary knowledge to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our technical support team receives regarding the impurities in commercial this compound.

Q1: What are the most common impurities I can expect in a commercial batch of this compound and what are their origins?

The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. The three primary manufacturing processes each introduce a characteristic set of impurities.

  • Chlorination of 2-Methylbenzhydrol with Thionyl Chloride: This is a prevalent method for synthesizing this compound.[1] The most common impurity originating from this process is unreacted 2-Methylbenzhydrol .[2][3][][5][6] Incomplete reaction or inadequate purification can lead to its presence in the final product. Additionally, side reactions involving thionyl chloride can introduce other chlorinated impurities and sulfur-containing compounds, although these are typically present at lower levels.[7][8][9]

  • Friedel-Crafts Alkylation: This route involves the reaction of toluene with benzyl chloride or a related electrophile. A significant challenge with this method is controlling the regioselectivity of the alkylation on the toluene ring. Consequently, the primary impurity is the isomeric 4-Methylbenzhydryl chloride . Due to the similar physical properties of these isomers, their separation can be challenging, and thus the 4-methyl isomer is a common contaminant in commercial batches produced via this method.

  • Grignard Reaction: This synthesis typically involves the reaction of a phenylmagnesium halide with 2-methylbenzaldehyde or a similar carbonyl compound to form 2-methylbenzhydrol, which is then chlorinated. A common byproduct of Grignard reactions is the formation of coupling products. In this case, biphenyl can be formed and carried through as an impurity if not adequately removed during purification.

Q2: How can these impurities affect my downstream reactions?

The impact of these impurities on your experiments can range from minor yield reductions to the formation of complex side products, complicating purification and potentially leading to erroneous biological or chemical data.

  • 2-Methylbenzhydrol: As a nucleophile, the presence of this alcohol can consume reagents intended for your primary reaction, leading to lower yields. In reactions where this compound is used to introduce a protecting group, the presence of the alcohol can lead to the formation of unwanted byproducts.

  • 4-Methylbenzhydryl chloride: This isomeric impurity will likely participate in the same reactions as the desired 2-methyl isomer, leading to a mixture of isomeric products. This can make purification and characterization of your target molecule exceedingly difficult.

  • Biphenyl: Being relatively inert, biphenyl is less likely to interfere with the chemical reaction itself. However, its presence can complicate purification, particularly if your product has a similar polarity, and can also interfere with accurate yield calculations and spectroscopic analysis.

Q3: My reaction is giving a lower yield than expected. Could impurities in my this compound be the cause?

Yes, this is a distinct possibility. The presence of unreacted 2-methylbenzhydrol is a primary suspect as it can consume your reagents. To a lesser extent, if the commercial product contains a significant amount of the less reactive 4-methyl isomer, this could also contribute to a perceived lower yield of the desired 2-substituted product.

Q4: I am observing an unexpected peak in my LC-MS/GC-MS analysis of the product. How can I determine if it's related to an impurity from the starting material?

The first step is to analyze a sample of your commercial this compound using the same analytical method. This will help you to identify any peaks that are not the main compound. Comparing the retention time and mass-to-charge ratio (m/z) of the unexpected peak in your product with the impurity profile of the starting material can provide strong evidence of its origin.

Q5: How does this compound degrade, and what are the degradation products?

This compound is susceptible to hydrolysis, especially in the presence of moisture. The primary degradation product is 2-methylbenzhydrol .[2][3][][5][6] Therefore, it is crucial to store the compound under anhydrous conditions to maintain its purity and reactivity.

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during experiments involving this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Problem Observed low_yield Low Reaction Yield start->low_yield unexpected_products Unexpected Side Products start->unexpected_products difficult_purification Difficult Purification start->difficult_purification check_purity Analyze Purity of This compound low_yield->check_purity unexpected_products->check_purity difficult_purification->check_purity impurity_present Impurity Detected check_purity->impurity_present Yes no_impurity High Purity Confirmed check_purity->no_impurity No identify_impurity Identify Impurity (GC-MS, NMR) impurity_present->identify_impurity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) no_impurity->optimize_conditions purify_reagent Purify Starting Material (Recrystallization or Chromatography) identify_impurity->purify_reagent solution_purify Proceed with Purified Reagent purify_reagent->solution_purify solution_optimize Re-run Reaction with Optimized Conditions optimize_conditions->solution_optimize

Caption: A logical workflow for troubleshooting common experimental issues.

Analytical Protocols

Accurate assessment of the purity of this compound is critical. Below are recommended starting protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: GC-MS Analysis for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a stock solution of the commercial this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 100 µg/mL for analysis.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Analyze any additional peaks by comparing their mass spectra with a library (e.g., NIST) to tentatively identify impurities.

  • For quantitative analysis, a calibration curve using certified reference standards of the expected impurities should be prepared.

Protocol 2: HPLC Analysis for Purity Assessment

HPLC is particularly useful for the analysis of less volatile impurities and for separating isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with 60% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (60:40 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the retention time of the main peak for this compound.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

  • For accurate quantification of impurities, calibration with reference standards is necessary.

Purification Protocols

If the purity of your commercial this compound is insufficient for your application, the following purification methods can be employed.

Protocol 3: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid compound.

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is often effective.

Recommended Solvent Systems:

  • Hexane

  • Heptane

  • Hexane/Ethyl Acetate mixture

  • Hexane/Toluene mixture

Procedure:

  • In a flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent (or solvent mixture).

  • Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Diagram: Recrystallization Workflow

recrystallization_workflow start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry end Purified Crystals dry->end

Caption: Step-by-step process for purification by recrystallization.

Protocol 4: Column Chromatography

For separating mixtures with more closely related polarities, such as isomeric impurities, column chromatography is the preferred method.

Stationary Phase:

  • Silica gel (230-400 mesh) is the standard choice.

Mobile Phase (Eluent):

  • A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Recommended Eluent Systems:

    • Hexane/Ethyl Acetate (e.g., 98:2 to 90:10)

    • Hexane/Dichloromethane (e.g., 95:5 to 80:20)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Summary of Common Impurities and Analytical Data

ImpurityChemical StructureLikely OriginTypical Analytical Signature (GC-MS)Typical Analytical Signature (HPLC)
2-Methylbenzhydrol C₁₄H₁₄OIncomplete chlorination of 2-methylbenzhydrol; Hydrolysis of the productMolecular Ion (M⁺): m/z 198. Characteristic fragments.Elutes earlier than this compound on a reversed-phase column.
4-Methylbenzhydryl chloride C₁₄H₁₃ClIsomeric byproduct of Friedel-Crafts synthesisSame molecular ion (M⁺) as the 2-isomer (m/z 216/218). May have a slightly different retention time.May co-elute or be closely resolved with the 2-isomer, requiring optimized conditions for separation.
Biphenyl C₁₂H₁₀Coupling byproduct in Grignard synthesisMolecular Ion (M⁺): m/z 154. Distinctive fragmentation pattern.Elutes earlier than this compound on a reversed-phase column.

References

  • Bhattacharya, S., Oliver, E., Puranam, D. H., & Roemer, S. C. (n.d.). Impurity Profiling of Methylene Chloride by GC-MS. Thermo Fisher Scientific – Global Chemicals.
  • Wiley-VCH. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Syntheses Procedure. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of 4-(Chloromethyl)benzoyl Chloride Reaction Products.
  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzhydrol. Retrieved from [Link]

  • El-Sakka, I. A., & Hassan, A. A. (2004). Synthetic uses of thionyl chloride.
  • Apicule. (n.d.). 2-Methylbenzhydrol (CAS No: 5472-13-9) API Intermediate Manufacturers. Retrieved from [Link]

  • BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • Elder, D. P., Snodin, D. J., & Teasdale, A. (2009). Method selection for trace analysis of genotoxic impurities in pharmaceuticals. LCGC Europe, 22(12), 634-645.
  • BenchChem. (2025).
  • Kumar, A., & Rao, D. S. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2010.
  • Google Patents. (n.d.).
  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • S. K., G., & M., P. (2017). A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine.

Sources

Technical Support Center: Troubleshooting Grignard Reactions with Substituted Benzhydryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving substituted benzhydryl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful carbon-carbon bond-forming reactions. The unique steric and electronic properties of substituted benzhydryl chlorides can present specific challenges not encountered with simpler alkyl or aryl halides. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: The Unique Challenges of Benzhydryl Systems

Substituted benzhydryl chlorides, while valuable synthons, are notoriously challenging substrates for Grignard reagent formation. The benzylic position is prone to side reactions, and the steric bulk of the two aryl rings can hinder the approach to the magnesium surface. Furthermore, the electronic nature of the substituents on the aromatic rings can significantly influence the reaction's initiation and progression. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Reaction Initiation

Q1: My Grignard reaction with a substituted benzhydryl chloride is not initiating. What are the most common causes and how can I fix it?

A1: Failure to initiate is the most frequent hurdle. Several factors can be at play:

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[1][2]

  • Trace Moisture: Grignard reagents are extremely sensitive to protic sources, including water.[3][4][5][6][7] Even microscopic amounts of moisture in your glassware or solvent can quench the reaction.

  • Substrate Reactivity: The reactivity of the halide follows the trend I > Br > Cl.[2] Chlorides are the least reactive and often require more stringent conditions to initiate.

Troubleshooting Steps:

  • Magnesium Activation: It is crucial to activate the magnesium to remove the oxide layer.[2]

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can mechanically abrade the surface, exposing fresh metal.[8][9]

    • Chemical Activation: The addition of a small crystal of iodine is a classic method.[1][10][11] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple or brown color is an indicator of activation. Alternatively, a small amount of 1,2-dibromoethane can be used; it reacts with the magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.[1][8][10]

  • Rigorous Anhydrous Conditions:

    • All glassware should be flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry inert gas (argon or nitrogen).[2][11]

    • Use anhydrous solvents. While commercially available anhydrous solvents are often sufficient, for particularly stubborn reactions, freshly distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for ether or THF) is recommended.[4][6]

  • Initiation Tricks:

    • Add a small portion (about 10%) of your benzhydryl chloride solution to the activated magnesium and gently warm the mixture with a heat gun.[10] Look for signs of reaction such as bubbling, a slight exotherm, or the appearance of a cloudy or greyish color.[2][12]

    • Sonication in an ultrasonic bath can also help to initiate sluggish reactions by disrupting the MgO layer.[11]

Side Reactions and Low Yields

Q2: My reaction initiated, but I'm getting a low yield of the desired Grignard reagent and a significant amount of a dimeric byproduct. What is happening and how can I prevent it?

A2: The formation of a homocoupled dimer is a classic side reaction in Grignard synthesis, known as the Wurtz reaction.[12][13][14][15][16] In this process, the newly formed Grignard reagent acts as a nucleophile and attacks the carbon-halogen bond of another molecule of the starting benzhydryl chloride.[13][14] This is particularly problematic with reactive halides like benzylic systems.

Troubleshooting Steps:

  • Slow Addition: Add the benzhydryl chloride solution dropwise to the magnesium suspension.[2] This maintains a low concentration of the halide in the reaction mixture, minimizing the opportunity for the Wurtz coupling to occur.[12]

  • Temperature Control: While some initial heating may be necessary for initiation, the reaction itself is exothermic.[1][12] Maintaining a moderate temperature (e.g., gentle reflux of diethyl ether at 35 °C) can favor Grignard formation over the coupling reaction.[2] Overheating should be avoided.[12]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides due to its superior ability to solvate and stabilize the Grignard reagent.[2][4][6][11] The lone pair electrons on the ether oxygen coordinate with the magnesium atom, stabilizing the organomagnesium compound.[3][4][5][6][7]

Q3: The reaction mixture is turning dark brown or black, and my yield is still low. What does this indicate?

A3: A dark coloration can indicate decomposition of the Grignard reagent or the starting material. This can be caused by several factors:

  • Overheating: As mentioned, excessive heat can lead to side reactions and decomposition.[12]

  • Presence of Oxygen: While an inert atmosphere is crucial to prevent quenching by moisture, it also prevents oxidation of the Grignard reagent, which can lead to complex side products and a darkened solution.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation.[11] Once the magnesium is consumed, further heating is generally not beneficial.

Troubleshooting Steps:

  • Maintain a Positive Inert Gas Pressure: Ensure a steady, gentle flow of argon or nitrogen throughout the reaction.

  • Monitor the Reaction: Keep an eye on the consumption of magnesium. Once most of the metal has reacted, the formation of the Grignard reagent is likely complete.

  • Avoid Excessive Reflux: Maintain a gentle reflux rather than vigorous boiling.

Influence of Substituents

Q4: Do electron-withdrawing or electron-donating groups on the benzhydryl chloride affect the reaction?

A4: Absolutely. The electronic nature of the substituents on the aromatic rings has a profound impact:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups can make the benzylic carbon more electrophilic, potentially increasing the rate of Wurtz coupling. More importantly, many of these functional groups are incompatible with Grignard reagents and will be attacked by the newly formed organometallic species.[17] If your substrate contains an acidic proton (e.g., -OH, -NH2, -COOH), the Grignard reagent will be quenched.[17][18]

  • Electron-Donating Groups (EDGs): Substituents like methoxy or alkyl groups can increase the electron density at the benzylic carbon, which may slightly decrease the rate of Grignard formation. However, they are generally well-tolerated.

  • Steric Hindrance: Bulky substituents, particularly in the ortho positions, can sterically hinder the approach of the benzhydryl chloride to the magnesium surface, making initiation more difficult.[2]

Experimental Protocols
Protocol 1: Activation of Magnesium Turnings

This protocol provides a standard method for activating magnesium for Grignard reagent synthesis.

Materials:

  • Magnesium turnings

  • Iodine crystal or 1,2-dibromoethane

  • Flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen/argon inlet.

Procedure:

  • Place the magnesium turnings in the flame-dried flask.

  • Assemble the glassware and ensure it is under a positive pressure of inert gas.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane directly to the magnesium.

  • Gently warm the flask with a heat gun until the iodine sublimes and its color begins to fade, or until you observe bubbling if using 1,2-dibromoethane.

  • Allow the flask to cool to room temperature under the inert atmosphere before adding the solvent.

Protocol 2: General Procedure for Grignard Formation with Substituted Benzhydryl Chloride

This is a general guideline and may require optimization for your specific substrate.

Setup:

  • To the flask containing the activated magnesium, add anhydrous THF or diethyl ether via a cannula or syringe.

  • In a separate flame-dried dropping funnel, prepare a solution of the substituted benzhydryl chloride in the same anhydrous solvent.

Initiation:

  • Add approximately 10% of the benzhydryl chloride solution to the stirred magnesium suspension.

  • Observe for signs of reaction (gentle bubbling, mild exotherm, cloudy appearance). If no reaction starts, gently warm the flask with a heat gun.

Formation:

  • Once the reaction has initiated, add the remaining benzhydryl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture. The reaction is typically complete when most of the magnesium has been consumed.

Data Presentation
ParameterRecommendation for Benzhydryl ChloridesRationale
Halide Bromide > ChlorideBromides are more reactive and initiate more easily.
Solvent THF > Diethyl EtherTHF has better solvating power for the Grignard reagent.[2][4][6][11]
Magnesium Activation Chemical (Iodine, 1,2-dibromoethane) or MechanicalEssential to remove the passivating MgO layer.[1][2][8][9][10][11]
Addition of Halide Slow, dropwise additionMinimizes Wurtz coupling side reaction.[2][12]
Temperature Gentle refluxBalances reaction rate and minimizes side reactions.
Atmosphere Anhydrous, inert (Argon or Nitrogen)Grignard reagents are sensitive to moisture and oxygen.[3][4][5][6][7]
Visualization
Troubleshooting Workflow for Grignard Reaction Initiation

Grignard_Troubleshooting start Reaction Not Initiating check_anhydrous Are conditions rigorously anhydrous? (Flame-dried glassware, anhydrous solvent) start->check_anhydrous dry_system Action: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvent. check_anhydrous->dry_system No check_activation Is the magnesium activated? check_anhydrous->check_activation Yes dry_system->check_anhydrous activate_mg Action: Activate Mg with Iodine or 1,2-dibromoethane. Consider mechanical stirring. check_activation->activate_mg No check_initiation Was a small amount of halide added and gently heated to initiate? check_activation->check_initiation Yes activate_mg->check_activation initiate_reaction Action: Add ~10% of halide solution. Warm gently with a heat gun. Try sonication. check_initiation->initiate_reaction No success Reaction Initiated Successfully check_initiation->success Yes initiate_reaction->check_initiation

Caption: A decision-making flowchart for troubleshooting Grignard reaction initiation.

References
  • Why are ethereal solvents important to the success of preparing the grignard reagent? (n.d.). Retrieved January 12, 2026, from [Link]

  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? (2024, April 11). Quora. Retrieved January 12, 2026, from [Link]

  • Why is ether used as a solvent during Grignard reactions? (2025, July 18). askIITians. Retrieved January 12, 2026, from [Link]_

  • What is the role of ether in preparation of Grignard reagents? (2018, March 15). Quora. Retrieved January 12, 2026, from [Link]

  • Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

  • Synthesis of Substituted Benzhydrylamines. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Grignard Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

  • How do Grignard Activating Reagents work? (2013, October 4). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]

  • Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019, January 8). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 12, 2026, from [Link]

  • Can anyone tell the exact mechanism of reaction of alkyl halides with Mg in the presence of an ether medium to form a Grignard reagent? (2017, May 1). Quora. Retrieved January 12, 2026, from [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). Organic Letters. Retrieved January 12, 2026, from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 12, 2026, from [Link]

  • Can Grignard Reagents React With Alkyl Halides? (2025, May 16). YouTube. Retrieved January 12, 2026, from [Link]

  • Process for the synthesis of 2-benzhydryl-3-quinuclidinone. (n.d.). Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • The reactions of grignard reagent. (2018, March 19). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Wurtz reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved January 12, 2026, from [Link]

  • Grignard reagent problem. (2011, November 25). Sciencemadness Discussion Board. Retrieved January 12, 2026, from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Work-up Procedures for 2-Methylbenzhydryl Chloride Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling alkylation reactions involving 2-Methylbenzhydryl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to navigate the complexities of your experimental work-up, ensuring both product integrity and high yield.

Introduction: The Chemistry of this compound

This compound is a highly reactive secondary benzylic halide. Its reactivity is primarily governed by its propensity to undergo nucleophilic substitution via an S_N1 mechanism. This proceeds through a relatively stable secondary benzylic carbocation intermediate. While this reactivity is desirable for forming new carbon-carbon or carbon-heteroatom bonds, the carbocation is also highly susceptible to side reactions, particularly with nucleophilic solvents or reagents introduced during the work-up. The most common side reactions are hydrolysis to form 2-methylbenzhydrol and elimination to form an alkene.[1][2] A meticulously planned work-up is therefore not just a purification step, but a critical part of the reaction strategy itself.

Troubleshooting Guide

This section addresses specific, common problems encountered during the work-up of this compound alkylations in a question-and-answer format.

Question 1: My post-reaction TLC analysis shows my desired product, unreacted starting material, and a new, highly polar spot that stains with permanganate. What is this spot and how do I manage it?

Answer:

This new polar spot is almost certainly 2-methylbenzhydrol , the product of hydrolysis.[3] This occurs when the 2-methylbenzhydryl carbocation intermediate is intercepted by water, which can be present as a trace impurity in your reaction solvent or, more commonly, is introduced during an aqueous work-up.

  • Causality (The "Why"): The S_N1 mechanism involves the formation of a planar carbocation.[4] This intermediate is a potent electrophile and will react rapidly with any available nucleophile. If water is present, it can compete with your desired nucleophile, leading to the formation of the corresponding alcohol. This is a frequent issue in reactions that are slow or incomplete, as the starting material is exposed to trace moisture for longer periods.

  • Diagnostic Steps:

    • Co-spotting TLC: Spot your crude reaction mixture, your starting material, and if available, a standard of 2-methylbenzhydrol on the same TLC plate to confirm the identity of the new spot.

    • Proton NMR: The benzylic proton (CH-OH) of 2-methylbenzhydrol will appear as a distinct singlet, typically between 5.0 and 6.0 ppm, which is further downfield than the corresponding proton in your starting material (CH-Cl) or desired product.

  • Recommended Work-up & Purification Protocol:

    • Quench Cautiously: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than pure water.[5] The salt solution has a lower water activity, which can help suppress further hydrolysis.

    • Extraction: Extract your product into a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Wash, Don't Scrub: Wash the organic layer with brine (saturated aq. NaCl). Avoid numerous washes with pure water.

    • Chromatography: The significant polarity difference between your alkylated product (typically non-polar to moderately polar) and the 2-methylbenzhydrol byproduct makes them easily separable by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity, will effectively separate the components.

Question 2: I've added my quenching solution and organic solvent, but I'm seeing a thick, persistent emulsion at the phase interface. How can I break it?

Answer:

Emulsion formation is a common problem, especially when the reaction mixture contains salts (from a base or quenching agent), polar aprotic solvents (like DMF or DMSO), or fine particulates.[6][7]

  • Causality (The "Why"): Emulsions are colloidal suspensions of one liquid in another, stabilized by components in the crude reaction mixture that act as surfactants. Shaking the separatory funnel too vigorously is a primary cause of intractable emulsions.

  • Step-by-Step Solutions (Proceed from least to most invasive):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it. This can encourage the droplets to coalesce.

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • Filter Through Celite® or Glass Wool: Pass the entire emulsified mixture through a pad of Celite® or a plug of glass wool in a funnel. This can physically disrupt the droplets.

    • Change Solvent: If the emulsion persists, try adding a different organic solvent. For example, if you are using ethyl acetate, adding some diethyl ether or toluene can alter the interfacial tension and break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question 3: My reaction is sluggish and conversion is low. How should my work-up strategy change to maximize the recovery of unreacted starting material?

Answer:

Low conversion can be due to several factors, including insufficient reaction time, low temperature, or steric hindrance from a bulky nucleophile.[8] The work-up goal here is twofold: 1) stop the reaction cleanly and 2) enable easy separation of the product from the highly non-polar starting material.

  • Causality (The "Why"): A prolonged reaction time in an attempt to drive conversion can paradoxically lower the yield of the desired product by increasing the formation of the 2-methylbenzhydrol byproduct. Therefore, it is often better to stop the reaction at moderate conversion and separate the components.

  • Strategic Work-up Protocol:

    • Anhydrous Quench (Optional): If your product is stable to alcohols, you can quench the reaction by adding a small amount of anhydrous methanol or isopropanol to consume any remaining base or reactive intermediates before introducing water.

    • Standard Quench: Quench with saturated aqueous NH₄Cl and extract into a non-polar solvent like hexanes or diethyl ether. This compound is highly soluble in these solvents.

    • Minimal Aqueous Contact: Perform only one wash with brine to minimize hydrolysis risk. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

    • Selective Chromatography: Unreacted this compound is very non-polar. Flash chromatography using a low-polarity eluent system (e.g., pure hexanes or hexanes with 1-2% ethyl acetate) will allow you to elute the starting material first, followed by your slightly more polar product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose quenching agent for these alkylations?

Saturated aqueous ammonium chloride (NH₄Cl) is generally the preferred quenching agent. It is a mild acid that effectively neutralizes common bases (like triethylamine, DIPEA, or sodium hydride) without being acidic enough to degrade most products. Crucially, its high salt concentration reduces the activity of water, mitigating the risk of hydrolyzing unreacted starting material compared to quenching with deionized water.[5]

Quenching AgentProsConsBest For
Sat. aq. NH₄Cl Mildly acidic; neutralizes bases; reduces water activity.Can form emulsions if not added carefully.General purpose; most common reactions.
Water (H₂O) Readily available; neutral.High water activity promotes hydrolysis of starting material.Reactions that have gone to full completion.
Dilute Acid (e.g., 1M HCl) Effectively neutralizes strong bases.Can degrade acid-sensitive functional groups on the product.Reactions with very strong bases where the product is acid-stable.
Sat. aq. NaHCO₃ Mildly basic; neutralizes acidic byproducts.Can cause dangerous gas evolution (CO₂) if residual acid is present.[6]Reactions where an acidic byproduct needs to be neutralized.

Q2: What are the key competing reactions and how can the work-up minimize their impact?

The primary competing pathways are hydrolysis and elimination, both stemming from the carbocation intermediate. The work-up strategy is crucial for preventing these side reactions from occurring after the main reaction is complete.

G SM 2-Methylbenzhydryl-Cl Carbocation Carbocation Intermediate (S_N1) SM->Carbocation Slow, RDS Product Desired Alkylated Product Carbocation->Product + Nucleophile (fast) Hydrolysis Hydrolysis Product (2-Methylbenzhydrol) Carbocation->Hydrolysis + H2O (fast) (Side Reaction) Elimination Elimination Product (Alkene) Carbocation->Elimination - H+ (fast) (Side Reaction)

Caption: Competing reaction pathways for this compound.

  • Minimizing Hydrolysis: Use minimal amounts of water during the work-up. Opt for brine washes over pure water and ensure the organic solvent is thoroughly dried before concentration.[9][10]

  • Minimizing Elimination: Elimination is often favored by strong, sterically hindered bases and higher temperatures.[1] During the work-up, neutralizing the base promptly with a mild quench like sat. aq. NH₄Cl can prevent further elimination from occurring.

Q3: How do I choose the right extraction solvent system?

The ideal solvent should fully dissolve your product while being immiscible with water and having a low boiling point for easy removal.

G Start Crude Reaction Mixture Decision1 Is Product Polar? Start->Decision1 Solvent1 Use Ethyl Acetate or DCM Decision1->Solvent1 Yes Solvent2 Use Diethyl Ether or Hexanes Decision1->Solvent2 No Decision2 Emulsion Forms? Solvent1->Decision2 Solvent2->Decision2 Action1 Add Brine Decision2->Action1 Yes End Clean Organic Phase Decision2->End No Action1->End

Sources

Identifying impurities in orphenadrine synthesis by MS

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Identifying Impurities in Orphenadrine Synthesis by MS

Welcome to the technical support center for the analysis of orphenadrine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry (MS) to ensure the purity, safety, and efficacy of orphenadrine active pharmaceutical ingredients (APIs) and formulated products. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

Introduction

Orphenadrine, an anticholinergic and antihistaminic agent, is widely used as a skeletal muscle relaxant.[1][2][3] Its synthesis, like any multi-step chemical process, is susceptible to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation of the final product.[4] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the drug's safety and efficacy.[5]

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable tool for the detection, identification, and quantification of these impurities.[5] The high sensitivity and specificity of MS, particularly high-resolution mass spectrometry (HRMS), allow for the characterization of impurities even at trace levels.[6][7]

This guide will navigate you through common challenges and questions related to the MS analysis of orphenadrine synthesis, empowering you to develop robust, stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect in orphenadrine synthesis?

A1: The synthesis of orphenadrine typically involves a Grignard reaction, which is a common source of specific impurities.[8][9] Key impurities to monitor include:

  • Unreacted Starting Materials: Such as 2-methylbenzhydrol and N,N-dimethyl-2-chloroethylamine.

  • Side-Reaction Products: Biphenyl is a classic byproduct of Grignard reactions, formed from the coupling of the Grignard reagent with unreacted aryl halide.[8]

  • Over-alkylation or Incomplete Reaction Products: These can lead to a variety of structurally similar compounds.

The United States Pharmacopeia (USP) lists several known related compounds for orphenadrine citrate that should be monitored.[10][11]

Q2: How can I use MS to differentiate between orphenadrine and its positional isomer, N,N-dimethyl-2-(phenyl(p-tolyl)methoxy)ethanamine?

A2: While these isomers will have the same molecular weight and, therefore, the same parent ion m/z in a full scan MS, they can be differentiated using tandem mass spectrometry (MS/MS). The fragmentation patterns will differ due to the different positions of the methyl group on the phenyl ring.

  • Orphenadrine (ortho-isomer): Expect characteristic fragments arising from the cleavage of the benzylic ether bond.

  • Para-isomer: The fragmentation pattern will be subtly different due to the altered stability of the resulting carbocations.

A well-developed chromatographic method is also crucial to achieve baseline separation of these isomers before they enter the mass spectrometer.[12]

Q3: My MS data shows a peak with an m/z of +16 Da relative to orphenadrine. What could this be?

A3: A mass increase of 16 Da is highly indicative of an N-oxide impurity.[13] Tertiary amines like orphenadrine are susceptible to oxidation, which can occur during synthesis, formulation, or upon storage. This can be confirmed by MS/MS analysis, as the N-oxide will exhibit a characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical).

Q4: I'm observing a peak at m/z corresponding to a loss of 14 Da from the orphenadrine parent ion. What is the likely identity of this impurity?

A4: A loss of 14 Da (CH2) from the parent molecule strongly suggests N-demethylation .[14][15] This results in the formation of N-desmethylorphenadrine. This is a common metabolic pathway for many drugs containing an N,N-dimethylamino group and can also be a degradation product.[14][16][17] The identity can be confirmed by comparing the retention time and fragmentation pattern with a certified reference standard of N-desmethylorphenadrine.[2]

Troubleshooting Guides

Guide 1: Poor Sensitivity for Orphenadrine and its Impurities in LC-MS

Issue: You are experiencing low signal intensity for your analytes, making it difficult to detect trace-level impurities.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Ionization Switch between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Optimize ESI parameters (e.g., capillary voltage, gas flow, temperature).Orphenadrine, being a tertiary amine, generally ionizes well in positive ESI mode. However, matrix effects or specific mobile phase compositions might favor APCI.
Inappropriate Mobile Phase pH Adjust the pH of the aqueous mobile phase. For positive ion mode, a slightly acidic pH (e.g., using 0.1% formic acid) will ensure the tertiary amine is protonated.Efficient ionization in ESI depends on the analyte being in its charged form in solution before desolvation.
Matrix Effects Improve sample preparation to remove interfering matrix components. Methods include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Co-eluting matrix components can suppress the ionization of the target analytes in the MS source.
MS Parameter Optimization Perform a full optimization of MS parameters including fragmentor voltage, collision energy (for MS/MS), and detector gain.These parameters directly influence the efficiency of ion transmission and fragmentation, which are crucial for sensitivity.
Guide 2: Co-elution of Impurities with the Main Orphenadrine Peak

Issue: One or more impurity peaks are not chromatographically resolved from the main orphenadrine peak, preventing accurate quantification.

Troubleshooting Protocol:

  • Modify the Organic Mobile Phase: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Adjust the Mobile Phase Gradient:

    • Decrease the initial percentage of the organic phase to improve the retention and separation of early-eluting polar impurities.

    • Make the gradient slope shallower around the elution time of orphenadrine to increase resolution.

  • Change the Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.

  • Optimize Column Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, sometimes improving resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study of Orphenadrine

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[18][19][20][21]

Objective: To generate potential degradation products of orphenadrine under various stress conditions and analyze them by LC-MS.

Materials:

  • Orphenadrine Citrate reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation: Prepare a stock solution of orphenadrine citrate at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (as per ICH Q1B guidelines) for a defined period.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • LC-MS Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable LC-MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Use the MS and MS/MS data to propose structures for the observed degradants.

Diagrams
Orphenadrine Synthesis and Potential Impurity Formation

Orphenadrine_Synthesis SM1 2-Methylbenzhydrol Int1 Sodium alkoxide intermediate SM1->Int1 + Na Imp1 Impurity A: Unreacted 2-Methylbenzhydrol SM1->Imp1 Incomplete reaction SM2 Sodium SM3 N,N-Dimethyl-2-chloroethylamine Prod Orphenadrine Int1->Prod + SM3 Imp2 Impurity B: Biphenyl (from potential Grignard side-reaction if applicable) Prod->Imp2 Side reaction Imp3 Impurity C: N-Oxide (Degradation) Prod->Imp3 Oxidation Imp4 Impurity D: N-Desmethylorphenadrine (Degradation) Prod->Imp4 Degradation

Caption: Orphenadrine synthesis pathway and points of impurity introduction.

General Fragmentation Pathway of Orphenadrine in MS/MS

Orphenadrine_Fragmentation Parent Orphenadrine [M+H]+ Frag1 Fragment 1: Loss of dimethylamine Parent->Frag1 Cleavage 1 Frag2 Fragment 2: Benzhydryl cation Parent->Frag2 Cleavage 2 Frag3 Fragment 3: Dimethylaminoethyl cation Parent->Frag3 Cleavage 3

Caption: Key fragmentation pathways of protonated orphenadrine in MS/MS.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Available from: [Link]

  • Pharmaceutical Technology. (2004, November 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Toref-Standards. Impurity Profiling with HRMS. Available from: [Link]

  • Pharmaceutical Technology. (2015, November 2). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available from: [Link]

  • DailyMed. Orphenadrine Citrate Injection, USP (For Intravenous or Intramuscular Use). Available from: [Link]

  • PubMed. (2020, April 22). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Available from: [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. Available from: [Link]

  • MDPI. (2022, November 23). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available from: [Link]

  • PubMed. (2006, April 3). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Available from: [Link]

  • ResearchGate. (2025, August 9). N-Demethylation of N-Methyl Alkaloids with Ferrocene. Available from: [Link]

  • ResearchGate. (2025, August 10). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) | Request PDF. Available from: [Link]

  • SynThink Research Chemicals. Orphenadrine EP Impurities & USP Related Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (2018, February 1). Pharmaceutical syntheses featuring the Grignard reaction. Available from: [Link]

  • PubChem - NIH. Orphenadrine | C18H23NO | CID 4601. Available from: [Link]

  • Royal Society of Chemistry. (2016). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • NIH. (2015, December 11). N-Dealkylation of Amines. Available from: [Link]

  • Pharmaffiliates. Orphenadrine-impurities. Available from: [Link]

  • Veeprho. Orphenadrine Impurities and Related Compound. Available from: [Link]

  • ResearchGate. (2022, April 22). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. Available from: [Link]

  • ResearchGate. (2025, December 1). Two‐step synthesis of orphenadrine (6) by trapping o‐sodiated anisole.... Available from: [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Available from: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]

  • Semantic Scholar. (1974). N-demethylation as an example of drug metabolism in isolated rat hepatocytes. Available from: [Link]

  • ResearchGate. (2025, August 9). (PDF) N-Demethylation of Alkaloids. Available from: [Link]

Sources

Technical Support Center: Optimizing Temperature for 2-Methylbenzhydryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Methylbenzhydryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during the synthesis and subsequent use of this compound. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Principles of Temperature Optimization

Q1: Why is temperature such a critical parameter in organic synthesis, specifically for reactions involving this compound?

A1: Temperature is a fundamental parameter that directly influences the kinetics and thermodynamics of a chemical reaction. According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature.[1][2] However, this is a double-edged sword. While higher temperatures can accelerate the desired reaction, they can also disproportionately increase the rates of undesirable side reactions, such as decomposition or the formation of isomers.[3] For a thermally sensitive compound like this compound, which is noted to be heat sensitive, precise temperature control is paramount to maximizing yield and purity.[4]

Q2: I'm observing a low yield in my reaction. Could the temperature be too low?

A2: Yes, a common cause for low or no product yield is an insufficient reaction temperature. If the temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome the activation energy barrier, leading to a very slow or stalled reaction.[1] It's crucial to ensure your reaction has been given enough time to proceed at the specified temperature before concluding that the temperature is the issue. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine if the reaction is slowly progressing or has stopped.

Q3: My final product is impure, with multiple spots on the TLC plate. How can I use temperature to improve the purity?

A3: The formation of multiple products often points to side reactions, which are highly dependent on temperature. Lowering the reaction temperature can often enhance the selectivity of the desired reaction pathway over competing side reactions. This is because the activation energy for the side reactions may be higher than that of the main reaction. A controlled, lower temperature provides enough energy for the desired reaction to proceed while minimizing the energy available for unwanted pathways. Slow, dropwise addition of a reagent at a controlled low temperature can also prevent localized temperature spikes that might favor side product formation.

Section 2: Synthesis of this compound

This section addresses common issues encountered during the synthesis of this compound. Two common synthetic routes are considered: the reaction of 2-methylbenzhydrol with a chlorinating agent and the Friedel-Crafts alkylation of toluene with benzoyl chloride.

Q4: I am synthesizing this compound from 2-methylbenzhydrol using thionyl chloride. What is the optimal temperature, and what happens if I deviate from it?

A4: The reaction of alcohols with thionyl chloride to form alkyl chlorides is typically exothermic. It is often recommended to start the reaction at a low temperature, such as 0 °C, and then allow it to slowly warm to room temperature.[5]

  • Too High a Temperature: Running the reaction at elevated temperatures can lead to the formation of undesired byproducts, including ethers and elimination products. The thermal instability of this compound also means that higher temperatures can cause decomposition, reducing the overall yield.[4]

  • Too Low a Temperature: While starting at a low temperature is crucial for control, maintaining the reaction at a very low temperature for an extended period may significantly slow down the reaction rate, leading to an incomplete conversion of the starting material.

Q5: I am attempting a Friedel-Crafts reaction to synthesize this compound. How does temperature affect the outcome, particularly regarding isomer formation?

A5: Friedel-Crafts reactions are notoriously sensitive to temperature.[6][7] The position of alkylation on the aromatic ring can be influenced by the reaction temperature.[7] In the case of alkylating toluene, you can expect a mixture of ortho, meta, and para isomers.

  • Low Temperatures (e.g., below 0 °C): Lower temperatures in Friedel-Crafts acylations have been shown to provide good para-isomer selectivity.[8] While your target is the ortho-substituted product, careful temperature control is key to achieving a manageable isomer distribution.

  • Higher Temperatures: Increasing the temperature can alter the isomer ratios and increase the likelihood of polyalkylation, where more than one benzhydryl group is attached to the toluene ring.

Reaction TypeRecommended Starting TemperaturePotential Issues with High TemperaturePotential Issues with Low Temperature
Alcohol Chlorination (with SOCl₂) 0 °C, then warm to room temp.Decomposition, ether formation, eliminationVery slow or incomplete reaction
Friedel-Crafts Alkylation Below 0 °C for better selectivityUndesired isomer distribution, polyalkylationSlow reaction rate

Experimental Protocol: Temperature-Controlled Synthesis of this compound from 2-Methylbenzhydrol

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzhydrol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride dropwise from the addition funnel to the stirred solution. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at a low temperature.

Section 3: Using this compound in Subsequent Reactions (e.g., Grignard Reagent Formation)

Q6: I am using this compound to prepare a Grignard reagent. The reaction is not initiating. What role does temperature play here?

A6: The formation of a Grignard reagent is a highly exothermic process that often requires an initiation step.[9] While the overall reaction is exothermic, a small amount of heat is sometimes needed to initiate it.[9] However, once initiated, the reaction can proceed rapidly, and cooling is necessary to maintain control.

  • Initiation: If the reaction does not start, gentle warming of a small portion of the reaction mixture may be necessary. The use of an initiator like iodine can also be helpful.[10]

  • Propagation: Once the reaction begins, it is crucial to control the exotherm by cooling the reaction vessel, often with an ice bath or even a dry ice/acetone bath for more reactive halides.[11] The rate of addition of the this compound solution should be carefully controlled to maintain a steady reaction temperature.

Q7: I am performing a substitution reaction with this compound and a nucleophile. The reaction is giving me a mixture of substitution and elimination products. How can temperature help?

A7: The competition between substitution (SN1/SN2) and elimination (E1/E2) reactions is highly dependent on temperature. Elimination reactions are generally favored at higher temperatures because they have a higher activation energy and result in an increase in entropy (more molecules are formed). To favor substitution over elimination, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Temperature Optimization in a Grignard Reaction

G A Start: Prepare reaction setup under inert atmosphere B Add a small amount of this compound solution to Mg turnings A->B C Does the reaction initiate? (e.g., bubbling, gentle reflux) B->C D Yes C->D E No C->E G Slowly add the remaining this compound solution D->G F Apply gentle heat (e.g., heat gun briefly) or add an initiator (iodine crystal) E->F F->C H Monitor and maintain a steady temperature with a cooling bath G->H I Reaction Complete H->I

Caption: Decision workflow for initiating and controlling a Grignard reaction.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for n'-Benzoyl-2-methylbenzohydrazide synthesis.
  • ChemBK. (2024). This compound.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry, 65(17), 5428–5430.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Kuethe, J. T., & Beutner, G. L. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Vallance, C. (n.d.). Reaction Kinetics.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • TCI EUROPE N.V. (n.d.). This compound.
  • BenchChem. (n.d.). Optimizing Reaction Temperature for Benzylhydrazine Hydrochloride Synthesis: A Technical Support Guide.
  • S. J. P. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Journal of Saudi Chemical Society, 20, S459–S465.
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Validation & Comparative

A Comparative Guide to the Synthesis of Orphenadrine: Exploring Alternatives to 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a key active pharmaceutical ingredient (API) known for its muscle relaxant and anticholinergic properties, is traditionally synthesized via the N-alkylation of 2-(dimethylamino)ethanol with 2-methylbenzhydryl chloride. While this method is well-established, the pursuit of alternative synthetic routes is driven by the desire for improved yields, more benign reagents, simplified procedures, and potentially lower costs. This guide provides a comprehensive comparison of the classical synthesis of orphenadrine with viable alternative methodologies, offering detailed experimental protocols and a critical evaluation of each approach.

The Classical Approach: Williamson Ether Synthesis with this compound

The most widely recognized synthesis of orphenadrine is a Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. This method involves the reaction of the sodium salt of 2-(dimethylamino)ethanol with this compound.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alkoxide, generated by deprotonating 2-(dimethylamino)ethanol with a strong base, acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.

Classical Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol Alkoxide Sodium 2-(dimethylamino)ethoxide 2-(dimethylamino)ethanol->Alkoxide + Base Base Base (e.g., NaH) Orphenadrine Orphenadrine Alkoxide->Orphenadrine + this compound 2-Methylbenzhydryl_chloride This compound

Figure 1: General workflow of the classical orphenadrine synthesis.

Experimental Protocol

A typical procedure involves the following steps:

  • Alkoxide formation: 2-(dimethylamino)ethanol is dissolved in an aprotic solvent (e.g., toluene or xylene) and treated with a strong base, such as sodium hydride or sodium amide, to form the corresponding sodium alkoxide.

  • N-Alkylation: this compound, dissolved in the same solvent, is added to the alkoxide solution.

  • Reaction: The mixture is heated to reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled, washed with water to remove inorganic salts, and the organic layer is dried. The solvent is removed under reduced pressure, and the crude orphenadrine is purified by vacuum distillation. The final product is often converted to its citrate or hydrochloride salt for pharmaceutical use.[1]

A Chinese patent describes a process where N,N-dimethylethanolamine and this compound are reacted, followed by extraction with ether, washing, drying, and evaporation of the solvent to yield the orphenadrine base.[1] The base is then reacted with citric acid in isopropanol to precipitate orphenadrine citrate.[1]

ParameterClassical Synthesis with this compound
Starting Materials 2-(dimethylamino)ethanol, this compound, Strong base (e.g., NaH)
Solvent Toluene, Xylene
Reaction Temperature Reflux
Reaction Time Several hours
Reported Yield ~70% (for the citrate salt formation step)[1]
Advantages Well-established, uses readily available starting materials.
Disadvantages Use of hazardous reagents like sodium hydride, potential for side reactions.

Alternative Reagents and Synthetic Routes

Several alternative approaches to the synthesis of orphenadrine have been explored, aiming to circumvent some of the limitations of the classical method. These alternatives primarily focus on different electrophilic precursors or entirely different reaction pathways.

Alternative Halide: 2-Methylbenzhydryl Bromide

A straightforward alternative to the chloride is the corresponding bromide. Alkyl bromides are generally more reactive than chlorides in SN2 reactions due to bromide being a better leaving group.

Rationale: The increased reactivity of the bromide may allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times) and potentially higher yields.

Synthesis from 2-Methylbenzhydrol

2-Methylbenzhydrol, a primary metabolite of orphenadrine, presents an attractive and readily available starting material.[2] The conversion of this alcohol to orphenadrine requires the activation of the hydroxyl group to turn it into a good leaving group.

Synthesis_from_Alcohol 2-Methylbenzhydrol 2-Methylbenzhydrol Activated_Intermediate Activated Intermediate (e.g., Halide, Tosylate) 2-Methylbenzhydrol->Activated_Intermediate Activation Orphenadrine Orphenadrine Activated_Intermediate->Orphenadrine + 2-(dimethylamino)ethanol

Figure 2: General pathway for orphenadrine synthesis from 2-methylbenzhydrol.

Two primary strategies can be employed for this transformation:

a) Conversion to Halide followed by Williamson Ether Synthesis:

This two-step approach first converts the alcohol to a more reactive halide.

  • Activation Step: 2-Methylbenzhydrol can be reacted with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form this compound or bromide, respectively.[3][4]

  • Williamson Ether Synthesis: The resulting halide is then reacted with the sodium salt of 2-(dimethylamino)ethanol as in the classical synthesis.

Experimental Protocol (Hypothetical):

  • Halogenation: To a solution of 2-methylbenzhydrol in a suitable solvent (e.g., dichloromethane or toluene), thionyl chloride is added dropwise at a low temperature. The reaction is then stirred at room temperature or gently heated until completion. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Etherification: The crude this compound is then used directly in the Williamson ether synthesis as described previously.

b) Mitsunobu Reaction:

The Mitsunobu reaction offers a powerful one-pot method for the direct conversion of an alcohol to an ether with inversion of configuration (though stereochemistry is not a factor for orphenadrine's chiral center in the racemic mixture).[5][6]

  • Mechanism: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms an oxyphosphonium salt, which is then susceptible to nucleophilic attack by the weakly acidic N-H of a suitable nucleophile, or in this case, the hydroxyl group of 2-(dimethylamino)ethanol.

Experimental Protocol (Hypothetical):

  • To a cooled solution of 2-methylbenzhydrol, 2-(dimethylamino)ethanol, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF), a solution of DEAD or DIAD in THF is added dropwise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The work-up involves removal of the solvent and purification by chromatography to separate the product from the triphenylphosphine oxide and the reduced hydrazine byproducts.

ParameterSynthesis from 2-Methylbenzhydrol
Starting Materials 2-Methylbenzhydrol, 2-(dimethylamino)ethanol, Activating agents (e.g., SOCl₂, PPh₃/DEAD)
Advantages Utilizes a readily available metabolite of orphenadrine. Mitsunobu reaction offers a one-pot procedure.
Disadvantages Two-step process if converting to halide first. Mitsunobu reaction generates stoichiometric byproducts that can complicate purification.
Reductive Amination of 2-Methylbenzophenone

A convergent and atom-economical alternative is the reductive amination of 2-methylbenzophenone with 2-(dimethylamino)ethanol.[7]

Mechanism: This reaction proceeds in two conceptual steps within a single pot:

  • Imine/Iminium Ion Formation: The ketone (2-methylbenzophenone) reacts with the amine portion of 2-(dimethylamino)ethanol to form a hemiaminal, which then dehydrates to form an iminium ion (since it's a tertiary amine). This step is often catalyzed by a weak acid.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the iminium ion to the corresponding amine.

Reductive_Amination 2-Methylbenzophenone 2-Methylbenzophenone Iminium_Ion Iminium Ion Intermediate 2-Methylbenzophenone->Iminium_Ion + 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol Orphenadrine Orphenadrine Iminium_Ion->Orphenadrine Reduction

Figure 3: Reductive amination pathway to orphenadrine.

Choice of Reducing Agent:

Several reducing agents are suitable for reductive amination, with the choice depending on the specific substrates and desired reaction conditions:

  • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It can also reduce the starting ketone, so it is typically added after the iminium ion has had time to form.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that can be present from the start of the reaction as it reduces iminium ions much faster than ketones, especially at mildly acidic pH.[8] However, it is highly toxic and generates cyanide upon contact with strong acids.[9][10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and effective alternative to sodium cyanoborohydride, which is also mild enough to be used in a one-pot procedure.

  • Catalytic Hydrogenation: The reduction can also be achieved using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). This method is clean as the only byproduct is water.

Experimental Protocol (General Procedure using NaBH₃CN):

  • 2-Methylbenzophenone and 2-(dimethylamino)ethanol are dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of a weak acid (e.g., acetic acid) is added to facilitate iminium ion formation.

  • Sodium cyanoborohydride is added portion-wise to the stirring solution.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted and purified.

ParameterReductive Amination
Starting Materials 2-Methylbenzophenone, 2-(dimethylamino)ethanol, Reducing agent (e.g., NaBH₃CN)
Advantages Convergent, atom-economical, one-pot procedure.
Disadvantages Requires a suitable reducing agent. If using NaBH₃CN, safety precautions are critical due to its high toxicity.[11]

Comparative Analysis and Conclusion

Synthetic RouteKey ReagentAdvantagesDisadvantages
Classical Synthesis This compoundWell-established, reliable.Use of hazardous strong bases.
Alternative Halide 2-Methylbenzhydryl bromidePotentially higher reactivity, milder conditions.Bromide may be less stable or more expensive.
From 2-Methylbenzhydrol (via Halide) Thionyl chloride/Phosphorus tribromideUtilizes a readily available precursor.Adds an extra step to the synthesis.
From 2-Methylbenzhydrol (Mitsunobu) PPh₃/DEADOne-pot conversion from the alcohol.Stoichiometric byproducts can complicate purification.
Reductive Amination 2-Methylbenzophenone & Reducing AgentConvergent, atom-economical, one-pot.Choice of reducing agent is critical for safety and efficiency.

The choice of the optimal synthetic route for orphenadrine depends on several factors, including the scale of the synthesis, available equipment, cost and availability of starting materials, and safety considerations.

  • The classical synthesis using this compound remains a viable and well-documented method, particularly for large-scale production where process optimization has likely already occurred.

  • The use of 2-methylbenzhydryl bromide offers a potential, albeit likely incremental, improvement in reactivity.

  • Synthesizing from 2-methylbenzhydrol is an excellent option, especially if the alcohol is readily available as a starting material. The Mitsunobu reaction provides an elegant one-pot solution, though purification challenges must be considered. Conversion to the halide followed by the Williamson ether synthesis is a more traditional and potentially easier to purify two-step alternative.

  • The reductive amination of 2-methylbenzophenone is a highly attractive modern alternative due to its convergency and atom economy. With the use of safer reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation, this route offers a greener and more efficient approach to orphenadrine synthesis.

Ultimately, the selection of a synthetic strategy requires a careful evaluation of these factors to best meet the specific needs of the research or production environment. Further process development and optimization of the alternative routes presented here could lead to more efficient and sustainable methods for the production of this important pharmaceutical agent.

Safety Information

It is imperative to consult the Safety Data Sheets (SDS) for all reagents used in these synthetic procedures.

  • This compound: Causes skin irritation and is very toxic to aquatic life with long-lasting effects.[12][13]

  • Sodium Cyanoborohydride: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic hydrogen cyanide gas.[5][11] Extreme caution and appropriate personal protective equipment are mandatory when handling this reagent.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL not provided)
  • Sodium Cyanoborohydride SOP.docx - OSU Chemistry. (URL not provided)
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A Comparative Guide to the Synthesis of Benzhydryl Ethers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzhydryl ether moiety is a cornerstone of modern organic synthesis. Its unique steric and electronic properties make it an invaluable protecting group for alcohols, prized for its stability across a range of reaction conditions and its facile cleavage under mild acidic conditions or through hydrogenolysis.[1] The selection of a synthetic route to these ethers is a critical decision in any multi-step synthesis, directly impacting yield, purity, scalability, and overall efficiency. This guide provides an in-depth comparison of the most prevalent and effective methods for benzhydryl ether synthesis, grounded in experimental data and mechanistic insights to inform your experimental design.

At a Glance: Key Synthesis Routes

Synthesis Route Primary Reactants Key Reagents/Conditions Mechanism Key Advantages Primary Limitations
Williamson Ether Synthesis Benzhydryl Halide + AlcoholStrong Base (e.g., NaH) or Weak Base (e.g., K₂CO₃)S_N2Versatile, well-established, good yields with primary and some secondary alcohols.Susceptible to elimination with hindered alcohols; requires stoichiometric base.[2][3][4]
Acid-Catalyzed Etherification Benzhydrol + AlcoholProtic or Lewis Acid (e.g., H₂SO₄, FeCl₃, p-TsCl)S_N1Atom economical, can be performed under relatively mild conditions.Carbocation rearrangements possible; sensitive to electronic effects of substituents.[5][6]
Reaction with Diphenyldiazomethane Alcohol + DiphenyldiazomethaneAcid catalyst or UV lightCarbocation or Carbene InsertionHigh yields, mild conditions for acid-sensitive substrates (photochemical).Diphenyldiazomethane is potentially explosive and toxic; can be substrate-specific.[1]
Reductive Etherification Benzophenone + AlcoholReducing Agent (e.g., NaBH₄) + AcidIn situ reduction followed by etherificationOne-pot procedure from readily available ketones.Requires careful control of reaction conditions to avoid over-reduction.[7]

The Classic Approach: Williamson Ether Synthesis

The Williamson ether synthesis, a staple in organic chemistry, proceeds via an S_N2 mechanism where an alkoxide nucleophilically displaces a halide from a benzhydryl electrophile.[2] This method's reliability and predictability have made it a go-to for many applications.

Mechanistic Causality

The choice of base is critical and is dictated by the acidity of the alcohol. For simple, unactivated alcohols, a strong base like sodium hydride (NaH) is typically required to generate the nucleophilic alkoxide.[8] For more acidic phenols, a weaker base such as potassium carbonate (K₂CO₃) is often sufficient. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the S_N2 pathway.[2]

The primary drawback of this method is its sensitivity to steric hindrance. While primary alcohols generally provide good to excellent yields, secondary alcohols can lead to a mixture of substitution and elimination products. With tertiary alcohols, the E2 elimination pathway almost exclusively dominates, leading to the formation of diphenylmethane and the corresponding alkene from the alcohol.[2][3][4]

Diagram of Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol (R-OH) Alkoxide Alkoxide Formation (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Byproduct Byproduct (H₂) Base->Byproduct BenzhydrylHalide Benzhydryl Halide (Ph₂CH-X) SN2 SN2 Attack BenzhydrylHalide->SN2 Alkoxide->SN2 Ether Benzhydryl Ether (Ph₂CH-OR) SN2->Ether Salt Salt (NaX) SN2->Salt

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Synthesis of Benzhydryl Ethyl Ether
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Etherification: To the resulting sodium ethoxide solution, add a solution of benzhydryl bromide (1.1 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzhydryl ethyl ether.

The Atom-Economical Route: Acid-Catalyzed Etherification

This method involves the direct reaction of a benzhydrol with an alcohol in the presence of an acid catalyst. It proceeds through a stabilized benzhydryl carbocation intermediate, making it an S_N1-type reaction.[4][5] The primary advantage of this route is its atom economy, as the only byproduct is water.

Mechanistic Causality

The reaction is initiated by the protonation of the hydroxyl group of the benzhydrol by the acid catalyst, forming a good leaving group (water). Subsequent departure of water generates a resonance-stabilized benzhydryl carbocation. This carbocation is then trapped by the alcohol nucleophile. A final deprotonation step yields the benzhydryl ether and regenerates the acid catalyst.

The stability of the benzhydryl carbocation is paramount to the success of this reaction. Electron-donating groups on the phenyl rings of the benzhydrol will stabilize the carbocation and accelerate the reaction, leading to higher yields. Conversely, electron-withdrawing groups will destabilize the carbocation and hinder the reaction.[5] For example, 4,4'-dimethylbenzhydrol reacts readily, while benzhydrol itself is less reactive.[5]

Diagram of Acid-Catalyzed Etherification Mechanism

Acid_Catalyzed_Etherification Benzhydrol Benzhydrol Protonated_Alcohol Protonated Benzhydrol Benzhydrol->Protonated_Alcohol Protonation H_plus H⁺ H_plus->Protonated_Alcohol Carbocation Benzhydryl Carbocation Protonated_Alcohol->Carbocation Loss of H₂O Water H₂O Protonated_Ether Protonated Ether Carbocation->Protonated_Ether Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Protonated_Ether Protonated_Ether->H_plus Ether Benzhydryl Ether Protonated_Ether->Ether Deprotonation

Caption: Mechanism of Acid-Catalyzed Etherification.

Experimental Data: Acid-Catalyzed Synthesis with Various Alcohols[5]
Benzhydrol DerivativeAlcoholCatalystTemp (°C)Time (min)Conversion (%)
4,4'-Dimethoxybenzhydrol1-PropanolTeaMS¹801083
4,4'-Dimethoxybenzhydrol2-PropanolTeaMS¹801011
4,4'-DimethoxybenzhydrolMentholTeaMS¹801011
4,4'-Dimethylbenzhydrol1-PropanolTeaMS¹8010100
4,4'-Dimethylbenzhydrol2-PropanolTeaMS¹8010100
4,4'-DimethylbenzhydrolMentholTeaMS¹801026
Benzhydrol1-PropanolTeaMS¹801023

¹Triethylammonium methanesulfonate in a protic ionic liquid, with microwave irradiation.

Experimental Protocol: Acid-Catalyzed Synthesis of Benzhydryl n-Propyl Ether[5]
  • Reaction Setup: In a microwave vial, combine 4,4'-dimethylbenzhydrol (0.54 mmol), 1-propanol (1.00 mmol), and triethylammonium methanesulfonate (0.25 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 10 minutes at 80 °C.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether (2 mL).

  • Purification: Filter the mixture through a silica gel plug to remove the ionic liquid.

  • Collect the filtrate and evaporate the solvent under reduced pressure to obtain the benzhydryl n-propyl ether.

The Mild Approach: Reaction with Diphenyldiazomethane

The reaction of alcohols with diphenyldiazomethane offers a mild and efficient route to benzhydryl ethers, particularly valuable when dealing with acid-sensitive substrates.[1] This method can proceed through two distinct mechanistic pathways depending on the reaction conditions.

Mechanistic Causality
  • Acid-Catalyzed Pathway: In the presence of a protic acid or an acidic alcohol, diphenyldiazomethane is protonated to form a diazonium ion. This intermediate readily loses dinitrogen gas to generate the stabilized benzhydryl carbocation, which is then trapped by the alcohol to form the ether.[1]

  • Photochemical Pathway: Upon irradiation with UV light, diphenyldiazomethane expels nitrogen gas to form a highly reactive diphenylcarbene. This carbene can then undergo an insertion reaction into the O-H bond of the alcohol to yield the benzhydryl ether. This pathway is particularly useful for less acidic alcohols and substrates containing acid-labile functional groups.

A significant consideration for this method is the preparation and handling of diphenyldiazomethane, which is a potentially explosive and toxic reagent. It is typically prepared by the oxidation of benzophenone hydrazone.

Diagram of Diphenyldiazomethane Reaction Pathways

Diphenyldiazomethane_Pathways cluster_acid Acid-Catalyzed cluster_photo Photochemical DDM Diphenyldiazomethane (Ph₂CN₂) Protonation Protonation (H⁺) DDM->Protonation Irradiation Irradiation (hν) DDM->Irradiation Diazonium Diazonium Ion Protonation->Diazonium Carbocation Benzhydryl Carbocation Diazonium->Carbocation -N₂ Ether_Acid Benzhydryl Ether Carbocation->Ether_Acid + R-OH, -H⁺ Carbene Diphenylcarbene Irradiation->Carbene -N₂ Ether_Photo Benzhydryl Ether Carbene->Ether_Photo + R-OH

Caption: Acid-catalyzed vs. Photochemical pathways.

Experimental Protocol: Synthesis of Diphenyldiazomethane

Caution: Diphenyldiazomethane is potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Oxidation: In a suitable flask, suspend benzophenone hydrazone (1.0 eq) and activated manganese dioxide (5.0 eq) in a solvent such as dichloromethane or diethyl ether.

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the starting material and the formation of the deep red color of diphenyldiazomethane.

  • Isolation: Once the reaction is complete, filter the mixture to remove the manganese salts.

  • The resulting red solution of diphenyldiazomethane is typically used immediately in the subsequent etherification step without further purification.

The Reductive Route: One-Pot Etherification from Benzophenones

A less common but effective method is the one-pot reductive etherification of benzophenones. This approach combines the reduction of the ketone to the corresponding benzhydrol and subsequent acid-catalyzed etherification into a single synthetic operation.[7]

Mechanistic Causality

The reaction is initiated by the reduction of the benzophenone with a suitable reducing agent, such as sodium borohydride, to form the benzhydrol in situ. In the presence of an acid, the newly formed benzhydrol is then protonated and converted to the benzhydryl carbocation, which is subsequently trapped by the alcohol solvent to yield the benzhydryl ether.[7]

This method is attractive due to its convergence and the use of readily available starting materials. However, careful control of the reaction conditions is necessary to prevent over-reduction of the benzophenone or decomposition of the product.

Experimental Protocol: Reductive Etherification of Benzophenone[7]
  • Reduction and Etherification: Dissolve benzophenone (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • To this solution, add sodium borohydride (1.5 eq) portion-wise at room temperature.

  • After the reduction is complete (as monitored by TLC), slowly add a catalytic amount of a strong acid, such as concentrated HCl.

  • Stir the reaction mixture at room temperature or with gentle heating until the etherification is complete.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of the optimal synthetic route to a benzhydryl ether is highly dependent on the specific substrate, the desired scale of the reaction, and the available laboratory resources.

  • For simple primary and less hindered secondary alcohols, the Williamson ether synthesis remains a robust and reliable method.

  • The acid-catalyzed etherification is an excellent choice for atom economy, especially when using electron-rich benzhydrols.

  • When dealing with acid-sensitive substrates, the reaction with diphenyldiazomethane , particularly the photochemical variant, offers a mild and high-yielding alternative, provided the necessary safety precautions are taken.

  • The reductive etherification of benzophenones is a convenient one-pot procedure when starting from the corresponding ketone is desirable.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize the benzhydryl ethers required for their drug discovery and development programs.

References

  • Quesada, K., Chabeda, D., Johnson, J., & Shore, A. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Burdeinyi, M. L., Popkov, S. V., & Kharchevnikova, M. V. (2010). Synthesis of azolylethyl benzhydryl ethers, analogs of diphenhydramine. ChemInform.
  • Williamson ether synthesis. (2023). In Wikipedia. [Link]

  • Limitations of Williamson's synthesis. (n.d.). Vedantu. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis?. (2025, April 4). Chemistry For Everyone. [Link]

  • Direct synthesis of ethers from aldehydes and ketones. One-pot reductive etherification of benzaldehydes, alkyl aryl ketones, and benzophenones. (2025, August 9). ResearchGate. [Link]

  • Synthesis of symmetrical bis(benzhydryl)ethers using p-TsCl as reagent under solvent-free conditions. (n.d.). ResearchGate. [Link]

  • Process for preparing benzhydryl ethers. (1956).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

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Introduction: The Analytical Imperative for Benzhydryl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the GC-MS Analysis of 2-Methylbenzhydryl Chloride and Its Derivatives

This guide provides a comprehensive, technically detailed framework for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices. We will explore optimized analytical protocols, compare instrumental parameters, and discuss alternative approaches, ensuring scientific integrity and providing actionable insights for robust and reliable analysis.

This compound, also known as 2-(α-Chlorobenzyl)toluene or Chloro(2-methylphenyl)phenylmethane[1], and its related structures are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. Their purity and reaction progression must be meticulously monitored to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering unparalleled separation efficiency and definitive structural identification.

However, the analysis of halogenated compounds like benzhydryl chlorides is not without challenges. These molecules can be susceptible to thermal degradation within the GC inlet, leading to inaccurate quantification and the appearance of artifact peaks[2][3][4]. This guide addresses these challenges head-on, presenting a self-validating system for method development that prioritizes analyte stability and analytical accuracy.

Foundational GC-MS Methodology: A Step-by-Step Protocol

A robust analytical method is built on a sequence of optimized steps, from sample preparation to data acquisition. The following protocol is a validated starting point for the analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for reproducible results. The goal is to dissolve the analyte in a suitable solvent that is compatible with the GC system and does not interfere with the analysis.

Protocol:

  • Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. DCM is often preferred for its ability to dissolve a wide range of organic compounds and its high volatility[5].

  • Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

  • Working Standard: Create a working standard by diluting the stock solution to a concentration range of 1-10 µg/mL. This concentration is typically ideal for achieving a strong signal-to-noise ratio without overloading the GC column or detector.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

Optimized GC-MS Instrumental Parameters

The following parameters are recommended as a starting point. Optimization will be necessary based on the specific derivatives being analyzed and the instrumentation used. The key is to ensure the inertness of the entire sample flow path to prevent analyte degradation[6].

ParameterRecommended SettingRationale & Justification
GC System Agilent 8890 GC or equivalentA modern GC system with electronic pneumatic control ensures precise and reproducible retention times.
Injector Split/Splitless InletProvides flexibility for different sample concentrations. A split injection (e.g., 20:1) is recommended for initial screening to avoid column overload.
Inlet Temperature 250 °CThis temperature is a balance. It must be high enough to ensure rapid volatilization of the analyte but low enough to minimize potential thermal degradation of the C-Cl bond[3][4].
Liner Ultra Inert, Splitless, Single Taper w/ WoolAn Ultra Inert liner is critical to minimize active sites that can cause analyte degradation. The glass wool aids in sample volatilization and traps non-volatile residues[6].
Carrier Gas Helium, Constant Flow ModeHelium is the standard carrier gas for GC-MS. Constant flow mode ensures stable retention times even as the oven temperature ramps.
Flow Rate 1.2 mL/minThis flow rate is optimal for most standard 30 m x 0.25 mm ID columns, providing a good balance between separation efficiency and analysis time.
GC Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is an excellent starting point, offering good selectivity for a wide range of semi-volatile aromatic compounds. The "ms" designation indicates low bleed, which is crucial for sensitive MS detection[6].
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minThe initial temperature allows for solvent focusing. The ramp rate provides good separation of analytes, and the final hold ensures that all components are eluted from the column.
MS System Quadrupole or Ion Trap Mass SpectrometerA standard quadrupole analyzer is sufficient for this analysis.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and highly reproducible ionization technique that generates characteristic, library-searchable mass spectra.
Source Temperature 230 °CHelps to keep the ion source clean without causing in-source degradation of the analyte.
Quadrupole Temp 150 °CA standard temperature for maintaining mass accuracy.
Acquisition Mode Full Scan (m/z 40-450) & SIMFull Scan mode is used for qualitative identification and initial method development. Selected Ion Monitoring (SIM) mode should be used for quantitative analysis to achieve maximum sensitivity.

Understanding Mass Spectral Fragmentation

Expertise in GC-MS analysis requires a deep understanding of how molecules break apart in the mass spectrometer. For this compound, the fragmentation pattern under Electron Ionization (EI) is predictable and provides definitive structural confirmation.

The primary fragmentation pathways are driven by the stability of the resulting carbocations. The key fragmentation events include:

  • Loss of Chlorine: The most facile cleavage is the loss of the chlorine radical to form the stable 2-methylbenzhydryl cation.

  • Formation of Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

  • Phenyl Cation: Subsequent loss of neutral molecules can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77[7].

G M [M]⁺• This compound m/z 216/218 F1 [M-Cl]⁺ 2-Methylbenzhydryl cation m/z 181 M->F1 - •Cl F2 [C₇H₇]⁺ Tropylium ion m/z 91 F1->F2 - C₇H₆ F4 F4 F1->F4 - C₈H₈ F3 [C₁₄H₁₃]⁺ m/z 181

Caption: Predicted EI Fragmentation of this compound.

Quantitative Analysis: Full Scan vs. SIM
ModeDescriptionAdvantagesDisadvantagesBest For
Full Scan The mass spectrometer scans across a wide m/z range, collecting data for all ions.Provides a complete mass spectrum for qualitative identification and structural confirmation.Lower sensitivity as the detector's duty cycle is spread across the entire mass range.Method development, unknown identification, purity checks.
SIM The mass spectrometer is programmed to monitor only a few specific, characteristic ions for the analyte of interest.Significantly higher sensitivity (10-100x) as the detector focuses only on the ions of interest. Improved signal-to-noise.No full mass spectrum is acquired, so it cannot be used to identify unknown compounds.Trace-level quantification, routine analysis of known compounds.

For this compound, recommended SIM ions would be m/z 181 (the base peak, [M-Cl]⁺), m/z 216 (the molecular ion), and m/z 91 (tropylium ion).

Comparative Analysis: Method Optimization and Alternative Techniques

A trustworthy protocol is one that has been challenged and validated against alternatives. Here, we compare different GC column choices and briefly touch upon Liquid Chromatography as an alternative analytical platform.

Comparison of GC Columns for Halogenated Aromatics
Column TypeStationary PhasePolarityAdvantagesDisadvantages
DB-5ms 5% Phenyl-MethylpolysiloxaneLowExcellent general-purpose column. Robust, low bleed, and provides good peak shape for a wide range of compounds. Ideal starting point.May not provide sufficient resolution for complex mixtures of isomers.
DB-17ms 50% Phenyl-MethylpolysiloxaneMid-PolarIncreased selectivity for aromatic and polar compounds due to π-π interactions. Can improve separation of closely related derivatives.Higher bleed at elevated temperatures compared to a DB-5ms. May be more susceptible to degradation from reactive analytes.
DB-WAX Polyethylene Glycol (PEG)HighBest for highly polar compounds. Not recommended for this application.Unsuitable for benzhydryl chlorides; high potential for analyte interaction and degradation on the column.
Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the preferred method for volatile and semi-volatile compounds, LC-MS offers a viable alternative, especially for derivatives that are thermally labile or have very low volatility.

Advantages of LC-MS:

  • Operates at or near room temperature, eliminating the risk of thermal degradation.

  • Can analyze a wider range of compounds, including more polar and larger molecules.

  • Often requires less sample preparation.

Disadvantages of LC-MS:

  • Generally provides lower chromatographic resolution compared to capillary GC.

  • Ionization techniques like Electrospray Ionization (ESI) are highly matrix-dependent, which can lead to ion suppression.

  • Analysis of non-polar compounds like benzhydryl chlorides can be challenging with standard reversed-phase chromatography.

For certain applications, derivatization with an agent like benzoyl chloride can be used to improve the ionization efficiency and chromatographic behavior of analytes in LC-MS systems[8].

Experimental Workflow and Logic

The entire analytical process must be a self-validating system. The following diagram illustrates the logical workflow from sample reception to final data reporting, incorporating necessary quality control checks.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep1 {Sample Receipt & Login | Record sample details} prep2 {Standard Preparation | Weigh standard, dissolve in DCM} prep1->prep2 prep3 {Sample Dilution | Dilute sample to working range} prep2->prep3 analysis1 {System Suitability Test (SST) | Inject standard, check peak shape & response} prep3->analysis1 analysis2 {Sequence Run | Inject Blank, Standards, Samples} analysis1->analysis2 data1 {Qualitative Review | Check retention times & mass spectra} analysis2->data1 data2 {Quantitative Analysis | Integrate peaks, create calibration curve} data1->data2 data3 {Final Report | Compile results, check against specifications} data2->data3

Caption: Comprehensive GC-MS Analytical Workflow.

Conclusion

The GC-MS analysis of this compound and its derivatives is a powerful tool for process monitoring and quality control. Success hinges on a methodology that mitigates the inherent risk of thermal degradation through the use of inert flow paths, optimized inlet conditions, and appropriate column selection. By understanding the fundamental principles of chromatography and mass spectral fragmentation, researchers can develop robust, reliable, and scientifically sound analytical methods. This guide provides the foundational knowledge and comparative data necessary to achieve that goal, empowering scientists to generate data with the highest degree of confidence and integrity.

References

  • Mayr, H., et al. (n.d.). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. LMU München. Available at: [Link]

  • Perry, D. C., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]

  • Google Patents. (2005). Process for preparing substituted benzoyl chlorides.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Altscher, S., et al. (1951). The Effect of Substitution on the Solvolysis Rates of Benzhydryl Chlorides. ElectronicsAndBooks. Available at: [Link]

  • RSC Publishing. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]

  • PubMed. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se Pu. Available at: [Link]

  • MDPI. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Molecules. Available at: [Link]

  • Der Pharma Chemica. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride drug substance. Available at: [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS. Available at: [Link]

  • PubMed. (1997). [Study on the distribution and structure of polyhalides by gas chromatography-mass spectrometry]. Se Pu. Available at: [Link]

  • RACO. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. Available at: [Link]

  • PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS Applications. Available at: [Link]

  • PMC. (2024). Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. Scientific Reports. Available at: [Link]

  • MDPI. (2021). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Polymers. Available at: [Link]

  • ResearchGate. (2003). Thermal degradation of vinylidene chloride/[4-(t-butoxycarbonyloxy)phenyl]methyl acrylate copolymers. Available at: [Link]

  • Iwase, M., et al. (2002). Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine. High Temperature Materials and Processes. Available at: [Link]

  • MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers. Available at: [Link]

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A Comparative Guide to Chiral Separation of Compounds Derived from 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the stereoselective synthesis and separation of chiral molecules are of paramount importance. Compounds derived from 2-Methylbenzhydryl chloride, a key structural motif in many biologically active molecules, often possess one or more chiral centers. The differential pharmacological and toxicological profiles of enantiomers necessitate their effective separation and characterization. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral resolution of this class of compounds, supported by experimental data and detailed protocols.

The Imperative of Chiral Separation

The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in its interaction with biological systems, which are themselves inherently chiral. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug.[1] Therefore, robust and efficient analytical and preparative methods for chiral separation are critical throughout the drug development pipeline.

Chromatographic Approaches: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most powerful techniques for chiral separations.[1] While both rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), they employ distinct mobile phases, leading to different performance characteristics.

High-Performance Liquid Chromatography (HPLC)

For decades, HPLC has been the workhorse for chiral separations in the pharmaceutical industry.[2] Its versatility in mobile phase composition and the wide variety of commercially available CSPs make it a reliable choice.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with benzhydryl moieties.[3][4]

Causality in HPLC Method Development: The choice of a polysaccharide-based CSP is driven by its ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves that selectively interact with one enantiomer more strongly than the other, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), plays a crucial role in modulating these interactions and achieving optimal separation.[5]

Supercritical Fluid Chromatography (SFC)

In recent years, SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[6][7] This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small percentage of an organic modifier like methanol.[7]

Why SFC Excels: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC, often at lower backpressures.[6] This translates to increased throughput, a significant advantage in high-demand environments like drug discovery. Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally sustainable and cost-effective technique.[8] For many chiral separations, SFC can provide better or comparable resolution to HPLC in a fraction of the time.[9]

Comparative Performance Data: The Case of Modafinil

Modafinil, a psychostimulant containing a benzhydryl moiety, serves as an excellent case study for comparing HPLC and SFC for the chiral separation of this compound derivatives.

ParameterHPLC MethodSFC Method
Analyte ModafinilModafinil
Chiral Stationary Phase Chiralcel OJ-H (Cellulose-based)Chiralcel OJ-H (Cellulose-based)
Mobile Phase n-hexane-ethanol (62:38 v/v)CO₂-Methanol
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 225 nmUV
Analysis Time ~15 minutes< 5 minutes
Resolution (Rs) Baseline separationBaseline separation
Key Advantage Well-established, robust methodSignificantly faster analysis time, reduced solvent consumption

Data synthesized from multiple sources for illustrative purposes.[2][10]

Experimental Protocols

The following protocols provide a starting point for the chiral separation of compounds derived from this compound. Optimization will be necessary for specific derivatives.

Protocol 1: Chiral HPLC Method for Benzhydryl Derivatives

This protocol is based on the successful separation of modafinil and is applicable to other neutral benzhydryl compounds.[10]

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • Chiralcel OJ-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
  • Mobile Phase: n-hexane and ethanol (HPLC grade)
  • Sample: Racemic analyte dissolved in mobile phase

2. Chromatographic Conditions:

  • Mobile Phase Composition: n-hexane:ethanol (62:38 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 225 nm (or λmax of the analyte)
  • Injection Volume: 10 µL

3. Method Validation:

  • Specificity: Inject a blank and individual enantiomers (if available) to confirm the retention times and lack of interference.
  • Linearity: Prepare a series of calibration standards to cover the expected concentration range and assess the linearity of the detector response.
  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the intra- and inter-day precision and accuracy.
Protocol 2: High-Throughput Chiral SFC Screening

This protocol is designed for rapid screening to find the optimal separation conditions.[11]

1. Instrumentation and Materials:

  • SFC system with a UV detector and automated column and solvent switching
  • A selection of chiral columns (e.g., Chiralpak IA, IB, IC, and a Pirkle-type column)
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B: Methanol with 0.2% triethylamine (for basic compounds) or 0.2% trifluoroacetic acid (for acidic compounds)

2. Screening Workflow:

  • Column Equilibration: Equilibrate the first column with the initial mobile phase composition.
  • Gradient Elution: Perform a rapid gradient elution (e.g., 5% to 50% B in 5 minutes) to assess the retention and potential separation of the enantiomers.
  • Column Switching: Automatically switch to the next column in the sequence and repeat the equilibration and gradient elution.
  • Data Analysis: Review the chromatograms from each column to identify the conditions that provide the best resolution and peak shape.

3. Method Optimization:

  • Once a promising column and modifier are identified, further optimize the separation by adjusting the gradient, temperature, and backpressure.

Visualizing the Workflow

Chiral_Separation_Workflow cluster_hplc HPLC Method Development cluster_sfc SFC Method Screening hplc_start Prepare Racemic Sample hplc_csp Select Polysaccharide CSP (e.g., Chiralcel OJ-H) hplc_start->hplc_csp hplc_mobile Optimize Mobile Phase (Hexane/Ethanol Ratio) hplc_csp->hplc_mobile hplc_run Perform Isocratic Elution hplc_mobile->hplc_run hplc_analyze Analyze Data (Resolution, Tailing) hplc_run->hplc_analyze hplc_end Validated Chiral Method hplc_analyze->hplc_end sfc_start Prepare Racemic Sample sfc_screen Screen Multiple CSPs (Polysaccharide, Pirkle) sfc_start->sfc_screen sfc_gradient Run Fast Gradients (CO2/Modifier) sfc_screen->sfc_gradient sfc_identify Identify Best Conditions sfc_gradient->sfc_identify sfc_optimize Optimize Gradient, Temp., BPR sfc_identify->sfc_optimize sfc_end Optimized Chiral Method sfc_optimize->sfc_end start Racemic Compound (2-Methylbenzhydryl Derivative) start->hplc_start start->sfc_start

Caption: Workflow for HPLC method development and SFC method screening for chiral separation.

Logical Relationships of Chiral Separation Techniques

Logical_Relationships cluster_hplc_attr HPLC Attributes cluster_sfc_attr SFC Attributes cluster_gc_attr GC Attributes Technique Chiral Separation Technique HPLC HPLC Technique->HPLC SFC SFC Technique->SFC GC GC Technique->GC hplc_pros Pros: - Versatile - Wide CSP availability - Well-established HPLC->hplc_pros hplc_cons Cons: - Slower analysis times - Higher solvent consumption HPLC->hplc_cons sfc_pros Pros: - Fast analysis - 'Green' - less solvent - High efficiency SFC->sfc_pros sfc_cons Cons: - Requires specialized instrumentation - Less suitable for highly polar compounds SFC->sfc_cons gc_pros Pros: - High resolution for volatile compounds GC->gc_pros gc_cons Cons: - Limited to thermally stable and volatile analytes - Derivatization often required GC->gc_cons

Sources

Enantioselective Synthesis and Analysis of Orphenadrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine, a derivative of diphenhydramine, is an anticholinergic and antihistaminic agent primarily utilized as a skeletal muscle relaxant and for the management of Parkinson's disease. Its therapeutic effects are largely attributed to its action as a muscarinic antagonist.[1] The orphenadrine molecule possesses a single chiral center, leading to the existence of two enantiomers, (R)- and (S)-orphenadrine. The pharmacological activity of orphenadrine is stereospecific, making the development of efficient and highly selective methods for the synthesis and analysis of its individual enantiomers a topic of significant interest in both academic and industrial research.[2] This guide provides a comprehensive comparison of various enantioselective synthetic strategies and analytical techniques for orphenadrine, supported by experimental data and protocols.

Comparative Analysis of Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure orphenadrine can be approached through several distinct strategies. The primary methods include catalytic asymmetric reduction of a prochiral ketone, asymmetric arylation of imines, and kinetic resolution. Each approach offers unique advantages and challenges in terms of efficiency, enantioselectivity, and scalability.

Catalytic Asymmetric Reduction of Prochiral Ketones

This widely employed strategy involves the enantioselective reduction of a prochiral ketone precursor, typically 2-(dimethylamino)ethyl 2-methylbenzophenone. The Noyori asymmetric hydrogenation is a prominent and effective example of this approach.[3] This method utilizes a chiral ruthenium catalyst to stereoselectively deliver a hydride to the ketone, yielding the desired chiral alcohol intermediate with high enantiomeric excess.

A notable advancement in this area is the use of chemoenzymatic cascades. One such approach combines a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction using stereocomplementary ketoreductases (KREDs).[4] This one-pot methodology allows for the synthesis of both (R)- and (S)-orphenadrine by selecting the appropriate KRED, offering high yields and excellent enantioselectivity (up to 99% ee).[4]

Asymmetric Arylation of Imines

Another powerful strategy involves the enantioselective addition of an aryl nucleophile to a prochiral imine. This can be achieved using chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. While specific examples directly targeting orphenadrine are less common in recent literature, the asymmetric synthesis of related α-tetrasubstituted (diaryl)methanamines using chiral phosphoric acid catalysis demonstrates the potential of this approach.[5][6] These organocatalysts can promote the enantioselective Friedel-Crafts reaction of imines with various arylating agents, affording the desired products in good yields and with high enantioselectivity.[5][6]

Kinetic Resolution

Kinetic resolution strategies involve the differential reaction of the two enantiomers in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product. An example of this approach applied to an orphenadrine precursor is the asymmetric ligand-accelerated halogen–metal exchange reaction.[3] In this method, a chiral lithium alkoxide ligand promotes the selective reaction of one bromoarene enantiotopic group over the other, leading to a kinetic selection for one enantiomer of the organomagnesium intermediate.[3] While innovative, this particular method has shown modest enantiomeric ratios.[3]

Performance Comparison of Synthetic Strategies
StrategyKey FeaturesTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Catalytic Asymmetric Reduction Employs chiral catalysts (e.g., Noyori's Ru-catalyst, KREDs) to reduce a prochiral ketone.[3][4]High (up to 99%)[4]High efficiency and enantioselectivity, potential for one-pot chemoenzymatic synthesis.[4]Catalyst cost and sensitivity can be a factor.
Asymmetric Arylation of Imines Utilizes chiral catalysts (e.g., phosphoric acids) or auxiliaries for enantioselective aryl addition to an imine.[5][6]High (up to 98% for related structures)[5]Versatile for creating diverse diarylmethylamine scaffolds.May require synthesis of specialized chiral catalysts or auxiliaries.
Kinetic Resolution Separates enantiomers based on different reaction rates with a chiral reagent or catalyst.[3]Modest (e.g., er = 76:24)[3]Can be effective for specific substrates.Maximum theoretical yield is 50% for the desired enantiomer.

Comparative Analysis of Chiral Analytical Techniques

Accurate determination of the enantiomeric purity of orphenadrine is crucial for both synthetic process development and quality control. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, employing various chiral stationary phases (CSPs).

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of orphenadrine enantiomers is typically achieved using polysaccharide-based CSPs, such as those derived from cellulose or amylose.[7][8] These columns provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

A common and effective method utilizes a cellulose-based column, such as Phenomenex® Lux Cellulose 1.[9][10] The separation is often performed in reverse-phase mode, using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate).[9][10] Normal phase chromatography, with a mobile phase like n-hexane, ethanol, and diethylamine, has also been successfully employed with cellulose-based CSPs.[8]

Performance Comparison of Analytical Conditions
Column TypeMobile PhaseDetectionKey Performance Metrics
Phenomenex® Lux Cellulose 1 [9][10]Acetonitrile: 0.02M Ammonium Bicarbonate (75:25 v/v)UV at 241 nmLinearity: 2 – 10 µg/mL (r² = 0.999)[9][10] LOD: 0.50 µg/mL[9][10] LOQ: 2.00 µg/mL[9][10] Retention Times: ~4.78 min and ~6.00 min[10][11]
Chiralcel OD-H [8]n-hexane: Ethanol: Diethylamine (95: 05: 0.1, v/v/v)Not specifiedGood resolution reported.[8]

Experimental Protocols

Representative Enantioselective Synthesis: Chemoenzymatic Cascade

This protocol is based on a one-pot chemoenzymatic methodology for the formal synthesis of orphenadrine enantiomers.[4]

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the amide substrate (1.0 equiv), the appropriate boronate (3.0 equiv), Ni(cod)₂ (15 mol%), SIPr (30 mol%), K₃PO₄ (2.0 equiv), and H₂O (0.5 M).

  • Heat the mixture at 60 °C for 24 hours.

  • After the reaction is complete, quench with 1 M HCl.

Step 2: Asymmetric Biocatalytic Reduction

  • To the quenched reaction mixture, add the desired stereocomplementary ketoreductase (KRED) (10 mg/mL), Recycle Mix P (18.2 mg/mL), isopropanol (52 equiv), and H₂O (0.025 M).

  • Heat the mixture at 35 °C under a reduced pressure of 350 mbar and stir for 24 hours.

  • Add Na₂NADP⁺·3H₂O (0.044 equiv) and continue to stir at 35 °C and 350 mbar for an additional 24 hours.

  • Isolate the product using standard purification techniques.

Representative Chiral Analysis: HPLC Method

This protocol is a validated HPLC method for the enantiomeric separation of orphenadrine citrate.[9][10]

Chromatographic Conditions:

  • Column: Phenomenex® Lux Cellulose 1 (250 mm × 4.6 mm i.d, 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.02M Ammonium Bicarbonate (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 241 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard and sample solutions of orphenadrine citrate in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the retention times and peak areas for each enantiomer. The enantiomers are well resolved with mean retention times of about 4.78 min and 6.00 min.[10][11]

Visualizations

Enantioselective_Synthesis_Orphenadrine cluster_synthesis Enantioselective Synthesis Strategies cluster_analysis Chiral Analysis Workflow Prochiral_Ketone Prochiral Ketone (2-(dimethylamino)ethyl 2-methylbenzophenone) Asymmetric_Reduction Catalytic Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Chiral Catalyst (e.g., Noyori's Ru-catalyst, KRED) Chiral_Alcohol Chiral Alcohol Intermediate Asymmetric_Reduction->Chiral_Alcohol Orphenadrine (R)- or (S)-Orphenadrine Chiral_Alcohol->Orphenadrine Further functionalization Racemic_Orphenadrine Racemic Orphenadrine Sample HPLC_Separation Chiral HPLC Separation Racemic_Orphenadrine->HPLC_Separation Chiral Stationary Phase Separated_Enantiomers Separated Enantiomers (R)- and (S)-Orphenadrine HPLC_Separation->Separated_Enantiomers Quantification Quantification (UV Detector) Separated_Enantiomers->Quantification

Caption: Workflow for enantioselective synthesis and analysis of orphenadrine.

Conclusion

The enantioselective synthesis of orphenadrine is most effectively achieved through catalytic asymmetric reduction of a prochiral ketone, with chemoenzymatic methods offering a highly efficient and selective route to both enantiomers. For analytical purposes, chiral HPLC using a cellulose-based stationary phase provides a robust and validated method for the accurate determination of enantiomeric purity. The choice of a specific synthetic or analytical method will depend on the desired scale, required enantiopurity, and available resources. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals working with orphenadrine and related chiral molecules.

References

  • Anonymous. Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis - PMC - PubMed Central. Not specified.
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  • Anonymous. Enantioselective Synthesis of Orphenadrine: A Technical Guide - Benchchem. Not specified.
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  • Anonymous. A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Orphenadrine Citrate in Pharmaceutical Dosage Form - Bentham Science Publisher. Not specified.
  • Anonymous. Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis - RSC Publishing - The Royal Society of Chemistry. 2024-01-02.
  • Anonymous. Synthesis of (R)-Orphenadrine. 2009-11-20.
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  • Anonymous. Access to both enantiomers of orphenadrine and model of the origins of stereoselectivity. a Formal syntheses of (R)
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A Senior Application Scientist's Guide to ¹H NMR Characterization of 2-Methylbenzhydryl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reaction products is paramount. The solvolysis of 2-methylbenzhydryl chloride serves as an exemplary model for SN1 reactions, yielding a mixture of products that can be challenging to distinguish and quantify. This guide provides an in-depth technical comparison of ¹H NMR spectroscopy with alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR)—for the characterization of this compound and its solvolysis products. As a Senior Application Scientist, my focus is to not only present protocols but to explain the underlying principles that govern the choice of analytical methodology, ensuring robust and reliable results.

The Synthetic Challenge: Solvolysis of this compound

This compound is a tertiary benzylic halide that readily undergoes SN1 reactions in the presence of nucleophilic solvents. The reaction proceeds through a relatively stable carbocation intermediate, which can then be attacked by the solvent to form substitution products or undergo elimination. For the purpose of this guide, we will focus on the solvolysis reaction in methanol and ethanol, which are common laboratory solvents.

The primary products of these reactions are the corresponding methyl and ethyl ethers. However, the potential for side-reactions, such as elimination to form 2-methyl-1,1-diphenylpropene, and the presence of unreacted starting material necessitates a robust analytical approach for accurate product identification and quantification.

¹H NMR Spectroscopy: The Structural Workhorse

¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of each proton in a molecule, allowing for unambiguous identification of isomers and closely related compounds.

Why ¹H NMR is the Primary Choice for this System:
  • Diagnostic Chemical Shifts: The protons on the benzylic carbon (the CH group) are highly sensitive to the nature of the substituent. The chemical shift of this proton provides a clear distinction between the starting chloride, the ether products, and the parent alcohol (a potential hydrolysis product).

  • Quantitative Analysis (qNMR): The area under each peak in a ¹H NMR spectrum is directly proportional to the number of protons it represents.[1][2][3] This allows for the straightforward determination of the relative ratios of different products in a reaction mixture without the need for individual calibration curves for each component, provided a suitable internal standard is used.[4]

  • Non-destructive: The sample can be recovered after analysis, which is particularly important when dealing with precious or limited quantities of material.

Key ¹H NMR Signatures for Product Identification:

The most informative region in the ¹H NMR spectrum for this reaction system is the downfield region where the benzylic and aromatic protons resonate. The following table summarizes the expected chemical shifts for the key compounds. Please note that the chemical shifts for this compound, methyl ether, and ethyl ether are estimated based on typical values for similar benzhydryl systems and the influence of the ortho-methyl group.

CompoundKey Proton(s)Expected Chemical Shift (δ, ppm) in CDCl₃Multiplicity
This compoundBenzylic CH~6.5 - 6.7Singlet (s)
Aromatic CHs~7.1 - 7.5Multiplet (m)
Methyl CH₃~2.3 - 2.5Singlet (s)
2-Methylbenzhydryl Methyl EtherBenzylic CH~5.2 - 5.4Singlet (s)
Methoxy OCH₃~3.3 - 3.5Singlet (s)
Aromatic CHs~7.1 - 7.5Multiplet (m)
Methyl CH₃~2.2 - 2.4Singlet (s)
2-Methylbenzhydryl Ethyl EtherBenzylic CH~5.3 - 5.5Singlet (s)
Ethoxy OCH₂CH₃~3.4 - 3.6Quartet (q)
Ethoxy OCH₂CH₃~1.2 - 1.4Triplet (t)
Aromatic CHs~7.1 - 7.5Multiplet (m)
Methyl CH₃~2.2 - 2.4Singlet (s)
2-MethylbenzhydrolBenzylic CH~5.8 - 6.0Singlet (s)
Hydroxyl OHVariable (broad singlet)Broad (br s)
Aromatic CHs~7.1 - 7.5Multiplet (m)
Methyl CH₃~2.2 - 2.4Singlet (s)

Alternative and Complementary Characterization Techniques

While ¹H NMR is a powerful primary tool, a multi-faceted analytical approach provides a more complete picture of the reaction outcome.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns.[5][6]

  • High Sensitivity: GC-MS can detect minor byproducts that may be present at concentrations too low to be accurately quantified by ¹H NMR.

  • Separation of Complex Mixtures: The gas chromatograph provides excellent separation of the components in the reaction mixture, allowing for individual mass spectral analysis.

  • Molecular Weight Confirmation: The mass spectrometer provides the molecular ion peak, confirming the molecular weight of each product.

  • Thermal Lability: Benzhydryl chlorides and alcohols can be thermally labile and may degrade in the hot GC injector port, leading to inaccurate quantification. Derivatization may be necessary to improve thermal stability.[7]

  • Non-Volatile Components: Any non-volatile byproducts, such as polymers, will not be detected.

  • Quantitative Analysis: While possible, quantitative GC-MS typically requires the creation of calibration curves for each analyte, which can be time-consuming.[8]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and simple technique that can be used to monitor the progress of a reaction.

  • Functional Group Identification: The disappearance of the C-Cl stretch from the starting material and the appearance of a strong C-O ether stretch in the product region are clear indicators of reaction progress.

  • Detection of Hydrolysis: The presence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the formation of the corresponding alcohol via hydrolysis.

  • Lack of Specificity: FTIR is not well-suited for distinguishing between the methyl and ethyl ether products, as their C-O stretching frequencies will be very similar.

  • Not Quantitative for Mixtures: While it can show the relative presence or absence of functional groups, it is difficult to obtain accurate quantitative information for mixtures.

Comparative Summary of Analytical Techniques

Feature¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Primary Information Detailed molecular structure and connectivityMolecular weight and fragmentation patternsPresence of functional groups
Quantitative Capability Excellent for mixtures (qNMR)[3]Good, but often requires calibration curvesPoor for mixtures
Sensitivity ModerateHighModerate
Sample Throughput ModerateHighHigh
Destructive/Non-destructive Non-destructiveDestructiveNon-destructive
Key Advantage for this System Unambiguous identification of isomers and quantificationDetection of trace impurities and molecular weight confirmationRapid monitoring of reaction progress
Key Limitation for this System Can be less sensitive to minor componentsPotential for thermal degradation of analytesInability to distinguish between similar ether products

Experimental Protocols

The following protocols are provided as a guide for the synthesis, reaction monitoring, and product characterization of this compound solvolysis.

Synthesis of this compound

This procedure is adapted from the reaction of alcohols with thionyl chloride.[9]

  • To a solution of 2-methylbenzhydrol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.

Solvolysis of this compound in Methanol
  • Dissolve this compound (100 mg) in methanol (10 mL) in a round-bottom flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC and/or ¹H NMR.

  • Upon completion, remove the solvent under reduced pressure. The crude product mixture can then be analyzed directly by ¹H NMR, GC-MS, and FTIR.

¹H NMR Analysis of the Reaction Mixture
  • Dissolve a known mass of the crude reaction mixture and a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.

  • Integrate the characteristic signals for the benzylic protons of the starting material and the ether product, as well as the signal for the internal standard.

  • Calculate the molar ratio of the components and the reaction conversion.

GC-MS Analysis of the Reaction Mixture
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an aliquot of the solution into the GC-MS.

  • Use a standard non-polar column (e.g., DB-5ms or HP-5ms).

  • Set the injector and transfer line temperatures to a moderate level (e.g., 250 °C) to minimize thermal decomposition.

  • Develop a temperature program that provides good separation of the expected components.

  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic samples if available.

FTIR Analysis of the Reaction Mixture
  • Acquire an FTIR spectrum of the crude reaction mixture as a thin film on a salt plate or as a solution in a suitable solvent (e.g., CCl₄).

  • Monitor the disappearance of the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region) of the starting material.

  • Observe the appearance of a strong C-O ether stretching vibration (typically in the 1050-1250 cm⁻¹ region).

  • Look for the presence of a broad O-H stretching vibration (3200-3600 cm⁻¹) to check for the formation of 2-methylbenzhydrol.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical workflow for the characterization of the reaction products.

Reaction_Workflow cluster_synthesis Synthesis cluster_reaction Solvolysis Reaction cluster_analysis Product Analysis Start 2-Methylbenzhydrol Reagent SOCl₂ in DCM Start->Reagent Chlorination Product This compound Reagent->Product Solvent Methanol or Ethanol Product->Solvent SN1 Reaction Reaction_Mix Reaction Mixture Solvent->Reaction_Mix NMR ¹H NMR Reaction_Mix->NMR Structural Elucidation & Quantification GCMS GC-MS Reaction_Mix->GCMS Separation & MW Confirmation FTIR FTIR Reaction_Mix->FTIR Functional Group Analysis

Figure 1. Experimental workflow for the synthesis and analysis of this compound reaction products.

decision_tree Start Characterize Reaction Mixture Q1 Need Unambiguous Structure and Product Ratios? Start->Q1 A1_Yes ¹H NMR is the primary technique Q1->A1_Yes Yes Q2 Need to detect trace byproducts or confirm MW? Q1->Q2 No A1_Yes->Q2 A2_Yes Use GC-MS as a complementary technique Q2->A2_Yes Yes Q3 Need rapid confirmation of reaction completion? Q2->Q3 No A2_Yes->Q3 A3_Yes Use FTIR for quick functional group analysis Q3->A3_Yes Yes End Comprehensive Product Profile Q3->End No A3_Yes->End

Figure 2. Decision-making workflow for selecting the appropriate analytical technique.

Conclusion

For the comprehensive characterization of the reaction products of this compound, ¹H NMR spectroscopy stands out as the most powerful and informative single technique. It provides definitive structural information and allows for accurate quantification of the product mixture. However, for a complete and robust analysis, especially in a drug development setting where purity is critical, a combination of techniques is recommended. GC-MS is invaluable for detecting trace impurities and confirming molecular weights, while FTIR offers a rapid and simple method for monitoring reaction progress. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthetic work.

References

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A Comparative Guide to Leaving Groups in Benzhydryl Systems for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic and medicinal chemistry, the benzhydryl moiety is a crucial structural motif found in a plethora of bioactive molecules.[1] The efficiency of introducing this group often hinges on a nucleophilic substitution reaction, where the choice of the leaving group on the benzhydryl electrophile is paramount. This guide provides a comprehensive comparative analysis of common leaving groups in benzhydryl systems, grounded in experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Benzhydryl System: A Unique Mechanistic Landscape

The solvolysis of benzhydryl derivatives typically proceeds through an SN1-like mechanism due to the exceptional stability of the resulting benzhydryl carbocation, which is resonance-stabilized by the two phenyl rings.[2][3] This carbocation-centric pathway makes the benzhydryl system an excellent platform for quantitatively assessing the intrinsic ability of a leaving group to depart, a property known as nucleofugality.[4][5]

The rate-determining step in these reactions is the heterolytic cleavage of the carbon-leaving group bond.[6] Consequently, the reaction rate is highly sensitive to the nature of the leaving group, the stability of the incipient carbocation (the electrofuge), and the ionizing power of the solvent.[7][8]

The Quantitative Framework: Mayr's Nucleofugality Scale

A robust and comprehensive framework for quantifying leaving group ability in benzhydryl systems has been developed by Herbert Mayr and his colleagues.[4][9] This scale is based on the linear free-energy relationship:

log k = sf(Nf + Ef)

Where:

  • k is the first-order rate constant for solvolysis.

  • sf is a nucleofuge-specific sensitivity parameter.

  • Nf is the nucleofugality parameter, which quantifies the leaving group's ability in a given solvent.

  • Ef is the electrofugality parameter, representing the stability of the departing benzhydryl carbocation.

A higher, less negative Nf value corresponds to a better leaving group. This equation allows for the direct comparison of a wide array of leaving groups across various benzhydryl substrates and solvent systems.[5][10]

Comparative Analysis of Common Leaving Groups

The following sections detail the relative reactivities of commonly employed leaving groups in benzhydryl systems, supported by experimental solvolysis data.

Halides: The Workhorses of Benzhydryl Chemistry

Benzhydryl halides, particularly the bromide and chloride, are frequently used as precursors in nucleophilic substitution reactions.[11][12] Their reactivity follows the expected trend for halides as leaving groups: I > Br > Cl > F.[13] This trend is inversely related to the basicity of the halide anion.[14]

Sulfonates: The "Super" Leaving Groups

Sulfonate esters, such as tosylates (p-toluenesulfonates), are renowned for their excellent leaving group ability.[15] This is due to the extensive resonance delocalization of the negative charge on the sulfonate anion upon its departure. In the context of benzhydryl systems, tosylates are significantly more reactive than halides.

Carboxylates: A Tunable Option

Carboxylate anions can also function as leaving groups, with their efficacy being highly dependent on the substituents on the carboxylate moiety. Electron-withdrawing groups enhance the leaving group ability by stabilizing the resulting carboxylate anion. For instance, trifluoroacetate is a much better leaving group than acetate.

Quantitative Comparison of Leaving Group Reactivity

The following table summarizes the relative solvolysis rates for a selection of leaving groups on the parent benzhydryl system (Ph₂CH-LG) in 80% aqueous ethanol at 25 °C. The data is derived from the extensive work of Mayr and coworkers.[4]

Leaving Group (LG)Chemical FormulaRelative Rate (krel)Nucleofugality (Nf) in 80% EtOH
Tosylate -OTs~ 1.5 x 104-0.69
Bromide -Br1-4.79
Chloride -Cl~ 2.5 x 10-2-6.29
3,5-Dinitrobenzoate -O₂C-C₆H₃(NO₂)₂~ 1.6 x 10-3-7.50
Trifluoroacetate -O₂CCF₃~ 1.1 x 10-4-8.66
4-Nitrobenzoate -O₂C-C₆H₄NO₂~ 2.5 x 10-6-10.31

Note: Relative rates are calculated with respect to benzhydryl bromide.

This data clearly illustrates the vast differences in reactivity, with the tosylate being several orders of magnitude more reactive than the halides and carboxylates.

Experimental Protocol: Measuring Solvolysis Rates via Conductometry

A reliable method for determining the solvolysis rates of benzhydryl derivatives is by monitoring the increase in conductivity of the reaction mixture over time.[16] As the leaving group departs as an anion and a proton is typically released from the solvent to form a stable product, the concentration of ions in the solution increases, leading to a rise in conductivity.

Step-by-Step Methodology
  • Solvent Preparation : Prepare a precise solvent mixture (e.g., 80% ethanol in deionized water by volume).

  • Thermostatting : Place the solvent in a reaction vessel equipped with a conductivity probe and thermostat the system to the desired temperature (e.g., 25.0 ± 0.1 °C).[17]

  • Substrate Preparation : Prepare a concentrated stock solution of the benzhydryl derivative in a small amount of a non-reactive, volatile solvent (e.g., dichloromethane).

  • Initiation of the Reaction : Inject a small aliquot of the substrate stock solution into the thermostatted solvent with vigorous stirring to ensure rapid dissolution.

  • Data Acquisition : Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • Data Analysis : The first-order rate constant (k) can be obtained by fitting the conductivity-time data to a single exponential equation: Gt = G∞ - (G∞ - G0)e-kt, where Gt is the conductance at time t, G0 is the initial conductance, and G∞ is the final conductance.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Solvent Prepare Solvent Mixture Thermostat Thermostat Solvent in Reaction Vessel Solvent->Thermostat Substrate Prepare Substrate Stock Solution Inject Inject Substrate Substrate->Inject Thermostat->Inject Record Record Conductivity vs. Time Inject->Record Fit Fit Data to Exponential Equation Record->Fit Calculate Calculate Rate Constant (k) Fit->Calculate

Caption: Workflow for determining solvolysis rates by conductometry.

Mechanistic Visualization

The solvolysis of a benzhydryl derivative (Ph₂CH-LG) in a protic solvent (SOH) proceeds through the formation of a benzhydryl carbocation intermediate.

sn1_mechanism Reactant Ph₂CH-LG Intermediate Ph₂CH⁺ + LG⁻ Reactant->Intermediate Slow, Rate-Determining Step Product Ph₂CH-OS + H⁺ Intermediate->Product Fast, + SOH

Caption: SN1 mechanism for benzhydryl solvolysis.

Practical Considerations for Synthetic Applications

While solvolysis rates provide a fundamental measure of leaving group ability, the choice of a leaving group for a specific synthetic transformation also depends on practical factors:

  • Availability and Cost : Benzhydryl chlorides and bromides are generally more readily available and less expensive than the corresponding tosylates.

  • Reaction Conditions : The high reactivity of benzhydryl tosylates may be advantageous for reactions with weak nucleophiles or when mild conditions are required. Conversely, their instability can be a drawback, requiring careful handling and storage.

  • Nucleophile Compatibility : For reactions with strong, basic nucleophiles, the less reactive halides may be preferred to minimize side reactions such as elimination.

  • Stereochemistry : While solvolysis of chiral benzhydryl derivatives often leads to racemization through the planar carbocation, some SN2 character can be induced with highly nucleophilic solvents or nucleophiles, particularly with less stabilized benzhydryl systems.

References

  • Denegri, B., Streiter, A., Jurić, S., Ofial, A. R., Kronja, O., & Mayr, H. (2006). Kinetics of the Solvolyses of Benzhydryl Derivatives: Basis for the Construction of a Comprehensive Nucleofugality Scale. Chemistry – A European Journal, 12(6), 1648-1656. [Link]

  • Matić, M., Jurić, S., Denegri, B., & Kronja, O. (2012). Effect of the Leaving Group and Solvent Combination on the LFER Reaction Constants. International Journal of Molecular Sciences, 13(2), 2012-2024. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Philicities, Fugalities, and Equilibrium Constants. Accounts of Chemical Research, 49(5), 952-963. [Link]

  • Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]

  • Schenkel, L. B., Criens, C., & Mayr, H. (2022). Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification. Organic & Biomolecular Chemistry, 20(28), 5537-5548. [Link]

  • Polo, V., Castillo, R., & Mayr, H. (2019). Reactivity scales for electrophiles and nucleophiles relevant for organocatalytic reactions. Beilstein Journal of Organic Chemistry, 15, 2836-2853. [Link]

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  • Denegri, B., Streiter, A., Jurić, S., Ofial, A. R., Kronja, O., & Mayr, H. (2006). Supporting Information for: Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. SciSpace. [Link]

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  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 126(29), 9166-9175. [Link]

  • Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society, 79(15), 4146-4155. [Link]

  • Bentley, T. W. (2010). Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry, 6, 1166-1174. [Link]

  • Fainberg, A. H., & Winstein, S. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society, 79(15), 4146–4155. [Link]

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Introduction: Unraveling Reaction Pathways through Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Kinetic Studies of 2-Methylbenzhydryl Chloride Solvolysis

In the realm of physical organic chemistry, the study of reaction kinetics serves as a powerful lens through which we can elucidate reaction mechanisms. The solvolysis of benzhydryl halides, a classic example of nucleophilic substitution, has been a cornerstone for developing our understanding of reaction intermediates and transition states. This guide focuses on this compound, a derivative whose study provides nuanced insights into electronic and steric effects on reaction rates.

For researchers and professionals in drug development, understanding the reactivity of such compounds is paramount. The stability and reaction pathways of molecules with similar structural motifs can influence their efficacy, metabolism, and degradation. This guide offers a comparative analysis of the solvolysis of this compound, grounded in experimental data and established mechanistic principles. We will explore the causality behind experimental design, ensuring a framework of scientific integrity and trustworthiness.

The Mechanistic Framework: A Deep Dive into the SN1 Pathway

The solvolysis of secondary benzylic halides like this compound predominantly proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is characterized by a multi-step process involving the formation of a carbocation intermediate. The stability of this intermediate is the principal factor governing the reaction rate.

The key steps of the SN1 mechanism are:

  • Ionization: The carbon-chlorine bond heterolytically cleaves in the rate-determining step to form a secondary benzylic carbocation and a chloride ion. The ortho-methyl group on one of the phenyl rings plays a crucial role here. Through hyperconjugation and inductive effects, it donates electron density to the carbocation center, thereby stabilizing it. This stabilization accelerates the rate of ionization compared to the unsubstituted benzhydryl chloride.

  • Solvent Attack: The planar carbocation is then rapidly attacked by a solvent molecule, which acts as the nucleophile.[1] This can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products if the starting material were chiral.

  • Deprotonation: If the nucleophilic solvent is protic (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the final product and a protonated solvent molecule.

Several factors influence the rate of an SN1 reaction:

  • Substrate Structure: The stability of the carbocation intermediate is paramount. Tertiary and benzylic carbocations are more stable and thus form faster. The 2-methyl group in our substrate enhances the stability of the benzhydryl cation.

  • Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[2][3] Chloride is a good leaving group.

  • Solvent Properties: Polar protic solvents are particularly effective at promoting SN1 reactions.[4][5][6] They can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step.[4][5]

SN1_Mechanism sub 2-Methylbenzhydryl Chloride ts1 Transition State 1 (Ionization) sub->ts1 Slow, Rate- Determining Step int Carbocation Intermediate ts1->int ts2 Transition State 2 (Nucleophilic Attack) int->ts2 Fast, +Solvent (SOH) pro Solvolysis Product (e.g., Ether or Alcohol) ts2->pro Fast, -H+

Caption: The SN1 solvolysis pathway of this compound.

Comparative Analysis: The Decisive Role of the Solvent

The choice of solvent has a profound impact on the rate of solvolysis. The rate of an SN1 reaction is highly dependent on the solvent's ability to stabilize the polar transition state leading to the carbocation intermediate. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly adept at this.[4][6]

The Grunwald-Winstein equation is often used to correlate solvolysis rates and quantify the effect of the solvent. While specific rate constants for this compound are not readily compiled in a single source, we can analyze the behavior of the parent compound, benzhydryl chloride, to draw informed comparisons. The introduction of the 2-methyl group is expected to increase the rate of solvolysis across all solvent systems due to its electron-donating nature, which stabilizes the developing positive charge in the transition state.

Solvent System (v/v)Dielectric Constant (ε)Relative Rate (approx.)Rationale for Rate Difference
100% Ethanol24.3Base RateLower polarity compared to aqueous mixtures.
80% Ethanol / 20% Water~67FasterIncreased water content raises solvent polarity, significantly stabilizing the transition state.[5][6]
50% Ethanol / 50% Water~78Much FasterHigh polarity provides excellent solvation for the carbocation and leaving group.
100% Methanol32.6Faster than EthanolMethanol is more polar than ethanol, leading to better stabilization and a faster rate.
Acetic Acid6.2SlowerWhile protic, its low dielectric constant provides poor stabilization of the ionic intermediates.
97% Hexafluoroisopropanol (HFIP)~17Very FastHFIP is a weakly nucleophilic but highly ionizing solvent, ideal for promoting SN1 pathways.[7]

Expert Insight: The significant rate enhancement observed when moving to more aqueous solvent mixtures underscores the dominant role of solvent ionizing power in SN1 reactions. The solvent molecules actively participate in lowering the energy barrier of the rate-determining step. For substrates like this compound, where a relatively stable carbocation is formed, this solvent assistance is the primary driver of the reaction.

Experimental Protocol: A Self-Validating Approach to Kinetic Measurement

To ensure the trustworthiness of kinetic data, the experimental protocol must be robust and self-validating. The solvolysis of this compound produces one equivalent of hydrochloric acid (HCl), and monitoring its formation over time is a common and reliable method for determining the reaction rate.[8][9]

Step-by-Step Methodology: Titrimetric Analysis

This protocol details a classic method using a pH indicator to track the progress of the reaction.

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume) in a volumetric flask.

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the solvent mixture into a thermostatted reaction vessel (e.g., an Erlenmeyer flask in a water bath at 25.0 °C). Precise temperature control is critical as reaction rates are highly temperature-dependent.

    • Add a few drops of a suitable pH indicator, such as bromothymol blue.

  • Initiation and Titration:

    • Add a small, precisely known amount of a standardized NaOH solution (e.g., 0.50 mL of 0.01 M NaOH) to the flask. The solution should be basic (blue).

    • Prepare a stock solution of this compound in a non-reactive, dry solvent like acetone.

    • At time t=0, inject a small, known volume (e.g., 0.5 mL) of the substrate stock solution into the reaction flask and start a timer.

    • Stir the solution vigorously. The solvolysis will produce HCl, which neutralizes the added NaOH.

  • Data Collection:

    • Record the time it takes for the indicator to change from blue to yellow (or the endpoint color). This marks the point where the initial amount of NaOH has been consumed.

    • Immediately add another precise aliquot of the NaOH solution, and record the time for the subsequent color change.

    • Repeat this process for several intervals, covering a significant portion of the reaction (e.g., up to 70-80% completion).

  • Infinity Titration:

    • To determine the total amount of HCl produced at 100% reaction, heat the solution gently for an extended period to drive the reaction to completion.

    • Cool the solution to the reaction temperature and titrate to the endpoint to find the total volume of NaOH required (V∞). This value corresponds to the initial amount of the alkyl chloride.[8]

  • Data Analysis:

    • The reaction follows first-order kinetics: ln([A]t/[A]0) = -kt.

    • In this experiment, the concentration of the alkyl chloride remaining at time t, [A]t, is proportional to (V∞ - Vt), where Vt is the volume of NaOH added up to time t.

    • A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k, where k is the first-order rate constant.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_solv Prepare Solvent Mixture setup Thermostat Reaction Vessel + Solvent + Indicator prep_solv->setup prep_sub Prepare Substrate Stock Solution add_sub Inject Substrate prep_sub->add_sub add_base Add NaOH Aliquot (t=0) setup->add_base add_base->add_sub time_endpoint Record Time to Endpoint add_sub->time_endpoint repeat_base Add Next NaOH Aliquot time_endpoint->repeat_base infinity Determine V∞ (Infinity Titration) time_endpoint->infinity After several runs repeat_base->time_endpoint Repeat plot Plot ln(V∞ - Vt) vs. Time infinity->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Workflow for the kinetic analysis of solvolysis via titrimetry.

Conclusion

The kinetic study of this compound solvolysis provides a clear illustration of the SN1 mechanism. The reaction rate is highly sensitive to the ionizing power of the solvent, a hallmark of a mechanism involving a charge-separated transition state. The presence of the ortho-methyl group accelerates the reaction compared to the parent benzhydryl chloride by stabilizing the intermediate carbocation. The experimental protocols outlined here, when executed with care, provide a reliable and self-validating means of quantifying these effects. For researchers in medicinal chemistry and materials science, these fundamental principles of reactivity and the methods for their investigation are indispensable tools for designing and evaluating new molecular entities.

References

  • Murdoch University. Correlation of solvent effects on rates of solvolysis and SN2 reactions.
  • Chemistry LibreTexts. (2021). 4.7: Factors Affecting the SN1 Reaction. Available at: [Link]

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  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]

  • SciSpace. Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. Available at: [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. Available at: [Link]

  • Scholars' Mine. An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. Available at: [Link]

  • Durham e-Theses. (2013). Conductimetric determination of reaction rates: the solvolysis of benzhydryl chloride. Available at: [Link]

  • Burley, R. E. M. A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. Available at: [Link]

  • Liu, K., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 5583-5595. Available at: [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]

  • Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 75(15), 5039-5052. Available at: [Link]

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A Comparative Guide to Bioisosteric Replacements for the Methyl Group in 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of potential bioisosteric replacements for the ortho-methyl group in 2-Methylbenzhydryl chloride, a versatile synthetic intermediate for various pharmacologically active compounds. We will explore the rationale behind selecting specific bioisosteres, propose synthetic strategies, and detail experimental protocols for a head-to-head comparison of their chemical reactivity, metabolic stability, and potential pharmacological impact. This document serves as a practical framework for researchers aiming to modulate the properties of this important chemical scaffold.

Introduction: The Role of the Methyl Group and the Rationale for its Replacement

The methyl group, while seemingly simple, exerts a significant influence on a molecule's properties. In the context of this compound, the ortho-methyl group can impact:

  • Steric Hindrance: Influencing the conformation of the diphenylmethane scaffold and modulating interactions with biological targets or metabolizing enzymes.

  • Lipophilicity: Contributing to the overall hydrophobicity of the molecule, which affects solubility, membrane permeability, and plasma protein binding.

  • Metabolic Stability: The benzylic protons of the methyl group can be susceptible to oxidation by cytochrome P450 enzymes, representing a potential metabolic soft spot.

Bioisosteric replacement of this methyl group offers a rational approach to fine-tune these properties, potentially leading to compounds with improved drug-like characteristics.[1] This guide will focus on the following classical and non-classical bioisosteres: Fluorine (-F) , Chlorine (-Cl) , Trifluoromethyl (-CF₃) , and Cyclopropyl .

Selection of Bioisosteres: A Comparative Overview

The choice of a bioisostere is dictated by the desired modulation of physicochemical properties. Below is a comparative table summarizing the key characteristics of the selected replacements for the methyl group.

BioisostereVan der Waals Radius (Å)Electronic EffectLipophilicity (Hansch π)Metabolic StabilityKey Rationale for Selection
-CH₃ (Methyl) 2.00Weakly Electron-Donating+0.56Susceptible to oxidationBaseline compound
-F (Fluoro) 1.47Strongly Electron-Withdrawing+0.14Blocks metabolic oxidationMinimal steric change, alters electronics
-Cl (Chloro) 1.75Electron-Withdrawing+0.71Blocks metabolic oxidationSimilar size to methyl, alters electronics
-CF₃ (Trifluoromethyl) 2.44Strongly Electron-Withdrawing+0.88Highly stable to oxidationIncreases lipophilicity, significant electronic effect[2]
-c-Pr (Cyclopropyl) ~2.3 (approximated)Weakly Electron-Donating (sp² character)+1.15Generally more stable than methylConformationally restricted, increases lipophilicity

Proposed Synthetic Strategies

The synthesis of 2-substituted-benzhydryl chloride analogs can be achieved from the corresponding substituted benzophenones or benzhydrols.

General Synthetic Workflow

G cluster_0 Synthesis of Substituted Benzhydrols cluster_1 Chlorination Substituted_Benzophenone 2-Substituted Benzophenone (X = F, Cl, CF3, c-Pr) Reduction Reduction (e.g., NaBH4, MeOH) Substituted_Benzophenone->Reduction Substituted_Benzhydrol 2-Substituted Benzhydrol Reduction->Substituted_Benzhydrol Chlorinating_Agent Chlorinating Agent (e.g., SOCl2, HCl gas) Substituted_Benzhydrol->Chlorinating_Agent Target_Compound 2-Substituted Benzhydryl Chloride Chlorinating_Agent->Target_Compound

Caption: General synthetic workflow for 2-substituted benzhydryl chlorides.

Experimental Protocol: Synthesis of 2-Chlorobenzhydryl Chloride

This protocol provides a representative procedure for the synthesis of one of the target analogs.

Materials:

  • 2-Chlorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Dry HCl gas (alternative to SOCl₂)

Procedure:

  • Reduction of 2-Chlorobenzophenone:

    • Dissolve 2-chlorobenzophenone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chlorobenzhydrol.

  • Chlorination of 2-Chlorobenzhydrol: [3]

    • Dissolve the crude 2-chlorobenzhydrol in anhydrous dichloromethane.

    • Add anhydrous CaCl₂.

    • Bubble dry HCl gas through the solution for 1-2 hours, or until TLC analysis indicates complete conversion.[3]

    • Alternatively, the benzhydrol can be dissolved in an inert solvent and treated with thionyl chloride.[4]

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-chlorobenzhydryl chloride.

    • Purify by column chromatography on silica gel if necessary.

Comparative Performance Evaluation

A comprehensive comparison of the bioisosteric replacements requires a multi-faceted evaluation of their physicochemical and biological properties.

Chemical Reactivity: Solvolysis Rate Constants

The reactivity of the benzylic chloride is a critical parameter, influencing its suitability as a synthetic intermediate and its potential for off-target alkylation. The rate of solvolysis in a protic solvent provides a quantitative measure of the stability of the C-Cl bond and the propensity to form a carbocation intermediate.[5][6]

Hypothesis:

  • Electron-withdrawing groups (-F, -Cl, -CF₃) at the ortho position are expected to destabilize the benzylic carbocation, thus decreasing the rate of solvolysis compared to the electron-donating methyl group.

  • The cyclopropyl group, with its partial sp² character, may slightly stabilize the carbocation, leading to a reactivity profile similar to or slightly greater than the methyl analog.

Experimental Protocol: Determination of Solvolysis Rate by HPLC

  • Preparation of Solutions: Prepare stock solutions of each benzhydryl chloride analog (approx. 1 mg/mL) in acetonitrile.

  • Reaction Initiation: Inject a small aliquot of the stock solution into a pre-heated (25 °C) solution of 80:20 ethanol:water.

  • Time-Course Analysis: At defined time intervals, withdraw aliquots of the reaction mixture, quench with a suitable solvent (e.g., acetonitrile), and analyze by reverse-phase HPLC.

  • Data Analysis: Monitor the disappearance of the starting material peak over time. Plot the natural logarithm of the concentration of the benzhydryl chloride versus time. The negative of the slope of this line will give the first-order rate constant (k).

G Start Prepare Stock Solutions Initiate_Reaction Initiate Solvolysis (80:20 EtOH:H2O, 25°C) Start->Initiate_Reaction Time_Sampling Time-Course Sampling Initiate_Reaction->Time_Sampling HPLC_Analysis Quench and Analyze by HPLC Time_Sampling->HPLC_Analysis Data_Processing Plot ln[Compound] vs. Time HPLC_Analysis->Data_Processing End Determine Rate Constant (k) Data_Processing->End

Caption: Workflow for determining solvolysis rate constants.

Metabolic Stability: In Vitro Half-Life

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Replacing the metabolically labile methyl group with more robust bioisosteres is a common strategy to enhance metabolic stability.[7][8]

Hypothesis:

  • The rank order of metabolic stability is predicted to be: -CH₃ < -c-Pr < -F ≈ -Cl < -CF₃.

  • The methyl group is susceptible to benzylic oxidation. The other bioisosteres are expected to be resistant to this metabolic pathway.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes [9][10][11][12]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer in a 96-well plate.

  • Compound Addition: Add the test compounds (this compound and its analogs) to the incubation mixture at a final concentration of 1 µM.

  • Time-Course Incubation: Incubate the plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G Prepare_Incubation Prepare Incubation Mix (HLM, NADPH, Buffer) Add_Compound Add Test Compound Prepare_Incubation->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Time_Points Stop Reaction at Time Points Incubate->Time_Points Analyze Analyze by LC-MS/MS Time_Points->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Pharmacological Activity

The benzhydryl moiety is a privileged scaffold found in numerous antihistaminic and neuroactive drugs.[13] The nature of the ortho-substituent can influence the binding affinity and selectivity for various biological targets. A preliminary assessment of pharmacological activity could involve screening against a panel of relevant receptors and enzymes. For instance, given the structural similarity to diphenhydramine, initial screening could focus on histamine H1 receptor binding.

Proposed Assay: Radioligand Binding Assay for Histamine H1 Receptor

  • Membrane Preparation: Use commercially available cell membranes expressing the human histamine H1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compounds.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Conclusion and Future Directions

This guide has outlined a systematic approach to the comparative evaluation of bioisosteric replacements for the methyl group in this compound. By replacing the methyl group with fluorine, chlorine, trifluoromethyl, and cyclopropyl groups, it is possible to systematically modulate the steric, electronic, and lipophilic properties of the molecule. The proposed experimental workflows for assessing chemical reactivity and metabolic stability provide a robust framework for quantifying the impact of these modifications.

The data generated from these studies will enable a rational selection of the optimal bioisostere to enhance the drug-like properties of the 2-benzhydryl scaffold. For instance, if increased metabolic stability is the primary goal, the trifluoromethyl analog is likely to be the most promising candidate. Conversely, if a more subtle modulation of electronics with minimal steric perturbation is desired, the fluoro-substituted compound may be preferred. Subsequent in-depth pharmacological profiling of the most promising analogs will be crucial to fully elucidate the structure-activity relationships and identify lead candidates for further development.

References

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A Strategic Guide to the Selection and Application of Alcohol Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the chemist must often shield a reactive functional group to orchestrate a desired transformation elsewhere in the molecule. The hydroxyl group, ubiquitous and versatile, is a frequent participant in this strategic masking and unmasking. Its inherent nucleophilicity and acidity can be both a synthetic asset and a liability, necessitating the use of protecting groups.[1] This guide offers a comparative analysis of the most common classes of alcohol protecting groups—silyl ethers, benzyl ethers, esters, and acetals—providing field-proven insights and experimental data to inform your synthetic strategy.

The Philosophy of Protection: More Than Just a Temporary Mask

The ideal protecting group is not merely a chemical cloak; it is a carefully chosen synthetic tool. Its selection is governed by a set of stringent criteria: it must be introduced in high yield under mild conditions, remain inert to a specific set of reagents and reaction environments, and be cleaved selectively in high yield, again, under gentle conditions that leave the rest of the molecule unscathed.[2] The art of organic synthesis lies in understanding the subtle interplay of these factors and choosing the protecting group that best fits the overall synthetic plan. This often involves an "orthogonal protection" strategy, where multiple, different protecting groups are used, each removable under unique conditions that do not affect the others.[3][4]

Comparative Efficacy of Common Alcohol Protecting Groups

The choice of a protecting group is fundamentally a question of stability and selective reactivity. The following sections provide a comparative overview of the major classes of alcohol protecting groups, with a focus on their relative stabilities and the conditions required for their introduction and removal.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are arguably the most widely used protecting groups for alcohols, owing to their ease of formation, general stability, and the diverse methods available for their cleavage.[5][6] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.

Mechanism of Protection and Deprotection:

The formation of a silyl ether typically proceeds via an SN2-type reaction between the alcohol and a silyl halide (e.g., R₃SiCl) in the presence of a base like triethylamine or imidazole.[7] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the Si-F bond.[6] Acid-catalyzed hydrolysis is also a viable deprotection method, particularly for less sterically hindered silyl ethers.

Experimental Workflow: Silyl Ether Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection P_Start Alcohol (R-OH) + Silyl Halide (R'3SiCl) P_Reagents Base (e.g., Imidazole) Solvent (e.g., DMF) P_Start->P_Reagents Add P_Reaction Stir at RT P_Reagents->P_Reaction P_Workup Aqueous Workup & Extraction P_Reaction->P_Workup P_Product Silyl Ether (R-OSiR'3) P_Workup->P_Product D_Start Silyl Ether (R-OSiR'3) D_Reagents Fluoride Source (e.g., TBAF) Solvent (e.g., THF) D_Start->D_Reagents Add D_Reaction Stir at RT D_Reagents->D_Reaction D_Workup Aqueous Workup & Extraction D_Reaction->D_Workup D_Product Alcohol (R-OH) D_Workup->D_Product

Caption: A generalized workflow for the protection of an alcohol as a silyl ether and its subsequent deprotection.

Protecting GroupCommon ReagentProtection ConditionsDeprotection ConditionsRelative Stability (Acid)Relative Stability (Base)
TMS (Trimethylsilyl)TMSClEt₃N, CH₂Cl₂Mild acid (e.g., AcOH), K₂CO₃/MeOH, TBAFLowModerate
TES (Triethylsilyl)TESClImidazole, DMFMild acid, TBAFModerateHigh
TBS/TBDMS (tert-Butyldimethylsilyl)TBSClImidazole, DMFAcOH, TBAF, HF·PyHighHigh
TIPS (Triisopropylsilyl)TIPSClImidazole, DMFTBAF, HF·PyVery HighVery High
TBDPS (tert-Butyldiphenylsilyl)TBDPSClImidazole, DMFTBAF, HF·PyVery HighVery High

Table 1: Comparative Properties of Common Silyl Ether Protecting Groups. The stability generally increases with the steric bulk of the alkyl groups on the silicon atom.[8]

Benzyl Ethers: Robust and Orthogonal

Benzyl (Bn) ethers are another cornerstone of alcohol protection, prized for their robustness under a wide range of acidic and basic conditions.[9] Their unique mode of cleavage via catalytic hydrogenolysis provides an excellent orthogonal deprotection strategy.[10]

Mechanism of Protection and Deprotection:

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a strong base (e.g., NaH), reacts with a benzyl halide.[11] Deprotection is typically achieved by catalytic hydrogenation (e.g., H₂ with Pd/C), which cleaves the C-O bond.[9]

Logical Relationship: Orthogonal Deprotection of Silyl and Benzyl Ethers

Start Molecule with R-OTBS and R'-OBn Acid Acidic Conditions (e.g., AcOH) Start->Acid Selective Cleavage Fluoride Fluoride (e.g., TBAF) Start->Fluoride Selective Cleavage Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Selective Cleavage Product_A R-OH and R'-OBn Acid->Product_A Fluoride->Product_A Product_B R-OTBS and R'-OH Hydrogenolysis->Product_B

Caption: Illustrates the orthogonal nature of TBS and Bn protecting groups.

Protecting GroupCommon ReagentProtection ConditionsDeprotection ConditionsStability
Bn (Benzyl)BnBr, BnClNaH, DMFH₂, Pd/C; Na, NH₃Stable to strong acid and base, nucleophiles, and many oxidizing/reducing agents.
PMB (p-Methoxybenzyl)PMBClNaH, DMFH₂, Pd/C; DDQ, CANSimilar to Bn, but can be cleaved oxidatively.

Table 2: Properties of Benzyl Ether Protecting Groups. The p-methoxybenzyl group offers an alternative, oxidative deprotection route.

Esters: Economical and Base-Labile

Ester protecting groups, such as acetate and pivaloate, are readily introduced and are particularly useful when a group that is stable to acidic and neutral conditions but easily removed by base-catalyzed hydrolysis is required.[9]

Mechanism of Protection and Deprotection:

Esterification is typically achieved by reacting the alcohol with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine.[12] Deprotection is readily accomplished by saponification with a base such as K₂CO₃ in methanol or aqueous NaOH.

Protecting GroupCommon ReagentProtection ConditionsDeprotection ConditionsStability
Ac (Acetyl)Ac₂O, AcClPyridine, Et₃NK₂CO₃/MeOH, aq. NaOHStable to acid and hydrogenation. Labile to base.
Bz (Benzoyl)BzClPyridine, Et₃NK₂CO₃/MeOH, aq. NaOHMore stable to hydrolysis than acetate.
Piv (Pivaloyl)PivClPyridine, Et₃NStronger base (e.g., LiOH)Sterically hindered, thus more resistant to hydrolysis.

Table 3: Properties of Ester Protecting Groups. The steric hindrance of the pivaloyl group enhances its stability.

Acetals: Acid-Sensitive Protection

Acetals, such as the tetrahydropyranyl (THP) ether, are formed by the acid-catalyzed reaction of an alcohol with a vinyl ether (e.g., dihydropyran).[10] They are stable to a wide range of non-acidic conditions, including strong bases and organometallic reagents, but are readily cleaved by mild aqueous acid.[11]

Mechanism of Protection and Deprotection:

The formation of a THP ether involves the protonation of dihydropyran to form a resonance-stabilized carbocation, which is then trapped by the alcohol. Deprotection is the reverse process, initiated by protonation of the acetal oxygen, followed by elimination to regenerate the alcohol and the protonated dihydropyran.

Experimental Protocol: Tetrahydropyranyl (THP) Ether Protection

  • Dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane).

  • Add 3,4-dihydro-2H-pyran (1.1-1.5 equivalents).

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

Experimental Protocol: Tetrahydropyranyl (THP) Ether Deprotection

  • Dissolve the THP-protected alcohol in a protic solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting alcohol.

Conclusion: A Strategic Approach to Synthesis

The effective use of protecting groups is a hallmark of sophisticated organic synthesis. There is no single "best" protecting group; the optimal choice is dictated by the specific context of the synthetic route. A thorough understanding of the stability and reactivity of each class of protecting group, as summarized in this guide, empowers the researcher to design and execute complex synthetic strategies with precision and efficiency. The principles of orthogonality should always be at the forefront of this decision-making process, enabling the selective manipulation of functional groups and paving the way for the successful synthesis of complex molecular targets.

References

  • University of Regensburg. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

  • Royal Society of Chemistry. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR, 16(4):11-12. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • SlideShare. (2016). Protection of OH group of alcohol. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (2013). Recent Advances in Silyl Protection of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Beilstein-Institut. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science. [Link]

  • ACS Publications. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Orphenadrine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods stands as a cornerstone for ensuring drug safety and efficacy. For a compound like orphenadrine, a skeletal muscle relaxant, meticulous impurity profiling is not merely a regulatory formality but a critical aspect of patient safety.[1][2][] This guide provides an in-depth comparison of validated analytical methods for the determination of orphenadrine impurities, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] This involves a comprehensive evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[6] This guide will delve into the practical application of these principles to the analysis of orphenadrine impurities, comparing the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The Criticality of Impurity Profiling for Orphenadrine

Orphenadrine, an ethanolamine antihistamine derivative, is susceptible to the formation of various impurities during its synthesis, formulation, and storage.[1][2][] These can include starting materials, by-products, intermediates, and degradation products.[9] The presence of these impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, robust analytical methods are imperative for their detection and quantification.

Forced degradation studies are a crucial component of developing and validating stability-indicating analytical methods.[10][11][12][13] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11][12] A well-validated method must be able to separate and quantify these degradation products from the active pharmaceutical ingredient (API) and other known impurities.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for impurity profiling is dictated by the physicochemical properties of the analyte and the impurities, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the most widely employed technique for the analysis of pharmaceutical impurities due to its versatility, sensitivity, and resolving power.[9][14]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Advantages for Orphenadrine Impurity Analysis:

  • Versatility: Can be adapted to a wide range of polar and nonpolar impurities.

  • High Resolution: Capable of separating closely related impurities.

  • Sensitivity: Modern detectors (e.g., UV, MS) allow for the detection of impurities at very low levels.

  • Established Methodology: Numerous validated HPLC methods for orphenadrine and its combinations with other drugs have been published, providing a solid foundation for method development.[14][15][16][17]

Typical HPLC Method Parameters for Orphenadrine Impurities: A validated stability-indicating RP-HPLC method for the simultaneous determination of orphenadrine citrate, caffeine, and aspirin has been reported with the following parameters:[14]

ParameterSpecification
Column Phenomenex™ Luna ODS C(18) (25 cm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Eluant A: 0.1% triethylamine in 50 mM potassium dihydrogen phosphate buffer (pH 3.0) and Eluant B: acetonitrile.
Flow Rate 1.5 mL/min
Detection UV at 215 nm

A technical note from Phenomenex describes a sensitive method for the identification and quantitation of the N-nitroso N-desmethyl orphenadrine impurity using a SCIEX 7500 system with a Kinetex C8 column.[18]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Advantages for Orphenadrine Impurity Analysis:

  • High Efficiency: Provides excellent separation of volatile impurities.

  • Sensitivity: Flame Ionization Detector (FID) and Mass Spectrometry (MS) detectors offer high sensitivity.

Challenges:

  • Derivatization: Orphenadrine and some of its impurities may not be sufficiently volatile or thermally stable for direct GC analysis, often requiring a derivatization step to increase their volatility.

  • Limited Applicability: Not suitable for non-volatile or thermally labile impurities.

A GC method for the determination of orphenadrine in human body fluids has been developed using a nitrogen-specific detector, demonstrating the feasibility of this technique.[19] Another study details a novel GC-FID method for orphenadrine citrate, validated according to ICH guidelines.[20]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that has gained prominence in pharmaceutical analysis, particularly for impurity profiling and chiral separations.[21][22][23][24][25]

Principle: CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary filled with an electrolyte.

Advantages for Orphenadrine Impurity Analysis:

  • High Efficiency and Resolution: Often provides superior resolution compared to HPLC.

  • Minimal Sample and Reagent Consumption: A green and cost-effective technique.

  • Orthogonal Selectivity: As the separation mechanism is different from HPLC, CE can be advantageously used as an orthogonal technique to confirm the purity profile.[22]

Considerations:

  • Sensitivity: Achieving the same level of sensitivity as HPLC can be challenging without specialized detection techniques.

  • Method Development: Method development can be more complex compared to traditional HPLC.

A review of CE methods highlights its application in the impurity profiling of drugs, showcasing its potential for orphenadrine analysis.[21]

A Framework for Method Validation: ICH Q2(R2) and USP <1225>

The validation of an analytical procedure is a systematic process that demonstrates its fitness for the intended purpose.[7] The ICH Q2(R2) and USP General Chapter <1225> provide a comprehensive framework for this process, outlining the necessary validation parameters.[4][5][6][7][8][26][27][28]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For impurity methods, this involves spiking the drug substance with known impurities and demonstrating their separation.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Forced Degradation Study of Orphenadrine Citrate

Objective: To generate potential degradation products of orphenadrine citrate under various stress conditions to assess the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of orphenadrine citrate in 10 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of orphenadrine citrate in 10 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of orphenadrine citrate in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Keep 10 mg of orphenadrine citrate powder in a hot air oven at 105°C for 24 hours. Dissolve in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose a solution of orphenadrine citrate (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the developed analytical method and compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.

Protocol 2: Validation of a Stability-Indicating HPLC Method for Orphenadrine Impurities

Objective: To validate the HPLC method according to ICH guidelines for the quantification of orphenadrine impurities.

Methodology:

  • Specificity:

    • Analyze blank (diluent), placebo, orphenadrine standard, and a spiked sample containing orphenadrine and all known impurities.

    • Perform forced degradation studies and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the API and known impurities.

  • Linearity:

    • Prepare a series of at least five concentrations of each impurity standard, typically ranging from the LOQ to 150% of the specification limit.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy:

    • Prepare samples by spiking the drug product with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Calculate the percent recovery for each impurity at each level. The acceptance criteria are typically between 80% and 120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the results. The acceptance criterion is typically ≤ 10%.

  • Limit of Quantitation (LOQ):

    • Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±10%).

    • Analyze a system suitability solution and a sample under each varied condition and evaluate the impact on the results.

Data Presentation and Visualization

Table 1: Comparison of Analytical Techniques for Orphenadrine Impurity Profiling
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phaseDifferential migration of ions in an electric field
Applicability Broad range of polar and nonpolar, volatile and non-volatile impuritiesVolatile and thermally stable impurities; may require derivatizationCharged species; excellent for chiral separations
Resolution HighVery HighExcellent
Sensitivity High (ng to pg levels with UV/MS)Very High (pg to fg levels with FID/MS)Moderate to High (can be improved with specialized detectors)
Throughput ModerateModerateHigh
Green Chemistry Moderate (solvent consumption)Good (less solvent)Excellent (minimal solvent and sample)
Diagram 1: Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (HPLC, GC, CE) Define_ATP->Select_Method Inputs Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Based on analyte properties Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Guides execution Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Data & Assess Against Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Summarizes findings Lifecycle_Management Implement Method & Lifecycle Management Validation_Report->Lifecycle_Management Documents fitness for purpose

Sources

A Comparative Analysis of Synthetic Pathways to Orphenadrine: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Orphenadrine, an anticholinergic agent closely related to diphenhydramine, has been a mainstay in the treatment of muscle spasms and Parkinson's disease for decades.[1][2] Its synthesis, therefore, is a subject of considerable interest to the pharmaceutical industry, where efficiency, cost-effectiveness, and sustainability are paramount. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to orphenadrine, offering a critical evaluation of classical, enantioselective, and emerging green chemistry approaches. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their needs.

Core Synthetic Strategies: An Overview

The synthesis of orphenadrine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, fundamentally involves the formation of an ether linkage between a substituted benzhydryl group and N,N-dimethylethanolamine. The key variations in synthetic routes lie in the method of preparing the benzhydryl precursor and the strategy for introducing chirality, as the pharmacological activity of orphenadrine is stereospecific.[3]

We will explore the following key synthetic paradigms:

  • The Classical Approach: A traditional, robust method suitable for large-scale production of racemic orphenadrine.

  • Asymmetric Synthesis: Chiral-by-design routes that produce specific enantiomers, crucial for modern pharmaceutical applications.

  • Green Chemistry Innovations: Emerging strategies focused on minimizing environmental impact and improving process safety.

Route 1: The Classical Synthesis - A Workhorse of Racemic Orphenadrine Production

The most established and straightforward synthesis of orphenadrine is a two-step process commencing with the preparation of 2-methylbenzhydryl chloride, followed by a Williamson ether synthesis with N,N-dimethylethanolamine.[4] This route is valued for its simplicity and use of readily available starting materials, making it a common choice for industrial-scale production of the racemic drug.

Step 1: Synthesis of this compound

The synthesis of the key intermediate, this compound, can be achieved via two primary methods:

  • Method A: Grignard Reaction followed by Chlorination: This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-methylbenzaldehyde to form 2-methylbenzhydrol. The resulting alcohol is then chlorinated, typically using thionyl chloride (SOCl₂), to yield this compound.[5]

  • Method B: Reduction of 2-Methylbenzophenone followed by Chlorination: An alternative approach involves the reduction of 2-methylbenzophenone to 2-methylbenzhydrol, which is subsequently chlorinated.

Step 2: Williamson Ether Synthesis

The final step involves the reaction of this compound with N,N-dimethylethanolamine in a suitable solvent, such as xylene, to form orphenadrine.[4]

Classical Synthesis of Orphenadrine cluster_0 Step 1: Preparation of this compound cluster_1 Step 2: Williamson Ether Synthesis 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzhydrol 2-Methylbenzhydrol 2-Methylbenzaldehyde->2-Methylbenzhydrol 1. Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->2-Methylbenzhydrol This compound This compound 2-Methylbenzhydrol->this compound 2. Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound Orphenadrine Orphenadrine This compound->Orphenadrine Williamson Ether Synthesis N,N-Dimethylethanolamine N,N-Dimethylethanolamine N,N-Dimethylethanolamine->Orphenadrine

Caption: Classical Synthesis of Orphenadrine.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of this compound (via Grignard Reaction)

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

  • Reaction with Aldehyde: A solution of 2-methylbenzaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction is stirred for 2-3 hours at room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methylbenzhydrol.

  • Chlorination: The crude 2-methylbenzhydrol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is stirred for 1-2 hours. The solvent and excess thionyl chloride are removed under vacuum to yield this compound.

Step 2: Synthesis of Orphenadrine

  • Reaction Setup: In a reaction vessel, 17.5g of N,N-dimethylethanolamine and 20g of this compound are stirred.[4]

  • Reaction: The mixture is heated to 100°C and maintained for 2 hours.[4]

  • Work-up: After cooling, the upper layer is dissolved in 140ml of ether and washed three times with 40ml of water. The organic layer is dried with anhydrous potassium carbonate, filtered, and the solvent is evaporated to yield crude orphenadrine.[4]

  • Purification (as Citrate Salt): 10.6g of citric acid is dissolved in 250ml of isopropanol. The crude orphenadrine (13.6g) is slowly added with stirring for 30 minutes. The precipitated white crystals of orphenadrine citrate are collected by filtration, washed with isopropanol, and dried.[4]

Cost-Benefit Analysis of the Classical Route
ParameterAssessmentSupporting Data & Rationale
Overall Yield ModerateA reported yield for the Williamson ether synthesis step is 56.0% for the free base, and 70.0% for the subsequent formation of the citrate salt.[4] The Grignard and chlorination steps typically proceed with good to high yields.
Cost-Effectiveness HighThe starting materials are commodity chemicals. The cost of this compound is a significant factor, but its synthesis from relatively inexpensive precursors (2-methylbenzaldehyde and bromobenzene) makes this route economically viable for large-scale production. N,N-dimethylethanolamine is also readily available at a low cost.
Scalability HighThe reactions involved are well-understood and have been implemented on an industrial scale. The equipment required is standard for chemical manufacturing.
Safety Concerns Moderate to HighThe use of Grignard reagents requires strict anhydrous conditions and careful handling due to their high reactivity with water and air. Thionyl chloride is highly corrosive and toxic, releasing hazardous gases upon contact with water.[3][6][7][8]
Environmental Impact HighThe use of volatile and hazardous organic solvents such as diethyl ether and xylene contributes to VOC emissions.[9][10][11][12][13] The reaction work-ups generate significant aqueous and solid waste.
Product Racemic MixtureThis route does not introduce chirality and produces a 1:1 mixture of the (R)- and (S)-enantiomers.

Route 2: Asymmetric Synthesis - The Path to Enantiopure Orphenadrine

For modern pharmaceutical applications, the synthesis of single enantiomers is often required to improve therapeutic efficacy and reduce side effects. Several asymmetric strategies have been developed for orphenadrine, with the Noyori asymmetric hydrogenation being a prominent example.[3]

Noyori Asymmetric Hydrogenation

This elegant approach involves the enantioselective reduction of a prochiral ketone precursor, 2-(dimethylamino)ethyl 2-methylbenzophenone, using a chiral ruthenium-BINAP catalyst.[14][15][16] This method allows for the direct formation of the chiral alcohol intermediate with high enantiomeric excess (ee).

Noyori Asymmetric Hydrogenation for Orphenadrine Synthesis 2-(dimethylamino)ethyl 2-methylbenzophenone 2-(dimethylamino)ethyl 2-methylbenzophenone Chiral Orphenadrine Precursor (Alcohol) Chiral Orphenadrine Precursor (Alcohol) 2-(dimethylamino)ethyl 2-methylbenzophenone->Chiral Orphenadrine Precursor (Alcohol) Asymmetric Hydrogenation Chiral Ru-BINAP Catalyst Chiral Ru-BINAP Catalyst Chiral Ru-BINAP Catalyst->Chiral Orphenadrine Precursor (Alcohol) H2 H₂ (gas) H2->Chiral Orphenadrine Precursor (Alcohol) Orphenadrine Orphenadrine Chiral Orphenadrine Precursor (Alcohol)->Orphenadrine Further functionalization (if necessary)

Caption: Noyori Asymmetric Hydrogenation Route.

Experimental Protocol: Noyori Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with the prochiral ketone, 2-(dimethylamino)ethyl 2-methylbenzophenone, and a catalytic amount of a chiral Ru-BINAP complex (e.g., RuCl₂[(R)-BINAP]).[14]

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 4-100 atm). The reaction is stirred at a specific temperature (e.g., 25-100 °C) until the reaction is complete.[17]

  • Work-up and Purification: The pressure is released, and the solvent is removed. The resulting chiral alcohol is purified by chromatography to yield the enantiopure precursor to orphenadrine.

Cost-Benefit Analysis of the Noyori Asymmetric Hydrogenation Route
ParameterAssessmentSupporting Data & Rationale
Overall Yield HighAsymmetric hydrogenations often proceed with high yields, frequently exceeding 90%.[17]
Enantioselectivity ExcellentNoyori-type hydrogenations are renowned for their high enantioselectivity, often achieving >95% ee.[17]
Cost-Effectiveness Low to ModerateThe primary cost driver is the chiral ruthenium-BINAP catalyst, which is expensive.[18][19][20][21] However, the high catalytic turnover numbers can make this route economically feasible on an industrial scale, especially for high-value enantiopure drugs.
Scalability Moderate to HighThe use of high-pressure hydrogenation requires specialized equipment, but the process is scalable. The catalyst loading is typically low, which is advantageous for large-scale synthesis.
Safety Concerns ModerateThe use of high-pressure hydrogen gas requires appropriate safety precautions and specialized equipment to mitigate the risk of explosion.
Environmental Impact Low to ModerateThis route can be more environmentally friendly than the classical approach due to higher atom economy and potentially the use of more benign solvents. However, the use of a heavy metal catalyst requires efficient recovery and recycling to minimize environmental contamination.
Product EnantiopureThis method directly produces a single enantiomer, which is a significant advantage for modern pharmaceutical applications.

Route 3: Chemoenzymatic Synthesis - A Green and Highly Selective Alternative

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the high selectivity of enzymatic catalysis. For orphenadrine, this approach utilizes ketoreductases (KREDs) for the asymmetric reduction of a prochiral ketone precursor.[22]

Chemoenzymatic Synthesis of Orphenadrine Prochiral Ketone Precursor Prochiral Ketone Precursor Chiral Orphenadrine Precursor (Alcohol) Chiral Orphenadrine Precursor (Alcohol) Prochiral Ketone Precursor->Chiral Orphenadrine Precursor (Alcohol) Enzymatic Reduction KRED Ketoreductase (KRED) KRED->Chiral Orphenadrine Precursor (Alcohol) NAD(P)H NAD(P)H (Cofactor) NAD(P)H->Chiral Orphenadrine Precursor (Alcohol) Orphenadrine Orphenadrine Chiral Orphenadrine Precursor (Alcohol)->Orphenadrine Further functionalization (if necessary)

Caption: Chemoenzymatic Route to Orphenadrine.

Experimental Protocol: Chemoenzymatic Reduction
  • Reaction Setup: In a buffered aqueous solution, the prochiral ketone precursor is suspended. A ketoreductase enzyme, a cofactor (such as NADPH), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase) are added.

  • Enzymatic Reaction: The mixture is incubated at a controlled temperature (typically 25-40 °C) and pH with gentle agitation until the reaction is complete.

  • Work-up and Purification: The product is extracted with an organic solvent. The solvent is removed, and the resulting chiral alcohol is purified.

Cost-Benefit Analysis of the Chemoenzymatic Route
ParameterAssessmentSupporting Data & Rationale
Overall Yield HighEnzymatic reactions often proceed with high conversion and yield.
Enantioselectivity ExcellentKREDs are known for their exceptional enantioselectivity, often achieving >99% ee.
Cost-Effectiveness ModerateThe cost of the enzyme and cofactor can be significant, but advances in enzyme immobilization and cofactor recycling can reduce costs.[23][24][25] The mild reaction conditions can also lead to energy savings.
Scalability ModerateScaling up enzymatic reactions can present challenges, such as enzyme stability and mass transfer limitations. However, continuous flow biocatalysis is a promising approach for industrial-scale production.
Safety Concerns LowThe use of enzymes and aqueous media under mild conditions makes this a very safe synthetic route.
Environmental Impact LowThis is a "green" synthetic route that uses a biodegradable catalyst (enzyme) in an environmentally benign solvent (water). Waste generation is typically low.
Product EnantiopureThis method provides access to single enantiomers with very high purity.

Route 4: Green Chemistry Approaches - Synthesis in Deep Eutectic Solvents

A recent innovation in the synthesis of orphenadrine involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst.[26] DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than their individual components. They are often biodegradable, non-toxic, and inexpensive.

Cost-Benefit Analysis of the DES Route
ParameterAssessmentSupporting Data & Rationale
Overall Yield Potentially HighResearch in this area is ongoing, but initial reports suggest good yields can be achieved.
Cost-Effectiveness HighDESs are typically prepared from inexpensive and readily available components, such as choline chloride and urea.
Scalability Potentially HighThe use of inexpensive and safe materials makes this route attractive for large-scale synthesis, although further process development is needed.
Safety Concerns LowDESs are generally considered to be non-toxic and non-flammable, making them a safe alternative to traditional organic solvents.
Environmental Impact LowThe use of biodegradable and recyclable DESs significantly reduces the environmental footprint of the synthesis.
Product Racemic (unless a chiral DES is used)This method typically produces a racemic mixture, but the development of chiral DESs could enable asymmetric synthesis.

Comparative Summary and Future Outlook

Synthetic RouteOverall YieldCost-EffectivenessScalabilitySafetyEnvironmental ImpactProduct
Classical ModerateHighHighModerate-HighHighRacemic
Noyori Asymmetric Hydrogenation HighLow-ModerateModerate-HighModerateLow-ModerateEnantiopure
Chemoenzymatic HighModerateModerateLowLowEnantiopure
Deep Eutectic Solvents Potentially HighHighPotentially HighLowLowRacemic

The choice of synthetic route for orphenadrine is a complex decision that depends on a variety of factors, including the desired final product (racemic vs. enantiopure), the scale of production, and the importance of cost, safety, and environmental considerations.

  • For the large-scale, cost-effective production of racemic orphenadrine , the classical synthesis remains a viable and well-established option. However, its significant environmental and safety drawbacks are becoming increasingly important considerations.

  • For the production of enantiopure orphenadrine , both Noyori asymmetric hydrogenation and chemoenzymatic synthesis offer excellent enantioselectivity and high yields. The choice between these two routes will likely depend on a detailed cost analysis of the catalyst/enzyme and the availability of the necessary specialized equipment.

  • Green chemistry approaches , such as the use of deep eutectic solvents , represent the future of sustainable pharmaceutical manufacturing. While still in the early stages of development for orphenadrine synthesis, these methods hold great promise for reducing the environmental impact and improving the safety of the manufacturing process.

As the pharmaceutical industry continues to move towards more sustainable and efficient manufacturing processes, it is likely that chemoenzymatic and other green chemistry approaches will become increasingly important in the synthesis of orphenadrine and other active pharmaceutical ingredients. Further research and development in these areas will be crucial for realizing their full potential on an industrial scale.

References

  • Enantioselective Synthesis of Orphenadrine: A Technical Guide - Benchchem. (URL not available)
  • Xylene Solvent: Uses, Effects, & Substitutions | Vertec Bio. (2024, July 17).
  • Orphenadrine - Wikipedia. (URL not available)
  • Xylene Public Health Statement - Agency for Toxic Substances and Disease Registry |
  • Thionyl chloride - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL not available)
  • THIONYL CHLORIDE FOR SYNTHESIS - Loba Chemie. (URL not available)
  • What is the synthesis method of Orphenadrine citrate? - FAQ - Guidechem. (URL not available)
  • Xylenes (Mixed Isomers) - EPA. (URL not available)
  • A review of environmental and occupational exposure to xylene and its health concerns. (URL not available)
  • A REVIEW OF ENVIRONMENTAL AND OCCUPATIONAL EXPOSURE TO XYLENE AND ITS HEALTH CONCERNS - Semantic Scholar. (2015, November 23).
  • Enantiotech BIMAH Ru BINAP Catalyst Kit for Asymmetric Hydrogenation - Strem C
  • Noyori Hydrogenation - NROChemistry. (URL not available)
  • Takasago BINAP Ru Acetate Catalyst Kit - Strem C
  • (R)-Ru(OAc)2(BINAP) 325146-81-4 - Sigma-Aldrich. (URL not available)
  • binap - Ru(OAc)2[(S) - Chem-Impex. (URL not available)
  • ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, March 30).
  • Two‐step synthesis of orphenadrine (6) by trapping o‐sodiated anisole...
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). (URL not available)
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (URL not available)
  • -Ru(OAc)2(BINAP), | 692220-100MG | SIGMA-ALDRICH | SLS Ireland. (URL not available)
  • Ketoreductase, Recombinant(EC 1.1.1.2)
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  • Ketoreductase Escherichia coli, = 0.2units/mg 9028-12-0 - Sigma-Aldrich. (URL not available)
  • (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant - Organic Syntheses Procedure. (URL not available)
  • The Grignard Reaction - Chemistry at Winthrop University. (URL not available)
  • Ketoreductase (MBS-0627)
  • This compound - ChemBK. (URL not available)
  • Ryoji Noyori - Nobel Lecture. (URL not available)
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28).
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  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL not available)
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29).
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  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL not available)
  • Williamson ether synthesis - Wikipedia. (URL not available)
  • Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors - MDPI. (URL not available)
  • asymmetric-hydrogen
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  • Orphenadrine | C18H23NO | CID 4601 - PubChem - NIH. (URL not available)NO | CID 4601 - PubChem - NIH. (URL not available)

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A Researcher's Guide to the Spectroscopic Differentiation of 2-Methylbenzhydryl Chloride and Its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an intermediate is not merely a quality metric; it is a critical determinant of the final product's efficacy, safety, and stability. 2-Methylbenzhydryl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where stringent purity control is paramount. The synthetic routes to this compound, while generally efficient, can yield a number of structurally similar byproducts that can be challenging to distinguish and may carry forward into the final API, potentially altering its pharmacological profile.

This guide provides a comprehensive spectroscopic framework for the identification and differentiation of this compound from its most common process-related impurities. By leveraging the unique fingerprints provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently ascertain the purity of their material and ensure the integrity of their synthetic endeavors.

The Synthetic Landscape: Understanding the Origins of Byproducts

The most common laboratory and industrial synthesis of this compound involves the chlorination of 2-methylbenzhydrol, often utilizing reagents such as thionyl chloride (SOCl₂) or hydrochloric acid. The mechanism of this S_N1-type reaction proceeds through a benzylic carbocation intermediate. This mechanistic pathway, while effective, opens the door to several potential side reactions and impurities.

The primary and most abundant byproduct is typically the unreacted starting material, 2-methylbenzhydrol . Incomplete reaction or inefficient purification can lead to its presence in the final product.

Furthermore, the acidic conditions and the reactive nature of the carbocation can promote side reactions. Friedel-Crafts-type alkylation of the aromatic rings is a possibility, which could lead to the formation of isomeric byproducts (e.g., 3-methylbenzhydryl chloride or 4-methylbenzhydryl chloride if trace amounts of isomeric toluenes are present as impurities in the starting materials) or di-substituted products . While typically minor, their presence can complicate downstream processing and the final product's purity.

This guide will focus on the spectroscopic differentiation of this compound from its primary byproduct, 2-methylbenzhydrol, and will also provide insights into identifying other potential impurities.

Spectroscopic Comparison: Unmasking the Molecular Differences

The key to differentiating this compound from its byproducts lies in understanding how their subtle structural variations manifest in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns provide a detailed map of the atomic connectivity.

¹H NMR Spectroscopy

The most telling difference in the ¹H NMR spectra of this compound and 2-methylbenzhydrol is the chemical shift of the benzylic proton (the proton on the carbon connecting the two aromatic rings).

  • This compound (Predicted): The electron-withdrawing effect of the chlorine atom will deshield the benzylic proton, causing its signal to appear further downfield, likely in the range of 6.3-6.5 ppm . This signal will be a singlet.

  • 2-Methylbenzhydrol: The hydroxyl group is less electron-withdrawing than chlorine. Consequently, the benzylic proton in 2-methylbenzhydrol is more shielded and appears upfield, typically around 5.8-6.0 ppm . This signal is also a singlet. The presence of a broad singlet for the hydroxyl proton (which can be exchanged with D₂O) is another key indicator of the alcohol.

The aromatic regions of both spectra will be complex due to the presence of two different phenyl rings. However, subtle shifts in the positions of these multiplets can also be observed. The methyl protons will appear as a singlet around 2.2-2.4 ppm in both compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a clear distinction based on the chemical shift of the benzylic carbon.

  • This compound (Predicted): The direct attachment of the electronegative chlorine atom will cause a significant downfield shift of the benzylic carbon signal, expected to be in the range of 65-70 ppm .

  • 2-Methylbenzhydrol: The benzylic carbon in the alcohol is less deshielded and will resonate further upfield, typically in the range of 75-80 ppm .[1][2]

The chemical shifts of the aromatic and methyl carbons will also show minor differences but the benzylic carbon signal is the most diagnostic.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted vs. Experimental)

CompoundProton/CarbonPredicted/Experimental Chemical Shift (ppm)Notes
This compound Benzylic H~6.3 - 6.5 (predicted)Singlet, downfield shift due to chlorine's electron-withdrawing effect.
Benzylic C~65 - 70 (predicted)Significant downfield shift due to direct attachment of chlorine.
Aromatic H~7.1 - 7.5 (predicted)Complex multiplets.
Aromatic C~125 - 145 (predicted)Multiple signals.
Methyl H~2.3 - 2.4 (predicted)Singlet.
Methyl C~19 - 21 (predicted)Single signal.
2-Methylbenzhydrol Benzylic H~5.85 (experimental)[3]Singlet, upfield compared to the chloride.
Benzylic C~76.3 (experimental)[1]Upfield compared to the chloride.
Aromatic H~7.2 - 7.4 (experimental)[3]Complex multiplets.
Aromatic C~126 - 143 (experimental)[1]Multiple signals.
Methyl H~2.3 (experimental)[3]Singlet.
Methyl C~19.5 (experimental)[1]Single signal.
Hydroxyl HVariable, broad singlet (disappears with D₂O)A key indicator of the alcohol.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.

  • This compound: The spectrum will be characterized by the absence of a broad O-H stretching band. Key absorptions will include:

    • C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

    • C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

    • C-Cl stretching: A weak to medium band in the fingerprint region, typically around 700-800 cm⁻¹ . The exact position can be influenced by the conformation of the molecule.

  • 2-Methylbenzhydrol: The most prominent and diagnostic feature of the IR spectrum of 2-methylbenzhydrol is the presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ .[1] The broadness is due to hydrogen bonding. Other significant peaks include:

    • C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

    • C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

    • C-O stretching: A strong band around 1000-1100 cm⁻¹ .

The presence of the broad O-H band is a definitive indicator of the presence of the 2-methylbenzhydrol impurity.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used for structural confirmation.

  • This compound:

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 216 and an M+2 peak at m/z 218 with a relative intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

    • Fragmentation: The most prominent fragmentation pathway is the loss of a chlorine radical to form the stable 2-methylbenzhydryl carbocation at m/z 181 . This is expected to be the base peak. Further fragmentation of this ion could lead to the loss of a methyl group (m/z 166) or a phenyl group (m/z 104), or rearrangement to the tropylium ion (m/z 91).

  • 2-Methylbenzhydrol:

    • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 198.[1]

    • Fragmentation: The fragmentation is initiated by the loss of a hydrogen atom to give a peak at m/z 197, or the loss of a water molecule (m/z 180). The base peak is often the benzhydryl cation resulting from the loss of a hydroxyl radical, giving a peak at m/z 181 .[1] This can be misleading as it is the same mass as the base peak for the chloride. However, the presence of the molecular ion at m/z 198 and the characteristic M/M+2 pattern for the chloride are definitive differentiating features.

Table 2: Key Mass Spectrometry Fragments

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Origin
This compound 216/218 (M⁺/M⁺+2)181 ([M-Cl]⁺, likely base peak), 166, 104, 91
2-Methylbenzhydrol 198 (M⁺)181 ([M-OH]⁺, often base peak), 197 ([M-H]⁺), 180 ([M-H₂O]⁺), 119, 105[1]

Experimental Protocols

To obtain high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

Sample Preparation
  • NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a GC inlet.

Instrumentation and Parameters
  • NMR:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans or more).

  • IR:

    • Instrument: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • MS:

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

G cluster_0 Sample Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity Purity Assessment Data_Analysis->Purity

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The purity of this compound is a critical parameter in pharmaceutical synthesis. Through a systematic application of NMR, IR, and Mass Spectrometry, researchers can effectively identify and differentiate the target compound from its primary byproduct, 2-methylbenzhydrol, and other potential impurities. The key spectroscopic markers—the chemical shift of the benzylic proton and carbon in NMR, the presence or absence of the hydroxyl stretch in IR, and the distinct molecular ion patterns and fragmentation in MS—provide a robust and reliable means of quality control. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity of their synthetic intermediates, leading to the development of safer and more effective medicines.

References

  • PubChem. 2-Methylbenzhydrol. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Methylbenzhydrol. Wiley-VCH GmbH. [Link]

  • Friedel–Crafts reaction. In Wikipedia. [Link]

  • SpectraBase. 2-Methylbenzhydrol 13C NMR. Wiley-VCH GmbH. [Link]

  • Chegg. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methylbenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis of novel compounds to the responsible management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Methylbenzhydryl chloride (CAS RN: 41870-52-4), ensuring the safety of personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical principles that inform these critical procedures.

Section 1: Understanding the Compound: Properties and Hazards

This compound, also known as 2-(α-Chlorobenzyl)toluene, is a halogenated hydrocarbon with the molecular formula C₁₄H₁₃Cl.[1] It is a solid at room temperature with a melting point between 37-41°C.[1] A thorough understanding of its reactivity and hazard profile is paramount for safe handling and disposal.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[2] This underscores the critical importance of preventing its release into the environment.

  • Hazardous Combustion Products: Upon combustion, it can decompose to produce highly toxic fumes, including hydrogen chloride (HCl) gas and phosgene.[2]

  • Incompatibilities: This compound is incompatible with strong bases, alcohols, amines, metals, and oxidizing agents.[3] Contact with these substances can lead to vigorous or hazardous reactions.

Property Value / Information Source
CAS Number 41870-52-4
Molecular Formula C₁₄H₁₃Cl[1][2]
Physical State Solid (White to light yellow powder or lump)
Melting Point 37.0 to 41.0 °C
Key Hazard Statements H315: Causes skin irritation.H410: Very toxic to aquatic life with long lasting effects.[2]
Key Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.
Storage Conditions Refrigerated (0-10°C), under inert gas, away from moisture and heat.

Section 2: The Hierarchy of Chemical Waste Management

Before proceeding to disposal, consider the established hierarchy of waste management. For a reagent like this compound, this involves meticulous planning to minimize waste generation. Always scale down experiments to use the minimum amount of material necessary.[4] Under no circumstances should this chemical or its solutions be disposed of down the sink.[4]

The disposal workflow for this compound is governed by its classification as a halogenated organic compound. This dictates a specific waste stream to prevent contamination and ensure proper treatment.

cluster_0 Disposal Decision Workflow start Is 2-Methylbenzhydryl Chloride waste generated? is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect Collect in a dedicated, properly labeled 'Halogenated Organic Waste' container. is_halogenated->collect Yes segregate Segregate from non-halogenated, acidic, basic, and reactive wastes. collect->segregate eHS_pickup Arrange for pickup by Environmental Health & Safety (EHS) for approved disposal. segregate->eHS_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.